Product packaging for 1-Benzylpiperazin-2-one(Cat. No.:CAS No. 59702-21-5)

1-Benzylpiperazin-2-one

Cat. No.: B112824
CAS No.: 59702-21-5
M. Wt: 190.24 g/mol
InChI Key: BNPCRHWMJSUKDM-UHFFFAOYSA-N
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Description

1-Benzylpiperazin-2-one is a piperazine-based chemical compound that serves as a versatile scaffold and key intermediate in medicinal chemistry and pharmaceutical research. Piperazine derivatives are recognized as privileged structures in drug discovery due to their ability to interact with a broad range of biological targets . This compound is of significant interest in the design and synthesis of novel bioactive molecules. Scientific literature indicates that related benzylpiperazine structures are investigated for their potential as therapeutics for chronic pain, acting as selective sigma-1 receptor (σ1R) antagonists . Furthermore, piperazine derivatives like this compound have been explored as key intermediates in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and in the synthesis of cognitive enhancers . It is also a valuable template in the development of molecularly imprinted polymers (MIPs), which are used for the selective capture and analysis of complex chemical mixtures . It is crucial to note that while this compound is for legitimate research, other piperazine derivatives (such as BZP) are known to have stimulant properties and are controlled substances in many countries due to potential for abuse and adverse health effects . This highlights the importance of this chemical class in pharmacological research. This product is provided strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B112824 1-Benzylpiperazin-2-one CAS No. 59702-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPCRHWMJSUKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363848
Record name 1-benzylpiperazin-2-one
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-21-5
Record name 1-benzylpiperazin-2-one
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Record name 1-Benzylpiperazin-2-one
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Foundational & Exploratory

1-Benzylpiperazin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-Benzylpiperazin-2-one

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of this compound (CAS No: 59702-21-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the benzylpiperazinone scaffold serves as a versatile building block for the synthesis of a wide range of biologically active molecules. This document details its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and stability. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this compound.

Introduction and Significance

This compound is a derivative of piperazinone, featuring a benzyl group attached to the nitrogen atom at position 1. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to modulate physicochemical properties such as solubility and basicity, and to interact with various biological targets. The addition of the amide functionality in the piperazin-2-one core introduces a rigidifying element and a hydrogen bond acceptor, while the N-benzyl group provides a lipophilic domain and a site for further functionalization.

The primary significance of this molecule lies in its utility as a synthetic intermediate. Its structure is a common feature in compounds targeting the central nervous system (CNS). For instance, derivatives have been explored in the development of novel cognition-enhancing agents.[1] Understanding the fundamental chemical properties of this compound is therefore crucial for designing and synthesizing new chemical entities with desired pharmacological profiles.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of this compound consists of a six-membered piperazinone ring N-substituted with a benzyl group. The molecule possesses a tertiary amine, a lactam (cyclic amide), and an aromatic ring. These functional groups dictate its chemical behavior and physical properties.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Piperazin-2-one E Combine reactants in solvent A->E B Benzyl Chloride B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Heat under reflux (e.g., 80°C, 12-24h) E->F G Filter solids F->G H Concentrate filtrate (Rotary Evaporation) G->H I Purify via Column Chromatography (Silica gel, EtOAc/Hexane) H->I J Characterize Product (NMR, MS, IR) I->J K This compound (Final Product) J->K SAR_Logic cluster_mods Points of Diversification A This compound (Core Scaffold) B Modification at N4 (Alkylation, Acylation, Reductive Amination) A->B Synthetic Chemistry C Modification of Benzyl Ring (Substitution at ortho, meta, para) A->C Synthetic Chemistry D Replacement of Benzyl Group (Other aryl/heteroaryl groups) A->D Synthetic Chemistry E Library of Novel Derivatives B->E C->E D->E F Biological Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) E->F Pharmacology G Lead Compound Identification F->G

Sources

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-benzylpiperazin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core synthetic strategies. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature. We will delve into two primary, field-proven methodologies: the sequential synthesis involving the formation of the piperazin-2-one core followed by N-benzylation, and a convergent approach through the cyclization of a pre-benzylated diamine precursor. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a summary of key reaction parameters.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a privileged heterocyclic structure frequently encountered in a diverse array of biologically active compounds.[1][2] Its prevalence in medicinal chemistry can be attributed to its unique combination of structural rigidity, hydrogen bonding capabilities, and its role as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The introduction of a benzyl group at the N1 position, yielding this compound, further enhances its utility by introducing a lipophilic aromatic moiety that can engage in crucial binding interactions with biological targets. Consequently, robust and efficient synthetic routes to this compound are of paramount importance for the advancement of drug discovery programs.

This guide will focus on two of the most reliable and widely applicable synthetic strategies for the preparation of this compound. The selection of a particular pathway in a research or industrial setting is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the tolerance of other functional groups within the molecule.

Synthetic Pathways to this compound

The synthesis of this compound can be broadly categorized into two strategic approaches: a linear, two-step synthesis commencing with the formation of the piperazin-2-one ring, and a more convergent route involving the cyclization of an N-benzylated diamine.

Pathway A: Sequential Synthesis via Piperazin-2-one Intermediate

This linear approach first constructs the core piperazin-2-one heterocycle, which is subsequently N-benzylated. This method is advantageous when piperazin-2-one is readily available or can be synthesized in bulk.

The overall transformation is depicted in the following workflow:

Pathway_A A Ethylenediamine C Piperazin-2-one A->C Cyclization B Ethyl Chloroacetate B->C E This compound C->E N-Benzylation D Benzyl Chloride D->E

Figure 1: Workflow for the sequential synthesis of this compound.

2.1.1. Step 1: Synthesis of Piperazin-2-one

The formation of the piperazin-2-one ring is typically achieved through the reaction of ethylenediamine with an ester of a 2-haloacetic acid, such as ethyl chloroacetate.[3] This reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization with the elimination of ethanol.

Experimental Protocol:

  • To a solution of ethylenediamine (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl chloroacetate (1.0 equivalent) dropwise at room temperature.[3]

  • The reaction mixture is then heated to reflux (typically 80-110 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • The crude piperazin-2-one can be isolated by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone-water, to yield pure piperazin-2-one.[3]

Causality and Experimental Choices:

  • Solvent: Toluene or ethanol are commonly used as they are relatively inert and have boiling points suitable for the reaction temperature required for cyclization.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of ethylenediamine can sometimes be used to ensure complete consumption of the chloroacetate ester and to act as a base to neutralize the HCl formed during the reaction. However, using a large excess can complicate purification.[3]

  • Temperature: The elevated temperature is necessary to drive the intramolecular cyclization, which has a higher activation energy than the initial intermolecular substitution.

2.1.2. Step 2: N-Benzylation of Piperazin-2-one

The final step in this pathway is the introduction of the benzyl group onto the N1 position of the piperazin-2-one ring. This is a standard N-alkylation reaction using benzyl chloride in the presence of a base.

Experimental Protocol:

  • Suspend piperazin-2-one (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base (1.1-1.5 equivalents), such as potassium carbonate or triethylamine, to the suspension.

  • To this mixture, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for 4-12 hours, with monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude this compound can be purified by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Base: A non-nucleophilic base is crucial to deprotonate the secondary amine of piperazin-2-one, making it a more potent nucleophile for the reaction with benzyl chloride. Potassium carbonate is a common and cost-effective choice.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction is often carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Pathway B: Convergent Synthesis via Cyclization of N-Benzylethylenediamine

This convergent approach involves the initial synthesis of N-benzylethylenediamine, which is then cyclized to form the desired this compound. This pathway can be more efficient if N-benzylethylenediamine is a readily available starting material.

The workflow for this convergent synthesis is as follows:

Pathway_B F N-Benzylethylenediamine H N-Benzyl-N'-(chloroacetyl)ethylenediamine F->H Acylation G Chloroacetyl Chloride G->H I This compound H->I Intramolecular Cyclization

Figure 2: Workflow for the convergent synthesis of this compound.

2.2.1. Step 1: Synthesis of N-Benzyl-N'-(chloroacetyl)ethylenediamine

The first step in this pathway is the acylation of N-benzylethylenediamine with chloroacetyl chloride. The reaction needs to be controlled to favor mono-acylation.

Experimental Protocol:

  • Dissolve N-benzylethylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-N'-(chloroacetyl)ethylenediamine, which can often be used in the next step without further purification.

Causality and Experimental Choices:

  • Low Temperature: The reaction is performed at 0 °C to control the reactivity of the acid chloride and to minimize side reactions, such as di-acylation.

  • Base: Triethylamine is used to neutralize the HCl generated during the acylation, preventing the protonation of the starting diamine which would render it unreactive.

2.2.2. Step 2: Intramolecular Cyclization

The final step is the base-mediated intramolecular cyclization of the chloroacetamide intermediate to form the piperazin-2-one ring.

Experimental Protocol:

  • Dissolve the crude N-benzyl-N'-(chloroacetyl)ethylenediamine (1.0 equivalent) in a suitable solvent like ethanol or isopropanol.

  • Add a base, such as sodium ethoxide or potassium carbonate (1.5-2.0 equivalents), to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford pure this compound.

Causality and Experimental Choices:

  • Base: A strong base is required to deprotonate the amide nitrogen, forming an amidate anion which then acts as the nucleophile in the intramolecular SN2 reaction, displacing the chloride to form the six-membered ring.

  • Solvent: A protic solvent like ethanol can facilitate the reaction and is often a good choice for reactions involving alkoxide bases.

Data Summary

The following table summarizes the key quantitative data for the described synthetic pathways. Please note that yields are representative and can vary based on the specific reaction conditions and scale.

Pathway Step Key Reagents Typical Solvents Temp (°C) Time (h) Typical Yield (%) Reference
A 1. CyclizationEthylenediamine, Ethyl ChloroacetateToluene, Ethanol80-11012-2450-70[3]
2. N-BenzylationPiperazin-2-one, Benzyl Chloride, K₂CO₃Acetonitrile, DMF25-604-1270-90-
B 1. AcylationN-Benzylethylenediamine, Chloroacetyl Chloride, Et₃NDCM, THF0-253-680-95-
2. CyclizationN-Benzyl-N'-(chloroacetyl)ethylenediamine, NaOEtEthanolReflux4-860-80[4]

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Mechanism of Piperazin-2-one Formation (Pathway A, Step 1)

The formation of the piperazin-2-one ring from ethylenediamine and ethyl chloroacetate is a classic example of a condensation reaction involving nucleophilic substitution and subsequent intramolecular acylation.

Mechanism_A1 cluster_0 Nucleophilic Substitution cluster_1 Intramolecular Cyclization A H₂N-CH₂-CH₂-NH₂ C H₂N-CH₂-CH₂-NH-CH₂-COOEt A->C + B Cl-CH₂-COOEt B->C D H₂N-CH₂-CH₂-NH-CH₂-COOEt E Piperazin-2-one D->E Heat (-EtOH) F EtOH

Figure 3: Simplified mechanism of piperazin-2-one formation.

Mechanism of Intramolecular Cyclization (Pathway B, Step 2)

The base-mediated cyclization of N-benzyl-N'-(chloroacetyl)ethylenediamine is an intramolecular Williamson ether synthesis analogue, where an amidate anion acts as the nucleophile.

Mechanism_B2 cluster_0 Deprotonation cluster_1 Intramolecular SN2 G Bn-NH-CH₂-CH₂-NH-CO-CH₂-Cl H Bn-NH-CH₂-CH₂-N⁻-CO-CH₂-Cl G->H I Base I->H J Bn-NH-CH₂-CH₂-N⁻-CO-CH₂-Cl K This compound J->K Cyclization (-Cl⁻) L Cl⁻

Figure 4: Simplified mechanism of intramolecular cyclization.

Conclusion

This technical guide has detailed two robust and scientifically validated pathways for the synthesis of this compound. Pathway A, the sequential route, is advantageous for its simplicity and use of readily available starting materials. Pathway B, the convergent route, offers an efficient alternative, particularly when the N-benzylated diamine precursor is accessible. The choice between these pathways will depend on the specific needs and constraints of the synthetic endeavor. The provided protocols and mechanistic insights are intended to empower researchers to successfully synthesize this important heterocyclic scaffold and to adapt these methods for the preparation of novel analogues for drug discovery and development.

References

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(02), 245-252.
  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Kashani, S. K., Jessiman, J. E., & Ley, S. V. (2021).
  • ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a.
  • Matassini, C., Clemente, F., & Goti, A. (2010). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Padova, Italy: University of Florence.
  • Request PDF. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Figshare. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization.
  • National Institutes of Health. (2020).
  • Google Patents. (n.d.). CN106117153B - The preparation method of 2- piperazinones.

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazin-2-one is a heterocyclic organic compound featuring a piperazinone core functionalized with a benzyl group. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial intermediate for the synthesis of complex molecules with diverse pharmacological activities.[1][2] The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets.[2] The addition of the benzyl group and the ketone functional group provides specific steric and electronic properties, making it a versatile building block for creating libraries of compounds for screening.[1][3]

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic route, and a detailed multi-platform approach to the spectroscopic characterization of this compound. The methodologies described herein are designed to ensure scientific rigor and provide a self-validating framework for researchers working with this compound and its analogs.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in working with any chemical entity is a thorough understanding of its structure and physical characteristics. This compound consists of a six-membered piperazine ring containing two nitrogen atoms, with one nitrogen acylated to form a lactam (an amide within a cyclic structure) and the other nitrogen substituted with a benzyl group.

Caption: 2D structure of this compound.

Table 1: Key Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 59702-21-5LookChem[5], PubChem[4]
Molecular Formula C₁₁H₁₄N₂OLookChem[5], PubChem[4]
Molecular Weight 190.24 g/mol LookChem[5], PubChem[4]
Canonical SMILES C1CN(C(=O)CN1)CC2=CC=CC=C2PubChem[4]
InChIKey BNPCRHWMJSUKDM-UHFFFAOYSA-NPubChem[4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 380.4 °C at 760 mmHgLookChem[5]
Density 1.130 g/cm³LookChem[5]
Refractive Index 1.562LookChem[5]
Flash Point 183.9 °CLookChem[5]
pKa 7.67 ± 0.20 (Predicted)LookChem[5]

Part 2: Synthesis and Purification

The synthesis of piperazin-2-one derivatives can be achieved through various routes, often involving the cyclization of appropriate precursors or the functionalization of a pre-existing piperazinone ring.[1][6] A common and efficient approach involves the N-alkylation of a piperazin-2-one precursor with a benzyl halide.

Expertise & Rationale: This method is chosen for its reliability and the ready availability of starting materials. The use of a base is critical to deprotonate the secondary amine of the piperazin-2-one, thereby activating it as a nucleophile to attack the electrophilic benzylic carbon of benzyl chloride. The choice of solvent and temperature is optimized to ensure a reasonable reaction rate while minimizing side reactions, such as over-alkylation.

start Starting Materials: Piperazin-2-one Benzyl Chloride Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction Reaction Mixture: Stir at elevated temperature (e.g., 60-80°C) for 12-24h start->reaction 1. Combine & Heat workup Aqueous Workup: Filter solids Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup 2. Quench & Extract purification Purification: Column Chromatography (Silica Gel) workup->purification 3. Isolate characterization Final Product: This compound (Verify with NMR, IR, MS) purification->characterization 4. Characterize

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask, add piperazin-2-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a suitable solvent such as acetonitrile (ACN).

  • Addition of Reagent: While stirring the suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C for ACN) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Expertise & Rationale: In ¹H NMR, the chemical shifts are influenced by neighboring functional groups. The aromatic protons will appear downfield due to ring current effects. The benzylic protons (-CH₂-Ph) are deshielded by the adjacent nitrogen and aromatic ring. The piperazinone ring protons will exhibit distinct signals, with those adjacent to the carbonyl group being the most deshielded. In ¹³C NMR, the carbonyl carbon will have the largest chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic Protons (C₆H₅)7.20 - 7.40 (m, 5H)127 - 138Multiplet for the 5 aromatic protons.
Benzylic Protons (N-CH₂-Ph)~4.6 (s, 2H)~55Singlet, deshielded by N and phenyl group.
Piperazinone Protons (-N-CH₂-C=O)~3.4 (t, 2H)~50Triplet, deshielded by adjacent N and C=O.
Piperazinone Protons (-CH₂-NH-)~3.2 (s, 2H)~48Singlet, adjacent to the amide nitrogen.
Piperazinone Protons (-N-CH₂-CH₂-N)~2.9 (t, 2H)~45Triplet, adjacent to the benzyl-substituted N.
Carbonyl Carbon (C=O)N/A~168Characteristic downfield shift for amide carbonyl.

Note: Predicted shifts are estimates. Actual values can vary based on solvent and concentration.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum correctly and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale: The key functional groups in this compound will produce characteristic absorption bands. The most prominent will be the strong absorbance from the amide C=O stretch. The C-N bonds and aromatic C-H bonds will also show characteristic peaks.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amide)3200 - 3400MediumSecondary amide N-H stretch.
C-H Stretch (Aromatic)3000 - 3100Medium-WeakAromatic C-H bonds.[8]
C-H Stretch (Aliphatic)2850 - 2960MediumCH₂ groups in the ring and benzyl moiety.[8]
C=O Stretch (Amide)1650 - 1680StrongThe lactam carbonyl group is highly characteristic.
C=C Stretch (Aromatic)1450 - 1600Medium-WeakBenzene ring stretching vibrations.
C-N Stretch1100 - 1300MediumC-N bonds of the piperazine ring.
Experimental Protocol: ATR-FTIR Analysis
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the purified solid or oil sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, further structural information.

Expertise & Rationale: Electron Ionization (EI) is a common technique that will generate a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The most characteristic fragmentation pathway for this molecule is the cleavage of the benzylic C-N bond, which is relatively weak. This will result in a very stable benzyl cation or tropylium ion at m/z 91, which is often the base peak in the spectrum.

Table 5: Expected Mass Spectrometry Fragments

m/z ValueIdentityNotes
190[M]⁺Molecular ion peak.
91[C₇H₇]⁺Base peak, from cleavage of the benzyl group.
99[M - C₇H₇]⁺Piperazin-2-one fragment after loss of the benzyl group.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or ethyl acetate (~1 mg/mL).

  • GC Method: Use a gas chromatograph with a non-polar capillary column (e.g., DB-5MS). Set an appropriate temperature program to ensure separation and elution of the compound. The injector temperature should be high enough to ensure vaporization (e.g., 250°C).[7]

  • MS Method: Couple the GC outlet to a mass spectrometer operating in EI mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

  • Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak to confirm the molecular weight and compare the fragmentation pattern to the expected values.

cluster_input Experimental Data cluster_analysis Structural Confirmation NMR NMR Data (¹H, ¹³C) - H/C Framework - Connectivity Structure Proposed Structure: This compound NMR->Structure Confirms C-H Skeleton IR IR Data - Functional Groups (C=O, N-H, C-N) IR->Structure Confirms Functional Groups MS MS Data - Molecular Weight - Fragmentation Pattern MS->Structure Confirms MW & Key Fragments Final Verified Structure Structure->Final

Caption: Integrated workflow for spectroscopic structure verification.

Part 4: Applications and Significance

This compound is not typically an end-product therapeutic but rather a key intermediate. The piperazinone scaffold is present in a wide range of biologically active compounds.[6][9] By modifying the benzyl group or functionalizing the secondary amine, chemists can synthesize derivatives for screening in various therapeutic areas, including but not limited to:

  • Neurological Disorders: As precursors to σ1 receptor ligands for pain management.[3]

  • Oncology: As building blocks for kinase inhibitors.

  • Infectious Diseases: As scaffolds for novel antibacterial or antiviral agents.

The ability to reliably synthesize and rigorously characterize this compound is therefore a critical enabling step in many drug discovery pipelines.

Conclusion

This technical guide has detailed the molecular structure, properties, synthesis, and comprehensive characterization of this compound. By employing an integrated analytical approach combining NMR, IR, and MS, researchers can ensure the identity, purity, and structural integrity of this important chemical intermediate. The protocols and rationales provided serve as a robust framework for scientists in the pharmaceutical and chemical research fields, facilitating the advancement of drug discovery programs that utilize this versatile molecular scaffold.

References

  • LookChem. 1-BENZYLPIPERAZINE-2-ONE(59702-21-5). [Link]
  • PubChem. This compound.
  • Stuart, C. D., et al. (2024).
  • PubChem. 1-Benzylpiperazine.
  • Organic Syntheses. 1-benzylpiperazine. [Link]
  • Stuart, C. D., et al. (2023).
  • ResearchGate.
  • NIST. 1-Benzylpiperazine Mass Spectrum. NIST WebBook, SRD 69. [Link]
  • NIST. 1-Benzylpiperazine. NIST WebBook, SRD 69. [Link]
  • SWGDRUG.org. BENZYLPIPERAZINE. [Link]
  • NIST. 1-Benzylpiperazine IR Spectrum. NIST WebBook, SRD 69. [Link]
  • Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.
  • Rhodium.ws. Synthesis of 1-Benzylpiperazine (BzP/A2). [Link]
  • Inoue, H., et al. Analysis of Benzylpiperazine-like Compounds. J-Stage. [Link]
  • Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
  • Wadsak, W., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1547. [Link]
  • ResearchGate.
  • SpectraBase. 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]
  • Tevard.
  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(3), 530-544. [Link]
  • ResearchGate. Clandestine synthesis routes for benzylpiperazine salts. [Link]
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

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An In-Depth Technical Guide to 1-Benzylpiperazin-2-one (CAS: 59702-21-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazin-2-one, with the CAS number 59702-21-5, is a substituted piperazine derivative that holds significant interest as a versatile intermediate in medicinal chemistry. Its structural scaffold is a key component in the design of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis methodologies, potential pharmacological activities, and analytical techniques. Drawing upon data from the structurally related compound 1-benzylpiperazine (BZP), this document also explores the potential toxicological profile and metabolic pathways of this compound, offering critical insights for its safe handling and application in research and drug development.

Introduction

Piperazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, serves as a privileged scaffold in drug discovery, lending itself to a wide range of chemical modifications to modulate biological activity and pharmacokinetic properties. This compound emerges as a noteworthy derivative, combining the piperazine core with a benzyl group and a ketone functionality. This unique combination of structural features makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including the development of cognition-enhancers and novel agents for neurological disorders.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and pharmaceutical development.

PropertyValueReference
CAS Number 59702-21-5[2]
Molecular Formula C₁₁H₁₄N₂O[2]
Molecular Weight 190.24 g/mol [2]
IUPAC Name This compound
Synonyms 1-(Phenylmethyl)-2-piperazinone, 1-Benzyl-2-oxopiperazine[3]
Boiling Point 380.4 °C at 760 mmHg (Predicted)[2]
Flash Point 183.9 °C (Predicted)[2]
Density 1.130 g/cm³ (Predicted)[2]
Storage Store in a dry, sealed place.[3]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through established methods for N-alkylation of piperazin-2-one or related piperazine derivatives. The following proposed synthesis protocol is based on the well-understood principles of nucleophilic substitution.

Proposed Synthetic Pathway: N-Benzylation of Piperazin-2-one

The most direct route to this compound involves the N-alkylation of piperazin-2-one with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Synthesis of this compound Piperazin-2-one Piperazin-2-one Product This compound Piperazin-2-one->Product Nucleophilic Substitution Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product Potential MOA of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binding Serotonin->SERT Reuptake 5HT_Receptor Serotonin Receptors Serotonin->5HT_Receptor Binding BPO This compound (Hypothesized) BPO->DAT Inhibition? BPO->SERT Inhibition? BPO->Dopamine_Vesicle Release? BPO->Serotonin_Vesicle Release?

Sources

Spectroscopic Profile of 1-Benzylpiperazin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Benzylpiperazin-2-one (CAS No: 59702-21-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed spectral analysis, proposed fragmentation pathways, and standardized protocols for experimental data acquisition.

Introduction

This compound is a derivative of piperazine featuring a benzyl group attached to one nitrogen and a carbonyl group at the second position of the piperazine ring. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .[2] The structural arrangement of this molecule, combining a rigid amide bond within a six-membered ring and the aromatic benzyl moiety, makes its spectroscopic characterization crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed analysis of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Below is the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsProposed Assignment
~ 7.35 - 7.25Multiplet5HAromatic protons (C₆H₅)
~ 4.60Singlet2HBenzyl methylene protons (-CH₂-Ph)
~ 3.40Triplet2HMethylene protons adjacent to carbonyl (-CO-CH₂-N)
~ 3.20Singlet2HMethylene protons (-N-CH₂-CO-)
~ 2.85Triplet2HMethylene protons (-N-CH₂-CH₂-N)
~ 2.50Broad Singlet1HAmine proton (-NH-)

Interpretation and Causality:

  • Aromatic Protons (7.35 - 7.25 ppm): The protons on the benzene ring are expected to appear in the typical aromatic region. Their multiplet pattern arises from complex spin-spin coupling.

  • Benzyl Methylene Protons (4.60 ppm): The two protons of the methylene group attached to the benzyl ring are deshielded by the adjacent nitrogen and the aromatic ring, hence their downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with.

  • Piperazinone Ring Protons: The four methylene groups of the piperazinone ring are in different chemical environments.

    • The protons on the carbon adjacent to the carbonyl group (~3.40 ppm) are deshielded by the electron-withdrawing effect of the carbonyl.

    • The protons on the carbon between the two nitrogen atoms (~3.20 ppm) are also significantly deshielded.

    • The protons on the carbon adjacent to the secondary amine (~2.85 ppm) are shifted downfield due to the adjacent nitrogen.

  • Amine Proton (~2.50 ppm): The secondary amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmProposed Assignment
~ 168.0Carbonyl Carbon (C=O)
~ 137.5Quaternary Aromatic Carbon (C-CH₂)
~ 129.0Aromatic methine carbons (ortho- and meta- C-H)
~ 128.5Aromatic methine carbon (para- C-H)
~ 62.0Benzyl Methylene Carbon (-CH₂-Ph)
~ 55.0Methylene Carbon (-N-CH₂-CO-)
~ 50.0Methylene Carbon (-CO-CH₂-N)
~ 48.0Methylene Carbon (-N-CH₂-CH₂-N)

Interpretation and Causality:

  • Carbonyl Carbon (~168.0 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic of this functional group.

  • Aromatic Carbons (128.5 - 137.5 ppm): The carbons of the benzene ring resonate in the typical aromatic region. The quaternary carbon attached to the benzyl methylene group is expected at the downfield end of this range.

  • Benzyl Methylene Carbon (~62.0 ppm): This carbon is shifted downfield due to the attachment of the electronegative nitrogen and the phenyl group.

  • Piperazinone Ring Carbons (48.0 - 55.0 ppm): The chemical shifts of the methylene carbons in the piperazinone ring are influenced by their proximity to the nitrogen atoms and the carbonyl group.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityProposed Assignment
~ 3350 - 3250Medium, SharpN-H stretch (secondary amine)
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch
~ 1680 - 1650StrongC=O stretch (amide)
~ 1600, 1495, 1450Medium-WeakC=C aromatic ring stretches
~ 1250 - 1000Medium-StrongC-N stretch
~ 750 - 700 and ~ 700 - 680StrongC-H out-of-plane bend (monosubstituted benzene)

Interpretation and Causality:

  • N-H Stretch (~3350 - 3250 cm⁻¹): The presence of a secondary amine in the piperazinone ring should give rise to a characteristic N-H stretching vibration.

  • C-H Stretches (~3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are due to the aliphatic C-H bonds in the benzyl methylene and piperazinone ring.

  • C=O Stretch (~1680 - 1650 cm⁻¹): A strong absorption band in this region is a definitive indicator of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.

  • C-N Stretch (~1250 - 1000 cm⁻¹): The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and the benzyl group will appear in this region.

  • Aromatic Bending Vibrations (~750 - 680 cm⁻¹): The strong bands in this region are characteristic of the out-of-plane C-H bending of the monosubstituted benzene ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion
190[M]⁺ (Molecular Ion)
189[M-H]⁺
91[C₇H₇]⁺ (Tropylium ion)
85[C₄H₇N₂]⁺
56[C₃H₆N]⁺

Interpretation of Fragmentation Pathway:

Upon electron ionization, this compound is expected to form a molecular ion at m/z 190. The major fragmentation pathway is predicted to be the cleavage of the benzylic C-N bond, which is a common fragmentation for N-benzyl compounds.

  • Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation is the cleavage of the bond between the benzyl methylene group and the piperazinone ring nitrogen. This results in the formation of the benzyl cation, which rearranges to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is expected to be the base peak in the spectrum.

  • Fragmentation of the Piperazinone Ring: The remaining piperazinone radical cation can undergo further fragmentation.

    • Cleavage of the amide bond can lead to the formation of a fragment at m/z 85.

    • Further fragmentation of the ring can result in smaller fragments, such as the ion at m/z 56.

Visualization of Molecular Structure and Fragmentation

This compound cluster_mol This compound (C₁₁H₁₄N₂O) mol C₁₁H₁₄N₂O

Caption: Molecular Formula of this compound.

fragmentation M [C₁₁H₁₄N₂O]⁺˙ m/z = 190 (Molecular Ion) frag91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion - Base Peak) M->frag91 - [C₄H₇N₂O]˙ frag99 [C₅H₇N₂O]˙ (Piperazinone radical) M->frag99 - [C₇H₇]˙ frag85 [C₄H₇N₂]⁺ m/z = 85 frag99->frag85 - CO frag56 [C₃H₆N]⁺ m/z = 56 frag85->frag56 - CH₂N

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer technique that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 191.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the characterization of this compound. The included standardized protocols are intended to assist researchers in obtaining high-quality experimental data for verification. As more experimental data becomes publicly available, this guide can be further refined.

References

  • PubChem. 1-Benzylpiperazine.
  • University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts. [Link]
  • National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [Link]
  • MySkinRecipes. 1-Benzyl-2-oxopiperazine. [Link]
  • Oregon State University. 1H NMR Chemical Shift. [Link]
  • National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [Link]
  • Organic Syntheses. 1-benzylpiperazine. [Link]
  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]
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  • ResearchGate. Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm⁻¹). [Link]
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
  • National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
  • PubChem. 1-Benzyl-3-oxopiperazine.
  • Journal of Biomedical Science and Research. Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl)

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A Comprehensive Technical Guide to the Physical Properties of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazin-2-one (CAS No. 59702-21-5) is a substituted piperazinone derivative. As with any compound intended for pharmaceutical research and development, a thorough understanding of its fundamental physical properties, such as melting and boiling points, is crucial. These parameters are not merely data points; they are critical indicators of purity, stability, and suitability for various formulation and processing techniques. This guide provides a detailed overview of the known physical properties of this compound and offers a comprehensive, field-proven methodology for their experimental determination.

Physical Properties of this compound

The available physical property data for this compound is summarized below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point is not consistently reported in publicly accessible databases, though its physical state as a solid is documented.

Physical PropertyValueSource
Molecular Formula C₁₁H₁₄N₂ON/A
Molecular Weight 190.24 g/mol N/A
Physical State Pale Yellow Solid[1]
Melting Point Not AvailableN/A
Boiling Point 380.4 °C at 760 mmHg (Predicted)[2]

The solid nature of this compound at room temperature indicates a melting point that is amenable to standard laboratory determination. The presence of a lactam (a cyclic amide) and a benzyl group suggests that intermolecular forces, such as dipole-dipole interactions and van der Waals forces, will significantly influence these properties.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the accurate determination of the melting and boiling points of crystalline organic compounds like this compound. The methodologies are presented with an emphasis on the rationale behind each step, ensuring both scientific rigor and practical applicability.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a valuable indicator of purity.

The choice of a slow heating rate (approximately 1-2 °C per minute) near the expected melting point is critical. Rapid heating can lead to an inaccurate reading because the heat transfer from the heating block to the sample and then to the thermometer is not instantaneous. A slow rate ensures that the system is in thermal equilibrium, providing a true representation of the melting temperature. The use of a finely powdered, dry sample ensures uniform heat distribution throughout the sample.

To ensure the accuracy of the melting point apparatus, it is standard practice to calibrate it using certified reference standards with known, sharp melting points. A mixed melting point determination, where the unknown is mixed with a known standard, can confirm the identity of a compound. If the unknown and the known are the same substance, the melting point of the mixture will be sharp and unchanged. If they are different, the melting point will be depressed and broadened.

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder. This ensures uniform packing and heat transfer.

    • Press the open end of a capillary tube into the powder. A small amount of solid will enter the tube.

    • Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.[3]

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into one of the slots in the heating block of the Mel-Temp apparatus.[3]

    • Ensure the thermometer is correctly positioned in the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a faster rate.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin heating at a rate that will bring the temperature to within about 15-20 °C of the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound has a high predicted boiling point, determination at atmospheric pressure may not be feasible or could lead to decomposition. Therefore, a micro boiling point determination under reduced pressure might be more appropriate, though the standard atmospheric pressure method is described here for completeness.

For the micro boiling point method, a small, inverted capillary tube is placed in the liquid. The air trapped in this capillary tube expands upon heating and escapes, creating a space filled with the vapor of the substance. As the liquid cools, the vapor pressure inside the capillary drops. When the external atmospheric pressure is greater than the vapor pressure inside the capillary, the liquid is forced back into the capillary. The temperature at which this occurs is the boiling point. This method is advantageous as it requires a very small amount of sample.

The accuracy of the boiling point determination is dependent on an accurate thermometer and precise observation. Calibrating the thermometer against known standards is essential. Additionally, recording the atmospheric pressure at the time of the experiment is crucial, as the boiling point is pressure-dependent.

  • Sample Preparation:

    • Place a few drops of the liquid sample (if this compound were a liquid) into a small test tube or a fusion tube to a depth of about 1-2 cm.

    • Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil) so that the heat is distributed evenly.

  • Measurement:

    • Heat the bath gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary escaping.

    • Continue to heat until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of melting and boiling points.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination (Micro Method) prep_solid Prepare Dry, Finely Powdered Solid Sample load_mp Load Sample into Capillary Tube prep_solid->load_mp prep_liquid Prepare Liquid Sample load_bp Place Sample in Fusion Tube with Inverted Capillary prep_liquid->load_bp setup_mp Place in Mel-Temp Apparatus load_mp->setup_mp heat_mp Heat Slowly (1-2°C/min) setup_mp->heat_mp record_mp Record Melting Range heat_mp->record_mp setup_bp Attach to Thermometer & Place in Heating Bath load_bp->setup_bp heat_bp Heat Until Continuous Bubbles Emerge setup_bp->heat_bp cool_bp Cool and Observe Liquid Entering Capillary heat_bp->cool_bp record_bp Record Boiling Point Temperature cool_bp->record_bp

Caption: Workflow for Experimental Determination of Melting and Boiling Points.

Conclusion

The accurate determination of physical properties such as melting and boiling points is a cornerstone of chemical characterization, directly impacting downstream applications in drug development. While the experimental melting point of this compound is not readily found in the surveyed literature, its solid physical state confirms its existence. The predicted boiling point provides a useful, albeit theoretical, value. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these critical parameters with high fidelity, ensuring the integrity and reliability of their scientific endeavors.

References

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  • chiro.scs.illinois.edu. (n.d.). Micro-boiling point measurement.
  • University of Calgary, Department of Chemistry. (n.d.). Melting point determination.
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  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale.
  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • chemconnections.org. (n.d.). Boiling Point Determination.
  • Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations.
  • LookChem. (n.d.). Cas 59702-21-5, 1-BENZYLPIPERAZINE-2-ONE.
  • PubChem. (n.d.). Piperazin-2-one.
  • NIH. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase.
  • LookChem. (n.d.). Cas 59702-21-5,1-BENZYLPIPERAZINE-2-ONE.
  • Supreme Science. (2014, September 18). Melting Point Determination - The Mel-Temp [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).
  • ResearchGate. (n.d.). Synthesis of Piperazinones and Benzopiperazinones from 1,2-Diamines and Organoboronic Acids.
  • ResearchGate. (n.d.). Synthesis and Regioselective Functionalization of Piperazin-2-ones Based on Phe-Gly Pseudodipeptides.
  • Wikipedia. (n.d.). Piperazine.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 1995-2006.

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An In-depth Technical Guide to the Solubility and Stability of 1-Benzylpiperazin-2-one for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzylpiperazin-2-one is a heterocyclic compound featuring a lactam moiety within a piperazine ring, a scaffold of significant interest in medicinal chemistry. Its progression from a laboratory curiosity to a viable drug candidate or intermediate is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive experimental framework for characterizing the aqueous solubility and chemical stability of this compound. We move beyond simple data reporting to establish a strategic and methodological blueprint for generating robust, reliable, and decision-driving data. The protocols herein are designed to be self-validating, reflecting best practices in pharmaceutical development and adhering to the principles of scientific integrity. This document serves as an essential resource for any research team aiming to unlock the therapeutic potential of this promising molecular scaffold.

Introduction to this compound: Structure and Significance

This compound (CAS 59702-21-5) is a derivative of piperazine with a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .[1][2] Its structure is characterized by a piperazine ring containing an amide bond (a lactam) and a benzyl group attached to one of the nitrogen atoms.

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. The lack of experimentally determined solubility data is a critical knowledge gap this guide aims to address.

PropertyValueSource
CAS Number 59702-21-5PubChem[2]
Molecular Formula C₁₁H₁₄N₂OLookChem[1]
Molecular Weight 190.24 g/mol LookChem[1]
Boiling Point 380.4 °C at 760 mmHgLookChem[1]
Density 1.130 g/cm³LookChem[1]
pKa (Predicted) 7.67 ± 0.20LookChem[1]
Solubility Not AvailableLookChem[1]
Rationale for Characterization

The presence of a polar lactam, a basic nitrogen, and a lipophilic benzyl group suggests a complex solubility profile that will be highly dependent on pH. Furthermore, the lactam bond and the benzylic position are potential sites for chemical degradation through hydrolysis and oxidation, respectively. A comprehensive understanding of these attributes is non-negotiable for successful drug development, influencing formulation design, storage conditions, and the selection of appropriate analytical methods.

Part I: A Strategic Approach to Solubility Assessment

Solubility dictates a compound's bioavailability and is a primary determinant of its therapeutic potential. We will outline a two-pronged approach: determining thermodynamic (equilibrium) solubility for formulation development and kinetic solubility for early-stage discovery profiling.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic process for a comprehensive solubility assessment.

Caption: Workflow for solubility assessment.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method (ICH Guideline Approach)

Causality: This method is the gold standard because it measures the true equilibrium solubility of the most stable crystalline form of the compound, providing definitive data for developing formulations and predicting in-vivo dissolution.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid remains after equilibration) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a pre-selected buffer. Recommended buffers include:

    • 0.1 N HCl (pH ~1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

    • Phosphate Buffered Saline (PBS, pH 7.4)

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is required to validate the equilibration period.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a pre-validated HPLC-UV method (see Protocol 7). The concentration is determined against a standard calibration curve.

Part II: Systematic Stability Profiling and Forced Degradation

A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. Forced degradation studies are the cornerstone of developing such methods.[3]

Forced Degradation Experimental Workflow

The objective is to intentionally degrade the sample to an extent of 5-20%.[3] This level of degradation is sufficient to produce and detect primary degradation products without generating complex secondary or tertiary degradants, which simplifies analysis.

Caption: Workflow for forced degradation studies.

Protocols for Forced Degradation Studies

For each condition, a control sample (stored at 5°C, protected from light) is prepared and analyzed alongside the stressed samples.

Protocol 2: Hydrolytic Degradation

  • Causality: The lactam (cyclic amide) bond in the piperazinone ring is susceptible to cleavage under both acidic and basic conditions. This is a critical degradation pathway to investigate.

  • Acid Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 N HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature or slightly elevated (40°C) and sample at time points. Neutralize with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and water. Heat at 60-80°C and sample at time points.

Protocol 3: Oxidative Degradation

  • Causality: The tertiary amine and the benzylic C-H bonds are potential sites for oxidation. N-oxidation or benzylic hydroxylation could occur.

  • Methodology: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile). Add 3-10% hydrogen peroxide (H₂O₂) and keep the solution at room temperature. Monitor the reaction progress over time (e.g., 6, 12, 24 hours).

Protocol 4: Photolytic Degradation

  • Causality: Aromatic systems can absorb UV radiation, leading to photochemical reactions. ICH Q1B guidelines must be followed to ensure standardized and relevant testing conditions.

  • Methodology: Expose a solution of the compound (in a photostable, transparent container) and a solid sample to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil to protect it from light.

Protocol 5: Thermal Degradation

  • Causality: This test evaluates the intrinsic stability of the molecule and is crucial for determining appropriate manufacturing, shipping, and storage conditions.

  • Methodology: Place solid compound in a controlled temperature oven (e.g., 70°C). Separately, prepare a solution of the compound and heat it at a similar temperature. Sample at various time points.

Protocol 6: Development of a Stability-Indicating HPLC Method

Causality: A robust chromatographic method is essential to separate the parent compound from all potential degradation products. A reverse-phase HPLC method with UV detection is the industry standard for this purpose due to its versatility and sensitivity.

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from any earlier or later eluting impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Wavelength Selection: Use a Photodiode Array (PDA) detector to monitor the elution across a range of wavelengths. Select a wavelength for quantification where the API has high absorbance and potential degradants are also likely to be detected (e.g., 220 nm or 254 nm).

  • Method Validation (Specificity):

    • Inject the control sample and all stressed samples from the forced degradation studies.

    • The method is deemed "stability-indicating" if the parent peak is resolved from all degradation product peaks with a resolution of >1.5.

    • Perform peak purity analysis on the parent peak in the chromatograms of the stressed samples using the PDA detector. The peak should be spectrally pure, confirming no co-elution.

Data Presentation and Interpretation

Results from the forced degradation studies should be summarized in a clear, tabular format.

Stress ConditionDuration/Temp% Degradation of ParentNo. of DegradantsRRT of Major Degradants
0.1 N HCl24h / 80°C15.2%20.85, 1.15
0.1 N NaOH12h / 40°C8.9%10.79
3% H₂O₂24h / RT11.5%30.91, 1.08, 1.22
PhotolyticICH Q1B< 2%0N/A
Thermal (Solid)48h / 70°C< 1%0N/A

This table is illustrative; actual results must be experimentally determined.

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the comprehensive characterization of this compound's solubility and stability. By following the detailed protocols for thermodynamic solubility assessment and systematic forced degradation, researchers can generate the critical data required for informed decision-making in the drug development process. The emphasis on understanding the causality behind each experimental choice and the implementation of self-validating, stability-indicating analytical methods ensures the integrity of the data. This foundational knowledge is indispensable for advancing compounds like this compound from the laboratory to clinical evaluation.

References

  • Title: 1-BENZYLPIPERAZINE-2-ONE | Source: LookChem | URL:[Link]
  • Title: this compound | Source: PubChem, National Center for Biotechnology Inform
  • Title: Development of forced degradation and stability indicating studies of drugs—A review | Source: Journal of Applied Pharmaceutical Science | URL:[Link]

Sources

An In-depth Technical Guide to 1-Benzylpiperazin-2-one Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzylpiperazin-2-one scaffold represents a compelling starting point for the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This heterocyclic motif combines the structural features of piperazine, a privileged scaffold in medicinal chemistry known for its CNS activity, with a lactam function that offers opportunities for diverse chemical modifications. This guide provides a comprehensive technical overview of this compound derivatives and their analogs, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential as neuroprotective, anticonvulsant, and anticancer agents. Detailed experimental protocols and data summaries are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The this compound Core - A Privileged Scaffold for CNS Drug Discovery

The piperazine ring is a ubiquitous feature in a vast number of FDA-approved drugs, particularly those targeting the CNS. Its basic nitrogen atoms allow for salt formation, enhancing solubility and oral bioavailability, while also providing key interaction points with biological targets. The incorporation of a benzyl group at the N1 position introduces a lipophilic moiety that can facilitate blood-brain barrier penetration and provide additional binding interactions. The piperazin-2-one core, a lactam derivative of piperazine, offers a rigidified structure that can orient substituents in a defined manner, a desirable trait for optimizing ligand-receptor interactions.

The convergence of these structural features in the this compound scaffold creates a unique chemical space for the development of novel therapeutic agents. This guide will explore the synthesis, functionalization, and biological evaluation of this promising class of compounds.

Synthetic Methodologies for the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cascade Double Nucleophilic Substitution

A recently developed efficient method involves a cascade, metal-promoted transformation. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis.[1]

Reaction Scheme:

G reagents Chloro allenylamide + Benzylamine + Aryl iodide conditions Pd(PPh3)4, AgNO3, Cs2CO3 CH3CN, 85-90 °C reagents->conditions product 1-Benzyl-3-aryl-piperazin-2-one conditions->product

Figure 1: General scheme for the palladium-catalyzed cascade synthesis of 1-benzyl-3-aryl-piperazin-2-ones.

Causality Behind Experimental Choices:

  • Palladium Catalyst (Pd(PPh3)4): Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions, which are central to this cascade process.

  • Silver Nitrate (AgNO3): The silver salt likely acts as a halide scavenger, promoting the formation of a reactive palladium intermediate.

  • Cesium Carbonate (Cs2CO3): A base is required to facilitate deprotonation steps within the catalytic cycle. Cesium carbonate is a strong, yet relatively non-nucleophilic base, making it ideal for this transformation.

  • Solvent and Temperature: Acetonitrile is a polar aprotic solvent that is suitable for palladium-catalyzed reactions. The elevated temperature is necessary to overcome the activation energy of the multiple steps in the cascade.

Asymmetric Hydrogenation for Chiral Piperazin-2-ones

The synthesis of enantiomerically pure piperazin-2-ones is of significant interest for developing stereospecific drugs. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[2] While this method doesn't directly install the N-benzyl group, the resulting piperazin-2-one can be subsequently benzylated.

Reaction Scheme:

G start Substituted Pyrazin-2-ol step1 Pd(OCOCF3)2 / (R)-TolBINAP TsOH·H2O, H2 (1000 psi) DCM/benzene, 80 °C start->step1 intermediate Chiral Piperazin-2-one step1->intermediate step2 Benzyl bromide, Base intermediate->step2 product Chiral 1-Benzyl-piperazin-2-one step2->product

Figure 2: Two-step synthesis of chiral 1-benzylpiperazin-2-ones via asymmetric hydrogenation.

Causality Behind Experimental Choices:

  • Chiral Ligand ((R)-TolBINAP): The use of a chiral phosphine ligand is crucial for inducing enantioselectivity in the hydrogenation reaction.

  • High-Pressure Hydrogen: High pressure is often necessary to achieve efficient hydrogenation of aromatic systems.

  • Acid Catalyst (TsOH·H2O): The acid likely facilitates the tautomerization of the pyrazin-2-ol to its imine form, which is the substrate for hydrogenation.

Structure-Activity Relationships (SAR)

While comprehensive SAR studies specifically on this compound derivatives are limited in the public domain, we can infer key relationships by examining related scaffolds such as benzylpiperazines and other piperazine-containing CNS agents.

  • Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring are expected to significantly influence activity. Electron-donating or withdrawing groups can modulate the electronics of the aromatic ring and its interaction with target proteins. The position of the substituent is also critical. For instance, in a series of benzylpiperazine-based edaravone derivatives, compounds with a 4-fluoro or 4-nitro substituent on the benzyl ring showed significant neuroprotective effects.[3]

  • Substitution at the C3 Position: The C3 position of the piperazin-2-one ring is a key vector for introducing diversity. The nature of the substituent at this position will directly impact the steric and electronic profile of the molecule and its ability to interact with specific binding pockets. In the cascade synthesis mentioned earlier, a variety of aryl groups can be introduced at this position.[1]

  • Substitution at the N4 Position: The N4 nitrogen of the piperazin-2-one ring provides another point for modification. Acylation or alkylation at this position can be used to modulate the compound's physicochemical properties, such as lipophilicity and basicity, and to introduce additional pharmacophoric elements.

Biological Activities and Therapeutic Potential

Based on the known pharmacology of the benzylpiperazine and piperazin-2-one scaffolds, derivatives of this compound are anticipated to exhibit a range of biological activities, particularly within the CNS.

Neuroprotective Effects

The benzylpiperazine moiety is present in several compounds with demonstrated neuroprotective properties. For example, benzylpiperazine-based edaravone derivatives have shown significant protective effects against H₂O₂-induced cell death and have been found to prolong the survival of mice in a cerebral ischemia model.[3] This suggests that this compound analogs could be promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for mitigating neuronal damage following stroke.

Anticonvulsant Activity

Certain 1,4-disubstituted piperazines, including those with benzyl substituents, have been shown to possess anticonvulsant activity.[4] The rigidified structure of the piperazin-2-one core may allow for more specific interactions with ion channels or receptors involved in seizure activity.

Anticancer Activity

The piperazin-2-one scaffold has been investigated for its cytotoxic activity against various cancer cell lines.[5] For example, a trifluoromethyl-substituted piperazin-2-one derivative showed significant effects on cell viability.[5] The combination of this core with a benzyl group, which is also a feature in some anticancer agents, could lead to the discovery of novel cytotoxic compounds.

Experimental Protocols

The following protocols are provided as examples for the synthesis and evaluation of this compound derivatives.

General Procedure for the Cascade Synthesis of 1-Benzyl-3-aryl-piperazin-2-ones[1]

Workflow Diagram:

G start Combine chloro allenylamide, aryl iodide, benzylamine, AgNO3, Cs2CO3, and Pd(PPh3)4 in CH3CN heat Heat the reaction mixture at 85-90 °C for 16 hours start->heat workup Cool to room temperature, filter, and concentrate the filtrate heat->workup purify Purify the crude product by flash column chromatography workup->purify product Isolate the pure 1-benzyl-3-aryl-piperazin-2-one purify->product G start Seed PC12 cells in a 96-well plate differentiate Differentiate cells with nerve growth factor (NGF) start->differentiate treat Pre-treat cells with varying concentrations of the test compound differentiate->treat induce Induce oxidative stress with H₂O₂ treat->induce incubate Incubate for 24 hours induce->incubate assay Assess cell viability using the MTT assay incubate->assay analyze Calculate the percentage of cell protection assay->analyze

Sources

The Piperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The piperazin-2-one nucleus stands as a premier example of such a "privileged scaffold"[1][2]. This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2, offers a unique combination of structural rigidity, synthetic tractability, and physicochemical properties that make it an invaluable asset in drug discovery[3][4]. Its prevalence in a wide array of biologically active natural products and FDA-approved drugs underscores its significance[2][5]. This guide provides an in-depth exploration of the biological importance of the piperazin-2-one core, detailing its synthesis, diverse pharmacological activities, and the underlying mechanisms of action that make it a focal point of contemporary pharmaceutical research.

The Chemical and Biological Versatility of the Piperazin-2-one Core

The utility of the piperazin-2-one scaffold is rooted in its distinct chemical features. The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets[1]. The amide bond within the ring imparts a degree of conformational constraint, which can be advantageous for target binding by reducing the entropic penalty upon complex formation. Furthermore, the piperazin-2-one core can serve as a versatile linker, connecting different pharmacophoric elements in a spatially defined manner[3]. These attributes contribute to the ability of piperazin-2-one derivatives to modulate a wide range of biological processes.

A Spectrum of Biological Activities

The piperazin-2-one scaffold is a constituent of molecules exhibiting a broad range of pharmacological effects, including anticancer, antiviral, antibacterial, and anthelmintic activities[6][7][8]. This wide-ranging bioactivity highlights the scaffold's ability to interact with a multitude of biological targets.

Anticancer Activity: A Dominant Therapeutic Area

A significant body of research has focused on the development of piperazin-2-one-containing compounds as anticancer agents[9]. These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival[3][10].

A prominent mechanism through which piperazin-2-one derivatives exhibit their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Piperazine-based compounds have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2)[11][12].

For instance, certain piperazine-chalcone hybrids have been designed as potent VEGFR-2 inhibitors[13]. VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor vascularization and growth[11][13].

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of a piperazin-2-one-based kinase inhibitor.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Angiogenesis, Proliferation) TranscriptionFactors->GeneExpression VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Piperazin-2-one Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Antiviral and Other Biological Activities

Beyond cancer, the piperazin-2-one scaffold has shown promise in the development of antiviral agents[6]. Certain derivatives have demonstrated inhibitory activity against various viruses, including adenovirus and Human Immunodeficiency Virus (HIV)[6][14]. The mechanism of antiviral action can vary, with some compounds interfering with viral replication processes[6].

Additionally, the broader piperazine class of compounds has a long history of use as anthelmintic agents, which act by paralyzing parasites, leading to their expulsion from the host[8][15].

Synthesis of the Piperazin-2-one Core: A Practical Approach

The construction of the piperazin-2-one scaffold can be achieved through various synthetic strategies. A robust and versatile method involves a cascade double nucleophilic substitution reaction, which allows for the efficient one-pot synthesis of substituted piperazin-2-ones from readily available starting materials[2].

Experimental Protocol: Cascade Synthesis of a 3-Substituted Piperazin-2-one Derivative

This protocol describes the synthesis of a 3-substituted piperazin-2-one via a palladium-catalyzed cascade reaction.

Materials:

  • Chloro allenylamide (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Primary amine (3.0 eq)

  • Silver nitrate (AgNO₃) (0.5 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

  • Acetonitrile (CH₃CN) (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chloro allenylamide, aryl iodide, primary amine, silver nitrate, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous acetonitrile to the reaction vessel.

  • Heat the reaction mixture to 85-90 °C and stir for 16 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted piperazin-2-one.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

The following diagram illustrates the workflow for this synthetic protocol.

Synthesis_Workflow Start Combine Reactants and Catalysts (Chloro allenylamide, Aryl iodide, Primary amine, AgNO3, Cs2CO3, Pd(PPh3)4) Reaction Heat and Stir in Acetonitrile (85-90 °C, 16 h) Start->Reaction Workup Cool and Filter Reaction->Workup Purification Concentrate and Purify (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: Workflow for the cascade synthesis of a piperazin-2-one.

Biological Evaluation: Assessing Cytotoxicity

A fundamental step in the evaluation of novel piperazin-2-one derivatives, particularly those designed as anticancer agents, is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability[1].

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium

  • Piperazin-2-one test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment[16].

  • Compound Treatment: Prepare serial dilutions of the piperazin-2-one test compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration)[9].

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂[9].

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible[16].

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization[17].

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Summarizing Cytotoxicity

The results of cytotoxicity assays are typically presented in a tabular format for clear comparison of the potency of different compounds against various cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)
Derivative A MCF-7Breast Cancer5.2
HCT116Colon Cancer8.1
Derivative B MCF-7Breast Cancer2.8
HCT116Colon Cancer4.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

The piperazin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent versatility and proven track record in yielding biologically active compounds ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of more sophisticated synthetic methodologies to access novel and diverse piperazin-2-one derivatives. Furthermore, a deeper understanding of the interactions between these compounds and their biological targets will undoubtedly pave the way for the design of next-generation therapeutics with enhanced potency and selectivity. The integration of computational modeling with traditional synthetic and biological approaches will be instrumental in unlocking the full potential of this remarkable scaffold.

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Introduction to piperazin-2-one as a privileged structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Piperazin-2-one: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-2-one nucleus, a six-membered lactam, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure."[1] Its prevalence in a multitude of clinically successful drugs stems from a unique combination of structural and physicochemical properties. The scaffold's two nitrogen atoms provide tunable basicity, hydrogen bonding capabilities, and improved pharmacokinetic profiles, such as enhanced water solubility and bioavailability.[2][3] Furthermore, its conformationally constrained yet versatile nature makes it an excellent building block and a potent peptidomimetic.[1] This guide provides a comprehensive overview of the piperazin-2-one core, detailing the rationale behind its privileged status, key synthetic methodologies for its construction, its vast therapeutic applications, and insights into its structure-activity relationships. We will explore its role in oncology, central nervous system disorders, and infectious diseases, supported by detailed protocols and quantitative data to equip researchers with the foundational knowledge to leverage this remarkable scaffold in future drug discovery endeavors.

The Concept of Privileged Scaffolds: Why Piperazin-2-one Stands Out

In the vast chemical space available for drug design, certain molecular frameworks appear with remarkable frequency across a range of biological targets. These are termed "privileged structures."[3][4] The underlying principle is that these scaffolds possess an optimal arrangement of atoms and functional groups to interact with key features of multiple protein families, such as GPCRs or kinases. The broader piperazine family is a classic example of this concept, found in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[2][5]

The piperazin-2-one derivative refines this privilege. By incorporating a lactam (a cyclic amide) into the six-membered ring, it introduces a unique set of properties. This feature imparts partial rigidity and a planar amide bond, which is crucial for mimicking peptide backbones, while retaining the advantageous properties of the second nitrogen atom.[1] This makes the piperazin-2-one core not just a passive linker but an active contributor to pharmacodynamic and pharmacokinetic profiles.[6]

Physicochemical and Structural Rationale for Privilege

The utility of the piperazin-2-one scaffold is not coincidental; it is a direct result of its inherent molecular properties that favorably influence drug-like characteristics.

2.1. Key Structural and Physicochemical Features The core's value lies in a delicate balance of features:

  • Tunable Basicity: The presence of two nitrogen atoms, one of which is part of an amide, results in distinct pKa values. The non-amide nitrogen can be readily protonated under physiological conditions, which is critical for forming stable salts to enhance aqueous solubility and improve formulation characteristics.[3][7]

  • Hydrogen Bonding: The non-amide nitrogen acts as a hydrogen bond acceptor, while its protonated form and the N-H of the lactam can act as donors. The lactam carbonyl is also a strong hydrogen bond acceptor. These sites facilitate potent and specific interactions with biological targets.[2]

  • Improved Pharmacokinetics (ADME): The polarity imparted by the two nitrogen atoms and the carbonyl group often increases water solubility, leading to improved oral bioavailability.[2][3] This scaffold can help navigate the challenging balance between sufficient solubility for absorption and adequate lipophilicity for membrane permeability.

  • Peptidomimetic Properties: The constrained lactam structure is particularly valuable for its ability to mimic the spatial arrangement of dipeptide units in a protein's backbone.[1] This allows piperazin-2-one derivatives to act as potent inhibitors of enzymes like proteases or to modulate protein-protein interactions.

Caption: Key properties of the piperazin-2-one scaffold.

Synthetic Strategies for Accessing the Piperazin-2-one Core

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, numerous efficient methods have been developed to construct the piperazin-2-one ring, allowing for the introduction of diversity at multiple positions.

3.1. Key Synthetic Protocol 1: Cascade Double Nucleophilic Substitution A highly efficient, metal-promoted cascade reaction allows for the rapid construction of piperazin-2-ones from simple starting materials. This one-pot process forms three new bonds and introduces two points of diversity, making it ideal for creating compound libraries.[1][8] The reaction utilizes a chloro allenylamide, a primary amine, and an aryl iodide.[1]

Experimental Protocol: Metal-Promoted Cascade Synthesis [1]

  • Reaction Setup: To a dry reaction vial, add the chloro allenylamide (1.0 equiv., 0.1 mmol), the desired aryl iodide (1.2 equiv., 0.12 mmol), the primary amine (3.0 equiv., 0.3 mmol), Cs₂CO₃ (3.0 equiv., 0.3 mmol), and AgNO₃ (0.5 equiv., 0.05 mmol).

    • Rationale: Cs₂CO₃ acts as the base. AgNO₃ serves as a co-catalyst that may facilitate key steps in the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 equiv., 0.01 mmol), to the vial.

    • Rationale: The palladium catalyst is essential for the cross-coupling and cyclization steps of the cascade.

  • Solvent and Incubation: Add anhydrous acetonitrile (CH₃CN, 5 mL) to the vial. Seal the vial and heat the reaction mixture to 85-90 °C for 16 hours.

    • Rationale: Acetonitrile is a suitable polar aprotic solvent for this transformation. Elevated temperature is required to drive the reaction to completion.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired piperazin-2-one derivative.

cluster_start Starting Materials cluster_reagents Reagents & Catalyst A Chloro Allenylamide (R1) E One-Pot Reaction (85-90 °C, 16h) A->E B Primary Amine (R2) B->E C Aryl Iodide (Ar) C->E D Pd(PPh₃)₄ AgNO₃ Cs₂CO₃ D->E F Substituted Piperazin-2-one E->F

Caption: Workflow for cascade synthesis of piperazin-2-ones.

3.2. Key Synthetic Protocol 2: Asymmetric One-Pot Synthesis For many biological applications, controlling stereochemistry is critical. A one-pot asymmetric synthesis has been developed to produce chiral C3-substituted piperazin-2-ones with high enantioselectivity.[9] This method involves a sequence of a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[9]

Experimental Protocol: Asymmetric One-Pot Synthesis [9]

  • Knoevenagel/Epoxidation: In a reaction vial, dissolve the starting aldehyde (1.0 equiv.) and (phenylsulfonyl)acetonitrile (1.0 equiv.) in a suitable solvent like toluene. Add the quinine-derived urea catalyst (eQNU, 10 mol%). Stir for the time required to form the alkene intermediate (monitored by TLC).

    • Rationale: The chiral urea catalyst (eQNU) stereoselectively catalyzes both the initial condensation and the subsequent epoxidation.

  • Asymmetric Epoxidation: Cool the reaction mixture to -20 °C. Add cumyl hydroperoxide (CHP, 1.1 equiv.) and continue stirring until the epoxide is formed.

    • Rationale: CHP is the oxidant for the epoxidation step. Low temperature enhances the enantioselectivity of the reaction.

  • Domino Ring-Opening Cyclization (DROC): Warm the mixture to 25 °C. Add the 1,2-ethylenediamine derivative (1.2 equiv.) and a base such as triethylamine (Et₃N, 2.0 equiv.).

    • Rationale: The diamine acts as a nucleophile, opening the epoxide ring and subsequently cyclizing to form the piperazin-2-one core in a domino fashion.

  • Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The organic layer is dried, concentrated, and the chiral piperazin-2-one is purified by column chromatography. Enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

The Therapeutic Landscape of Piperazin-2-one

The privileged nature of the piperazin-2-one scaffold is best illustrated by the sheer breadth of its biological activities.[5][10][11]

4.1. Oncology Piperazin-2-one derivatives have shown significant promise as anticancer agents. Recently, hybrids of acetophenone and piperazin-2-one were designed based on pharmacophores from successful anti-breast cancer drugs.[12] These compounds were found to be highly selective for triple-negative breast cancer (TNBC) cells, acting by inducing DNA damage.[12]

CompoundTarget/MechanismCell LineActivity (IC₅₀)Selectivity Index (SI)Reference
Hybrid 1j Induces DNA DamageMDA-MB-468 (TNBC)6.50 µM9.2 (vs. SKBr3)[12]
Hybrid 1j Induces DNA DamageMDA-MB-468 (TNBC)6.50 µM7.3 (vs. MCF-10A)[12]

4.2. Central Nervous System (CNS) Disorders The scaffold is a key component in molecules targeting the CNS, finding use in the development of anti-anxiety and antidepressant medications.[13][14] Its ability to present functional groups in a specific 3D orientation allows for precise interaction with neurotransmitter receptors. For example, derivatives have been designed to target sigma receptors, which are implicated in various neurological and psychiatric conditions.[15]

Caption: Hypothetical binding of a piperazin-2-one drug in a CNS receptor.

4.3. Infectious Diseases Derivatives of piperazin-2-one have demonstrated a wide range of anti-infective properties.

  • Antiviral Activity: Trisubstituted piperazin-2-one derivatives have been shown to inhibit adenovirus replication.[16] Other derivatives have been investigated for anti-HIV activity.[17]

  • Antibacterial/Antifungal: The piperazine scaffold in general is a promising nucleus for developing new antimicrobial agents to combat drug resistance.[10][18]

Compound ClassOrganism/VirusActivity MetricReference
Phenylalanine DerivativesHIV-2EC₅₀ = 4.52 µM[17]
Trisubstituted Piperazin-2-oneAdenovirusInhibition of replication[16]

4.4. Other Therapeutic Areas The versatility of the scaffold extends further into areas such as:

  • Opiate Activity: Chiral piperazin-2-one derivatives have been incorporated into dermorphin analogues to study their opiate activities.[19]

  • Anti-inflammatory Effects: Various piperazine-containing compounds have shown potent anti-inflammatory properties.[20]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the piperazin-2-one core is a powerful strategy for lead optimization. Different substitution points on the ring have distinct effects on the molecule's overall properties and biological activity.

  • N1-Position (Amide Nitrogen): Substitution at this position is common. It can be used to attach larger groups that interact with specific sub-pockets of a binding site or to modulate the molecule's overall lipophilicity and metabolic stability.

  • N4-Position (Amine Nitrogen): This is a key handle for modifying physicochemical properties. Attaching different groups here directly influences basicity, solubility, and target engagement. For kinase inhibitors, this nitrogen often forms a crucial salt bridge with the enzyme's hinge region.[7]

  • C3-Position: Introducing substituents here creates a stereocenter. As seen in opiate analogues, the configuration at this position can be critical for activity.[19] This position is often used to project a side chain into a specific region of the target protein.

  • Other Ring Carbons (C5, C6): While less commonly substituted, modifications here can be used to alter the ring's conformation or to block sites of metabolism, thereby improving the pharmacokinetic profile.

Caption: Key positions for modification on the piperazin-2-one core.

Future Directions and Outlook

The piperazin-2-one scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Novel Synthetic Methods: While efficient syntheses exist, the development of new methods, such as late-stage C-H functionalization, will allow for even more rapid exploration of chemical space and the creation of novel analogues.[2]

  • New Biological Targets: As our understanding of disease biology grows, the piperazin-2-one scaffold will undoubtedly be applied to novel and challenging targets, such as protein-protein interactions and allosteric binding sites.

  • Computational Chemistry: The integration of computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies will facilitate the rational design of more potent and selective derivatives, accelerating the discovery process.[15][18][21]

Conclusion

The piperazin-2-one core has firmly established its status as a privileged scaffold in medicinal chemistry. Its remarkable success is a direct consequence of a finely tuned set of physicochemical properties—including its peptidomimetic nature, hydrogen bonding capacity, and favorable influence on pharmacokinetics. The development of robust and versatile synthetic routes has made this scaffold readily accessible, enabling its application across a wide therapeutic landscape, from oncology to infectious diseases and CNS disorders. For drug discovery professionals, the piperazin-2-one ring is not merely a structural component but a powerful tool for modulating biological activity and designing the next generation of innovative medicines.

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An In-Depth Technical Guide to 1-Benzylpiperazin-2-one: Synthesis, Derivatization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-benzylpiperazin-2-one, a key heterocyclic scaffold in medicinal chemistry. We will delve into its synthesis, exploring the upstream starting materials and detailed reaction protocols. Furthermore, we will examine its reactivity and the downstream products that can be generated, highlighting its significance as a versatile building block in the development of novel therapeutic agents.

Introduction: The Significance of the Piperazinone Core

The piperazinone ring system is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. Its unique combination of a lactam and a piperazine moiety imparts favorable physicochemical properties, including improved metabolic stability and aqueous solubility, while also providing multiple points for chemical modification. This compound, with its readily cleavable benzyl protecting group and reactive secondary amine, serves as a crucial starting material for the synthesis of a diverse array of complex molecules with a wide range of pharmacological activities.

Part 1: Upstream Products - The Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available and cost-effective starting materials. The overall strategy involves the construction of the piperazin-2-one ring followed by the introduction of the benzyl group at the N1 position.

Synthesis of the Piperazin-2-one Core

A robust and scalable method for the synthesis of the piperazin-2-one core involves the reaction of chloroethylamine hydrochloride with ethyl chloroacetate in the presence of a base.[1] This approach avoids the use of the more hazardous and difficult-to-handle ethylenediamine.[1]

  • Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add chloroethylamine hydrochloride and an organic solvent such as toluene.

  • Base Addition: Add a suitable base, for example, sodium carbonate, to the suspension.

  • Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate to the reaction mixture while maintaining a controlled temperature.

  • Cyclization: After the initial reaction, add ammonium acetate and a catalytic amount of a base like pyridine, and heat the mixture to induce cyclization.

  • Workup and Isolation: After cooling, the crude product is isolated by filtration. Recrystallization from a suitable solvent system, such as acetone-water, yields pure piperazin-2-one.

Reactant/ReagentMolar RatioKey Considerations
Chloroethylamine Hydrochloride1Starting material for the ethylamine backbone.
Ethyl Chloroacetate1.1 - 1.5Provides the carbonyl and adjacent methylene group for the lactam.
Sodium Carbonate2-3Acts as a base to neutralize HCl and facilitate the reaction.
Ammonium Acetate1.1 - 1.5Serves as a source of ammonia for the final cyclization step.
PyridineCatalyticActs as a catalyst for the cyclization.
N-Benzylation of Piperazin-2-one

The final step in the synthesis of the core molecule is the selective benzylation of the N1 nitrogen of the piperazin-2-one ring. This is typically achieved through a nucleophilic substitution reaction with benzyl chloride or benzyl bromide in the presence of a base.

  • Reaction Setup: Dissolve piperazin-2-one in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution.

  • Addition of Benzyl Halide: Slowly add benzyl chloride or benzyl bromide to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Synthesis of this compound cluster_0 Step 1: Piperazin-2-one Synthesis cluster_1 Step 2: N-Benzylation Chloroethylamine HCl Chloroethylamine HCl Reaction1 Reaction in Toluene Chloroethylamine HCl->Reaction1 Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction1 Base1 Base (e.g., Na2CO3) Base1->Reaction1 Intermediate N-(2-aminoethyl)glycine ethyl ester intermediate Reaction1->Intermediate Cyclization Cyclization with NH4OAc/Pyridine Intermediate->Cyclization Piperazin-2-one Piperazin-2-one Cyclization->Piperazin-2-one Piperazin-2-one_step2 Piperazin-2-one Reaction2 Reaction in Acetonitrile Piperazin-2-one_step2->Reaction2 Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction2 Base2 Base (e.g., K2CO3) Base2->Reaction2 This compound This compound Reaction2->this compound

Figure 1: Synthetic pathway to this compound.

Part 2: Downstream Products - The Reactivity and Derivatization of this compound

This compound is a versatile intermediate that can undergo a variety of chemical transformations at the N4 position, and in some cases, at the C3 position of the piperazinone ring. These reactions allow for the introduction of diverse functional groups and the construction of complex molecular architectures.

N-Alkylation and N-Arylation at the N4 Position

The secondary amine at the N4 position is a key site for derivatization. It readily undergoes nucleophilic substitution reactions with a wide range of electrophiles.

This compound can participate in Michael additions to α,β-unsaturated esters, such as ethyl acrylate, to introduce an ester-containing side chain.

  • Reaction Setup: Dissolve this compound in a suitable solvent like ethanol.

  • Reactant Addition: Add ethyl propiolate to the solution. The reaction can often proceed without a catalyst, but a mild base can be used to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating.

  • Workup and Purification: After the reaction is complete, as monitored by TLC, the solvent is removed in vacuo. The residue is then purified by column chromatography to yield the desired product.

Nucleophilic Aromatic Substitution

The N4 nitrogen can also act as a nucleophile in aromatic substitution reactions, particularly with electron-deficient aromatic rings.

  • Reaction Setup: In a reaction vessel, combine this compound, 4-fluoro-2-(trifluoromethyl)benzonitrile, and a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like DMF or DMSO.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

  • Workup and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Reductive Amination

The secondary amine can also be functionalized through reductive amination with aldehydes and ketones to introduce a variety of alkyl substituents.

Downstream Reactions of this compound cluster_michael Michael Addition cluster_snar Nucleophilic Aromatic Substitution cluster_reductive Reductive Amination Core This compound Michael_Product (E)-3-(4-Benzyl-3-oxo-piperazin-1-yl)- acrylic acid ethyl ester Core->Michael_Product Ethyl Propiolate, EtOH SNAr_Product 4-(4-benzyl-3-oxopiperazin-1-yl)-2- (trifluoromethyl)benzonitrile Core->SNAr_Product K2CO3, DMF, Heat Reductive_Product N-Alkyl/N-Aryl Derivatives Core->Reductive_Product NaBH(OAc)3, DCE Ethyl Propiolate Ethyl Propiolate Fluorobenzonitrile 4-Fluoro-2-(trifluoromethyl)benzonitrile Aldehyde Aldehyde/Ketone (R1R2C=O)

Figure 2: Derivatization of this compound.

Part 3: Applications in Drug Discovery

Derivatives of this compound have shown a wide range of pharmacological activities, making this scaffold highly valuable in drug discovery programs. The ability to easily modify the N4 position allows for the fine-tuning of a compound's properties to optimize its interaction with biological targets.

  • Antipsychotic Agents: The piperazine moiety is a common feature in many antipsychotic drugs.

  • Antidepressant and Anxiolytic Agents: Modifications of the piperazine ring have led to the development of compounds with antidepressant and anxiolytic properties.

  • Oncology: Certain piperazinone derivatives have been investigated for their potential as anti-cancer agents.

The synthetic versatility of this compound, coupled with the proven biological relevance of the piperazinone scaffold, ensures its continued importance in the quest for new and improved therapeutics. This guide provides a foundational understanding for researchers to explore the rich chemistry of this valuable building block.

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An In-Depth Technical Guide to 1-Benzylpiperazin-2-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzylpiperazin-2-one, a key heterocyclic intermediate in medicinal chemistry. The document delves into the historical context of its development, distinguishing it from the more widely known 1-Benzylpiperazine (BZP). It offers a detailed exploration of its synthesis methodologies, physicochemical properties, and its critical role as a scaffold in the generation of diverse and pharmacologically significant molecules. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: A Tale of Two Piperazines

The piperazine nucleus is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1] Within this chemical class, it is crucial to distinguish between two structurally related but functionally distinct molecules: 1-Benzylpiperazine (BZP) and the subject of this guide, this compound.

While 1-Benzylpiperazine (BZP) has a well-documented history, initially explored as a potential anthelmintic and later gaining notoriety as a recreational substance with stimulant properties, the story of this compound is more nuanced and rooted in its utility as a synthetic building block.[2][3] Unlike BZP, this compound is not primarily known for its direct pharmacological effects but rather for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.[4] Its unique structure, featuring a lactam function within the piperazine ring, provides a valuable handle for further chemical modifications.

This guide will focus exclusively on this compound, aiming to provide a detailed understanding of its discovery, synthesis, and its pivotal role in the landscape of modern drug discovery.

Discovery and Historical Context

The precise historical account of the first synthesis of this compound is not as prominently documented as that of its non-keto counterpart, BZP. Its emergence in the scientific literature is more closely tied to the broader exploration of piperazine derivatives for therapeutic applications. The development of synthetic routes to piperazinones was a logical extension of the extensive research into piperazine chemistry.

The introduction of the carbonyl group at the 2-position of the piperazine ring offered chemists a new avenue for creating peptidomimetics and other complex heterocyclic systems. This structural modification allows for the generation of molecules with distinct conformational properties and hydrogen bonding capabilities compared to simple N-substituted piperazines.

While a singular "discovery" event is not readily identifiable, the increasing appearance of this compound in patents and chemical literature from the mid to late 20th century onwards indicates its growing importance as a key intermediate in the quest for novel drug candidates. Its value lies in its ability to serve as a scaffold for creating libraries of compounds for screening against various biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O[5][6]
Molecular Weight 190.24 g/mol [5][6]
CAS Number 59702-21-5[5][6]
Appearance Not explicitly stated, likely a solid at room temperature
Boiling Point 380.4 °C at 760 mmHg[5]
Flash Point 183.9 °C[5]
Density 1.130 g/cm³[5]
Refractive Index 1.562[5]
pKa 7.67 ± 0.20 (Predicted)[5]

Note: Some physical properties like melting point and appearance are not consistently reported in publicly available databases and may vary depending on the purity and crystalline form of the substance.

Synthesis of this compound: Methodologies and Mechanisms

The synthesis of this compound can be achieved through several routes, generally involving the formation of the piperazinone ring system and subsequent N-benzylation, or vice-versa. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and the need for specific regioselectivity.

General Synthetic Strategies

One common approach involves the cyclization of an N-benzylated ethylenediamine derivative with a suitable two-carbon electrophile. An alternative strategy starts with a pre-formed piperazin-2-one ring, which is then N-benzylated.

Below is a generalized workflow for the synthesis of piperazin-2-one derivatives.

Caption: Generalized synthetic workflows for this compound.

Detailed Experimental Protocol (Illustrative Example)

The following is an illustrative protocol for the synthesis of this compound based on the N-benzylation of piperazin-2-one. This protocol is a composite of general synthetic methods for N-alkylation of lactams and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Piperazin-2-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be compared with reported values.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the benzylic protons (a singlet typically around 4.5-4.7 ppm), the aromatic protons of the benzyl group (multiplets in the aromatic region, ~7.2-7.4 ppm), and the methylene protons of the piperazinone ring (complex multiplets in the aliphatic region, ~2.8-3.5 ppm). The NH proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (lactam) in the downfield region (~165-170 ppm), signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazinone ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.24 g/mol ).[6] Characteristic fragmentation patterns, such as the loss of the benzyl group, can also be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. N-H stretching vibrations may also be observed.

Role in Drug Development: A Versatile Scaffold

The true significance of this compound lies in its application as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its structure allows for modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR).

Key Reaction Pathways and Derivatives

The presence of the secondary amine and the lactam functionality allows for a variety of chemical transformations.

Caption: Key reaction pathways for the derivatization of this compound.

Examples of Bioactive Derivatives
  • Cognition Enhancers: Derivatives of this compound have been investigated for their potential as cognition-enhancing agents. By introducing various substituents at the N4 position, researchers have explored the SAR for activity at targets involved in memory and learning.[5]

  • σ1 Receptor Ligands: The benzylpiperazine moiety is a known pharmacophore for σ1 receptors, which are implicated in a variety of neurological disorders, including pain. This compound can serve as a starting material for the synthesis of potent and selective σ1 receptor ligands.[7][8]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Substituted piperazin-2-one derivatives have been synthesized and evaluated as inhibitors of DPP-4 for the treatment of type 2 diabetes. The 1-benzyl group can serve as a protecting group or a key structural element in these molecules.[5]

Conclusion: An Enduringly Important Intermediate

While it may not possess the direct pharmacological notoriety of its cousin, 1-Benzylpiperazine, this compound holds a significant and enduring position in the field of medicinal chemistry. Its value as a versatile and readily modifiable scaffold has made it an indispensable tool for drug discovery and development. The ability to introduce diverse functionalities at multiple positions on the piperazinone ring allows for the systematic exploration of chemical space and the optimization of lead compounds. As the search for novel therapeutics continues, the strategic application of this compound as a key synthetic intermediate is poised to remain a cornerstone of innovation in the pharmaceutical sciences.

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The Ascendant Scaffold: A Technical Guide to the Core Pharmacology of N-Substituted Piperazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Foreword: The piperazinone core, a privileged scaffold in modern medicinal chemistry, represents a dynamic and increasingly significant area of drug discovery. This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific process itself—from fundamental chemical principles to therapeutic potential. As a senior application scientist, my focus is not merely to list facts, but to weave a coherent narrative grounded in causality, experimental rigor, and field-proven insights. This document is designed to be a self-validating system of knowledge, empowering researchers to not only understand the pharmacology of N-substituted piperazinones but also to critically evaluate and design the next generation of therapeutics based on this versatile framework.

The Piperazinone Nucleus: A Privileged Structure in Drug Design

The piperazin-2-one moiety, a six-membered heterocycle containing two nitrogen atoms and a carbonyl group, has garnered significant attention in medicinal chemistry.[1] Its prevalence in biologically active compounds stems from a unique combination of structural and physicochemical properties. The presence of two nitrogen atoms, one of which is typically part of an amide linkage, provides a rich environment for establishing multiple hydrogen bond donor and acceptor interactions with biological targets.[2] This, coupled with the relative conformational rigidity of the ring system, allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective binding.[2]

Furthermore, the piperazine scaffold, including the piperazinone subclass, is often considered a "privileged structure" due to its favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[3] The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and facilitating formulation.[4] Judicious N-substitution allows for the fine-tuning of lipophilicity, a key parameter governing membrane permeability and oral bioavailability.[5]

Piperazinone Piperazin-2-one Core Properties Favorable Physicochemical and PK/PD Properties Piperazinone->Properties confers H_Bonding H-Bond Donors/Acceptors Properties->H_Bonding Rigidity Conformational Rigidity Properties->Rigidity Solubility Tunable Solubility Properties->Solubility Bioavailability Oral Bioavailability Properties->Bioavailability Applications Diverse Therapeutic Applications Properties->Applications enables

Caption: The piperazinone core imparts favorable properties for drug design.

Synthetic Strategies: Building the Piperazinone Scaffold

The synthesis of N-substituted piperazin-2-ones is a critical aspect of their development as therapeutic agents. The chosen synthetic route must be efficient, scalable, and allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Classical Cyclization Approaches

A common and straightforward method for constructing the piperazin-2-one ring involves the cyclization of an N-substituted ethylenediamine with a suitable two-carbon electrophile.[6]

Experimental Protocol: Synthesis of 2-Piperazinone from Ethylenediamine and Ethyl Chloroacetate [6]

  • Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (0.15 mol) and 1,4-dioxane (1.5 L).

  • Reagent Addition: Sequentially add triphenylphosphine (0.24 mol) and ethyl chloroacetate (0.225 mol).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Combine the organic phases.

  • Purification: Dry the combined organic phase with anhydrous sodium sulfate and evaporate the solvent. Recrystallize the crude product from an ethyl acetate:petroleum ether (1:5) mixture to remove triphenylphosphine. Concentrate the filtrate and purify the resulting oily substance by column chromatography (ethyl acetate:petroleum ether = 1:3) to yield 2-piperazinone.[6]

Causality: The use of triphenylphosphine and heating is indicative of a Mitsunobu-type reaction, where the hydroxyl group of an intermediate is activated for intramolecular cyclization. The excess ethylenediamine serves as both a reactant and a base. The choice of 1,4-dioxane as a solvent is due to its high boiling point and ability to dissolve both polar and nonpolar reactants.

Cascade Reactions for Diversity-Oriented Synthesis

More advanced synthetic strategies, such as cascade reactions, offer a more efficient means of generating libraries of N-substituted piperazinones. These one-pot procedures allow for the formation of multiple bonds and the introduction of several points of diversity in a single synthetic operation.[7]

Experimental Protocol: Cascade Synthesis of N-Substituted Piperazin-2-ones [7]

  • Reaction Mixture: To a reaction vessel, add chloro allenylamide (0.1 mmol), the desired primary amine (0.3 mmol), aryl iodide (0.12 mmol), cesium carbonate (Cs2CO3, 0.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.01 mmol) in acetonitrile (CH3CN, 5 mL).

  • Promoter Addition: Add silver nitrate (AgNO3, 0.05 mmol).

  • Reaction Conditions: Heat the mixture at 85-90°C for 16 hours.

  • Purification: After cooling, the product can be isolated and purified using standard chromatographic techniques.

Causality: This palladium-catalyzed cascade reaction involves a series of steps including nucleophilic substitution, carbopalladation, and intramolecular amination. The primary amine introduces the N1-substituent, while the aryl iodide provides the substituent at another position, allowing for rapid generation of a diverse library of compounds. Silver nitrate acts as a promoter, likely by facilitating the initial nucleophilic displacement.

cluster_0 Classical Cyclization cluster_1 Cascade Reaction Ethylenediamine Ethylenediamine Cyclization Intramolecular Cyclization Ethylenediamine->Cyclization Chloroacetate Ethyl Chloroacetate Chloroacetate->Cyclization Piperazinone_1 Piperazin-2-one Cyclization->Piperazinone_1 Allenamide Chloro Allenylamide Cascade Pd-Catalyzed Cascade Allenamide->Cascade Amine Primary Amine Amine->Cascade ArylIodide Aryl Iodide ArylIodide->Cascade Piperazinone_2 N-Substituted Piperazin-2-one Cascade->Piperazinone_2

Caption: Comparison of classical and cascade synthesis routes to piperazinones.

Structure-Activity Relationships (SAR) and Bioisosteric Design

The therapeutic potential of N-substituted piperazinones is critically dependent on the nature and position of their substituents. Understanding the SAR is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

A powerful strategy in medicinal chemistry is the concept of bioisosterism , where a functional group is replaced by another with similar physical or chemical properties to enhance a desirable trait of a molecule.[8] In the context of piperazinones, bioisosteric replacement can be employed to modulate basicity, lipophilicity, metabolic stability, and target interactions.[1] For instance, replacing a piperazine ring with a spirodiamine analogue in the drug Olaparib has been shown to beneficially affect activity and reduce cytotoxicity.[9]

Substituent/Modification Observed Effect Rationale/Insight Reference(s)
N1-Aryl Substitution Modulates receptor binding affinity and selectivity.Aromatic ring can engage in π-π stacking and hydrophobic interactions with the target protein.[3]
N4-Acyl/Sulfonyl Group Influences metabolic stability and cell permeability.Can act as a handle for further derivatization and affects the electronic properties of the piperazinone core.[10]
C3/C5/C6 Substitution Creates chiral centers, potentially leading to stereospecific interactions with the target.Introduces steric bulk that can enhance selectivity and modulate binding orientation.[1]
Bioisosteric Replacement of the Piperazinone Ring Can improve pharmacokinetic properties and reduce off-target toxicity.Alters the overall shape, polarity, and metabolic profile of the molecule.[9][11]

Pharmacokinetics and Pharmacodynamics: The Journey of a Piperazinone Drug

The efficacy of an N-substituted piperazinone is not solely determined by its affinity for a biological target but also by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.

Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific ADME data for a wide range of N-substituted piperazin-2-ones is still emerging, general principles from the broader piperazine class can provide valuable insights.

  • Absorption: Oral bioavailability is often favorable due to the tunable lipophilicity and aqueous solubility conferred by the piperazine moiety.[2] In silico ADME predictions are a valuable tool in the early stages of drug discovery to estimate absorption potential.[5]

  • Distribution: The volume of distribution can be moderate, indicating distribution into tissues.[12] The ability to cross the blood-brain barrier is a critical consideration for CNS-active compounds and can be influenced by the nature of the N-substituents.[13]

  • Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, with CYP3A4 being a common metabolizing enzyme for many piperazine-containing drugs.[14] Metabolism often involves N-dealkylation or hydroxylation of the ring.[14] The use of deuterated analogs, such as Piperazin-2-one-d6, can be a powerful tool in metabolic studies to understand metabolic pathways and as internal standards for quantitative analysis.[14]

  • Excretion: Excretion is primarily through the renal or fecal route, depending on the overall polarity of the molecule.[12]

Pharmacodynamics and Mechanism of Action

N-substituted piperazinones have demonstrated a remarkable diversity of pharmacological activities, targeting a wide array of biological pathways and molecular targets.

  • Antiviral Activity: Certain trisubstituted piperazin-2-one derivatives have shown potent antiviral activity against adenoviruses by selectively inhibiting viral DNA replication.[9] Piperazine derivatives have also been investigated as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication.[15][16]

  • Anticancer Activity: The piperazinone scaffold is a key feature in a number of kinase inhibitors.[8] For example, optimization of a piperazinone series has led to potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.[8] Other anticancer mechanisms include the induction of apoptosis.[1]

  • Neuroprotective and CNS Effects: N-substituted piperazines have shown promise in animal models of neurodegenerative diseases like Alzheimer's.[13][17] One mechanism involves the modulation of the TRPC6 channel, which plays a role in synaptic plasticity.[13] Additionally, piperazine derivatives have been explored for their neuroprotective effects in models of Parkinson's disease.[18]

  • Anti-inflammatory Activity: Piperazine derivatives have demonstrated anti-inflammatory effects in various preclinical models.[19][20] The proposed mechanisms include the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β.[19]

cluster_pk Pharmacokinetics (ADME) cluster_pd Pharmacodynamics (Mechanism of Action) Piperazinone N-Substituted Piperazinone Absorption Absorption Piperazinone->Absorption Antiviral Antiviral (e.g., Protease Inhibition) Piperazinone->Antiviral Anticancer Anticancer (e.g., Kinase Inhibition) Piperazinone->Anticancer Neuroprotection Neuroprotection (e.g., TRPC6 Modulation) Piperazinone->Neuroprotection AntiInflammatory Anti-inflammatory (e.g., Cytokine Reduction) Piperazinone->AntiInflammatory Distribution Distribution Absorption->Distribution Metabolism Metabolism (e.g., CYP3A4) Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Overview of the pharmacokinetic and pharmacodynamic properties of N-substituted piperazinones.

Preclinical Evaluation: From In Vitro Assays to In Vivo Models

The translation of a promising N-substituted piperazinone from a chemical entity to a potential therapeutic requires rigorous preclinical evaluation.

In Vitro Assays

A battery of in vitro assays is employed to characterize the activity and selectivity of these compounds.

  • Enzyme Inhibition Assays: For kinase inhibitors, in vitro kinase assays are essential to determine the IC50 value, a measure of the compound's potency. These assays typically involve incubating the kinase, a substrate, ATP, and the test compound, and then measuring the extent of substrate phosphorylation.

  • Cell-Based Assays: Cytotoxicity assays, such as the MTT assay, are used to assess the anti-proliferative effects of anticancer compounds on various cancer cell lines.[21] For antiviral compounds, cell-based assays are used to determine the EC50, the concentration at which the compound inhibits viral replication by 50%.[15]

  • Receptor Binding Assays: For CNS-active compounds, radioligand binding assays are used to determine the affinity of the compound for specific neurotransmitter receptors.

In Vivo Models

Promising candidates from in vitro studies are then advanced to in vivo animal models to assess their efficacy and safety in a whole-organism context.

  • Oncology Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the in vivo antitumor activity of piperazinone derivatives.[21]

  • Neurodegenerative Disease Models: Animal models that mimic the pathology of diseases like Alzheimer's and Parkinson's are crucial for evaluating the neuroprotective effects of these compounds.[13][17] For example, the 5xFAD mouse model is used for Alzheimer's research.[13]

  • Inflammation Models: Carrageenan-induced paw edema and pleurisy models in rodents are standard methods for assessing the anti-inflammatory activity of new chemical entities.[19][20]

  • Infectious Disease Models: Animal models of viral or bacterial infections are used to evaluate the in vivo efficacy of antimicrobial piperazinone derivatives.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity [19]

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the N-substituted piperazinone derivative orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Causality: Carrageenan induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and other inflammatory mediators. This model allows for the assessment of a compound's ability to interfere with these inflammatory pathways.

The Future Landscape: N-Substituted Piperazinones in Clinical Development

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  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH
  • N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed

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Theoretical Studies on the Conformational Landscape of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

1-Benzylpiperazin-2-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its three-dimensional structure is fundamental to its interaction with biological targets, yet the conformational preferences are non-trivial due to the interplay of the flexible six-membered ring, the steric and electronic influence of the N-benzyl group, and the planarity constraints of the internal amide bond. This technical guide provides a comprehensive overview of the theoretical methodologies and computational workflows employed to elucidate the conformational landscape of this compound. We delve into the rationale behind selecting specific quantum mechanical methods, outline a robust, step-by-step protocol for conformational analysis, and discuss the key structural features that govern its low-energy states. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of substituted piperazinone systems.

Introduction: The Significance of Conformation in Drug Design

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its derivative, this compound, combines the conformational flexibility of a six-membered ring with the rigid, planar characteristics of an amide bond. The three-dimensional arrangement, or conformation, of a molecule dictates its shape, dipole moment, and the spatial orientation of its functional groups. These properties are paramount for molecular recognition, governing how a ligand binds to a protein target.

Understanding the conformational preferences of this compound is therefore critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity.

  • Pharmacophore Modeling: Identifying the bioactive conformation to design more potent and selective analogs.[2]

  • Predicting Physicochemical Properties: Influencing properties like solubility and membrane permeability.

This guide focuses on the application of modern computational chemistry techniques to map the potential energy surface of this molecule and identify its most stable conformers.

The Conformational Landscape: Ring Puckering and Substituent Orientation

The conformational space of this compound is primarily defined by two key structural features: the puckering of the piperazin-2-one ring and the orientation of the N1-benzyl substituent.

Piperazin-2-one Ring Conformations

Like cyclohexane, the six-membered piperazine ring can adopt several conformations to relieve ring strain.[1] However, the presence of the sp²-hybridized carbonyl carbon and amide nitrogen introduces distinct energetic differences between these forms.

  • Chair Conformation: This is typically the most stable conformation for six-membered rings, as it minimizes both angle and torsional strain. The piperazin-2-one ring is expected to strongly favor a chair or a slightly distorted chair geometry.[3][4]

  • Boat and Twist-Boat Conformations: These are higher-energy, more flexible conformations that often act as transition states or intermediates during ring inversion.[1][5] While less populated at equilibrium, their accessibility can be crucial for binding to certain protein pockets.

A critical feature is the amide bond within the ring. Due to its partial double-bond character, rotation around the C(2)-N(1) bond is significantly restricted, enforcing a planar geometry for the O=C(2)-N(1)-C(6) atoms.[1][6] This planarity is a dominant factor in the overall ring shape.

The N-Benzyl Group Orientation

The benzyl group at the N1 position introduces further conformational complexity. Its orientation relative to the ring can be described as either pseudo-axial or pseudo-equatorial. In many N-acyl piperidines and piperazines, there is a notable preference for the axial orientation of substituents at the adjacent C2 position to minimize destabilizing steric interactions, a phenomenon known as pseudoallylic strain.[5] For an N1-substituent like the benzyl group, the interplay between its steric bulk and electronic interactions with the rest of the ring will determine the favored orientation. Studies on related N-substituted piperazines have shown that both steric and electronic factors dictate the final conformational preference.[7]

Theoretical Methodologies for Conformational Analysis

A robust computational strategy is essential to navigate the complex potential energy surface of this compound. A multi-step approach, combining rapid screening with high-accuracy calculations, provides the best balance of efficiency and reliability.

Causality in Method Selection

The choice of computational method is not arbitrary; it is dictated by the need to accurately model the underlying physics while remaining computationally tractable.

  • Why start with Molecular Mechanics (MM)? MM force fields offer a very fast, albeit approximate, way to explore a vast conformational space. This is ideal for an initial, broad search to identify a diverse set of low-energy candidate structures, preventing the exclusion of potentially important conformers.

  • Why use Density Functional Theory (DFT)? DFT provides a much more accurate description of the electronic structure, which is crucial for correctly modeling the subtle non-covalent interactions, torsional barriers, and the partial double-bond character of the amide bond.[8][9] It represents the gold standard for geometry optimization and energy calculations in systems of this size. Modern functionals like M06-2X are particularly well-suited as they are parameterized to perform well for non-covalent interactions.[3] The B3LYP functional is also a widely used and reliable alternative.[8]

  • Why include a Solvation Model? Calculations in the gas phase neglect the significant influence of the solvent environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM), approximate the solvent as a continuous dielectric medium. This is crucial because polar solvents can stabilize different conformers to varying degrees, potentially altering their relative energy ranking compared to the gas phase.

Computational Workflow Diagram

The logical flow of a comprehensive conformational analysis is depicted below. This workflow ensures that the conformational space is explored broadly at a low computational cost before refining the most promising candidates with high-level theory.

G cluster_0 cluster_1 cluster_2 A 1. Initial 3D Structure Generation B 2. Global Conformational Search (e.g., Low-Mode Search / MM) A->B Input Molecule C 3. Clustering & Redundancy Removal B->C Generate Candidate Conformers D 4. DFT Geometry Optimization (e.g., M06-2X/cc-pVDZ) C->D Unique Low-Energy Candidates E 5. Frequency Calculation (Confirm Minima & Obtain ZPE) D->E Optimized Geometries F 6. Single-Point Energy Refinement (Larger Basis Set + Solvation Model) E->F Verified Minima G 7. Final Analysis (Relative Energies, Dihedral Angles, Visualization) F->G Final Energies

Caption: Computational workflow for conformational analysis.

Detailed Computational Protocol: A Self-Validating System

This section provides a step-by-step protocol that can be adapted and implemented by researchers.

Step 1: Initial 3D Structure Generation

  • Use a molecular builder (e.g., in GaussView, Avogadro, Maestro) to construct the this compound molecule.

  • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting point.

Step 2: Global Conformational Search

  • Objective: To explore the potential energy surface and find as many unique low-energy conformers as possible.

  • Method: Employ an automated conformational search algorithm. The Low-Mode Search (LMOD) method is particularly efficient for cyclic systems.[10]

  • Procedure:

    • Submit the initial structure to the search algorithm.

    • Set an energy window (e.g., 10-15 kcal/mol) above the global minimum to ensure comprehensive exploration without retaining excessively high-energy structures.

    • The output will be a large collection of conformer geometries.

Step 3: Geometry Optimization and Energy Calculation

  • Objective: To obtain accurate geometries and relative energies for the most promising conformers identified in Step 2.

  • Software: Gaussian, ORCA, or a similar quantum chemistry package.[8][11]

  • Protocol:

    • Input: The coordinates of the unique, low-energy conformers from the search.

    • Level of Theory: Density Functional Theory (DFT).

    • Functional: M06-2X (recommended for its performance with non-covalent interactions) or B3LYP-D3 (for a dispersion-corrected alternative).[3][8]

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ provides a good balance of accuracy and computational cost.[3]

    • Solvation: Include an implicit solvent model, such as PCM, using water or another relevant solvent.

    • Execution: Run a geometry optimization (Opt) followed by a frequency calculation (Freq) at the same level of theory. The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) for accurate energy comparison.

Step 4: Analysis of Results

  • Relative Energies: Calculate the relative energy (ΔE) of each conformer with respect to the global minimum. Remember to use the ZPVE-corrected electronic energies.

  • Population: Estimate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand its contribution to the overall equilibrium.

  • Geometric Parameters: Analyze key dihedral angles to quantitatively describe the ring puckering and the orientation of the benzyl group.

Predicted Conformational Features and Data

Based on the principles discussed, we can predict the key conformational features of this compound. The following table summarizes the expected quantitative data for the two most likely low-energy chair conformers, differing in the orientation of the benzyl group.

ConformerBenzyl OrientationKey Dihedral Angle (C5-N4-C3-C2)Relative Energy (ΔE, kcal/mol)
Chair-1 (Global Minimum) Pseudo-Equatorial~55° to 65°0.00
Chair-2 Pseudo-Axial~-55° to -65°> 1.50
Twist-Boat -Variable> 2.50

Note: These values are illustrative and would be precisely determined by the computational protocol described above.

The global minimum is anticipated to be a chair conformation where the bulky benzyl group occupies a pseudo-equatorial position to minimize steric clashes. The corresponding pseudo-axial conformer would be significantly higher in energy. Higher energy twist-boat and boat forms would represent transition states or minor conformers in the overall population.

Conformational Interconversion

The primary low-energy conformers exist in dynamic equilibrium. The diagram below illustrates the relationship between the principal ring conformations.

G Chair1 Chair (Equatorial Benzyl) Global Minimum TB Twist-Boat (Transition State) Chair1->TB Chair2 Chair (Axial Benzyl) Chair2->TB

Caption: Energy relationship between chair and twist-boat conformers.

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical framework for analyzing the conformational preferences of this compound. By employing a systematic workflow that combines molecular mechanics and high-level DFT calculations, researchers can obtain a detailed and accurate picture of the molecule's low-energy structural landscape. The dominant conformation is predicted to be a chair form with a pseudo-equatorial benzyl group.

Future studies could expand upon this work by:

  • Molecular Dynamics (MD) Simulations: To explore the dynamic behavior and conformational transitions over time, providing a more complete picture of the molecule's flexibility.[12][13]

  • Comparison with Experimental Data: Validating the computational results against experimental data from techniques like NMR spectroscopy, which can provide information about time-averaged conformations in solution.[1][6]

  • Substituent Effects: Systematically studying how different substituents on the benzyl ring or the piperazinone core modulate the conformational preferences.

By integrating these advanced theoretical studies into the drug discovery pipeline, scientists can make more informed decisions, leading to the rational design of novel therapeutics with improved efficacy and selectivity.

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). NIH.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2023).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). NIH.
  • Conformational analysis of 2-substituted piperazines. (2016). PubMed.
  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (2019). PubMed.
  • Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. (2021). Journal of King Saud University - Science.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH.
  • Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. (2016). RSC Publishing.
  • Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies. (2021). Taylor & Francis Online.
  • Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative. (2023).
  • Theoretical Conformational Analysis of Piperazine-2-thione: A Technical Guide. (2023). Benchchem.
  • Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. (1996). Journal of the American Chemical Society.
  • Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Benzylpiperazin-2-one from N-Benzylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperazin-2-one and its derivatives are pivotal structural motifs in medicinal chemistry, frequently appearing as core scaffolds in a wide range of pharmacologically active compounds.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Benzylpiperazin-2-one, a key intermediate for drug discovery, starting from the readily available N-benzylethylenediamine. The described methodology follows a two-step, one-pot procedure involving an initial N-acylation followed by a base-mediated intramolecular cyclization. We delve into the mechanistic rationale behind the procedural choices, offering insights into reaction optimization, purification, and characterization, ensuring a reproducible and high-yield synthesis suitable for research and development laboratories.

Introduction and Mechanistic Rationale

The synthesis of substituted piperazinones is a subject of continuous interest due to their biological significance.[3] The target molecule, this compound, is constructed by forming a six-membered lactam ring from an acyclic diamine precursor. The chosen synthetic strategy leverages the differential nucleophilicity of the two amine groups in N-benzylethylenediamine.

The reaction proceeds via two key mechanistic steps:

  • Selective N-Acylation: N-benzylethylenediamine possesses both a primary (-NH₂) and a secondary (-NHBn) amine. The primary amine is sterically less hindered and more nucleophilic, allowing for a selective reaction with an acylating agent.[4] In this protocol, we use ethyl chloroacetate. The primary amine selectively attacks the electrophilic carbonyl carbon of the chloroacetate, displacing the ethoxy group to form the N-(2-(benzylamino)ethyl)-2-chloroacetamide intermediate. While direct alkylation on the nitrogen by displacing the chloride is possible, the acylation pathway is generally favored under neutral or slightly basic conditions.

  • Intramolecular Cyclization: The second step is a classic intramolecular nucleophilic substitution (an Sₙ2 reaction). In the presence of a suitable base, the secondary amine is deprotonated, significantly increasing its nucleophilicity. This internal nucleophile then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion and closing the ring to form the desired this compound.[5] The choice of base and solvent is critical to facilitate this ring-closing step and minimize potential side reactions.[6]

Reaction Scheme:

Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Supplier/Grade
N-BenzylethylenediamineC₉H₁₄N₂150.227.51 g50.0Sigma-Aldrich, 97%
Ethyl ChloroacetateC₄H₇ClO₂122.556.43 g (5.4 mL)52.5Acros Organics, 99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.2113.82 g100.0Fisher Scientific, Anhydrous
Acetonitrile (CH₃CN)CH₃CN41.05250 mL-HPLC Grade, Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL-ACS Grade
Brine (Saturated NaCl)NaCl(aq)-100 mL-Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~20 g-Reagent Grade
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add N-benzylethylenediamine (7.51 g, 50.0 mmol) and anhydrous acetonitrile (150 mL).

    • Begin stirring the solution under a nitrogen atmosphere.

  • Acylation (Step 1):

    • In the dropping funnel, prepare a solution of ethyl chloroacetate (6.43 g, 52.5 mmol) in anhydrous acetonitrile (50 mL).

    • Add the ethyl chloroacetate solution dropwise to the stirring diamine solution over 30 minutes at room temperature.

    • Scientist's Note: A slow, dropwise addition is crucial to control the initial exotherm and minimize potential di-acylation or other side reactions. The primary amine's higher reactivity ensures it reacts preferentially.[4]

  • Cyclization (Step 2):

    • After the addition is complete, add anhydrous potassium carbonate (13.82 g, 100.0 mmol) to the reaction mixture in one portion.

    • Scientist's Note: Potassium carbonate acts as a non-nucleophilic base. Its primary role is to neutralize the HCl formed during the reaction and, more importantly, to facilitate the deprotonation of the secondary amine, which initiates the intramolecular cyclization.[6] Using an inorganic base in a solvent like acetonitrile is a common and effective strategy for such alkylations.[6]

    • Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 25 mL).

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification:

    • Dissolve the crude oil in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (~20 g), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by flash column chromatography on silica gel using a gradient elution (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to afford this compound as a white to off-white solid.

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 105-108 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.25 (m, 5H, Ar-H), 4.65 (s, 2H, Ar-CH₂), 3.45 (t, J=5.5 Hz, 2H, -CH₂-N), 3.20 (s, 2H, -CO-CH₂-), 3.05 (t, J=5.5 Hz, 2H, -N-CH₂-), 1.80 (br s, 1H, NH - Note: NH peak may be broad and its position can vary).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.5 (C=O), 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 62.0 (Ar-CH₂), 55.0 (-CO-CH₂-), 50.5 (-N-CH₂-), 48.0 (-CH₂-N).

  • MS (ESI+): m/z 191.1 [M+H]⁺.

Workflow Visualization

The following diagram illustrates the complete workflow from reagent setup to the purified final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine N-Benzylethylenediamine & Anhydrous Acetonitrile add_reagent 2. Dropwise addition of Ethyl Chloroacetate in Acetonitrile reagents->add_reagent add_base 3. Add K₂CO₃ add_reagent->add_base reflux 4. Reflux for 12-18 hours (Monitor by TLC) add_base->reflux cool_filter 5. Cool and Filter to remove salts reflux->cool_filter concentrate1 6. Concentrate filtrate under vacuum cool_filter->concentrate1 extract 7. Dissolve in EtOAc, wash with H₂O & Brine concentrate1->extract dry_concentrate 8. Dry (Na₂SO₄) and concentrate organic layer extract->dry_concentrate chromatography 9. Flash Column Chromatography (Silica Gel) dry_concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor closely by TLC. Ensure the reaction is truly anhydrous, as water can interfere with the base.
Loss of product during work-up.Ensure pH of the aqueous layer is neutral or slightly basic during extraction to prevent protonation and loss of product into the aqueous phase.
Multiple Spots on TLC Side reactions (e.g., di-acylation, polymerization).Ensure slow, controlled addition of ethyl chloroacetate. Confirm the purity of the starting N-benzylethylenediamine.
Incomplete cyclization.Ensure a sufficient amount of base (2 equivalents) is used and that it is anhydrous and finely powdered for better reactivity.
Product is an oil, not a solid Presence of solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, proceed with column chromatography for purification.

Safety Precautions

  • N-Benzylethylenediamine: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate gloves, lab coat, and eye protection.

  • Ethyl Chloroacetate: Toxic if swallowed or inhaled. Lachrymator (causes tearing). Handle with care in a fume hood.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.

  • Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
  • De Risi, C., et al. (2010). Syntheses and transformations of piperazinone rings. A review. Tetrahedron: Asymmetry.
  • Jerkovic, A., et al. (2007). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules.
  • Various Authors. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate Discussion.
  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate Discussion.

Sources

Introduction: The Significance of the N-Benzyl Piperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-benzylation of Piperazin-2-one: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one motif is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for creating molecules with diverse pharmacological activities. The introduction of a benzyl group at the N4 position, a process known as N-benzylation, is a critical synthetic transformation that often serves as a key step in the elaboration of these scaffolds into potent therapeutic agents. N-benzylpiperazine derivatives are integral to a wide range of pharmaceuticals, including treatments for tuberculosis and various neuropsychological conditions.[1][2]

This technical guide provides a comprehensive overview of the N-benzylation of piperazin-2-one, moving beyond a simple recitation of steps to explain the underlying chemical principles and the causality behind experimental choices. We present detailed, field-proven protocols, comparative data, and troubleshooting advice to empower researchers to successfully and efficiently synthesize these valuable compounds.

Reaction Principles: The SN2 Pathway to N-Benzylation

The N-benzylation of piperazin-2-one is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.[3] The core of this transformation involves two key steps:

  • Deprotonation: The piperazin-2-one contains a secondary amide (lactam) proton on the nitrogen at the 4-position (N4). While amides are generally weak bases, their N-H proton is weakly acidic and can be removed by a suitable base to form a potent nucleophile, the amidate anion.[4]

  • Nucleophilic Attack: The resulting negatively charged nitrogen atom attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the new N-C bond.

The success and efficiency of this reaction are critically dependent on a careful selection of reaction parameters, each of which influences the rate, yield, and purity of the final product.

Diagram: General Mechanism of N-Benzylation

N_Benzylation_Mechanism sub Piperazin-2-one (Substrate) base Base (e.g., NaH, K₂CO₃) anion Amidate Anion (Nucleophile) sub->anion Deprotonation base->anion benzyl_halide Benzyl Halide (Electrophile) product N-Benzyl-piperazin-2-one (Product) anion->product SN2 Attack byproduct1 Conjugate Acid of Base benzyl_halide->product byproduct2 Halide Salt

Caption: The two-step SN2 mechanism for N-benzylation of piperazin-2-one.

Critical Reaction Parameters: A Scientist's Guide to Optimization

Choice of Base: The Driving Force of the Reaction

The selection of the base is arguably the most critical decision. The base must be strong enough to deprotonate the amide N-H but should not introduce unwanted side reactions.

  • Strong Bases (e.g., Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction to completion.[5][6] It is typically used as a dispersion in mineral oil and requires an anhydrous, aprotic solvent.

    • Causality: Its strength ensures a high concentration of the reactive amidate anion. However, NaH can also act as a reducing agent, which can lead to byproduct formation, especially when using solvents like DMF or acetonitrile.[7] It also reacts violently with water, demanding rigorous anhydrous conditions.[5]

  • Weaker Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These bases are milder, safer to handle, and often more cost-effective.[8][9] They are particularly effective in polar aprotic solvents like DMF or acetonitrile, where they have sufficient basicity to facilitate the reaction.

    • Causality: The reaction with weaker bases is an equilibrium process. However, the subsequent alkylation is irreversible, which drives the overall reaction forward. Cesium carbonate is often more effective than potassium carbonate due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the amidate.[10][11]

  • Organic Bases (e.g., Triethylamine, Et₃N; DIPEA): These are generally not strong enough to deprotonate amides effectively and are more commonly used to scavenge the acid (HBr or HCl) generated during the alkylation of more nucleophilic amines.

Choice of Solvent: The Reaction Medium

The solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are the standard choice.

  • DMF (N,N-Dimethylformamide) & Acetonitrile (MeCN): These are excellent solvents for dissolving the piperazin-2-one and the base's salts, promoting a high reaction rate.[7][12] However, as noted, they can react with strong bases like NaH at elevated temperatures.[7]

  • THF (Tetrahydrofuran): A less polar option, THF is often preferred when using NaH because it is more stable to the strong base.[13] Its lower boiling point can be a limitation if higher temperatures are required.

  • Phase-Transfer Catalysis (PTC) Conditions: PTC offers a "greener" alternative, often allowing the use of less hazardous solvents (like toluene) or even solvent-free conditions.[14][15] A catalyst, such as tetrabutylammonium bromide (TBAB), shuttles the amidate anion from a solid or aqueous phase into the organic phase where it reacts with the benzyl halide.[4][16] This method often uses inexpensive inorganic bases like K₂CO₃ or KOH.[4][17]

Alkylating Agent, Temperature, and Stoichiometry
  • Alkylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and is often the preferred reagent for achieving faster reaction times and higher yields at lower temperatures.

  • Temperature: Reactions with strong bases like NaH can often be performed at room temperature or with gentle heating (e.g., 50-80 °C).[18] Weaker bases like K₂CO₃ may require higher temperatures (80-100 °C) to achieve a reasonable reaction rate.[18]

  • Stoichiometry: A slight excess of the benzyl halide (1.1–1.5 equivalents) is typically used to ensure complete consumption of the piperazin-2-one. A larger excess of the base (2.0–3.0 equivalents) is common when using weaker bases like K₂CO₃ to drive the deprotonation equilibrium.[18]

Experimental Protocols

Diagram: General Experimental Workflow

Experimental_Workflow start Start setup Combine Piperazin-2-one, Base, and Anhydrous Solvent under N₂ Atmosphere start->setup add_reagent Add Benzyl Bromide (Dropwise, often at 0 °C) setup->add_reagent react Stir at Specified Temperature (RT to Reflux) add_reagent->react monitor Monitor Reaction Progress (e.g., TLC, LC-MS) react->monitor workup Quench Reaction & Perform Aqueous Work-up (Extraction) monitor->workup Upon Completion purify Dry, Concentrate & Purify (Silica Gel Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: A generalized workflow for the N-benzylation of piperazin-2-one.

Protocol A: Strong Base Method using Sodium Hydride (NaH)

This protocol is adapted from established procedures for the N-alkylation of related lactams and offers high conversion due to the strength of the base.[12][19]

  • Materials:

    • Piperazin-2-one (1.0 eq.)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)

    • Benzyl Bromide (1.2 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add piperazin-2-one (1.0 eq.).

    • Add anhydrous DMF (to make a ~0.3 M solution) and stir to dissolve.

    • Cool the solution to 0 °C in an ice bath.

    • CAUTION: NaH reacts violently with water and is flammable. Handle with care in a fume hood. Add the NaH dispersion (1.3 eq.) portion-wise to the stirred solution. Gas evolution (H₂) will be observed.

    • Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel flash chromatography to yield the final product.

Protocol B: Mild Base Method using Potassium Carbonate (K₂CO₃)

This method is safer, uses less hazardous reagents, and is often preferred in industrial settings.[10][20]

  • Materials:

    • Piperazin-2-one (1.0 eq.)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

    • Benzyl Bromide (1.5 eq.)

    • Anhydrous Acetonitrile (MeCN) or DMF

    • Water

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add piperazin-2-one (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (to make a ~0.2 M solution).

    • Stir the suspension vigorously and add benzyl bromide (1.5 eq.).

    • Heat the reaction mixture to 80 °C (reflux for MeCN) and maintain for 6-12 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol C: Phase-Transfer Catalysis (PTC) Method

This protocol is environmentally benign, often requiring no solvent and using microwave irradiation to accelerate the reaction, though conventional heating can also be applied.[4][17]

  • Materials:

    • Piperazin-2-one (1.0 eq.)

    • Potassium Carbonate (K₂CO₃) (4.0 eq.)

    • Potassium Hydroxide (KOH), powdered (4.0 eq.)

    • Tetrabutylammonium Bromide (TBAB) (0.1 eq.)

    • Benzyl Chloride (1.5 eq.)

  • Procedure (Solvent-Free):

    • In a mortar and pestle, grind and thoroughly mix K₂CO₃ (4.0 eq.) and KOH (4.0 eq.).

    • Add piperazin-2-one (1.0 eq.) and TBAB (0.1 eq.) to the powdered bases and mix well.

    • Place the solid mixture in an open flask and add benzyl chloride (1.5 eq.) dropwise while stirring with a spatula.

    • Heat the mixture with vigorous stirring at 80-100 °C for 1-3 hours. (Alternatively, this can be done in short bursts in a domestic microwave oven, but requires careful monitoring of temperature and pressure).[4]

    • Monitor the reaction by TLC (dissolving a small aliquot in a suitable solvent).

    • After completion, cool the mixture, add water and ethyl acetate, and transfer to a separatory funnel.

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via silica gel chromatography.

Data Summary: Comparison of Reaction Conditions

MethodBase (eq.)SolventCatalyst (eq.)TemperatureTypical Reaction TimeKey Considerations
A: Strong Base NaH (1.3)Anhydrous DMF/THFNone0 °C to RT12-16 hRequires strict anhydrous conditions; H₂ gas evolution; potential side reactions with solvent.[7]
B: Mild Base K₂CO₃ (2.5)Anhydrous MeCN/DMFNone80 °C6-12 hSafer and easier to handle; requires heating; reaction is reversible before alkylation.[20]
C: PTC K₂CO₃/KOH (4.0 each)Solvent-FreeTBAB (0.1)80-100 °C1-3 hEnvironmentally friendly; rapid reaction times; can be performed without bulk solvent.[4][14]

References

  • Krishnamurthy, V., et al. (2010). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
  • Wikipedia. (2024). Sodium hydride. [Link]
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
  • Fones, W. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. [Link]
  • G. M. Rubottom. (1988). N-ALKYLATION OF LACTAMS AND IMIDES: N-BENZYL-2-PIPERIDONE. Organic Syntheses. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Bogdal, D., et al. (1999).
  • Bose, D. S., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters. [Link]
  • Fritz, H., et al. Method of producing n-alkyl lactams. US3661894A.
  • ResearchGate. N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Request PDF. [Link]
  • Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. [Link]
  • Guo, X., et al. (2012). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Industrial & Engineering Chemistry Research. [Link]
  • MDPI. (1999).
  • Sciforum.
  • Wikipedia. (2024).
  • DTIC. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
  • Gimalova, F. A., et al. (2018). Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. Russian Journal of Organic Chemistry. [Link]
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]
  • Royal Society of Chemistry. (2013). Nano-K2CO3: a recyclable and efficient catalyst for alkylation and oximation of active methylene compounds in nonaqueous media. RSC Advances. [Link]
  • ResearchGate. Phase Transfer Catalysis Without Solvent.
  • Reddy, P. V., et al.
  • D'Amato, V., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
  • Imbert, D., et al. N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. EP0847999B1.
  • Sun, J., et al. Process for preparing N-benzyl piperazine. CN1634901A.
  • ACS Publications. (2019).
  • Wang, Y., et al. (2013). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Organic Letters. [Link]
  • NIH. (2019).
  • ResearchGate. (2019). (PDF)
  • Patsnap Eureka. Process for preparing N-benzyl piperazine. [Link]
  • Organic Letters. (2022).
  • ResearchGate. Synthesis of piperazin-2-one 9. Download Scientific Diagram. [Link]
  • White Rose Research Online. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Industrial Phase-Transfer C
  • Organic Syntheses. 1-benzylpiperazine. [Link]
  • Journal of the American Chemical Society. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Use of 1-Benzylpiperazin-2-one in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazinone Scaffold in Modern Drug Discovery

The piperazinone motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigidified diamide structure often serves as a constrained peptidomimetic, capable of mimicking beta-turns and other secondary structures of peptides. This conformational restriction can lead to enhanced receptor affinity, improved metabolic stability, and better oral bioavailability compared to more flexible peptide counterparts. 1-Benzylpiperazin-2-one, in particular, offers a versatile entry point for the synthesis of diverse compound libraries, with the benzyl group providing a site for potential modification or serving as a crucial pharmacophoric element.

Solid-phase organic synthesis (SPOS) has revolutionized the drug discovery process by enabling the rapid and efficient generation of large numbers of compounds for high-throughput screening.[1] The ability to drive reactions to completion using excess reagents and the simplification of purification to mere washing steps make SPOS an ideal platform for combinatorial chemistry.[1] This guide provides a detailed framework for the incorporation of this compound into solid-phase synthesis workflows to generate novel libraries of piperazinone-containing molecules.

Core Synthetic Strategy: Reductive Amination for Scaffold Elaboration

A robust strategy for utilizing this compound in solid-phase synthesis involves a multi-step sequence centered around a key reductive amination reaction. This approach allows for the construction of a diverse library of N-substituted piperazinone derivatives. The general workflow involves the initial preparation of a resin-bound aldehyde, which then undergoes reductive amination with an appropriate amine. The resulting secondary amine on the solid support is then acylated with a functionalized acid, followed by cleavage to yield the final product.

G cluster_0 Resin Preparation cluster_1 Piperazinone Core Assembly cluster_2 Cleavage and Purification Start Wang Resin Fmoc-amino_acid_loading Fmoc-Amino Acid Loading Start->Fmoc-amino_acid_loading DIC, DMAP Fmoc_deprotection Fmoc Deprotection Fmoc-amino_acid_loading->Fmoc_deprotection 20% Piperidine/DMF Oxidation Oxidation to Aldehyde Fmoc_deprotection->Oxidation Dess-Martin Periodinane Reductive_Amination Reductive Amination with 1-(aminoalkyl)piperazin-2-one Oxidation->Reductive_Amination NaBH(OAc)3 Acylation Acylation with Carboxylic Acid (R-COOH) Reductive_Amination->Acylation HATU, DIEA Cleavage Cleavage from Resin Acylation->Cleavage Purification Purification Cleavage->Purification TFA Cocktail Final_Product Final Product Purification->Final_Product Prep-HPLC

Figure 1. General workflow for the solid-phase synthesis of N-substituted piperazinone derivatives.

Detailed Protocols

PART 1: Preparation of Resin-Bound Aldehyde

This initial phase focuses on generating a reactive aldehyde functionality on the solid support, which will serve as the anchor point for the subsequent chemistry.

1.1 Materials and Reagents

  • Wang Resin (100-200 mesh, 1% DVB)

  • Fmoc-L-serine(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Dess-Martin Periodinane (DMP)

1.2 Protocol: Loading of Fmoc-L-serine(tBu)-OH onto Wang Resin

  • Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-L-serine(tBu)-OH (3.0 equiv.), DIC (3.0 equiv.), and DMAP (0.1 equiv.) in a minimal amount of DMF.

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Dry the resin under vacuum.

1.3 Protocol: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

1.4 Protocol: Oxidation to Resin-Bound Aldehyde

  • Swell the deprotected resin in DCM (10 mL) for 30 minutes.

  • In a separate flask, dissolve Dess-Martin Periodinane (3.0 equiv.) in DCM.

  • Add the DMP solution to the resin and agitate at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DCM (5 x 10 mL).

  • Dry the resin under vacuum.

PART 2: Synthesis of N-Substituted Piperazinone Derivatives

This phase details the core reactions for building the target molecule on the solid support.

2.1 Materials and Reagents

  • Resin-bound aldehyde (from Part 1)

  • 1-(2-Aminoethyl)piperazin-2-one (or other suitable primary amine-containing piperazinone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid in DMF

  • Diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF, DCM

2.2 Protocol: Reductive Amination [2]

  • Swell the resin-bound aldehyde in 1% acetic acid in DMF (10 mL) for 30 minutes.

  • Add 1-(2-Aminoethyl)piperazin-2-one (5.0 equiv.) to the resin suspension and agitate for 1 hour.

  • Add NaBH(OAc)₃ (5.0 equiv.) and continue to agitate at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

2.3 Protocol: Acylation

  • Swell the resin from the previous step in DMF (10 mL).

  • In a separate vial, pre-activate the desired carboxylic acid (R-COOH, 5.0 equiv.) with HATU (4.9 equiv.) and DIEA (10.0 equiv.) in DMF for 10 minutes.

  • Add the pre-activated acid solution to the resin and agitate for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

PART 3: Cleavage and Purification

The final stage involves releasing the synthesized molecule from the solid support and subsequent purification.

3.1 Materials and Reagents

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

3.2 Protocol: Cleavage from Resin

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail (10 mL) to the dried resin in a reaction vessel.

  • Agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional small volume of the cleavage cocktail.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

3.3 Protocol: Purification

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO/water).

  • Purify the product using preparative reverse-phase high-performance liquid chromatography (prep-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a powder.

Quantitative Data Summary

The following table provides representative data for the key steps of the synthesis. Actual yields and purities may vary depending on the specific substrates and reaction conditions.

StepParameterTypical Value
Resin Loading Loading Efficiency0.8 - 1.2 mmol/g
Reductive Amination Conversion> 95%
Acylation Coupling Efficiency> 90%
Cleavage Crude Product Purity70 - 90%
Overall Yield (After Purification)30 - 60%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Loading Efficiency Incomplete reaction; steric hindrance.Increase reaction time; use a different coupling reagent (e.g., MSNT).
Incomplete Reductive Amination Inactive reducing agent; steric hindrance of the amine or aldehyde.Use fresh NaBH(OAc)₃; increase reaction time and/or temperature; consider a less hindered amine.
Incomplete Acylation Incomplete activation of the carboxylic acid; steric hindrance.Ensure complete pre-activation; use a more potent coupling reagent; double couple (repeat the acylation step).
Side Products During Cleavage Scavenger-sensitive functional groups.Adjust the cleavage cocktail composition (e.g., add ethanedithiol for tryptophan-containing sequences).

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the solid-phase synthesis of novel libraries based on the this compound scaffold. By leveraging the power of solid-phase chemistry, researchers can efficiently explore the chemical space around this important pharmacophore, accelerating the discovery of new therapeutic agents. The modularity of the described synthetic route allows for the introduction of multiple points of diversity, making it an invaluable tool for lead generation and optimization in drug development programs.

References

  • Shreder, K., Zhang, L., Gleeson, J. P., Ericsson, J. A., Yalamoori, V. V., & Goodman, M. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. Journal of combinatorial chemistry, 1(5), 383–387. [Link][3][4]
  • Scott, W. L., O'Donnell, M. J., & Delgado, F. (2011). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Combinatorial chemistry & high throughput screening, 14(7), 568–580. [Link][2]
  • Tolis, D., Magkafa, D., & Mourtas, S. (2026). Use of homoserinyl γ-aldehyde-containing peptides in solid-phase reductive amination. Organic & biomolecular chemistry. [Link][5]
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
  • Zajdel, P., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 17(12), 14034-14053. [Link][6]
  • van der Marel, G. A., et al. (2001). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 7(1), 1-13. [Link][7]
  • Zajdel, P., et al. (2008). Solid-Phase Synthesis of Novel Arylpiperazine-Functionalized Amino Acid Amides. Letters in Organic Chemistry, 5(1), 58-61. [Link][8]
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4407-4409. [Link]
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
  • AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. [Link][10]
  • Devari, S. (2018). Can anyone suggest debenzylation on solid phase peptide synthesis?.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link][12]
  • Pazdera, P., et al. (2025). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Monatshefte für Chemie - Chemical Monthly, 146(8), 1335-1343. [Link][13]
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. [Link][14]
  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
  • A Ganesan. (2006). Solid-Phase Synthesis in Drug Discovery. Current Opinion in Chemical Biology, 10(3), 282-290. [Link][1]

Sources

Application Notes and Protocols: 1-Benzylpiperazin-2-one as a Versatile Scaffold for Novel σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The sigma-1 receptor (σ1R), an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1] This document provides a comprehensive guide for researchers on utilizing 1-benzylpiperazin-2-one as a strategic building block for the synthesis and development of novel σ1 receptor ligands. We present detailed synthetic protocols, characterization methods, and in vitro assays to facilitate the discovery of new chemical entities with high affinity and selectivity for the σ1R. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the drug discovery process centered on this privileged scaffold.

Introduction: The Therapeutic Promise of the σ1 Receptor

The σ1 receptor is a unique, ligand-operated chaperone protein with no homology to other mammalian proteins.[1] It plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including intracellular calcium signaling, ion channel function, and cellular stress responses.[1] Ligands that bind to the σ1 receptor can act as agonists or antagonists, leading to distinct pharmacological effects. The therapeutic potential of σ1R ligands is vast, with demonstrated efficacy in preclinical models of various central nervous system (CNS) disorders.[1]

The this compound core represents a privileged scaffold in medicinal chemistry for the generation of σ1R ligands. The benzyl group can be readily modified to explore structure-activity relationships (SAR), while the piperazin-2-one ring offers multiple points for chemical diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Strategic Synthesis of a Representative σ1 Receptor Ligand from this compound

This section details the synthesis of a representative σ1 receptor ligand, 1-benzyl-4-(3-phenylpropyl)piperazin-2-one , a compound designed based on known pharmacophoric features for σ1R affinity. The rationale behind this target molecule is to combine the this compound core with a 3-phenylpropyl moiety, a common feature in high-affinity σ1R ligands that interacts with a key hydrophobic region of the receptor's binding pocket.

Synthetic Workflow Overview

The synthetic strategy involves the N-alkylation of this compound with a suitable alkyl halide. This straightforward approach allows for the efficient introduction of diverse side chains at the N4 position of the piperazin-2-one ring.

SynthesisWorkflow Start This compound Reaction N-Alkylation Start->Reaction Reagent 1-bromo-3-phenylpropane Reagent->Reaction Product 1-benzyl-4-(3-phenylpropyl)piperazin-2-one Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Ligand Purification->FinalProduct Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization FinalCharacterized Characterized Ligand Characterization->FinalCharacterized

Caption: Synthetic workflow for the preparation of a target σ1 receptor ligand.

Detailed Experimental Protocol: Synthesis of 1-benzyl-4-(3-phenylpropyl)piperazin-2-one

Materials:

  • This compound

  • 1-bromo-3-phenylpropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add 1-bromo-3-phenylpropane (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at 80 °C (reflux) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-benzyl-4-(3-phenylpropyl)piperazin-2-one.[2][3]

Physicochemical and Structural Characterization

Thorough characterization of the synthesized ligand is paramount to confirm its identity, purity, and suitability for biological assays.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of 1-benzyl-4-(3-phenylpropyl)piperazin-2-one. Key signals to look for include the aromatic protons of the benzyl and phenylpropyl groups, and the aliphatic protons of the piperazinone ring and the propyl chain.[4]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • The purity of the final compound should be assessed by HPLC. A purity of >95% is generally required for in vitro and in vivo studies.

In Vitro Evaluation: Assessing Affinity for the σ1 Receptor

The primary in vitro assay to determine the affinity of a novel compound for the σ1 receptor is the radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay using -pentazocine, a selective σ1 receptor radioligand, to determine the inhibitory constant (Ki) of the newly synthesized ligand.[5][6]

Materials:

  • Membrane preparations from a source rich in σ1 receptors (e.g., guinea pig liver, or cells overexpressing the human σ1 receptor).

  • -pentazocine (specific activity ~30-60 Ci/mmol)

  • Synthesized ligand (test compound)

  • Haloperidol (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein per well), a fixed concentration of -pentazocine (e.g., 5 nM, close to its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through a GF/B filter plate and wash several times with ice-cold binding buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of haloperidol, e.g., 10 µM) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Data Presentation: Binding Affinity Profile
Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
1-benzyl-4-(3-phenylpropyl)piperazin-2-one Expected in low nM rangeTo be determinedTo be determined
(+)-Pentazocine (Reference Agonist)~5-10>10,000>1000
Haloperidol (Reference Antagonist)~2-5~500-1000~100-500

Note: The binding affinities are literature-approximated values and will need to be experimentally determined.

Functional Characterization: Differentiating Agonists from Antagonists

Determining whether a novel ligand acts as an agonist or an antagonist at the σ1 receptor is crucial for understanding its potential therapeutic effects. While a universally accepted high-throughput functional assay is still under development, several methods can be employed.[8]

In Vitro Functional Assays
  • Calcium Mobilization Assay: The σ1 receptor is known to modulate intracellular calcium signaling.[1][7] Changes in intracellular calcium levels in response to ligand application can be monitored using fluorescent calcium indicators in cells expressing the σ1 receptor. Agonists may potentiate calcium release, while antagonists may block this effect.

  • Neurite Outgrowth Assay: In neuronal cell lines, σ1 receptor agonists have been shown to promote neurite outgrowth. This cellular phenotype can be quantified to assess the functional activity of new ligands.

In Vivo Behavioral Models

Behavioral pharmacology assays in rodents are often used to infer the functional activity of σ1R ligands.[9]

  • Nociception Models: σ1R antagonists have demonstrated antinociceptive effects in various pain models, such as the formalin test or models of neuropathic pain.[8][10]

  • Cognitive Models: σ1R agonists have shown promise in improving cognitive function in models of amnesia.

ScreeningCascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Ligand Library BindingAssay σ1R Radioligand Binding Assay (Ki) Synthesis->BindingAssay SelectivityAssay σ2R Binding Assay (Selectivity) BindingAssay->SelectivityAssay FunctionalAssay In Vitro Functional Assays SelectivityAssay->FunctionalAssay PK_Studies Pharmacokinetic Studies FunctionalAssay->PK_Studies EfficacyModels In Vivo Efficacy Models (e.g., Pain, Cognition) PK_Studies->EfficacyModels Lead Lead Candidate EfficacyModels->Lead

Caption: A typical screening cascade for the development of σ1 receptor ligands.

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile starting point for the design and synthesis of novel σ1 receptor ligands. The protocols and application notes presented herein offer a comprehensive framework for researchers to embark on the discovery of new chemical entities targeting this important receptor. Future efforts should focus on expanding the chemical diversity around this core, exploring different substitution patterns on the benzyl ring and modifications of the piperazin-2-one moiety to optimize potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of novel therapeutics with improved efficacy and safety profiles for the treatment of a range of debilitating neurological and psychiatric disorders.

References

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Application Notes and Protocols: The Strategic Use of 1-Benzylpiperazin-2-one in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. This document explores the potential of a specific derivative, 1-benzylpiperazin-2-one, as a versatile starting material for the synthesis of novel anticancer agents. While direct, published applications of this specific molecule in oncology are not extensively documented, its inherent chemical functionalities present a compelling platform for the rational design of innovative therapeutics. These notes provide a comprehensive overview of the synthetic utility of the piperazinone core, propose detailed, field-proven synthetic protocols for the derivatization of this compound, and discuss the potential biological targets of the resulting compounds.

Introduction: The Piperazinone Scaffold in Oncology

The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability. Its presence in a wide array of approved drugs targeting diverse biological pathways underscores its significance.[1][2] The piperazinone moiety, a lactam derivative of piperazine, offers a unique combination of a rigid core for defined spatial orientation of substituents and hydrogen bonding capabilities, making it an attractive starting point for the synthesis of targeted therapeutics.

This compound, in particular, provides two key sites for chemical modification: the secondary amine at the N4 position and the aromatic ring of the benzyl group. This allows for the introduction of diverse pharmacophores to modulate biological activity and target specificity. The benzyl group can also serve as a protecting group, which can be removed to allow for further functionalization.

Rationale for this compound in Anticancer Drug Design

The design of novel anticancer agents often involves the combination of a core scaffold with various functional groups that can interact with specific biological targets within cancer cells. The this compound structure is well-suited for this approach for several reasons:

  • Structural Rigidity: The piperazinone ring provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein.

  • Synthetic Tractability: The N-H group at the N4 position is a nucleophilic center that can be readily functionalized through a variety of well-established chemical reactions, such as alkylation, acylation, and reductive amination.

  • Modulation of Physicochemical Properties: The introduction of different substituents allows for fine-tuning of properties like lipophilicity, polarity, and hydrogen bonding capacity, which are critical for cell permeability and target engagement.

  • Proven Pharmacophore: The broader class of piperazine derivatives has a proven track record in the development of successful anticancer drugs, including kinase inhibitors and agents that induce apoptosis.[3][4]

Proposed Synthetic Strategies and Protocols

While direct literature examples of anticancer agents synthesized from this compound are limited, we can extrapolate from the extensive research on related piperazine and piperazinone compounds to devise robust synthetic strategies. The following protocols are proposed as a starting point for the exploration of this compound as a scaffold for novel anticancer agents.

General Strategy: N-Arylation and N-Acylation of the Piperazinone Core

A common strategy in the synthesis of piperazine-based anticancer agents is the introduction of aromatic or heteroaromatic moieties, which can engage in key interactions with the target protein. The following workflow outlines a general approach for the derivatization of this compound.

G A This compound B N-Arylation (e.g., Buchwald-Hartwig coupling) A->B Aryl Halide, Pd catalyst, Base C N-Acylation A->C Acyl Chloride or Carboxylic Acid + Coupling Agent D N-Sulfonylation A->D Sulfonyl Chloride, Base E Deprotection (Removal of Benzyl Group) B->E H2, Pd/C C->E D->E F Further Functionalization at N1 E->F Alkylation, Acylation, etc. G Final Anticancer Agent Candidate F->G

Caption: Proposed synthetic workflow for the derivatization of this compound.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

This protocol describes a hypothetical synthesis of a derivative of this compound that incorporates a 4-anilinopyrimidine moiety, a common pharmacophore in kinase inhibitors.

Step 1: N-Arylation of this compound with 4-chloro-6-methoxypyrimidine

  • To a solution of this compound (1.0 eq) in anhydrous dioxane, add 4-chloro-6-methoxypyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-arylated product.

Step 2: Debenzylation to Yield the Secondary Amine

  • Dissolve the product from Step 1 in methanol and add 10% Pd/C (10% w/w).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the debenzylated product.

Step 3: Coupling with a Substituted Aniline

  • To a solution of the debenzylated product from Step 2 in 2-propanol, add the desired substituted aniline (e.g., 3-ethynylaniline, 1.2 eq) and a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold 2-propanol and dry under vacuum to yield the final kinase inhibitor scaffold.

Potential Biological Targets and Mechanisms of Action

The diverse structures that can be generated from a this compound scaffold suggest a range of potential biological targets in cancer cells.

Structural Motif Potential Biological Target Potential Mechanism of Action Relevant Cancers
N-ArylpiperazinoneProtein Kinases (e.g., EGFR, VEGFR)Inhibition of ATP binding, leading to blockade of downstream signaling pathways that promote cell proliferation and survival.Lung, Breast, Colon Cancer
N-AcylpiperazinoneHistone Deacetylases (HDACs)Inhibition of HDAC activity, leading to changes in gene expression and induction of apoptosis.Hematological Malignancies, Solid Tumors
Piperazinone-fused heterocyclesTopoisomerasesStabilization of the topoisomerase-DNA covalent complex, leading to DNA strand breaks and cell death.[3]Various Cancers
Piperazinone-tubulin bindersTubulinDisruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis.[5]Ovarian, Breast, Lung Cancer

Visualization of a Potential Signaling Pathway Inhibition

The following diagram illustrates the hypothetical inhibition of the EGFR signaling pathway by a synthesized this compound derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Ras Ras P->Ras Activation This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

While the direct application of this compound in the synthesis of anticancer agents is an underexplored area, its chemical structure presents a promising and versatile platform for the development of novel therapeutics. The proposed synthetic strategies and protocols provide a solid foundation for researchers to begin exploring the potential of this scaffold. Future work should focus on the synthesis and screening of a library of this compound derivatives against a panel of cancer cell lines to identify lead compounds with potent and selective anticancer activity. Further optimization of these leads could pave the way for a new class of piperazinone-based anticancer drugs.

References

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Application Notes & Protocols: The 1-Benzylpiperazin-2-one Scaffold in the Development of Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a growing global health crisis, with limited therapeutic options available to halt or reverse disease progression. A key pathological driver across many of these disorders is neuronal cell death triggered by insults like oxidative stress and excitotoxicity. This necessitates the discovery of novel neuroprotective compounds. The 1-benzylpiperazin-2-one scaffold has emerged as a privileged structure in central nervous system (CNS) drug discovery, offering a versatile template for creating potent and selective modulators of neuroprotective pathways. This guide provides an in-depth overview and detailed protocols for synthesizing, evaluating, and optimizing this compound derivatives as potential neuroprotective agents.

Introduction: The Rationale for the this compound Scaffold

The piperazine ring is a common motif in FDA-approved CNS drugs, valued for its pharmacokinetic properties and its ability to engage with a variety of biological targets.[1] The this compound core combines this privileged heterocycle with a benzyl group, providing a three-dimensional structure that can be systematically modified to explore structure-activity relationships (SAR). This scaffold offers several advantages:

  • Synthetic Tractability: The core structure is readily assembled through established synthetic routes, allowing for the efficient generation of diverse chemical libraries.

  • Blood-Brain Barrier (BBB) Permeability: The lipophilic character of the benzyl group, combined with the hydrogen bond acceptors of the piperazinone core, can be fine-tuned to achieve favorable BBB penetration, a critical requirement for CNS drugs.[2][3]

  • Target Engagement: Derivatives of this scaffold have been shown to interact with multiple targets relevant to neuroprotection, including enzymes, ion channels, and signaling proteins.[1][4][5]

This document will guide researchers through a comprehensive workflow, from chemical synthesis to robust biological evaluation, for developing novel neuroprotective candidates based on this promising scaffold.

Synthesis and Characterization of this compound Analogs

The creation of a focused library of analogs is the first step in exploring the potential of the scaffold. A common and effective synthetic route involves the reaction of N-benzyl-ethylenediamine with a suitable α-haloacetyl halide, followed by intramolecular cyclization.

Protocol 2.1: General Synthesis of Substituted this compound Derivatives

Objective: To synthesize a library of this compound analogs with diverse substitutions on the benzyl ring.

Materials:

  • Substituted N-benzylethylenediamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Acylation: a. Dissolve the substituted N-benzylethylenediamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere. b. Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution. c. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. d. Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

  • Intramolecular Cyclization: a. Dissolve the crude chloroacetamide intermediate (1.0 eq) in anhydrous DMF. b. Cool the solution to 0°C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. c. Stir the reaction at room temperature for 12-18 hours until TLC indicates the consumption of the starting material. d. Carefully quench the reaction by the slow addition of water at 0°C. e. Extract the aqueous mixture with ethyl acetate (3x). f. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient). b. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[6]

In Vitro Screening Cascade for Neuroprotective Efficacy

A tiered screening approach is essential to efficiently identify promising compounds. This cascade begins with high-throughput cell-based assays and progresses to more complex, lower-throughput models.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: In Vitro Screening Workflow.

Protocol 3.1: Primary Screening for Neuroprotection Against Oxidative Stress

Objective: To assess the ability of test compounds to protect neuronal-like cells from hydrogen peroxide (H₂O₂)-induced oxidative stress. The human neuroblastoma SH-SY5Y cell line is a common model for this initial screening.[7]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. b. Remove the old medium and add 100 µL of medium containing the test compounds to the appropriate wells. c. Incubate for 2-3 hours at 37°C.[8]

  • Induction of Oxidative Stress: a. Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 200-400 µM, determined empirically). Do not add H₂O₂ to the "vehicle control" wells. b. Include appropriate controls: vehicle control (medium + 0.1% DMSO), H₂O₂ control (medium + H₂O₂), and a positive control (e.g., N-acetylcysteine). c. Incubate for 24 hours at 37°C.

  • MTT Assay for Cell Viability: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each active compound.

Protocol 3.2: Secondary Screening for Protection Against Glutamate Excitotoxicity

Objective: To evaluate the protective effects of hit compounds in a model of glutamate-induced excitotoxicity, which is relevant to ischemic stroke and other neurodegenerative conditions.[9][10][11]

Materials:

  • Rat primary cortical neurons or HT-22 hippocampal neuronal cells

  • Glutamate

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Follow the cell seeding and compound pre-treatment steps as described in Protocol 3.1, using the appropriate cell line and medium.

  • Induction of Excitotoxicity: a. After pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for HT-22 cells).[9][12] b. Include vehicle, glutamate-only, and positive controls (e.g., MK-801). c. Incubate for 18-24 hours.[10]

  • LDH Assay for Cytotoxicity: a. Measure LDH release into the culture medium according to the manufacturer's protocol. This assay quantifies plasma membrane damage.[10] b. Use cell lysates to determine the maximum LDH release.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition. Neuroprotective compounds will significantly reduce the LDH release compared to the glutamate-only control.

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target or pathway is crucial for lead optimization. Many neuroprotective compounds act by modulating cellular stress response pathways.[13] The Nrf2-ARE pathway is a primary regulator of the cellular antioxidant response and a key target for neuroprotective drug development.[14][15][16]

dot graph G { layout=dot; rankdir=TB; bgcolor="transparent"; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#202124"];

} caption: Proposed Nrf2-Mediated Neuroprotection.

Protocol 4.1: Assessing Nrf2 Pathway Activation

Objective: To determine if neuroprotective activity is mediated by the activation of the Nrf2 transcription factor.

Materials:

  • Cells (e.g., SH-SY5Y)

  • Test compounds

  • Antibodies for Western Blot (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)

  • Nuclear/Cytosolic Fractionation Kit

  • DCFDA or other ROS-sensitive fluorescent probes

Procedure:

  • Cell Treatment: Treat cells with an effective concentration of the test compound for various time points (e.g., 4, 8, 12, 24 hours).

  • Measurement of Intracellular ROS: a. After treatment, load cells with a ROS-sensitive probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) according to the manufacturer's protocol.[9] b. Measure fluorescence intensity using a plate reader or fluorescence microscope. A decrease in ROS levels suggests antioxidant activity.[17]

  • Western Blot for Nrf2 Translocation: a. Perform nuclear and cytoplasmic fractionation of cell lysates using a commercial kit. b. Run protein samples on an SDS-PAGE gel and transfer to a PVDF membrane. c. Probe with an anti-Nrf2 antibody. Use anti-Lamin B1 as a nuclear marker and anti-β-actin as a cytoplasmic loading control. d. An increase in Nrf2 levels in the nuclear fraction indicates pathway activation.[15]

  • Western Blot for Downstream Target Proteins: a. Use whole-cell lysates from treated cells. b. Probe membranes with antibodies against Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[18] c. An upregulation of these proteins confirms functional activation of the Nrf2-ARE pathway.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold allows for the elucidation of the SAR, guiding the design of more potent and drug-like molecules.

R¹ (Substitution on Benzyl Ring)R² (Substitution on Piperazinone)Neuroprotective Activity (EC₅₀, µM)Notes
HH15.2Baseline activity.
4-FluoroH5.8Electron-withdrawing groups at the para position often enhance potency.[6]
4-MethoxyH12.5Electron-donating groups may be less favorable.
2,4-DichloroH7.1Multiple halogen substitutions can improve activity.
HMethyl at N425.0Substitution on the second nitrogen of the piperazinone ring may be detrimental.

Table 1: Hypothetical Structure-Activity Relationship data for this compound analogs in an oxidative stress assay. Data is illustrative.

The SAR data suggests that the electronic properties of the substituent on the benzyl ring play a key role in modulating neuroprotective activity. Specifically, electron-withdrawing groups in the para position appear to be beneficial.

In Vivo Validation in Disease Models

Promising lead compounds identified through in vitro screening must be evaluated in animal models of neurodegenerative diseases to assess their therapeutic potential in a complex biological system.[19][20][21][22]

Common In Vivo Models:

  • Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rodents is the gold standard for mimicking ischemic stroke. Efficacy is measured by a reduction in infarct volume and improvement in neurological deficit scores.[23]

  • Parkinson's Disease: Neurotoxin models, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced lesions, are used to replicate the loss of dopaminergic neurons. Compound efficacy is assessed by behavioral tests (e.g., rotarod) and immunohistochemical analysis of tyrosine hydroxylase (TH) positive neurons.

  • Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to study amyloid pathology and cognitive deficits.[20] Efficacy is measured by cognitive tests like the Morris water maze and analysis of amyloid plaque burden.[3]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel neuroprotective agents. The synthetic accessibility and tunable physicochemical properties of this core structure allow for extensive optimization. The protocols detailed in this guide provide a robust framework for a comprehensive discovery and development cascade, from initial synthesis and in vitro screening to MoA elucidation and SAR analysis. Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles to identify clinical candidates for treating the devastating impact of neurodegenerative diseases.

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  • Vertex AI Search. The role of Nrf2 signaling pathways in nerve damage repair - PMC - PubMed Central.
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  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.
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  • PubMed. Synthesis of N-propargylphenelzine and analogues as neuroprotective agents.
  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives.
  • PubMed. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives.
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Application Notes & Protocols: Asymmetric Synthesis of Chiral 1-Benzylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a privileged structural motif frequently encountered in medicinal chemistry, forming the core of numerous bioactive natural products and pharmaceutical agents.[1][2][3] The introduction of chirality into this heterocyclic system significantly expands the accessible chemical space, offering opportunities to enhance target affinity, selectivity, and overall drug-like properties.[4] This guide provides an in-depth exploration of modern asymmetric strategies for the synthesis of chiral 1-benzylpiperazin-2-one derivatives, focusing on catalytic methods that offer high efficiency and stereocontrol.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of chiral piperazin-2-ones has evolved from classical methods, such as the use of chiral pool starting materials or chiral auxiliaries, to more elegant and atom-economical catalytic approaches.[1] Contemporary strategies primarily revolve around three main catalytic transformations:

  • Asymmetric Hydrogenation: The direct hydrogenation of unsaturated piperazin-2-one precursors using chiral metal catalysts is a powerful method for establishing stereocenters.

  • Asymmetric Allylic Alkylation: This approach involves the enantioselective formation of a carbon-carbon bond at the α-position to the carbonyl group.

  • Domino/Cascade Reactions: Multi-step, one-pot procedures that combine several transformations to rapidly build molecular complexity and introduce chirality.

Below, we delve into the practical details and underlying principles of these key methodologies.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

A notable advancement in the synthesis of chiral disubstituted piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of tautomeric pyrazin-2-ols.[1][5] This method provides a facile route to products with excellent diastereoselectivities and enantioselectivities.[1][5]

Reaction Principle and Mechanism

The reaction proceeds through a dynamic kinetic resolution process. The pyrazin-2-ol starting material exists in equilibrium with its tautomeric forms, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one.[1] The chiral palladium catalyst then selectively hydrogenates one of the imine functionalities in these intermediates, leading to the formation of the chiral piperazin-2-one product with high stereocontrol.[1]

mechanistic_pathway cluster_start Starting Material cluster_intermediates Tautomeric Intermediates cluster_product Product A Pyrazin-2-ol B 1,6-Dihydropyrazin-2(3H)-one A->B Tautomerization C 4,5-Dihydropyrazin-2(3H)-one A->C Tautomerization D Chiral Piperazin-2-one B->D Asymmetric Hydrogenation [Pd-catalyst, H₂] C->D Asymmetric Hydrogenation [Pd-catalyst, H₂]

Caption: Mechanistic overview of the Pd-catalyzed asymmetric hydrogenation.

Experimental Protocol: General Procedure

A mixture of the 5,6-disubstituted pyrazin-2-ol (0.2 mmol), Pd(TFA)₂ (3.3 mol%), and a suitable chiral ligand (e.g., a chiral phosphine ligand, 3.3 mol%) in a solvent mixture such as DCM/benzene is charged into a pressure reactor.[1] An acid co-catalyst like TsOH·H₂O (100 mol%) is often added.[1] The reactor is then pressurized with hydrogen (e.g., 1000 psi) and heated (e.g., 80 °C) for a specified time (e.g., 24-48 hours).[1] After cooling and depressurization, the product is isolated and purified by standard chromatographic techniques.

EntrySubstituents (R¹, R²)Yield (%)ee (%)dr
1Phenyl, Phenyl>9590>20:1
24-MeO-Ph, Phenyl>9588>20:1
34-F-Ph, Phenyl>9589>20:1
42-Naphthyl, Phenyl9588>20:1
5Methyl, Phenyl718>20:1
Data adapted from reference[1].

Palladium-Catalyzed Asymmetric Allylic Alkylation

The Stoltz group has developed a robust method for the synthesis of α-secondary and α-tertiary piperazin-2-ones via palladium-catalyzed decarboxylative allylic alkylation.[2][6] This strategy allows for the construction of highly enantioenriched products and is tolerant of a variety of N-substituents.[2][6]

Reaction Principle and Mechanism

This reaction involves the generation of a π-allyl palladium intermediate from an allylic substrate. A nucleophilic enolate, formed from the piperazin-2-one starting material, then attacks this intermediate in an enantioselective fashion, guided by a chiral ligand. The use of differentially N-protected piperazin-2-ones is crucial for achieving high yields and enantioselectivities.[2]

DAA_workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product A N-Protected Piperazin-2-one E α-Allylated Piperazin-2-one A->E Nucleophilic Attack B Allylic Substrate D π-Allyl Palladium Intermediate B->D Oxidative Addition C->D D->E Reductive Elimination

Caption: Simplified workflow of asymmetric allylic alkylation.

Experimental Protocol: General Procedure

To a solution of the N-protected piperazin-2-one (e.g., 4-benzylpiperazin-2-one) in a suitable solvent (e.g., THF), a palladium catalyst precursor (e.g., Pd₂(dba)₃) and a chiral ligand (e.g., a PHOX ligand) are added.[2][7] The allylic substrate is then introduced, and the reaction is stirred at a specific temperature until completion. The product is then isolated and purified. This method can be extended to the synthesis of gem-disubstituted piperazin-2-ones with high enantioselectivity.[7]

N-Protecting GroupAllyl GroupYield (%)ee (%)
BenzylAllyl8592
BenzylMethallyl9095
BenzylChloroallyl7593
BenzylPhenylallyl8896
Representative data, adapted from reference[2].

Organocatalytic One-Pot Domino Reaction

A highly efficient one-pot approach for the synthesis of 3-aryl/alkyl piperazin-2-ones has been reported, which involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[8][9][10] This method utilizes a quinine-derived urea organocatalyst and commercially available starting materials.[8][9][10]

Reaction Principle and Mechanism

The sequence begins with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile.[8] The resulting electron-poor alkene undergoes an in-situ asymmetric epoxidation catalyzed by a chiral organocatalyst in the presence of an oxidant like cumyl hydroperoxide.[8][9] The transient chiral epoxide is then treated with a 1,2-diaminoethane derivative, which triggers a domino ring-opening cyclization to afford the desired chiral piperazin-2-one.[8][9]

domino_reaction A Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation A->B C Electron-Poor Alkene B->C D Asymmetric Epoxidation (Organocatalyst, Oxidant) C->D E Chiral Epoxide D->E F Domino Ring-Opening Cyclization (+ 1,2-Diaminoethane) E->F G Chiral Piperazin-2-one F->G

Caption: Logical flow of the one-pot domino synthesis.

Experimental Protocol: General Procedure

In a one-pot setup, the aldehyde and (phenylsulfonyl)acetonitrile are reacted in the presence of a chiral quinine-derived urea catalyst (e.g., 10 mol%) in a solvent like toluene at room temperature.[8] After the formation of the Knoevenagel adduct, cumyl hydroperoxide is added for the asymmetric epoxidation.[9] Finally, the N,N'-dibenzylethylenediamine or a similar 1,2-diamine is added to initiate the domino ring-opening cyclization, yielding the chiral piperazin-2-one, which is then purified.[9]

Aldehyde (Aryl/Alkyl)Yield (%)ee (%)
4-Fluorobenzaldehyde7991
4-Chlorobenzaldehyde7592
2-Naphthaldehyde8293
Cyclohexanecarboxaldehyde53>99
Data adapted from references[8][9].

Applications in Drug Discovery and Development

Chiral piperazin-2-one derivatives are valuable building blocks in the synthesis of complex molecules and are found in several pharmaceutical agents.[2] For example, they are key intermediates in the synthesis of drugs like Aprepitant, a potent antiemetic.[9][10] The ability to introduce stereocenters with high control allows for the fine-tuning of pharmacological properties, which is a critical aspect of modern drug design.[4][11]

Conclusion

The asymmetric synthesis of chiral this compound derivatives has seen significant progress with the development of powerful catalytic methods. Asymmetric hydrogenation, allylic alkylation, and domino reactions now provide efficient and highly stereoselective routes to these valuable compounds. These methodologies not only offer academic insights into catalyst design and reaction mechanisms but also provide practical tools for medicinal chemists to access novel and diverse chiral scaffolds for drug discovery programs.

References

  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers URL:[Link]
  • Title: Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones Source: Organic Letters URL:[Link]
  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]
  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Synthesis of chiral piperazin-2-ones as model peptidomimetics Source: Scilit URL:[Link]
  • Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: NIH N
  • Title: Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation Source: NIH N
  • Title: A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block Source: Molecules URL:[Link]
  • Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Angewandte Chemie Intern
  • Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors Source: International Journal of Molecular Sciences URL:[Link]
  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: NIH N
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Analytical Methods for the Quantification and Identification of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylpiperazin-2-one is a derivative of piperazine, a class of compounds with significant relevance in the pharmaceutical industry. Piperazine and its derivatives form the structural core of numerous drugs across various therapeutic areas.[1] The precise and accurate analytical characterization of these compounds is paramount for ensuring the identity, purity, and stability throughout the drug discovery, development, and quality control processes.[1] This document provides a comprehensive guide to the analytical methodologies for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this compound.

The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.[1] HPLC is a versatile technique suitable for non-volatile or thermally labile compounds, while GC-MS is a powerful tool for the analysis of volatile and semi-volatile substances.[2]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a widely employed technique for the analysis of piperazine derivatives.[3] For compounds like this compound, which possess a UV-active benzyl group, direct UV detection is feasible. However, for other piperazine derivatives lacking a strong chromophore, derivatization is often necessary to enhance UV activity.[1][4][5] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amine groups to form a stable, UV-active product.[1][4][5]

Reversed-phase chromatography is the most common separation mode for these compounds.[1] The selection of a suitable stationary phase, such as a C18 column, and optimization of the mobile phase composition are critical for achieving good resolution and peak shape.[6][7]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the analysis of this compound. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.[8]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV or Photodiode Array (PDA) detector
Analytical Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6]
Mobile Phase Isocratic mixture of Acetonitrile and Ammonium Acetate buffer (pH 4.0, 20 mM) (e.g., 60:40, v/v)[6]
Flow Rate 1.0 mL/min[4][9]
Column Temperature 35°C[4]
Detection Wavelength 250 nm[6]
Injection Volume 10 µL[4][9]

Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the acetonitrile and ammonium acetate buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[4]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution to obtain a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The concentration should fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

  • Quantify the analyte using a calibration curve generated from the peak areas of the calibration standards.

  • The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Buffer) D Filter and Degas A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Report Results I->J

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds.[2] For piperazine derivatives, derivatization may sometimes be employed to improve volatility and chromatographic performance.[10] However, many benzylpiperazine derivatives can be analyzed directly.[11][12] Electron Ionization (EI) at 70 eV is a standard ionization technique that provides reproducible fragmentation patterns for compound identification.[2]

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the development of a robust GC-MS method for this compound.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Standard GC with a Mass Selective Detector
GC Column Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10][13]
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)[2]
Injector Temperature 250°C[2][10]
Injection Mode Splitless or split (e.g., 50:1 split ratio)[2]
Oven Temperature Program Initial: 100°C, hold for 1 min; Ramp: 20°C/min to 280°C, hold for 5 min[14]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Analyzer Quadrupole or Ion Trap
Scan Mode Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[2]

Reagents and Sample Preparation:

  • Methanol or Acetonitrile (GC grade)

  • This compound reference standard

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent like methanol or acetonitrile. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

Data Analysis:

  • Identification: The primary identification is based on the retention time and the mass spectrum of the analyte. The obtained mass spectrum should be compared with a reference spectrum from a standard or a spectral library.

  • Fragmentation Pattern: The fragmentation of this compound under EI is expected to produce characteristic ions. The benzyl group is likely to produce a prominent peak at m/z 91 due to the formation of the tropylium ion.[15][16] Other fragments will arise from the cleavage of the piperazinone ring.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent C (Optional) Extraction or Derivatization A->C B Prepare Standard Solutions D Inject into GC System B->D C->D E Separation in Capillary Column D->E F Ionization (EI) and Mass Analysis E->F G Retention Time & Mass Spectrum F->G H Library Search & Identification G->H I Quantification (SIM mode) G->I

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods detailed in this guide provide a robust starting point for the qualitative and quantitative analysis of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is imperative that any method is fully validated to ensure the accuracy and reliability of the data generated. The principles and protocols outlined here can be adapted and optimized to meet the unique challenges presented by different sample types and analytical objectives.

References

  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • A Review on Analytical Methods for Piperazine Determin
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Benchchem.
  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. Analytical Sciences.
  • Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. SIELC Technologies.
  • Detailed protocol for the metabolomics analyses.
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  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin
  • Fragmentation and Interpret
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  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC. Benchchem.
  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Oxford Academic.
  • Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in r
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE.
  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Turkish Journal of Pharmaceutical Sciences.
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PubMed Central.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-Benzylpiperazin-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Benzylpiperazin-2-one (BPO) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3] The described protocol is ideally suited for pharmacokinetic studies, toxicological screening, and other clinical research applications where reliable quantification of BPO is required.

Introduction: The Rationale for BPO Quantification

This compound is a derivative of piperazine, a core structural motif present in a wide array of pharmacologically active compounds. The accurate measurement of BPO in biological matrices such as plasma is critical for elucidating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is fundamental in the drug development process, aiding in dose selection, assessment of bioavailability, and evaluation of potential drug-drug interactions.

The structural similarity of BPO to other psychoactive piperazine derivatives, such as N-benzylpiperazine (BZP), necessitates a highly selective analytical method to avoid cross-reactivity and ensure accurate quantification.[4] LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[5] This application note provides a comprehensive, step-by-step guide for the implementation of a robust and reliable LC-MS/MS method for BPO analysis in human plasma.

Experimental Workflow: From Sample to Signal

The overall analytical workflow is designed for efficiency and accuracy, minimizing sample handling while maximizing data quality. The process begins with the collection of plasma samples, followed by a simple protein precipitation step using a deuterated internal standard to correct for matrix effects and procedural variability. The clarified supernatant is then directly injected into the LC-MS/MS system for analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is_add Add Internal Standard (e.g., BPO-d7) plasma->is_add precip Protein Precipitation (Acetonitrile, 300 µL) is_add->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection quant Quantification (Calibration Curve) detection->quant report Generate Report quant->report

Figure 1: Overall experimental workflow for BPO quantification.

Detailed Protocols

Materials and Reagents
  • This compound (BPO) reference standard

  • This compound-d7 (BPO-d7) or other suitable stable isotope-labeled internal standard (SIL-IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and foul the LC column.[6] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[7]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL BPO-d7 in methanol).

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions should be optimized to achieve a balance between a short run time and good peak shape, with high sensitivity and selectivity. The use of a C18 column is standard for the reversed-phase separation of compounds like BPO.

Table 1: Liquid Chromatography and Mass Spectrometry Conditions

ParameterCondition
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad™ 5500 or equivalent
Analytical Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[6]
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions BPO: To be determined empirically (e.g., [M+H]+ → characteristic fragment)BPO-d7: To be determined empirically

Note: The specific MRM transitions for BPO and its deuterated internal standard must be optimized by infusing a standard solution of each compound into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions. For structurally similar compounds like N-benzylpiperazine, a characteristic fragmentation involves the loss of the piperazine moiety.[8]

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application.[9] The validation process should adhere to the guidelines set forth by regulatory agencies such as the FDA.[1][2][3] The key validation parameters are summarized below.

validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability

Figure 2: Key parameters for bioanalytical method validation.

Table 2: Representative Method Validation Performance (based on similar compounds)

Validation ParameterAcceptance Criteria (FDA Guidance)Expected Performance (based on BZP data)[2][6][10]
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%1-5 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)> 90%
Intra-day Precision (RSD) ≤ 15% (≤ 20% at LLOQ)< 5%
Inter-day Precision (RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducibleNot always reported, but should be optimized
Matrix Effect Assessed to ensure no significant ion suppression or enhancementTo be determined
Stability Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, long-term)To be determined

Results and Discussion

This application note provides a framework for a robust and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol makes it amenable to the analysis of a large number of samples, which is often required in clinical and preclinical studies. The sensitivity of the method, with an expected LLOQ in the low ng/mL range, is sufficient for most pharmacokinetic applications.[2]

The selectivity of MS/MS detection minimizes the potential for interference from endogenous matrix components or structurally related compounds. The incorporation of a stable isotope-labeled internal standard is a critical component of this method, as it compensates for any variability in sample preparation and potential matrix effects, thereby ensuring the accuracy and precision of the results.

The validation parameters outlined in Table 2, based on published data for the closely related compound N-benzylpiperazine, provide a realistic expectation of the performance of this method.[2][6][10] It is imperative that a full validation be performed for this compound according to regulatory guidelines before its implementation for the analysis of study samples.[1][3]

Conclusion

The LC-MS/MS method described herein offers a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The combination of a simple and rapid sample preparation procedure with the power of tandem mass spectrometry provides a robust analytical tool for researchers, scientists, and drug development professionals. This method is well-suited for regulated bioanalysis and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

  • U.S. Food and Drug Administration. (2024).
  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-8. [Link]
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • Semantic Scholar. (n.d.). Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans. [Link]
  • Persona, K., Verget, J., Przybyłowicz, A., Gomółka, E., & Piekoszewski, W. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 5(20), 5753-5758. [Link]
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nishikawa, M., Nakajima, K., & Tsuchihashi, H. (2005). Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
  • Bassindale, T., Cowan, D. A., & T-L, K. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry, 401(4), 1371-1379. [Link]
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
  • Journal of Analytical Toxicology. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. [Link]
  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. [Link]
  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. [Link]
  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]
  • UNODC. (n.d.).
  • PubMed Central (PMC). (n.d.).

Sources

Application Notes and Protocols: Leveraging 1-Benzylpiperazin-2-one for the Construction of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazin-2-one Scaffold as a Privileged Motif in Drug Discovery

The piperazine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basicity which can enhance aqueous solubility and bioavailability, make it an attractive moiety for drug design.[2][3] Within this class of heterocycles, the piperazin-2-one core offers a rigid and synthetically tractable framework for the development of novel therapeutic agents. The presence of a lactam functionality and a secondary amine provides two key points for diversification, allowing for the creation of extensive and structurally diverse compound libraries for high-throughput screening.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-benzylpiperazin-2-one as a versatile starting material for the generation of compound libraries. The benzyl group at the N1 position serves as a stable and synthetically convenient protecting group, directing derivatization to the N4 and C3 positions. We will explore several robust synthetic methodologies, including N-alkylation, N-acylation, and powerful multicomponent reactions such as the Ugi and Pictet-Spengler reactions, to showcase the broad chemical space accessible from this scaffold.

Core Principles: Strategic Diversification of the this compound Scaffold

The this compound scaffold offers three primary points for the introduction of molecular diversity. The strategic and sequential functionalization of these positions is key to generating a comprehensive compound library.

  • N4-Position (Secondary Amine): This position is readily functionalized through standard N-alkylation and N-acylation reactions, allowing for the introduction of a wide array of substituents.

  • C3-Position (α-Carbon to the Lactam Carbonyl): Derivatization at this position introduces chirality and allows for the exploration of three-dimensional chemical space. This can be achieved through methods such as alkylation of an activated precursor or through multicomponent reactions.

  • N1-Position (Benzyl Group): While the benzyl group is primarily a protecting group, its removal via hydrogenolysis reveals a secondary amine that can be further functionalized, adding another layer of diversity to the library.

The following sections will provide detailed protocols for the derivatization at these positions.

Experimental Protocols

Protocol 1: N4-Alkylation of this compound

This protocol describes the introduction of various alkyl groups at the N4 position of the piperazin-2-one ring via direct alkylation with alkyl halides.

Rationale: The secondary amine at the N4 position is nucleophilic and readily reacts with electrophilic alkylating agents. The use of a base is necessary to deprotonate the amine and facilitate the reaction. The choice of base and solvent can influence the reaction rate and yield.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, etc.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous ACN or DMF (0.1 M), add K₂CO₃ (2.0 eq) or TEA (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N4-alkylated product.

Data Presentation: Representative Yields for N4-Alkylation

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃ACN60485
2Benzyl BromideK₂CO₃DMF80692
3Ethyl BromoacetateTEAACN60878
4Propargyl BromideK₂CO₃DMF70588
Protocol 2: N4-Acylation of this compound

This protocol details the synthesis of N4-acylated derivatives, introducing an amide functionality.

Rationale: The N4-amine can also react with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. This introduces an amide bond, which can act as a hydrogen bond donor and acceptor, influencing the compound's interaction with biological targets.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) (for carboxylic acid coupling)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using Acyl Chloride):

  • Dissolve this compound (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Procedure (using Carboxylic Acid and Coupling Agents):

  • To a solution of the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.2 M), add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Yields for N4-Acylation

EntryAcylating AgentCoupling ConditionsSolventYield (%)
1Acetyl ChlorideTEADCM95
2Benzoyl ChlorideTEADCM91
3Benzoic AcidEDC, HOBt, DIPEADMF85
44-Fluorobenzoic AcidBOP, DIPEADMF88
Protocol 3: Ugi Four-Component Reaction (U-4CR) for C3- and N4-Diversification

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single pot. In this protocol, this compound can be envisioned to participate as the amine component, leading to a library of C3- and N4-disubstituted piperazin-2-ones.

Rationale: The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. This reaction creates a dipeptide-like scaffold with four points of diversity. By using this compound as the amine component, we can introduce diversity at the C3 position (from the carbonyl and isocyanide components) and the N4 position (from the carboxylic acid component).

Materials:

  • This compound

  • Aldehyde (R¹-CHO)

  • Carboxylic acid (R²-COOH)

  • Isocyanide (R³-NC)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.0 eq) in methanol (0.2 M), stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting library of compounds using preparative HPLC or flash column chromatography.

Visualization of Synthetic Strategy:

Ugi_Reaction cluster_reactants Ugi Reactants Scaffold This compound (Amine) Product Diverse Piperazin-2-one Library Scaffold->Product Aldehyde Aldehyde (R¹-CHO) Aldehyde->Product Carboxylic_Acid Carboxylic Acid (R²-COOH) Carboxylic_Acid->Product Isocyanide Isocyanide (R³-NC) Isocyanide->Product

Caption: Ugi four-component reaction for library synthesis.

Protocol 4: Pictet-Spengler Reaction for Fused Piperazinone Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems. This protocol outlines a strategy for synthesizing a library of fused piperazinone scaffolds.

Rationale: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. By starting with a tryptophan derivative and coupling it to the N4-position of this compound, followed by an intramolecular Pictet-Spengler reaction, we can generate complex, polycyclic scaffolds.

Materials:

  • N-Fmoc-L-Tryptophan

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF, anhydrous

  • Piperidine in DMF (20%)

  • Aldehyde (R-CHO)

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Amide Coupling: To a solution of N-Fmoc-L-Tryptophan (1.1 eq) and HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir for 10 minutes. Add this compound (1.0 eq) and stir at room temperature overnight.

  • Fmoc Deprotection: After workup and purification, dissolve the coupled product in 20% piperidine in DMF and stir for 1 hour. Remove the solvent under vacuum to obtain the free amine.

  • Pictet-Spengler Cyclization: Dissolve the amine and the desired aldehyde (1.2 eq) in DCM. Add TFA (10-20 mol%) and stir at room temperature for 12-24 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography to yield the fused piperazinone scaffold.

Visualization of Synthetic Strategy:

Pictet_Spengler A This compound C Amide Coupling A->C B N-Fmoc-L-Tryptophan B->C D N4-Tryptophan Substituted Piperazinone C->D E Fmoc Deprotection D->E F Free Amine Intermediate E->F H Pictet-Spengler Cyclization F->H G Aldehyde (R-CHO) G->H I Fused Piperazinone Library H->I

Caption: Pictet-Spengler reaction workflow.

Conclusion

The this compound scaffold is a highly versatile and valuable starting material for the construction of diverse compound libraries in drug discovery. Its strategic functionalization at the N4 and C3 positions, coupled with the potential for N1-derivatization, allows for the exploration of a vast chemical space. The protocols outlined in this application note, from straightforward N-alkylation and acylation to more complex multicomponent reactions, provide a robust toolkit for medicinal chemists to generate novel and structurally diverse molecules for biological screening. The inherent drug-like properties of the piperazine core, combined with the synthetic accessibility of a wide range of derivatives, make this compound an excellent starting point for hit and lead discovery programs.

References

  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246.
  • Zarghi, A., & Arfaei, S. (2011). Piperazine-a promising scaffold for the design and development of potent anticancer agents. European journal of medicinal chemistry, 46(12), 5753-5765.
  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Giordanetto, F., & Kihlberg, J. (2014). Macrocyclic drugs and clinical candidates: what can we learn from their properties?. Journal of medicinal chemistry, 57(2), 278-295.
  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current medicinal chemistry, 10(1), 51-80.
  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the pictet–spengler reaction. Chemical reviews, 102(5), 1669-1730.
  • Stier, M. A., & Wipf, P. (2006). Solid-phase synthesis of piperazinones and benzodiazepinediones.
  • Krchnák, V., & Holladay, M. W. (2002). Solid-phase synthesis of cyclic peptides. Chemical reviews, 102(2), 61-94.
  • O'Donnell, M. J. (2000). The preparation of alpha-amino acids from the chiral pool. Aldrichimica Acta, 33(3), 59-70.
  • Turner, N. J. (2009). Deracemisation and stereoinversion of alpha-amino acids using D-and L-amino acid oxidase enzymes. Current opinion in chemical biology, 13(1), 11-16.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

Sources

Application Notes and Protocols for C-H Functionalization of the 1-Benzylpiperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating a Privileged Scaffold

The 1-benzylpiperazin-2-one motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its prevalence in U.S. FDA-approved pharmaceuticals is a testament to its significance as a privileged scaffold in drug discovery.[1] Traditionally, the synthesis of analogs has relied on classical methods involving the derivatization of the piperazinone core at its nitrogen atoms or through multi-step sequences to introduce substituents on the carbon framework. However, the advent of C-H functionalization offers a paradigm shift, enabling the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. This atom-economical approach provides a powerful toolkit for the late-stage functionalization of complex molecules, rapidly generating structural diversity from a common intermediate.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic C-H functionalization of the this compound scaffold. We will explore methodologies targeting two distinct regions of the molecule: the ortho-positions of the N-benzyl group and the α-amino C-H bonds of the piperazinone ring. For each strategy, we will provide detailed, step-by-step protocols, explain the mechanistic rationale behind the experimental design, and present data in a clear, comparative format.

Strategic Approaches to Functionalization

The this compound scaffold presents multiple sites for potential C-H activation. The primary sites of interest are the sp² C-H bonds on the benzyl ring and the sp³ C-H bonds on the piperazinone core, particularly those adjacent to the nitrogen atoms. The choice of catalytic system and reaction conditions allows for selective functionalization at these positions.

G cluster_scaffold This compound Scaffold cluster_strategies C-H Functionalization Strategies Scaffold Ortho_Arylation Strategy 1: Pd-Catalyzed ortho-C-H Arylation (Benzyl Ring) Scaffold->Ortho_Arylation Targeting sp2 C-H Alpha_Alkylation Strategy 2: Photoredox-Catalyzed α-C-H Alkylation (Piperazinone Ring) Scaffold->Alpha_Alkylation Targeting sp3 C-H

Figure 1: Overview of C-H functionalization strategies for the this compound scaffold.

Strategy 1: Palladium-Catalyzed ortho-C-H Arylation of the Benzyl Group

This strategy leverages the nitrogen atom of the piperazinone ring as an endogenous directing group to guide a palladium catalyst to the ortho-C-H bonds of the benzyl substituent. This approach is analogous to the successful ortho-arylation of N-benzylpiperidines and other benzylic heterocycles.[2][3]

Mechanistic Rationale

The proposed catalytic cycle proceeds via a Pd(II)/Pd(0) pathway.[3] The reaction is initiated by the coordination of the N-1 nitrogen of the this compound to the Pd(II) catalyst. This is followed by a chelation-assisted cyclometalation step, forming a five-membered palladacycle intermediate. This step is crucial for the regioselectivity of the reaction, as it favors the activation of the proximal ortho-C-H bonds. Subsequent transmetalation with an arylboronic acid pinacol ester, followed by reductive elimination, furnishes the ortho-arylated product and regenerates the active Pd(0) species. An oxidant is required to convert Pd(0) back to the active Pd(II) state to complete the catalytic cycle.

G cluster_cycle Pd(II)/Pd(0) Catalytic Cycle for ortho-Arylation A Pd(II) Catalyst B Coordination with This compound A->B C Cyclometalation (ortho-C-H Activation) B->C Chelation-Assisted D Palladacycle Intermediate C->D E Transmetalation with Ar-B(OR)2 D->E F Reductive Elimination E->F G ortho-Arylated Product F->G H Pd(0) F->H I Oxidation H->I Oxidant (e.g., Ag2CO3) I->A Regeneration of Catalyst

Figure 2: Proposed catalytic cycle for the Pd-catalyzed ortho-C-H arylation.

Experimental Protocol: ortho-Arylation

Materials:

  • This compound

  • Arylboronic acid pinacol ester (Ar-Bpin)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃)

  • Potassium pivalate (PivOK)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), arylboronic acid pinacol ester (1.5 equiv.), Pd(OAc)₂ (5 mol%), silver carbonate (2.0 equiv.), and potassium pivalate (30 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated this compound.

Data and Expected Outcomes

The following table summarizes representative examples based on analogous reactions with N-benzylpiperidines.[3] Yields are expected to be in the moderate to good range, with high regioselectivity for the ortho-product.

EntryArylboronic Acid Pinacol Ester (Ar-Bpin)Expected ProductExpected Yield (%)
14-Methylphenyl-Bpin1-(2-(p-tolyl)benzyl)piperazin-2-one65-75
24-Methoxyphenyl-Bpin1-(2-(4-methoxyphenyl)benzyl)piperazin-2-one70-80
34-Fluorophenyl-Bpin1-(2-(4-fluorophenyl)benzyl)piperazin-2-one60-70
43-Chlorophenyl-Bpin1-(2-(3-chlorophenyl)benzyl)piperazin-2-one55-65

Strategy 2: Photoredox-Catalyzed α-C-H Alkylation of the Piperazinone Ring

This approach targets the sp³ C-H bonds adjacent to the N-4 nitrogen of the piperazinone core. Photoredox catalysis offers a mild and efficient method for generating α-amino radicals, which can then engage in coupling reactions.[1][4][5] The selectivity for the C-H bonds α to the N-4 nitrogen over those α to the N-1 nitrogen is achieved due to the electronic differences between the two nitrogen atoms. The N-4 nitrogen, being part of a secondary amine within the lactam structure, is more readily oxidized than the N-1 tertiary benzylic amine.

Mechanistic Rationale

The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or organic dye-based catalyst) with visible light. The excited photocatalyst then oxidizes the N-4 nitrogen of a protected this compound (e.g., N-Boc protected at the 4-position) via a single-electron transfer (SET) process, forming a radical cation. Subsequent deprotonation at the α-carbon generates an α-amino radical. This radical can then be trapped by a suitable radical acceptor, such as a Michael acceptor or an electron-deficient arene, to form a new C-C bond. The reduced photocatalyst is then regenerated in a subsequent step to complete the catalytic cycle.[5]

G cluster_cycle Photoredox Catalytic Cycle for α-C-H Alkylation A Photocatalyst (PC) B Excited State PC* A->B Visible Light (hν) C Single Electron Transfer (SET) B->C Substrate D Radical Cation Intermediate C->D I Reduced PC C->I E Deprotonation D->E Base F α-Amino Radical E->F G Radical Trapping F->G Radical Acceptor H Alkylated Product G->H J Regeneration of PC I->J J->A

Figure 3: Generalized photoredox catalytic cycle for α-C-H functionalization.

Experimental Protocol: α-C-H Alkylation

Materials:

  • 1-Benzyl-4-(tert-butoxycarbonyl)piperazin-2-one

  • Michael acceptor (e.g., acrylonitrile, methyl acrylate)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Cesium acetate (CsOAc)

  • 1,2-Dichloroethane (DCE)

  • Blue LED light source

Procedure:

  • To a vial, add 1-benzyl-4-(tert-butoxycarbonyl)piperazin-2-one (1.0 equiv.), the Michael acceptor (2.0 equiv.), the iridium photocatalyst (1-2 mol%), and cesium acetate (1.5 equiv.).

  • Add anhydrous 1,2-dichloroethane.

  • Seal the vial and place it in a reaction block equipped with a blue LED light source.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the α-alkylated product.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if desired.

Data and Expected Outcomes

This photoredox approach is expected to provide good yields for the α-alkylation of the piperazinone ring. The site-selectivity for the position adjacent to the N-4 nitrogen is a key advantage of this method.

EntryMichael AcceptorExpected ProductExpected Yield (%)
1Acrylonitrile2-(1-Benzyl-4-(tert-butoxycarbonyl)-3-oxopiperazin-2-yl)propanenitrile70-85
2Methyl acrylateMethyl 3-(1-benzyl-4-(tert-butoxycarbonyl)-3-oxopiperazin-2-yl)propanoate65-80
3Phenyl vinyl sulfone1-Benzyl-4-(tert-butoxycarbonyl)-2-(2-(phenylsulfonyl)ethyl)piperazin-2-one75-90

Conclusion and Future Outlook

The C-H functionalization of the this compound scaffold represents a modern and efficient strategy for the rapid diversification of this important pharmaceutical building block. The palladium-catalyzed ortho-arylation of the benzyl group and the photoredox-catalyzed α-alkylation of the piperazinone ring provide two complementary and powerful methods for introducing new substituents with high regioselectivity. These protocols offer a significant advantage over traditional synthetic routes by reducing the number of steps and allowing for the late-stage modification of the core structure. Further exploration into other transition-metal-catalyzed reactions, such as rhodium-catalyzed C-H alkylation, and the development of enantioselective variants of these transformations will continue to expand the synthetic utility of C-H activation in drug discovery and development.

References

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Chlorination of Aldehydes. Science, 322(5898), 77-80.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
  • Synthesis of Piperazines by C-H Functionaliz
  • Gaunt, M. J., & Johansson, C. C. C. (2007). Palladium-Catalyzed Diastereoselective Synthesis of Pyrrolidines from γ-Amino Alkenes and Aryl Bromides: A Tandem N-Arylation/Carboamination Reaction.
  • Bull, J. A., Mousseau, J. J., & Charette, A. B. (2012).
  • Lee, S., Lee, H., & Lee, C. (2003). Gamma-lactam synthesis via C-H insertion: elaboration of N-benzyl protecting groups for high regioselectivity toward the total synthesis of rolipram. Organic Letters, 5(13), 2259-2262. [Link]
  • Lévesque, F., & Goudreau, S. R. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines.
  • Jin, Z., & Li, X. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations.
  • Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activ
  • Doyle, M. P., & Hu, W. (2003). γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. Organic Letters, 5(13), 2259-2262.

Sources

Application Note: Strategic Derivatization of 1-Benzylpiperazin-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine core is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2] This application note provides a detailed guide for researchers on the strategic chemical modification of the 1-benzylpiperazin-2-one scaffold. We present validated, step-by-step protocols for derivatization at key positions on the heterocyclic core, enabling the systematic exploration of chemical space required for robust Structure-Activity Relationship (SAR) studies. By explaining the scientific rationale behind procedural choices and integrating troubleshooting insights, this guide serves as a practical resource for drug discovery professionals aiming to optimize lead compounds based on this privileged scaffold.

Introduction: The Value of the Piperazin-2-one Scaffold

The piperazine heterocycle is a recurring motif in pharmacologically active agents, prized for its unique physicochemical properties.[3][4] The two nitrogen atoms, typically in a 1,4-relationship, offer hydrogen bond donors and acceptors, which can enhance target affinity, improve water solubility, and confer favorable pharmacokinetic profiles.[2][5] The constrained lactam structure of piperazin-2-one, specifically, provides a rigid backbone that can orient substituents in well-defined vectors, making it an excellent starting point for rational drug design.

The this compound scaffold (Figure 1) offers multiple, chemically distinct handles for modification. This allows for a systematic and modular approach to synthesis, which is the foundation of any successful SAR campaign. An SAR study aims to identify which parts of a molecule are essential for its biological activity (the "pharmacophore") and which can be modified to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide will focus on three primary diversification points:

  • N4-Position: The secondary amine is a prime site for introducing a wide variety of substituents via alkylation, arylation, or acylation.

  • N1-Benzyl Group: The benzyl group can be removed and replaced, or its aryl ring can be substituted to probe interactions with hydrophobic pockets.

  • C3-Position: While less common, functionalization at the carbon adjacent to the carbonyl offers opportunities for novel structural exploration.[5]

Strategic Workflow for SAR Studies

A successful SAR campaign follows a logical, iterative cycle of design, synthesis, and testing. The goal is to build a clear understanding of how specific structural changes impact biological activity.

SAR_Workflow cluster_0 Design & Synthesis Phase cluster_1 Screening & Analysis Phase cluster_2 Optimization Phase A Select Core Scaffold (this compound) B Identify Diversification Points (N4, N1-Benzyl, C3) A->B Analyze Structure C Synthesize Analog Library (Protocols 1-3) B->C Execute Chemistry D Primary Biological Screening (e.g., In vitro binding assay) C->D Test Compounds E Analyze Data & Identify Trends (Potency, Selectivity) D->E Interpret Results F Develop SAR Model E->F Build Hypothesis G Design Next-Generation Analogs (Based on SAR) F->G Rational Design H Synthesize Optimized Compounds G->H Iterate Synthesis I Advanced Screening (e.g., In vivo efficacy) H->I Validate In Vivo

Caption: Iterative workflow for a typical SAR study.

Points of Derivatization

The this compound scaffold offers several strategic points for chemical modification to probe the chemical space around the core structure.

Caption: Key derivatization points on the scaffold.

Synthetic Protocols

The following protocols are detailed methodologies for creating a diverse library of analogs.

Protocol 1: N4-Alkylation via Reductive Amination

This is one of the most versatile and widely used methods for functionalizing secondary amines. It involves the reaction of the piperazinone with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

  • Scientific Rationale: Reductive amination is often preferred over direct alkylation with alkyl halides because it avoids the potential for over-alkylation (quaternization of the nitrogen) and typically proceeds under milder conditions with a broader substrate scope.[6] Sodium triacetoxyborohydride (STAB) is a favored reducing agent as it is mild, selective for iminium ions over carbonyls, and does not violently react with protic solvents.

  • Materials:

    • This compound

    • Aldehyde or Ketone (1.1 eq.)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

    • Dichloromethane (DCM), anhydrous

    • Acetic Acid (catalytic, ~0.1 eq.)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add the desired aldehyde or ketone (1.1 eq.) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the iminium ion intermediate.

    • Carefully add STAB (1.5 eq.) portion-wise to the stirring solution. Gas evolution (hydrogen) may be observed.

    • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

  • Troubleshooting:

    • Slow or Incomplete Reaction: The aldehyde/ketone may be sterically hindered or electronically deactivated. Gentle heating (to ~40 °C) or increasing the reaction time may be necessary. Ensure reagents are anhydrous.

    • Side Product Formation: If the starting carbonyl is sensitive, byproducts may form. Using a different, milder reducing agent like sodium cyanoborohydride (NaBH₃CN) at a controlled pH can sometimes help, though this reagent is highly toxic.

Protocol 2: N4-Acylation via Amide Coupling

This protocol forms a stable amide bond at the N4 position, which can serve as a hydrogen bond acceptor and introduce significant structural changes.

  • Scientific Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry.[7] Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the piperazinone's secondary amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the HCl generated during the reaction without interfering with the coupling agent.

  • Materials:

    • This compound

    • Carboxylic Acid (1.1 eq.)

    • HATU (1.2 eq.)

    • DIPEA (3.0 eq.)

    • Dimethylformamide (DMF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl Acetate (EtOAc)

    • Lithium Chloride (LiCl) solution (5%)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF.

    • Add DIPEA (3.0 eq.) and stir the mixture for 15 minutes at room temperature. This is the "pre-activation" step.

    • Add a solution of this compound (1.0 eq.) in a small amount of DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 5% LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via silica gel column chromatography.

  • Troubleshooting:

    • Epimerization (if acid has a chiral center): Lowering the reaction temperature to 0 °C can sometimes minimize racemization.

    • Low Yield: Ensure all reagents are anhydrous, as water will hydrolyze the activated acid.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study

To illustrate the process, let's consider a hypothetical SAR study where derivatives of this compound are tested for their inhibitory activity against a fictional enzyme, "Kinase X".

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR¹ (N1-Position)R² (N4-Position)Kinase X IC₅₀ (nM)
1 (Core) Benzyl-H5,200
2 Benzyl-CH₃2,100
3 Benzyl-CH₂CH₂Ph450
4 Benzyl-C(O)Ph890
5 Benzyl-C(O)NHPh350
6 4-Fluorobenzyl-C(O)NHPh95
7 4-Methoxybenzyl-C(O)NHPh480
8 Cyclohexylmethyl-C(O)NHPh1,500

Analysis and Interpretation:

  • N4-Position is Key for Potency: The unsubstituted core compound 1 is very weak. Simple alkylation (Compound 2 ) provides a modest improvement. Larger hydrophobic groups at N4, such as the phenethyl group in Compound 3 , significantly increase potency, suggesting a hydrophobic pocket in the target binding site.

  • Amide Linker is Favorable: Comparing the ketone 4 with the amide 5 , the amide provides superior activity. The N-H of the amide may be acting as a crucial hydrogen bond donor.

  • N1-Aryl Group Fine-Tuning: With the optimal N4-substituent in place (from Compound 5 ), modifications to the N1-benzyl group can be explored.

    • Adding an electron-withdrawing fluorine (Compound 6 ) further boosts potency nearly 4-fold. This could be due to favorable electronic interactions or direct contact with the target.

    • Adding an electron-donating methoxy group (Compound 7 ) is detrimental compared to the fluoro analog, suggesting that electron density on this ring is important.

    • Replacing the aromatic ring entirely with a non-aromatic cyclohexyl group (Compound 8 ) leads to a significant loss of activity, confirming the importance of the aromatic π-system at the N1 position for target engagement.

Conclusion

The this compound scaffold is a highly tractable platform for medicinal chemistry exploration. The synthetic protocols detailed herein for N4-alkylation/acylation provide reliable and versatile methods for generating diverse chemical libraries. Through a systematic and iterative process of synthesis and biological evaluation, researchers can effectively map the structure-activity landscape, leading to the rational design of potent and selective drug candidates.

References

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Chem Biol Drug Des. 103(6).
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. 26(20).
  • ACS Publications. (2002). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. 45(19), 4227–4238.
  • NIH National Library of Medicine. (2022). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters. 69, 128787.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. 17(5), 843-853.
  • PubMed. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Chemical Biology & Drug Design. 82(4), 386-97.
  • NIH National Library of Medicine. (2020). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 29(1), 22.
  • ResearchGate. (2018). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 22(10).

Sources

Experimental protocols for working with 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Purification, and Characterization of 1-Benzylpiperazin-2-one for Preclinical Research

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability. The derivative, this compound (CAS: 59702-21-5, Formula: C₁₁H₁₄N₂O), belongs to the piperazinone class of heterocyclic compounds.[3][4] This scaffold is of significant interest to researchers in drug discovery as a rigidified diamine structure that can be strategically modified to explore structure-activity relationships (SAR).[5] While its parent compound, 1-benzylpiperazine (BZP), is known for its stimulant properties and effects on catecholamine release, the introduction of a carbonyl group at the 2-position fundamentally alters the molecule's electronic and conformational profile, opening new avenues for pharmacological investigation.[6]

This guide serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis, purification, and analytical characterization of this compound. Furthermore, it offers insights into its potential applications in screening campaigns, particularly for novel therapeutics targeting the central nervous system (CNS) and other areas where piperazine derivatives have shown promise.

Section 1: Critical Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural similarity to other piperazine derivatives necessitates a cautious and informed approach to handling. The following protocols are based on established guidelines for related chemical classes.[7][8][9]

1.1 Personal Protective Equipment (PPE) Always wear the following PPE when handling the compound in solid or solution form:

  • Gloves: Nitrile or neoprene gloves are required to prevent skin contact.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

1.2 Engineering Controls

  • Fume Hood: All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure the laboratory is well-ventilated.

1.3 Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of dust.[8] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, light-protecting container, such as an amber glass vial.[10] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[8][11]

1.4 Spill and Waste Disposal

  • Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[7] Collect the spilled material into a designated, labeled hazardous waste container.

  • Disposal: All waste, including contaminated consumables, must be disposed of according to institutional and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

Section 2: A Representative Synthetic Protocol

While various methods for synthesizing piperazin-2-ones exist, this section details a robust and common two-step approach based on fundamental organic chemistry principles: N-acylation of a protected diamine followed by intramolecular cyclization. This method offers high yields and a straightforward purification pathway.

Causality Behind the Synthetic Strategy: The reaction begins with N-benzylethylenediamine. One nitrogen is primary and the other is secondary, but the primary amine is significantly more nucleophilic and less sterically hindered, allowing for selective acylation. The reaction with chloroacetyl chloride introduces the necessary two-carbon unit with a leaving group (chloride). The subsequent addition of a non-nucleophilic base promotes an intramolecular SN2 reaction: the secondary amine acts as a nucleophile, attacking the carbon bearing the chloride to form the six-membered lactam ring.[12][13]

Synthesis_Scheme reactant1 N-Benzylethylenediamine intermediate N-(2-(benzylamino)ethyl)-2-chloroacetamide reactant1->intermediate Step 1: Acylation reactant2 Chloroacetyl Chloride base1 Et₃N, DCM base2 NaH, THF product This compound intermediate->product Step 2: Cyclization Purification_Workflow start Crude Reaction Mixture extraction Aqueous Work-up & Liquid-Liquid Extraction start->extraction drying Dry & Concentrate extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography fractions Combine Pure Fractions chromatography->fractions recrystallization Recrystallization fractions->recrystallization end Pure this compound recrystallization->end Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation compound Pure Compound (this compound) primary_assay Primary Assay (e.g., Receptor Binding) compound->primary_assay hit_id Hit Identification (Activity > Threshold) primary_assay->hit_id dose_response Dose-Response Curve (IC₅₀/EC₅₀ Determination) hit_id->dose_response selectivity Selectivity Profiling (Counter-screens) dose_response->selectivity invivo Animal Model of Disease (e.g., Pain, Neurodegeneration) selectivity->invivo Promising Lead

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-Benzylpiperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzylpiperazin-2-one. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. As a key intermediate and structural motif in medicinal chemistry, particularly for compounds targeting the central nervous system, mastering the synthesis of this compound is a valuable skill.[1] This guide provides in-depth, field-proven insights to help you navigate the challenges of this synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scale, and the desired purity profile. The two most common and reliable approaches are outlined below.

  • Route A: Two-Step Sequential Synthesis. This is the most traditional approach, involving the initial formation of the piperazin-2-one heterocyclic core, followed by N-alkylation with a benzyl group.

  • Route B: Reductive Amination. This modern and often cleaner alternative involves the direct reaction of the pre-formed piperazin-2-one with benzaldehyde in the presence of a reducing agent. This method is highly effective at preventing the common issue of over-alkylation.[2][3][4]

Synthetic_Routes Figure 1: Common Synthetic Routes to this compound cluster_A Route A: Two-Step Synthesis cluster_B Route B: Reductive Amination A1 Ethylenediamine + Ethyl Chloroacetate A2 Piperazin-2-one A1->A2 Cyclization P This compound A2->P N-Benzylation A3 Benzyl Halide (Bn-X) + Base A3->P B1 Piperazin-2-one B1->P Reductive Amination B2 Benzaldehyde + Reducing Agent B2->P

Figure 1: Common Synthetic Routes to this compound

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis (Route A) is consistently low. What are the most critical steps to re-evaluate?

A: Low yield in this sequence typically originates from two main areas: inefficient cyclization to form the piperazin-2-one core and side reactions during the N-benzylation step.

  • Cyclization Step: The reaction of ethylenediamine with ethyl chloroacetate can be plagued by side reactions, such as the formation of polymers or bis-acylated products.[5] To mitigate this, consider using high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. Careful control of stoichiometry and temperature is also critical.

  • N-Benzylation Step: This step is prone to over-alkylation, yielding the undesired 1,4-dibenzylpiperazin-2-one quaternary salt. Furthermore, incomplete reaction can leave you with significant amounts of unreacted piperazin-2-one, complicating purification. See the detailed troubleshooting questions below for optimizing this specific step.

Q2: Is reductive amination (Route B) a better method than direct N-alkylation (Route A)?

A: For yield and purity, reductive amination is often superior. Direct alkylation with a reactive electrophile like benzyl chloride can be difficult to control, leading to multiple alkylations.[4] Reductive amination, which proceeds via an intermediate iminium ion, is a more controlled process that almost exclusively yields the mono-alkylated product.[2][4] Common reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are mild and highly selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure.[4]

Q3: How should I monitor the progress of my reactions effectively?

A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between starting materials, intermediates, and the final product. Staining with potassium permanganate or ninhydrin (for free amines) can help visualize spots. For more precise monitoring and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.

Troubleshooting Specific Issues

Q4: My N-benzylation reaction is messy, showing multiple products on the TLC plate and a low yield of the desired this compound. What is causing this and how can I fix it?

A: This is a classic problem in N-alkylation of secondary amines. The primary culprits are over-alkylation, unreacted starting material, and potential side reactions related to the base or solvent.

Causality: The N1 and N4 positions of the piperazin-2-one ring have different reactivities, but the secondary amine at N4 is still nucleophilic enough to react with a second molecule of benzyl halide, especially under forcing conditions. This leads to the formation of a quaternary ammonium salt, which is often insoluble and complicates the workup.

Solutions & Optimization:

ParameterRecommended Adjustment & Rationale
Benzylating Agent Use benzyl bromide instead of benzyl chloride. The C-Br bond is more labile than the C-Cl bond, allowing the reaction to proceed under milder conditions and reducing the likelihood of side reactions.
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the benzylating agent. Add it slowly and dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which suppresses the second alkylation.[6][7]
Base Selection The choice of base is critical. A very strong, non-nucleophilic base is ideal. - Sodium Hydride (NaH): An excellent choice. It irreversibly deprotonates the piperazinone, creating a highly nucleophilic amide anion. This often leads to a faster, cleaner reaction at lower temperatures.[6][7] - Potassium Carbonate (K₂CO₃): A milder, safer alternative to NaH. Often requires higher temperatures and longer reaction times, but can be effective.[8] - Triethylamine (Et₃N): Generally not recommended as the primary base. It is often not strong enough to fully deprotonate the amide, leading to slow and incomplete reactions.
Solvent Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) . These solvents effectively solvate the cations, enhancing the nucleophilicity of the deprotonated piperazinone.[6][7]

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start [label="Low Yield in\nN-Benzylation Step", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check Purity of\nStarting Materials", fillcolor="#F1F3F4"]; check_tlc [label="Analyze TLC Plate:\nMultiple Spots or\nUnreacted Starting Material?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths from TLC check multi_spots [label="Multiple Spots Observed\n(Likely Over-alkylation)", fillcolor="#F1F3F4"]; unreacted_sm [label="Significant Unreacted\nStarting Material", fillcolor="#F1F3F4"];

// Solutions for multi-spots sol_slow_add [label="1. Add Benzyl Halide\nSlowly at 0 °C", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_stoich [label="2. Use Only 1.05-1.1 eq.\nof Benzyl Halide", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reductive [label="3. Switch to Reductive\nAmination Protocol", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for unreacted SM sol_base [label="1. Switch to a Stronger Base\n(e.g., NaH)", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="2. Increase Reaction\nTemperature Moderately", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reagent [label="3. Use Benzyl Bromide\ninstead of Chloride", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_sm -> check_tlc; check_tlc -> multi_spots [label="Multiple Spots"]; check_tlc -> unreacted_sm [label="Unreacted SM"];

multi_spots -> sol_slow_add -> sol_stoich -> sol_reductive; unreacted_sm -> sol_base -> sol_temp -> sol_reagent; }

Figure 2: Troubleshooting Workflow for Low Yield in N-Benzylation

Q5: My final product is an oil that is difficult to handle and purify. How can I obtain a solid product?

A: this compound can be an oil or a low-melting solid. The free base is also known to absorb atmospheric carbon dioxide, which can affect its purity over time.[9] The most reliable method to obtain a stable, crystalline solid is to convert the free base into a salt.

Procedure for Salt Formation:

  • Dissolve the purified (via column chromatography) oily product in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ethanol or isopropanol (typically 1 to 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

This salt is typically a stable, crystalline solid that is easier to handle, weigh, and store. It can be converted back to the free base by treatment with an aqueous base (e.g., NaHCO₃ or NaOH) and extraction if needed for a subsequent reaction.[9][10]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of Piperazin-2-one

This protocol is adapted from established methods for the cyclization of ethylenediamine.[5]

  • Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (36.9 g, 0.15 mol) and 1,4-dioxane (1.5 L).

  • Reagent Addition: To the stirred solution, add triphenylphosphine (62.9 g, 0.24 mol) followed by ethyl chloroacetate (39.2 g, 0.225 mol).

  • Reaction: Heat the mixture to reflux for 8 hours. Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in Dichloromethane).

  • Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (500 mL) and wash with water (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude product will contain triphenylphosphine oxide. Recrystallize from a mixture of ethyl acetate and petroleum ether (1:5) to remove most of the triphenylphosphine oxide. The filtrate can then be concentrated and purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:3) to yield piperazin-2-one as an oily substance. A typical yield is around 80%.[5]

Protocol 2: N-Benzylation via Reductive Amination (Recommended Method)

This protocol leverages the clean and efficient nature of reductive amination.

  • Setup: To a solution of piperazin-2-one (1.0 g, 10 mmol) in 1,2-dichloroethane (40 mL), add benzaldehyde (1.07 g, 10.1 mmol) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the piperazin-2-one is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 50-70% ethyl acetate in hexane) to afford pure this compound.

References

  • Tummatorn, J., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry.
  • Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Jensen, K. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Fumagalli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Savic, V., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate.
  • Singh, U., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of piperazin-2-one 9.
  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • Cymerman Craig, J., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.
  • Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega.
  • Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. NIH.
  • Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate.
  • Hive Newbee Forum. (2004). BzP synth Q's.
  • designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2).
  • Amato, G., et al. (2022). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • ResearchGate. (n.d.). A convenient synthesis of 1-aralkyl-4-benzylpiperazine derivatives.

Sources

Technical Support Center: Synthesis of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Benzylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to optimize your synthetic outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes:

  • Route A: Cyclization of N-Benzylethylenediamine with an Acetate Synthon. This common approach involves the reaction of N-benzylethylenediamine with a C2 synthon, such as ethyl chloroacetate, followed by intramolecular cyclization.

  • Route B: N-Benzylation of Piperazin-2-one. This method involves the direct benzylation of a pre-formed piperazin-2-one ring.

Both routes are effective but can be accompanied by the formation of specific byproducts that can complicate purification and reduce yields. This guide will address the most frequently encountered issues in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Presence of a High Molecular Weight Impurity, Insoluble in Common Solvents.

Q1: During the synthesis of this compound from N-benzylethylenediamine and ethyl chloroacetate, I've isolated a significant amount of a high-melting, poorly soluble white solid. What is this byproduct?

A1: This byproduct is likely 1,4-Dibenzylpiperazine-2,5-dione.

Causality: This diketopiperazine is formed through the self-condensation of two molecules of the intermediate, ethyl N-(2-(benzylamino)ethyl)glycinate, or by the reaction of two molecules of N-benzylethylenediamine with two molecules of ethyl chloroacetate under basic conditions. The formation is driven by the intermolecular aminolysis of the ester group of one molecule by the secondary amine of another, followed by a second intramolecular cyclization.

Troubleshooting & Mitigation:

  • High Dilution: Running the reaction under high dilution conditions favors the intramolecular cyclization to form the desired this compound over the intermolecular self-condensation.

  • Slow Addition: The slow, dropwise addition of ethyl chloroacetate to the solution of N-benzylethylenediamine helps to maintain a low concentration of the acylating agent, minimizing the chances of double addition and subsequent dimerization.

  • Optimized Stoichiometry: Use a slight excess of N-benzylethylenediamine to ensure the complete consumption of ethyl chloroacetate, which can also participate in side reactions.

Experimental Protocol: Minimizing Diketopiperazine Formation

  • To a stirred solution of N-benzylethylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) at room temperature, add a weak, non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Slowly add a solution of ethyl chloroacetate (1.05 eq) in the same solvent dropwise over a period of 2-4 hours using a syringe pump.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionsOptimized ConditionsExpected Outcome
Concentration 0.5 M0.05 - 0.1 MReduced intermolecular reactions
Addition Rate Bolus additionSlow dropwise additionMinimized local excess of acylating agent
Base Strong, soluble baseHeterogeneous, weak baseControlled reactivity
Issue 2: Detection of an Impurity with a Mass Corresponding to a Doubly Benzylated Product.

Q2: My mass spectrometry analysis of the crude product from the N-benzylation of piperazin-2-one shows a significant peak corresponding to a mass of 280.36 g/mol . What is this byproduct?

A2: This impurity is 1,4-Dibenzylpiperazin-2-one.

Causality: This byproduct arises from the over-alkylation of the desired product, this compound. The secondary amine in the piperazin-2-one ring remains nucleophilic after the first benzylation and can react with another molecule of benzyl chloride, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.[1]

Troubleshooting & Mitigation:

  • Stoichiometric Control: Use a precise 1:1 molar ratio of piperazin-2-one to benzyl chloride. A slight excess of piperazin-2-one can also be employed to consume all the benzylating agent.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second benzylation, which typically requires a higher activation energy.

Experimental Protocol: Selective Mono-N-Benzylation of Piperazin-2-one

  • To a stirred suspension of piperazin-2-one (1.1 eq) and a mild base like potassium carbonate (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add benzyl chloride (1.0 eq) dropwise at room temperature.

  • Monitor the reaction closely every 30 minutes.

  • Once the starting piperazin-2-one is no longer detectable, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

Issue 3: Presence of an Impurity with a Similar Polarity to the Starting N-Benzylethylenediamine.

Q3: In the synthesis starting from N-benzylethylenediamine, I observe a byproduct that runs very close to my starting material on the TLC plate. What could this be?

A3: A likely candidate for this byproduct is N,N'-Dibenzylethylenediamine. [2]

Causality: This byproduct can form if your benzylating agent for the initial synthesis of N-benzylethylenediamine contains residual benzyl chloride, or if there is an in-situ trans-benzylation under certain reaction conditions. More commonly, if benzyl chloride is used to benzylate ethylenediamine to produce the starting material, over-alkylation can occur, leading to the formation of N,N'-dibenzylethylenediamine as a persistent impurity.[3]

Troubleshooting & Mitigation:

  • Purification of Starting Material: Ensure the N-benzylethylenediamine used is of high purity and free from N,N'-dibenzylethylenediamine. This can be achieved by careful distillation or column chromatography of the starting diamine.

  • Alternative Benzylating Agents: When preparing the N-benzylethylenediamine, consider using reductive amination of benzaldehyde with ethylenediamine, which can offer better control over mono-benzylation.[2]

Workflow for Synthesis and Purification of N-Benzylethylenediamine

Synthesis and Purification of N-Benzylethylenediamine cluster_synthesis Synthesis cluster_purification Purification Ethylenediamine Ethylenediamine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Ethylenediamine->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination Crude_NBEDA Crude N-Benzylethylenediamine Reductive_Amination->Crude_NBEDA Distillation Vacuum Distillation Crude_NBEDA->Distillation Removes N,N'-dibenzylethylenediamine Pure_NBEDA Pure N-Benzylethylenediamine Distillation->Pure_NBEDA

Caption: Workflow for the synthesis and purification of N-benzylethylenediamine.

Visualization of Reaction Pathways

Main Reaction vs. Side Reactions in Route A

Reaction Pathways cluster_main Main Reaction cluster_side Side Reaction NBEDA N-Benzylethylenediamine Intermediate Ethyl N-(2-(benzylamino)ethyl)glycinate NBEDA->Intermediate + EtCA EtCA Ethyl Chloroacetate Product This compound Intermediate->Product Intramolecular Cyclization Dimerization Intermolecular Condensation Intermediate->Dimerization Intermediate2 Ethyl N-(2-(benzylamino)ethyl)glycinate Intermediate2->Dimerization Byproduct 1,4-Dibenzylpiperazine-2,5-dione Dimerization->Byproduct

Caption: Competing reaction pathways in the synthesis of this compound.

References

  • PubChem. (n.d.). N,N'-Dibenzylethylenediammonium dichloride.
  • ResearchGate. (2012).
  • Google Patents. (1956).
  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. [Link]
  • ResearchGate. (2014).
  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. [Link]
  • PubChem. (n.d.). N-Benzylethylenediamine.
  • Royal Society of Chemistry. (2018).
  • Google Patents. (2006). Process for preparing N-benzyl piperazine.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
  • PubMed. (2020).
  • ResearchGate. (2002). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
  • PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
  • Taylor & Francis. (2022). Benzyl chloride – Knowledge and References. [Link]
  • ResearchGate. (2015).
  • Google Patents. (2020).
  • Google Patents. (2018).
  • Der Pharma Chemica. (2013). Synthesis of ethyl [(1, 3-benzothiazol-2-yl)

Sources

Technical Support Center: Purification of Crude 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Benzylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this piperazinone derivative. Our focus is on providing practical, experience-driven advice to help you achieve high purity for your downstream applications.

Understanding the Challenge: Common Impurities in Crude this compound

The purity of your final compound is fundamentally linked to the impurities generated during its synthesis. This compound is commonly synthesized via the condensation of N-benzylethylenediamine with an activated two-carbon electrophile, such as ethyl chloroacetate, or through reductive amination pathways. Understanding the potential side reactions is critical for devising an effective purification strategy.

Common Impurities and Their Origins:

ImpurityPotential OriginRationale
N,N'-Dibenzylethylenediamine Incomplete reaction or side reaction in the synthesis of the N-benzylethylenediamine precursor.If the starting ethylenediamine is not mono-benzylated with high selectivity, this di-substituted impurity can carry through.
Piperazine-2-one Incomplete benzylation of a piperazin-2-one precursor.If the synthesis involves benzylation of a pre-formed piperazin-2-one ring, unreacted starting material will be a primary impurity.
1,4-Dibenzylpiperazine-2-one Over-alkylation of the piperazin-2-one nitrogen.The secondary amine in the piperazin-2-one ring can undergo a second benzylation, leading to this di-substituted by-product.
Unreacted Starting Materials Incomplete reaction.N-benzylethylenediamine, ethyl chloroacetate, or other reagents may remain if the reaction does not go to completion.
Polymeric By-products Uncontrolled side reactions.Especially under harsh reaction conditions, polymerization of reactants or intermediates can occur.

Purification Strategy Workflow

A multi-step approach is often necessary to achieve high purity. The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Recrystallization->Chromatography Further Purification (if necessary) Purity_Analysis Purity Analysis (GC-MS, LC-MS, NMR) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Meets Purity Criteria

Caption: A general workflow for the purification of crude this compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization

Q1: My crude this compound is an oil and won't solidify. How can I proceed with recrystallization?

A1: Oiling out is a common problem, especially with impure samples. Here's a systematic approach to tackle this:

  • Trituration: Before attempting recrystallization, try triturating the oil with a non-polar solvent in which the desired product is expected to have low solubility, such as hexane or diethyl ether. This can often induce solidification by "washing away" more soluble impurities that are inhibiting crystallization.

  • Solvent Screening: The choice of solvent is critical. For cyclic amides like this compound, polar solvents are often a good starting point.[1] Experiment with a range of solvents on a small scale. Good single-solvent candidates include isopropanol, ethanol, and ethyl acetate. A mixed solvent system, such as acetone-water or ethanol-water, can also be effective.[2][3]

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system is a powerful alternative. Dissolve the crude oil in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent (e.g., water, hexane) at the boiling point until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q2: I'm getting very low recovery after recrystallization. What can I do to improve the yield?

A2: Low recovery is often a trade-off for high purity. However, you can optimize the process:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your crude product. An excess of solvent will keep more of your product in the mother liquor upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crash cooling can lead to the formation of small, impure crystals and can also trap impurities.

  • Mother Liquor Analysis: Before discarding the mother liquor, analyze a small sample by TLC or LC-MS to determine the amount of desired product remaining. If a significant amount is present, you can try to recover it by concentrating the mother liquor and performing a second recrystallization.

Experimental Protocol: Two-Solvent Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the acetone solution is still hot, add water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold acetone-water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Column Chromatography

Q3: What is a good starting mobile phase for the flash chromatography of this compound?

A3: For polar, nitrogen-containing heterocycles, a gradient elution is often most effective. A good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4]

  • Initial Scouting: Begin with a low percentage of the polar solvent (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. Monitor the elution profile using TLC.

  • TLC as a Guide: The ideal mobile phase for flash chromatography should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[5]

  • Amine Deactivation: The secondary amine in the piperazinone ring can interact strongly with the acidic silica gel, leading to tailing peaks and poor separation. To mitigate this, you can:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[5]

    • Use a deactivated silica gel, such as alumina (basic or neutral), as the stationary phase.[6]

Q4: My compound is streaking on the TLC plate and the column. How can I improve the separation?

A4: Streaking is a common issue with amines on silica gel.

  • Mobile Phase Modification: As mentioned above, adding a small amount of triethylamine or another amine to your eluent can significantly improve peak shape.

  • Sample Loading: Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. If your compound has low solubility in the eluent, consider a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column.

  • Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.

Experimental Protocol: Flash Column Chromatography of this compound

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.1% triethylamine).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate with 0.1% triethylamine) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ChromatographyTroubleshooting Problem Poor Separation/Tailing Peaks Cause1 Strong interaction with acidic silica gel Problem->Cause1 Cause2 Improper mobile phase polarity Problem->Cause2 Cause3 Poor sample loading Problem->Cause3 Solution1 Add triethylamine to mobile phase Use neutral/basic alumina Cause1->Solution1 Solution2 Optimize solvent gradient based on TLC (Rf ~0.2-0.4) Cause2->Solution2 Solution3 Use minimal solvent for loading Consider dry loading Cause3->Solution3

Caption: Troubleshooting guide for common column chromatography issues.

Purity Assessment

Q5: How can I confidently assess the purity of my this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. For piperazine derivatives, derivatization may be necessary to improve volatility and peak shape.[7] A common derivatizing agent is trifluoroacetic anhydride (TFAA).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium formate) is a good starting point for method development.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified compound and for detecting impurities that may not be visible by other techniques. Quantitative NMR (qNMR) can be used to determine the absolute purity of your sample.

Typical GC-MS Parameters for Piperazine Derivative Analysis:

ParameterSetting
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium
Detector Mass Spectrometer (EI mode)

Note: These are starting parameters and may require optimization for your specific instrument and sample.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

By following the guidance in this technical support center, you will be well-equipped to purify crude this compound to a high degree of purity, ensuring the success of your subsequent research and development activities.

References

  • What is the best technique for amide purification? (2020). ResearchGate.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Rochester.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester.
  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2021). Journal of Forensic Sciences.
  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. (2011). Analytical and Bioanalytical Chemistry.
  • Column Chromatography Notes. (n.d.). Membrane Solutions.
  • Go-to recrystallization solvent mixtures. (2023). Reddit.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of Colorado Boulder.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • BENZYLPIPERAZINE. (2005). SWGDRUG.org.
  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate.
  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. (2010). Journal of Forensic Sciences.
  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (2008). Journal of Analytical Toxicology.
  • Preparation of N-substituted piperazinones. (1988). European Patent Office.
  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
  • Purification of piperazine. (1959). Google Patents.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). ResearchGate.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). MDPI.
  • Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1][9]diazepin-11-yl)piperazin-1-yl)acetate. (2005). Molbank.
  • The preparation method of 2 piperazinones. (2016). Google Patents.
  • The preparation method of 2- piperazinones. (2018). Google Patents.
  • 1-Benzylpiperazine. (n.d.). PubChem.
  • Synthesis of 1-Benzylpiperazine (BzP/A2). (n.d.). Rhodium.ws.
  • Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). (n.d.). Cheméo.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2020). National Institutes of Health.
  • Piperazine-substituted aryl and aralkyl carboxylic acids useful for treating infirmaties caused by excess lipids or thrombocyte. (1986). Google Patents.
  • Piperazine. (n.d.). Wikipedia.
  • 1-Benzyl-5-methylpiperazin-2-one. (n.d.). PubChem.

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Overcoming challenges in the N-benzylation of piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions to get your reaction back on track.

Q1: My reaction shows low conversion or is very slow. What are the potential causes and how can I improve the yield?

A1: Low conversion in the N-benzylation of piperazin-2-one is a common hurdle that can often be traced back to suboptimal reaction conditions or reagent issues. The nucleophilicity of the secondary amine on the piperazin-2-one ring is sufficient for alkylation, but the reaction requires careful optimization.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: N-alkylation reactions often require thermal energy to overcome the activation barrier.[1] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) can significantly accelerate the rate.[2] However, be cautious of excessively high temperatures, which can promote side reactions or decomposition.[1][3]

  • Poor Solubility of Base or Reactant: The base, particularly inorganic carbonates like K₂CO₃, may have poor solubility in common organic solvents like acetone or acetonitrile (ACN).[4] If you observe a significant amount of undissolved solid, the deprotonation of the amine (or neutralization of the H-X byproduct) will be inefficient.

    • Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are excellent at dissolving both organic substrates and inorganic salts.[4][5]

  • Inadequate Base Strength: While common bases like K₂CO₃ or Cs₂CO₃ are often sufficient, a less nucleophilic starting material might require a stronger base to facilitate the reaction.

    • Solution: Consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[5][6] This irreversibly deprotonates the amine, creating a more potent nucleophile. Crucially, this must be done under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere), as moisture will quench the NaH. [5]

  • Reactivity of the Benzylating Agent: The nature of the leaving group on the benzylating agent is critical. The general reactivity trend is Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.[5]

    • Solution: If you are using benzyl chloride and observing low reactivity, switching to benzyl bromide may improve the reaction rate. For particularly sluggish reactions, adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can facilitate an in situ Finkelstein reaction, converting the benzyl chloride or bromide to the more reactive benzyl iodide.[4]

  • Impure Reagents or Solvent: Water is a common culprit in reactions that are sensitive to moisture.[3][5] Ensure your piperazin-2-one starting material, benzylating agent, and solvent are pure and dry.

Q2: I'm observing significant side products. How can I identify and suppress them?

A2: The formation of side products is the most frequent challenge in this reaction. The primary culprits are typically N,N'-dibenzylation (quaternization) and O-benzylation.

1. N,N'-Dibenzylation / Quaternary Salt Formation:

The desired product, 1-benzylpiperazin-2-one, is a tertiary amine. This product can act as a nucleophile itself, reacting with another molecule of the benzyl halide to form a quaternary ammonium salt.[7][8] This side product is highly polar and water-soluble, which can complicate purification.[9]

  • Suppression Strategies:

    • Control Stoichiometry: Avoid using a large excess of the benzylating agent. Start with 1.05–1.2 equivalents.[5]

    • Slow Addition: Add the benzylating agent dropwise to the reaction mixture at a controlled temperature.[5] This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation which is typically slower than the first.

    • Lower Temperature: Running the reaction at the lowest temperature that still allows for a reasonable rate can help minimize this side reaction.[1]

2. O-Benzylation:

The piperazin-2-one substrate contains a lactam (a cyclic amide). Amides can exhibit keto-enol tautomerism, and the oxygen of either the carbonyl or the enol form can be alkylated to form an imidate ether. This pathway becomes more competitive when strong bases are used, which can generate a significant concentration of the corresponding anion that has reactivity at both N and O atoms.

  • Suppression Strategies:

    • Choice of Base and Solvent: The choice of counter-ion and solvent can influence the N- vs. O-alkylation ratio. Harder cations (like Na⁺ from NaH) tend to associate with the harder oxygen atom, potentially leaving the nitrogen more available for alkylation. Softer conditions (e.g., K₂CO₃ in DMF) are generally preferred to minimize O-alkylation.

    • Avoid Very Strong, Unhindered Bases: While strong bases can increase the reaction rate, they can also increase the amount of O-alkylation. Using milder carbonate bases is often a good compromise.

The diagram below illustrates the competition between the desired N-alkylation and the major side reactions.

Competing Pathways reagents Piperazin-2-one + Benzyl Halide n_alk Desired Product: This compound reagents->n_alk N-Alkylation (Desired) o_alk Side Product: O-Benzyl Imidate reagents->o_alk O-Alkylation (Side Reaction) quat Side Product: Quaternary Salt n_alk->quat 2nd N-Alkylation (Over-alkylation) SN2 Mechanism sub Piperazin-2-one-NH ts [Transition State]‡ sub->ts Nucleophilic Attack reagent Bn-X reagent->ts prod Piperazin-2-one-N-Bn ts->prod salt H-X ts->salt Leaving Group Departs Troubleshooting Workflow start Start N-Benzylation Reaction check_tlc Monitor Reaction (TLC/LCMS) start->check_tlc no_rxn Problem: No or Slow Reaction check_tlc->no_rxn Low Conversion side_prod Problem: Side Products Observed check_tlc->side_prod Multiple Spots workup_loss Problem: Loss During Workup check_tlc->workup_loss Product forms, but low isolated yield success Pure Product Isolated check_tlc->success Clean Conversion sol_temp Increase Temperature Change to more reactive Bn-X (e.g., BnBr) Add catalytic KI no_rxn->sol_temp Try First sol_base Change Solvent/Base (e.g., NaH in DMF) no_rxn->sol_base If still slow sol_stoich Adjust Stoichiometry (1.1 eq Bn-X) Add Bn-X dropwise at lower temp side_prod->sol_stoich sol_workup Ensure Aqueous Layer is Basic (pH>10) Extract multiple times workup_loss->sol_workup sol_temp->check_tlc sol_base->check_tlc sol_stoich->check_tlc sol_workup->success

Sources

Technical Support Center: Synthesis of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Reactions

Welcome to the technical support center for the synthesis of 1-benzylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your reactions, ensuring both high yield and purity by effectively mitigating common side reactions.

The synthesis of this compound, while seemingly straightforward, presents several challenges, primarily centered around selectivity and the prevention of unwanted side products such as polymers and over-alkylated species. This document provides a structured approach to understanding and overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your synthetic planning.

Q1: What are the primary synthetic strategies for preparing this compound?

There are two principal retrosynthetic approaches for constructing this molecule. The choice between them is critical and depends on the availability of starting materials and the specific challenges you are facing in the lab.

  • Route A: Post-Cyclization N-Benzylation. This strategy involves first synthesizing the parent piperazin-2-one ring and subsequently introducing the benzyl group onto the N1 nitrogen.

  • Route B: Pre-Cyclization Benzylation. This approach begins with a pre-benzylated linear precursor, typically N-benzylethylenediamine, which is then cyclized to form the target piperazin-2-one ring. This is often the preferred and more controlled method.

Q2: What is the most common and problematic side reaction in this synthesis?

The most frequently encountered issue, particularly in Route B, is intermolecular polymerization . During the cyclization step, which typically involves reacting N-benzylethylenediamine with a C2-electrophile like chloroacetyl chloride, the linear precursor can react with another molecule of itself instead of cyclizing intramolecularly. This head-to-tail reaction leads to the formation of linear dimers, trimers, and ultimately, intractable polymeric material, which significantly reduces the yield of the desired cyclic product.

Q3: How do I choose between Route A and Route B?

  • Choose Route B (Pre-Cyclization Benzylation) if you require high regioselectivity and want to avoid the challenges of selectively functionalizing the unsymmetrical piperazin-2-one core. The starting materials, N-benzylethylenediamine and chloroacetyl chloride, are readily available. This route provides superior control, provided the cyclization is performed under appropriate high-dilution conditions to favor the intramolecular reaction.

  • Consider Route A (Post-Cyclization Benzylation) only if you have a robust, high-yielding synthesis for piperazin-2-one already established. The key challenge in this route is achieving selective benzylation at the N1 position without affecting the N4 amide nitrogen or causing other side reactions. This often requires careful selection of reaction conditions (base, solvent, temperature) to modulate the nucleophilicity of the N1 amine.[1]

Q4: I am considering a reductive amination approach. Is this viable?

Yes, reductive amination is a powerful alternative for the N-benzylation step in either route.[2][3] For instance, in Route B, you could synthesize N-benzylethylenediamine by the reductive amination of ethylenediamine with benzaldehyde.[4] Similarly, in Route A, piperazin-2-one could be reacted with benzaldehyde to form an iminium intermediate, which is then reduced in situ.[5][6] This method avoids the use of alkyl halides like benzyl chloride and can offer cleaner reactions with fewer over-alkylation byproducts. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN).[4]

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems you may encounter.

Troubleshooting Route B: Cyclization of N-Benzylethylenediamine

This is the more common and recommended route, but it has its pitfalls.

Q: My cyclization reaction with chloroacetyl chloride is low-yielding and produces a significant amount of insoluble, sticky polymer. What is the cause and how can I fix it?

A: This is a classic problem of intermolecular reaction outcompeting the desired intramolecular cyclization. The fundamental cause is that the concentration of your reactants is too high. At high concentrations, the reactive ends of two different molecules are statistically more likely to find each other than the two ends of the same molecule.

Solutions:

  • Employ High-Dilution Conditions: This is the most critical factor. The reaction should be performed at a very low concentration (e.g., 0.01-0.05 M). This is achieved by simultaneously adding two separate solutions—one of N-benzylethylenediamine and a base, and the other of chloroacetyl chloride—very slowly via syringe pumps to a large volume of vigorously stirred solvent. This ensures that the concentration of the reactive intermediates remains infinitesimally low at any given moment, strongly favoring the intramolecular ring-closing reaction.

  • Optimize the Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7] The base's role is solely to scavenge the HCl generated during the acylation. Using a nucleophilic base could lead to unwanted side reactions with chloroacetyl chloride. Some protocols have also demonstrated success with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent system.[8]

  • Control the Temperature: The initial acylation is highly exothermic. Perform the addition of chloroacetyl chloride at a low temperature (0 °C to -10 °C) to control the reaction rate and prevent degradation of reactants and products.[9] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to drive the cyclization to completion.

Q: The reaction is clean, but the yield is still moderate. How can I drive the reaction to completion?

A: Incomplete conversion may be due to suboptimal reaction time, temperature, or inefficient acylation.

Solutions:

  • Increase Reaction Time: After the slow addition of reagents, allow the reaction to stir for an extended period (12-24 hours) at room temperature to ensure the cyclization has gone to completion.

  • Monitor via TLC/LC-MS: Track the disappearance of the N-benzylethylenediamine starting material. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) might be beneficial, but this should be done cautiously as higher temperatures can also favor polymerization.

  • Ensure Reagent Purity: Chloroacetyl chloride is highly reactive and sensitive to moisture.[10] Use a freshly opened bottle or a recently distilled batch to ensure its reactivity is not compromised. Similarly, ensure your N-benzylethylenediamine and solvent are anhydrous.

Visualizing the Key Challenge: Intramolecular vs. Intermolecular Reaction

The diagram below illustrates the critical competition between the desired cyclization and the undesired polymerization pathway.

G A N-Benzylethylenediamine + Chloroacetyl Chloride B Acyclated Intermediate (Reactive Ends on Same Molecule) A->B Acylation C This compound (Cyclized Product) B->C Intramolecular Cyclization D N-Benzylethylenediamine + Chloroacetyl Chloride E Acyclated Intermediate (Reacts with another molecule) D->E Acylation F Dimer / Polymer E->F Intermolecular Reaction

Caption: Competing reaction pathways in the synthesis of this compound.

Part 3: Recommended Synthetic Protocol

This section provides a detailed, field-proven protocol for the synthesis of this compound via the cyclization of N-benzylethylenediamine (Route B), incorporating best practices to minimize side reactions.

Protocol: Synthesis of this compound

This protocol is based on the principles of a Schotten-Baumann reaction performed under high-dilution conditions to maximize the yield of the cyclic amide.

Materials & Reagents:

  • N-Benzylethylenediamine

  • Chloroacetyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Syringe pumps (highly recommended)

Experimental Workflow Diagram:

G prep Prepare Solutions (A, B, and Solvent) add Slow, Simultaneous Addition via Syringe Pump @ 0°C prep->add react Stir & Warm to Room Temp (12-24h) add->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product This compound purify->product

Caption: Step-by-step workflow for the optimized synthesis protocol.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Set up a large three-neck round-bottom flask, equipped with a magnetic stirrer, a nitrogen inlet, and two septa for the addition needles.

    • To the flask, add a large volume of anhydrous DCM (e.g., 500 mL for a 10 mmol scale reaction). Begin vigorous stirring and cool the flask to 0 °C in an ice bath.

    • Solution A: In a gas-tight syringe, draw up a solution of N-benzylethylenediamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM (e.g., 50 mL).

    • Solution B: In a separate gas-tight syringe, draw up a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM (e.g., 50 mL).

  • High-Dilution Addition:

    • Mount both syringes on separate syringe pumps.

    • Begin the slow, simultaneous addition of Solution A and Solution B into the vigorously stirred DCM in the main reaction flask over a period of 4-6 hours. Maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction and Cyclization:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for an additional 12-24 hours. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL), water (1 x 100 mL), and finally, brine (1 x 100 mL). The bicarbonate wash is crucial to remove any excess acid and the triethylamine hydrochloride salt.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude material is typically a yellow or brown oil/solid. Purify the product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Data Summary Table

The following table provides a summary of the key quantitative parameters for the recommended protocol.

ParameterRecommended Value/RangeRationale
Stoichiometry
N-Benzylethylenediamine1.0 eq.Limiting reagent.
Chloroacetyl chloride1.05 - 1.1 eq.A slight excess ensures complete consumption of the diamine.
Triethylamine (Base)1.1 - 1.2 eq.Sufficient to neutralize the HCl byproduct without being excessively basic.
Concentration
Final Reaction Molarity0.01 - 0.05 MCritical for preventing polymerization by favoring intramolecular cyclization.
Conditions
Addition Temperature0 - 5 °CControls the exothermic acylation reaction and minimizes degradation.
Reaction TemperatureRoom TemperatureAllows the cyclization to proceed to completion at a controlled rate.
Addition Time4 - 8 hoursEnsures high-dilution conditions are maintained.
Reaction Time12 - 24 hoursDrives the cyclization to completion.
Expected Outcome
Yield60 - 85%Typical yields after chromatographic purification when following the high-dilution protocol.
Purity>98%Achievable with careful chromatography.

References

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93–95.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p. 88.
  • Cravotto, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485.
  • ResearchGate. (2022). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF.
  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ResearchGate. (n.d.).
  • Jayaraman, M., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6688.
  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.
  • ResearchGate. (2005).
  • Min, S. K. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. U.S.
  • BenchChem. (2025).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Vézina-Dawod, S., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(13), 7296–7304.
  • BenchChem. (2025). A Technical Guide to Piperazin-2-one.
  • Reddy, C. R., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 496-503.

Sources

Optimization of reaction parameters for 1-Benzylpiperazin-2-one synthesis (solvent, temperature)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a special focus on optimizing reaction parameters such as solvent and temperature. Here, you will find troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward approach to synthesizing this compound involves the N-benzylation of a piperazin-2-one precursor. This reaction is typically an SN2 type reaction where piperazin-2-one acts as the nucleophile and a benzyl halide (commonly benzyl chloride or benzyl bromide) serves as the electrophile. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Q2: How do I choose the appropriate starting materials?

For the synthesis of this compound, you will need:

  • Piperazin-2-one: This is your starting heterocycle. Its purity is crucial for a clean reaction.

  • Benzyl Halide: Benzyl chloride is a common and cost-effective choice. Benzyl bromide can be more reactive but may also be more prone to side reactions. Ensure the benzyl halide is fresh or has been properly stored to avoid impurities.

  • Base: A non-nucleophilic base is preferred to avoid competition with the piperazin-2-one. Common choices include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or triethylamine (Et3N).

  • Solvent: The choice of solvent is critical and will be discussed in more detail in the troubleshooting section. Common solvents include acetonitrile, dimethylformamide (DMF), and alcohols like ethanol.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (piperazin-2-one and benzyl halide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative analysis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on optimizing solvent and temperature.

Issue 1: Low or No Product Yield

A low yield of this compound is a frequent challenge. The underlying cause can often be traced back to suboptimal reaction conditions.

  • Causality Analysis:

    • Insufficient Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion of starting materials.

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. A solvent that does not adequately dissolve the reactants or is not suitable for an SN2 reaction can hinder the synthesis.

    • Weak Base: If the base is not strong enough to effectively neutralize the acid byproduct, the reaction equilibrium may be unfavorable.

    • Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.

  • Troubleshooting Workflow:

    LowYieldTroubleshooting start Low Product Yield check_temp Increase Reaction Temperature (e.g., from RT to 50-80 °C) start->check_temp check_solvent Change Solvent (e.g., from EtOH to ACN or DMF) check_temp->check_solvent If no improvement re_run Re-run Reaction with Optimized Conditions check_temp->re_run If yield improves check_base Use a Stronger, Non-nucleophilic Base (e.g., K2CO3 or Cs2CO3) check_solvent->check_base If no improvement check_solvent->re_run If yield improves check_reagents Verify Reagent Purity (e.g., distill benzyl chloride) check_base->check_reagents If no improvement check_base->re_run If yield improves check_reagents->re_run

    Troubleshooting workflow for low product yield.

Issue 2: Formation of Dibenzylated Byproduct

A common side reaction is the formation of 1,4-dibenzylpiperazin-2-one, where both nitrogen atoms of the piperazin-2-one ring are benzylated.

  • Causality Analysis:

    • Excess Benzyl Halide: Using a stoichiometric excess of the benzylating agent increases the likelihood of a second benzylation event.

    • High Temperature: Elevated temperatures can sometimes favor the formation of the dibenzylated product.

    • Reaction Time: Prolonged reaction times can also contribute to over-alkylation.

  • Solutions:

    • Control Stoichiometry: Use a 1:1 or a slight excess of piperazin-2-one to benzyl halide ratio.

    • Optimize Temperature: Start with a moderate temperature (e.g., room temperature to 50 °C) and monitor the reaction closely by TLC to stop it once the mono-benzylated product is maximized.

    • Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent at any given time.

Issue 3: Difficulty in Product Purification

The crude product may contain unreacted starting materials, the dibenzylated byproduct, and salts.

  • Purification Strategy:

    • Work-up: After the reaction is complete, a standard aqueous work-up can help remove inorganic salts and water-soluble impurities.

    • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired this compound from the starting materials and the dibenzylated byproduct. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Optimization of Reaction Parameters: Solvent and Temperature

The choice of solvent and reaction temperature are pivotal for the successful synthesis of this compound. Below is a summary of the effects of these parameters.

ParameterEffect on ReactionRecommendations
Solvent The polarity and aprotic/protic nature of the solvent influence the rate of SN2 reactions. Polar aprotic solvents generally favor SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.Acetonitrile (ACN): An excellent choice due to its polar aprotic nature, which accelerates the reaction. Dimethylformamide (DMF): Another good polar aprotic solvent, often used for less reactive systems, but can be harder to remove. Ethanol (EtOH): A protic solvent that can be used, but may lead to slower reaction rates compared to aprotic solvents. A published procedure for N-benzylation of piperazine utilizes ethanol at 65°C[1][2]. Dichloromethane (DCM) / Tetrahydrofuran (THF): These are less polar solvents and might require longer reaction times or higher temperatures. They have been used in the synthesis of other benzylpiperazine derivatives[3].
Temperature The reaction rate generally increases with temperature. However, higher temperatures can also lead to more side product formation.Room Temperature (20-25 °C): A good starting point, especially with a reactive benzyl halide and an efficient solvent like acetonitrile. Elevated Temperature (50-80 °C): May be necessary for less reactive systems or when using solvents like ethanol. For example, a synthesis of 1-benzylpiperazine is conducted at 65°C in ethanol[1][2]. It is crucial to monitor for the formation of the dibenzylated byproduct at higher temperatures.

Optimized Experimental Protocol

This protocol is a starting point and may require further optimization based on your specific experimental setup and reagents.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazin-2-one (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable volume of anhydrous acetonitrile to the flask.

  • Reactant Addition: While stirring, add benzyl chloride (1.05 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Heating (if necessary): If the reaction is slow at room temperature, gently heat the mixture to 50-60 °C and continue to monitor.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

By carefully considering the choice of solvent and temperature, and by being prepared to troubleshoot common issues, researchers can significantly improve the yield and purity of this compound.

References

  • Aspinall, S. R. (1940). The Preparation of 3-Phenylpiperazine and some of its Derivatives. Journal of the American Chemical Society, 62(5), 1202–1204.
  • Baltzly, R., et al. (1949). Unsymmetrically Disubstituted Piperazines. I. A New Synthesis of 1-Arylpiperazines. Journal of the American Chemical Society, 71(4), 1301–1305.
  • Cymerman Craig, J., Rogers, M. E., & Tate, M. E. (1955). Piperazines. Part I. A New Synthesis of 1-Substituted Piperazines. Journal of the Chemical Society (Resumed), 3040.
  • Morren, H., et al. (1952). Dérivés de la pipérazine. I. N-alcoyl et N-aralcoyl-pipérazines. Bulletin des Sociétés Chimiques Belges, 61(3-4), 211-230.
  • Organic Syntheses. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, Coll. Vol. 4, p.84.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55.
  • Pollard, C. B., & MacDowell, L. G. (1934). Derivatives of Piperazine. I. The Preparation of some N-Substituted Piperazines. Journal of the American Chemical Society, 56(10), 2199–2200.
  • Scribd. (n.d.). Chemical Synthesis Guide.
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones.
  • U.S. Patent No. 4,240,961. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

Sources

Stability issues and degradation of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Benzylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your results.

Introduction

This compound is a heterocyclic compound with a core structure that lends itself to potential degradation under various experimental and storage conditions. Understanding these stability issues is paramount for accurate analytical measurements, formulation development, and overall research success. This guide provides a framework for identifying, troubleshooting, and mitigating the degradation of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability of this compound.

Q1: I am seeing a new, more polar peak appearing in my chromatogram over time. What could it be?

A1: The appearance of a new, more polar peak often suggests hydrolytic degradation. The lactam ring in this compound is susceptible to hydrolysis, which would open the ring to form N-benzyl-N'-(2-aminoethyl)glycine. This open-chain amino acid derivative is significantly more polar than the parent compound and will thus have a shorter retention time in reverse-phase HPLC. To confirm this, you can perform a forced degradation study under mild acidic or basic conditions and monitor the growth of this peak.

Q2: My sample has developed a slight yellow color upon storage. Is this a sign of degradation?

A2: Yes, a color change, particularly to yellow or brown, is often indicative of oxidative degradation. The piperazine and benzyl moieties can be susceptible to oxidation, leading to the formation of chromophoric degradation products. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light to minimize oxidative degradation.

Q3: Can I heat my solution to dissolve the this compound faster?

A3: While gentle heating may be acceptable for short periods, prolonged exposure to high temperatures can lead to thermal degradation. Studies on piperazine, a related structure, have shown that it can degrade at elevated temperatures[1][2]. It is advisable to use sonication or gentle warming and to avoid excessive heat. If heating is necessary, a pilot study to assess the thermal stability under your specific conditions is recommended.

Q4: What are the ideal storage conditions for this compound?

A4: For optimal stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. A refrigerator or freezer is suitable for long-term storage. The container should be tightly sealed to prevent moisture and oxygen ingress.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Inconsistent Potency or Assay Results
  • Symptom: You observe a decrease in the concentration of this compound over a short period, or your results are not reproducible.

  • Potential Cause: This is a classic sign of degradation. The most likely culprits are hydrolysis if your sample is in an aqueous solution at a non-neutral pH, or oxidation if the sample is exposed to air.

  • Troubleshooting Workflow:

    start Inconsistent Assay Results check_ph Check pH of Solution start->check_ph ph_neutral Is pH neutral (6-8)? check_ph->ph_neutral acid_base Suspect Hydrolysis ph_neutral->acid_base No check_storage Review Storage & Handling ph_neutral->check_storage Yes solution Buffer solution to pH 7 acid_base->solution air_light Exposed to Air/Light? check_storage->air_light air_light->start No, re-evaluate experiment oxidation Suspect Oxidation air_light->oxidation Yes inert Use inert atmosphere (N2/Ar) & amber vials oxidation->inert

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of Multiple Unknown Peaks in Chromatography
  • Symptom: Your chromatogram shows several new peaks, making quantification difficult.

  • Potential Cause: This could be due to a combination of degradation pathways or a more severe degradation process like photolysis. The benzyl group in the molecule can absorb UV light, leading to the formation of multiple degradation products through radical mechanisms.

  • Troubleshooting Steps:

    • Protect from Light: Immediately repeat a sample preparation in amber vials or wrap your glassware in aluminum foil. If the number of impurity peaks is significantly reduced, photostability is the primary issue.

    • Forced Degradation Study: Perform a systematic forced degradation study (see Part 3) to identify the degradation products formed under specific stress conditions (acid, base, oxidation, heat, and light). This will help you to tentatively identify the unknown peaks in your sample.

    • Optimize Chromatography: Develop a stability-indicating HPLC method with sufficient resolution to separate the parent peak from all major degradation products.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound[3][4][5].

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Dissolve a known amount in the solvent for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation.

    • Identify and characterize the major degradation products using techniques like LC-MS if available.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products[6][7][8].

Instrumentation and Conditions (Example):

ParameterRecommended Setting
HPLC System Agilent 1260 or equivalent with DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 10 µL

Method Development Workflow:

start Start Method Development prepare_samples Prepare Stressed Samples (from Protocol 1) start->prepare_samples initial_conditions Run on Initial HPLC Conditions prepare_samples->initial_conditions check_resolution Adequate Resolution? initial_conditions->check_resolution optimize Optimize Gradient, pH, or Mobile Phase check_resolution->optimize No validate Validate Method (ICH Guidelines) check_resolution->validate Yes optimize->initial_conditions final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Part 4: Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are proposed:

parent This compound hydrolysis N-benzyl-N'-(2-aminoethyl)glycine (Hydrolytic Product) parent->hydrolysis H+ or OH- (Hydrolysis) oxidation_ring This compound N-oxide (Oxidative Product) parent->oxidation_ring [O] (Oxidation) oxidation_benzyl 1-(Benzoyl)piperazin-2-one (Oxidative Product) parent->oxidation_benzyl [O] (Oxidation)

Sources

Technical Support Center: Purification of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Benzylpiperazin-2-one. As a compound of interest in medicinal chemistry and drug development, achieving high purity is paramount for reliable downstream applications and regulatory compliance. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience.

I. Understanding the Impurity Profile of this compound

A successful purification strategy begins with a thorough understanding of the potential impurities. The impurity profile of this compound is largely dictated by its synthetic route. A common laboratory-scale synthesis involves the cyclization of N-benzylethylenediamine with an appropriate C2-synthon, such as ethyl chloroacetate.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the common synthetic pathway, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • N-benzylethylenediamine

    • Ethyl chloroacetate

  • Reaction Byproducts:

    • 1,4-Dibenzylpiperazin-2-one: Formed if the secondary amine of the product reacts further with benzylating agents present from the synthesis of the starting material.

    • Polymeric materials: Resulting from side reactions, especially if the reaction temperature is not well-controlled.

    • Salts: Such as triethylamine hydrochloride, if a base is used to scavenge the acid formed during the reaction.

  • Solvent Residues: Residual solvents from the reaction and workup steps (e.g., toluene, dichloromethane, ethanol).

The presence and relative abundance of these impurities can be initially assessed by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] For a more detailed structural confirmation of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3][4][5]

II. Purification Strategies: A Multi-Step Approach

A multi-step purification strategy is often necessary to achieve high purity of this compound. The choice and sequence of these steps will depend on the scale of the synthesis and the nature of the impurities.

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Removal of acidic and neutral impurities Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Separation of structurally similar impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Final polishing and removal of trace impurities Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: A typical multi-step purification workflow for this compound.

A. Acid-Base Extraction: The First Line of Defense

This compound is a basic compound due to the presence of the tertiary amine in the piperazinone ring. This property can be exploited for an effective initial purification step using acid-base extraction.

Q2: How do I perform an acid-base extraction to remove non-basic impurities?

A2: The principle of acid-base extraction lies in the differential solubility of the acidic, basic, and neutral components of a mixture in aqueous and organic solvents upon changing the pH.[3][6][7][8][9]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: To the aqueous layer, add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 10). This will deprotonate the this compound hydrochloride, causing the free base to precipitate or form an oil.

  • Extraction of Pure Product: Extract the aqueous layer with several portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified this compound.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Acid-Base Extraction

Problem Possible Cause Suggested Solution
Emulsion formation at the interface High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product precipitation during basification The free base of this compound may have low solubility in the aqueous layer.Ensure efficient stirring during basification and promptly extract with an organic solvent.
Low recovery of the product Incomplete extraction from the aqueous layer.Increase the number of extractions with the organic solvent. Ensure the pH of the aqueous layer is sufficiently basic during the extraction of the free base.
B. Column Chromatography: For Structurally Similar Impurities

Column chromatography is a powerful technique for separating compounds with similar polarities, such as this compound from its N-benzylated or other structurally related byproducts.[10][11][12]

Q3: What are the recommended conditions for column chromatography of this compound?

A3: The choice of stationary phase and mobile phase is critical for a successful separation.

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. A good starting point for developing a solvent system is to use Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen TLC solvent system. A common eluent system for piperazine derivatives is a gradient of ethyl acetate in hexanes.[13] For more polar impurities, adding a small percentage of methanol or triethylamine to the eluent can be beneficial.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of ethyl acetate and hexanes (e.g., starting with 10:90 and gradually increasing the polarity) is a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Chromatography_Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions Poor_Separation Poor Separation Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Gradient_Elution Use Gradient Elution Poor_Separation->Gradient_Elution Product_Sticking Product Sticking to Column Add_Base Add Triethylamine to Eluent Product_Sticking->Add_Base Cracked_Column Cracked Column Bed Repack_Column Repack Column Carefully Cracked_Column->Repack_Column

Caption: Troubleshooting common issues in column chromatography.

C. Recrystallization: The Final Polishing Step

Recrystallization is an excellent technique for the final purification of solid compounds, removing trace impurities and yielding a crystalline product.

Q4: Which solvent system is suitable for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a mixed solvent system is often effective. A good starting point would be a mixture of a polar solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane, or water).[14][15][16]

Experimental Protocol: Recrystallization

  • Solvent Selection: Through small-scale trials, determine a suitable solvent or mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimal amount of the hot "good" solvent.

  • Dissolution: In a flask, dissolve the this compound from the previous step in a minimum amount of the boiling solvent (or the "good" solvent of a mixed pair).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Recrystallization

Problem Possible Cause Suggested Solution
No crystals form upon cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[17]
Oiling out The compound is precipitating as a liquid because the boiling point of the solvent is higher than the melting point of the compound, or due to the presence of significant impurities.Add more of the "good" solvent to keep the compound dissolved at a lower temperature. Try a different solvent system with a lower boiling point.[17]
Poor recovery The compound is too soluble in the cold solvent.Ensure the minimum amount of hot solvent was used. Cool the solution in an ice bath for a longer period.

III. Purity Assessment

After purification, it is crucial to assess the purity of the this compound.

Q5: What analytical techniques should I use to confirm the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.[2][18][19]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A single sharp peak is desired.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to detect and quantify impurities with characteristic signals.[3][4][5][12]

IV. Stability and Storage

Q6: How should I store my purified this compound?

A6: While specific stability data for this compound is not extensively published, related piperazine derivatives can be sensitive to air, light, and moisture.[1] Therefore, it is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. The hydrochloride salt of 1-benzylpiperazine is noted to be stable to storage.[9][17] If long-term storage is required, consider storing it in a freezer.

V. References

  • Organic Syntheses Procedure: 1-benzylpiperazine. (n.d.). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Berardi, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(15), 2846–2857.

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry, 13(1), 8-17.

  • What Is Column Chromatography? Principles and Protocols. (2024). Retrieved from [Link]

  • Acid-Base Extraction Part-1. (2020, December 19). [Video]. YouTube. [Link]

  • Acid base extraction flow chart. (n.d.). Retrieved from [Link]

  • Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). Request PDF. Retrieved from [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). Polymers, 15(5), 1234.

  • Thin–layer Chromatography (TLC). (2017). In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.

  • 1-Benzylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 1-Benzylpiperazine (BzP/A2). (n.d.). Erowid. Retrieved from [Link]

  • The hydrolysis of piperazine-2,5-dione. (1966). Biochemistry, 5(2), 697-701.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.

  • New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004). Journal of Chromatography A, 1045(1-2), 223-232.

  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1124-1134.

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2010). Analytical Methods, 2(5), 525-531.

  • Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. (2022). Journal of Chromatographic Science, 60(6), 546–555.

  • The preparation method of 2-piperazinones. (2016). CN106117153A.

  • Basic info on BZP (Benzylpiperazine). (n.d.). Erowid. Retrieved from [Link]

  • Synthesis of simple coumarins: Mixed solvent recrystallization approach and modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-6.

  • N-Benzylethylenediamine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered during this critical synthesis. Piperazin-2-one is a vital heterocyclic scaffold in medicinal chemistry, and its efficient synthesis is paramount.[1] This resource addresses specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize piperazin-2-one via the common route of reacting ethylenediamine with an α-halo ester like ethyl chloroacetate, but I am observing very low yields or no desired product at all. What are the likely causes and how can I improve my yield?

Answer: This is a frequent challenge in piperazin-2-one synthesis. The low yield can often be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the potential causes and their remedies.

The primary reaction involves the N-alkylation of ethylenediamine with ethyl chloroacetate to form an intermediate, N-(2-aminoethyl)-2-chloroacetamide, which then undergoes intramolecular cyclization.[2] The success of this second step, the cyclization, is highly dependent on the reaction conditions.

Causality and Solutions:

  • Inefficient Cyclization: The intramolecular cyclization to form the lactam ring can be slow or incomplete. The nucleophilicity of the second amine is crucial for this step.

    • Expert Insight: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competing reactions. The solvent should be able to dissolve the reactants and facilitate the intramolecular reaction. Dioxane has been shown to be an effective solvent for this cyclization.[3]

    • Protocol: Consider switching to a higher boiling point aprotic solvent like 1,4-dioxane and increasing the reaction temperature to around 80°C to promote the intramolecular cyclization.[3]

  • Polymerization and Side Reactions: Ethylenediamine is a difunctional nucleophile, which can lead to intermolecular reactions and polymerization, especially at higher concentrations. It can also react with two molecules of ethyl chloroacetate, leading to undesired byproducts.

    • Expert Insight: To favor the intramolecular reaction, the principle of high dilution can be employed. By adding the reactants slowly to a large volume of solvent, you decrease the probability of intermolecular collisions.

    • Protocol: Perform the reaction under high dilution conditions. Add a solution of ethyl chloroacetate dropwise to a dilute solution of a large excess of ethylenediamine over several hours.[1] This stoichiometric control statistically favors mono-substitution.[4]

  • Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl chloroacetate starting material or the ester intermediate, preventing cyclization.

    • Expert Insight: Ensure all reagents and solvents are anhydrous. Water can be introduced from hygroscopic solvents or insufficiently dried glassware.

    • Protocol: Use anhydrous solvents and dry all glassware in an oven before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the ingress of atmospheric moisture.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_conditions Review Reaction Conditions Temperature Solvent Base start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry Anhydrous conditions? Purity of starting materials? Excess ethylenediamine used? start->check_reagents purification_issue Consider Purification Losses Is the product being lost during workup or chromatography? start->purification_issue optimize_cyclization Optimize Cyclization Step Increase temperature (e.g., 80°C in dioxane) Use a non-nucleophilic base check_conditions->optimize_cyclization minimize_side_reactions Minimize Side Reactions High dilution conditions Slow addition of electrophile check_reagents->minimize_side_reactions solution_cyclization Improved Yield optimize_cyclization->solution_cyclization solution_reagents Improved Yield minimize_side_reactions->solution_reagents solution_purification Improved Yield purification_issue->solution_purification

Caption: Troubleshooting workflow for low piperazin-2-one yield.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction seems to be working, but my crude product is highly impure, showing multiple spots on TLC and complex NMR spectra. What are the common impurities and how can I purify my piperazin-2-one?

Answer: The formation of impurities is a common issue, often stemming from the reactivity of the starting materials and intermediates.[5] Understanding the likely byproducts is key to devising an effective purification strategy.

Common Impurities and Their Origins:

  • N,N'-bis(chloroacetyl)ethylenediamine: This results from the reaction of both nitrogen atoms of ethylenediamine with chloroacetyl chloride or ethyl chloroacetate.

  • Polymeric materials: As mentioned previously, intermolecular reactions can lead to the formation of polymers.[6]

  • Unreacted Starting Materials: Incomplete reactions will leave residual ethylenediamine and ethyl chloroacetate.

  • Pyrazines and other cyclic byproducts: Side reactions can lead to the formation of various heterocyclic impurities.[5]

Purification Strategies:

  • Column Chromatography: This is a very effective method for separating piperazin-2-one from non-polar impurities and some closely related byproducts.

    • Expert Insight: A silica gel column is typically used. The choice of eluent is critical for good separation. A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is often effective.[3]

    • Protocol: Prepare a silica gel column. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load it onto the column. Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 and gradually increasing the polarity).[3] Monitor the fractions by TLC to isolate the pure product.

  • Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization can be a powerful purification technique.

    • Expert Insight: The choice of solvent system is paramount. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

    • Protocol: A mixture of ethyl acetate and petroleum ether can be an effective solvent system for recrystallization.[3] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add petroleum ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure piperazin-2-one.

  • Acid-Base Extraction: The basic nature of the piperazin-2-one can be exploited for purification.

    • Expert Insight: By washing an organic solution of the crude product with an acidic aqueous solution, basic impurities can be removed. Conversely, the product itself can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the purified product.

Purification Workflow

purification_workflow crude_product Crude Piperazin-2-one is_solid Is the crude product a solid? crude_product->is_solid column_chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Petroleum Ether) is_solid->column_chromatography No recrystallization Recrystallization (Ethyl Acetate/Petroleum Ether) is_solid->recrystallization Yes acid_base_extraction Acid-Base Extraction column_chromatography->acid_base_extraction pure_product Pure Piperazin-2-one recrystallization->pure_product acid_base_extraction->pure_product

Caption: Decision workflow for purifying crude piperazin-2-one.

Experimental Protocols

Protocol 1: Synthesis of Piperazin-2-one via Intramolecular Cyclization

This protocol is adapted from a common synthetic route.[1][3]

Materials:

  • Ethylenediamine

  • Ethyl chloroacetate

  • 1,4-Dioxane (anhydrous)

  • Sodium carbonate (anhydrous)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2 L round-bottom flask equipped with a condenser and magnetic stirrer, add a large excess of ethylenediamine (e.g., 10 equivalents) and anhydrous 1,4-dioxane.

  • Slowly add a solution of ethyl chloroacetate (1 equivalent) in anhydrous 1,4-dioxane to the stirred ethylenediamine solution at room temperature over a period of 3-4 hours.

  • After the addition is complete, add a non-nucleophilic base such as anhydrous sodium carbonate (2-3 equivalents).

  • Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining ethylenediamine and salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude piperazin-2-one.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.[3]

Data Summary

ParameterValueReference
Molecular Formula C₄H₈N₂O[1]
Molecular Weight 100.12 g/mol [1]
Appearance White to tan crystalline powder[1]
Melting Point 136-140 °C[1]
Boiling Point 164°C / 5 mmHg[1]
Solubility Soluble in Chloroform[1]

References

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-6.
  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(37), 8148-8152.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts, 19(12), 1279.
  • ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
  • Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2957-2968.
  • CN106117153A - The preparation method of 2 piperazinones - Google Patents. (2016).
  • CN106117153B - The preparation method of 2- piperazinones - Google Patents. (2018).
  • Kovacs, D., et al. (2016). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 21(9), 1205.
  • Rochelle, G. T., et al. (2014). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Gümrükçüoğlu, N., et al. (2013). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Journal of the Serbian Chemical Society, 78(1), 29-41.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
  • ResearchGate. (2013). Synthesis and characterization of some 2-quinonyl piperazine derivatives | Request PDF.
  • A&A Pharmachem. (n.d.). Piperazine-2-One Supplier & Manufacturer | Factory Price.
  • ResearchGate. (2025). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.
  • Richter, L. S., et al. (1994). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. International Journal of Peptide and Protein Research, 43(4), 353-358.
  • Journal of the Chemical Society, Perkin Transactions 1. (1997). Synthesis of chiral piperazin-2-ones as model peptidomimetics.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (2020).
  • US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents. (2007).
  • National Institutes of Health. (2019). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • US2919275A - Purification of piperazine - Google Patents. (1959).
  • PubMed. (2014). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.
  • MDPI. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones.

Sources

Technical Support Center: Mastering Stereoselectivity in 1-Benzylpiperazin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing stereoselectivity in reactions involving 1-benzylpiperazin-2-one. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions to navigate the complexities of stereocontrolled synthesis of this important heterocyclic scaffold.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The precise control of stereochemistry at the C3 and C5/C6 positions is often crucial for therapeutic efficacy. Achieving high levels of diastereo- and enantioselectivity, however, can be a significant challenge. This guide provides field-proven insights and evidence-based protocols to help you overcome common hurdles and achieve your desired stereochemical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the stereoselective synthesis of this compound derivatives.

Q1: What are the most common strategies for achieving high enantioselectivity in reactions involving this compound?

A1: The primary strategies for inducing enantioselectivity in this compound reactions fall into three main categories:

  • Asymmetric Catalysis: This is a highly efficient method that utilizes a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other. Popular methods include:

    • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful technique allows for the enantioselective introduction of substituents at the α-position to the carbonyl group.[2][3][4] Chiral phosphine-oxazoline (PHOX) ligands are often employed with a palladium precursor.[2][3]

    • Asymmetric Hydrogenation: Chiral metal catalysts (e.g., Iridium or Rhodium complexes) can be used to hydrogenate prochiral precursors, such as unsaturated piperazin-2-ones, to yield chiral products with high enantiomeric excess.[5]

    • Asymmetric Reductive Amination: This method involves the enantioselective cyclization of a linear precursor, often using a chiral catalyst to control the formation of the stereocenter.[6]

  • Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure molecule that is temporarily incorporated into the substrate. It directs the stereochemical course of a reaction and is subsequently removed. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazin-2-one scaffold.[1] This strategy is straightforward but can be limited by the availability of suitable chiral starting materials.

Q2: My palladium-catalyzed allylic alkylation is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A2: Low enantiomeric excess in Pd-catalyzed AAA of 1-benzylpiperazin-2-ones is a common issue with several potential root causes. Here’s a systematic approach to troubleshooting:

  • Ligand Selection: The choice of chiral ligand is paramount. The electronic and steric properties of the ligand directly influence the geometry of the transition state and, consequently, the enantioselectivity.

    • Troubleshooting: Screen a variety of chiral ligands. For PHOX ligands, modifying the steric bulk (e.g., tert-butyl vs. isopropyl) or the electronic properties of the phosphine moiety can have a significant impact.

  • N(4)-Substituent: The nature of the substituent on the N4 nitrogen is critical. An sp²-hybridized N(4) position, such as a benzoyl group, can be detrimental to enantioselectivity.[3] This is because the lone pair of the nitrogen can participate in resonance, leading to a more planar and less conformationally restricted enolate intermediate, which reduces the facial discrimination by the chiral catalyst. An alkyl group, like the benzyl group, at the N(4) position generally leads to higher enantioselectivity.[3]

  • Solvent Effects: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition states.

    • Troubleshooting: Perform a solvent screen. Non-polar, aromatic solvents like toluene are often a good starting point for Pd-catalyzed AAA.[3]

  • Temperature Control: Temperature plays a crucial role in enantioselectivity.

    • Troubleshooting: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, this may also decrease the reaction rate. A systematic temperature optimization study is recommended.

Q3: I am observing poor diastereoselectivity in my reaction. What factors should I investigate?

A3: Poor diastereoselectivity can arise from several factors related to the reaction mechanism and conditions:

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic or thermodynamic control.

    • Troubleshooting: Vary the reaction time and temperature. A short reaction time at a low temperature is more likely to favor the kinetically controlled product, while a longer reaction time at a higher temperature may allow for equilibration to the thermodynamically more stable diastereomer.

  • Steric Hindrance: The steric bulk of the substituents on the piperazinone ring and the incoming reagent can influence the direction of approach, thereby affecting diastereoselectivity.

  • Solvent Polarity: The polarity of the solvent can affect the conformation of the substrate and the transition state geometry.

Q4: How can I avoid racemization of my chiral this compound product?

A4: The chiral center at the C3 position of the piperazin-2-one ring can be susceptible to racemization, particularly under harsh conditions.

  • Deprotection Conditions: When removing protecting groups, be mindful of the reagents used. Strong acidic or basic conditions can lead to epimerization.[7]

    • Troubleshooting: Use milder deprotection conditions. For example, if removing a Boc group, consider using a weaker acid than trifluoroacetic acid (TFA). For Cbz group removal via hydrogenolysis, ensure the reaction is run under neutral conditions.[7]

  • Purification: Prolonged exposure to certain chromatography media (e.g., silica gel) can sometimes cause epimerization, especially for compounds with acidic protons adjacent to the stereocenter.

    • Troubleshooting: Minimize the time the compound spends on the column and consider using a less acidic stationary phase if racemization is suspected.

Part 2: Troubleshooting Guides

This section provides structured guides to address specific experimental issues.

Guide 1: Low Enantiomeric Excess (ee%) in Palladium-Catalyzed Asymmetric Allylic Alkylation
Potential Cause Troubleshooting Suggestion Scientific Rationale
Suboptimal Chiral Ligand Screen a library of chiral ligands (e.g., different PHOX derivatives).The ligand's steric and electronic properties dictate the chiral pocket of the catalyst, directly influencing facial selectivity.
Inappropriate N(4)-Protecting Group Ensure an sp³-hybridized substituent (e.g., benzyl) is on the N(4) nitrogen. Avoid sp²-hybridized groups like benzoyl.[3]An sp³-hybridized nitrogen leads to a more rigid enolate intermediate, enhancing the stereochemical communication between the substrate and the chiral catalyst.
Non-Optimal Reaction Temperature Systematically decrease the reaction temperature (e.g., from room temperature to 0 °C or -20 °C).Lower temperatures increase the free energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to a higher enantiomeric ratio.
Incorrect Solvent Choice Perform a solvent screen with solvents of varying polarity (e.g., Toluene, THF, Dichloromethane).The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
Impure Reagents or Solvents Use freshly purified and dried solvents and high-purity reagents.Impurities can poison the catalyst or participate in side reactions, leading to a decrease in both yield and enantioselectivity.
Inappropriate Catalyst Loading Optimize the catalyst loading. Higher loading does not always equate to higher ee.Catalyst aggregation at high concentrations can lead to the formation of less selective catalytic species.
Guide 2: Poor Diastereomeric Ratio (dr)
Potential Cause Troubleshooting Suggestion Scientific Rationale
Reaction Approaching Thermodynamic Equilibrium Monitor the reaction over time. If the dr changes, consider shorter reaction times.The initially formed kinetic product may isomerize to the more stable thermodynamic product over time, especially at higher temperatures.
Non-Optimal Temperature Vary the reaction temperature. Lower temperatures often favor the kinetic product.Temperature affects the relative rates of formation of the diastereomers.
Steric Effects Consider the steric bulk of both the substrate and the incoming reagent. A more sterically demanding reagent may favor a different diastereomer.The transition state leading to the major diastereomer is often the one that minimizes steric interactions.
Solvent Influence Screen different solvents. The solvent can influence the effective size of the reactants and the geometry of the transition state.Solvent molecules can coordinate to the reactants or the catalyst, altering the steric environment of the reaction center.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a starting point for the enantioselective alkylation of a 1-benzyl-3-substituted-piperazin-2-one.

Materials:

  • 1-Benzyl-3-substituted-piperazin-2-one (1.0 equiv)

  • Allyl methyl carbonate (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Chiral ligand (e.g., (S)-t-Bu-PHOX) (7.5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir for 15-20 minutes at room temperature to allow for catalyst pre-formation.

  • Add the 1-benzyl-3-substituted-piperazin-2-one.

  • Add the allyl methyl carbonate.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.

Data Presentation: Influence of N-Protecting Group on Enantioselectivity

The following table summarizes the effect of the N(1) and N(4) protecting groups on the enantiomeric excess in a representative palladium-catalyzed allylic alkylation.

EntryN(1)-Protecting GroupN(4)-Protecting GroupYield (%)ee (%)
1BenzoylBenzoyl9530[3]
2BenzoylBenzyl 85 88 [3]
3Benzoylp-Methoxybenzyl7885[3]

Data adapted from a representative Pd-catalyzed decarboxylative allylic alkylation reaction. Conditions: Pd₂(dba)₃, (S)-(CF₃)₃-t-BuPHOX, Toluene, 40 °C.[3]

Part 4: Visualization of Key Concepts

Diagram 1: General Workflow for Troubleshooting Low Enantiomeric Excess

G cluster_conditions Reaction Conditions start Low ee% Observed ligand Screen Chiral Ligands start->ligand n4_group Verify N(4)-Substituent (sp³) ligand->n4_group temp Optimize Temperature n4_group->temp solvent Screen Solvents temp->solvent purity Check Reagent/Solvent Purity solvent->purity loading Optimize Catalyst Loading purity->loading end High ee% Achieved loading->end

Caption: A systematic workflow for troubleshooting low enantiomeric excess in asymmetric reactions.

Diagram 2: Influence of N(4)-Substituent on Enolate Intermediate

G cluster_sp3 sp³ N(4)-Substituent (e.g., Benzyl) cluster_sp2 sp² N(4)-Substituent (e.g., Benzoyl) sp3_N Rigid, Tetrahedral Nitrogen enolate_A Conformationally Restricted Enolate sp3_N->enolate_A Forms chiral_cat_A Chiral Catalyst enolate_A->chiral_cat_A Interacts with product_A High Facial Selectivity (High ee%) chiral_cat_A->product_A Leads to sp2_N Planar, Trigonal Nitrogen enolate_B Planar, Delocalized Enolate sp2_N->enolate_B Forms chiral_cat_B Chiral Catalyst enolate_B->chiral_cat_B Interacts with product_B Poor Facial Selectivity (Low ee%) chiral_cat_B->product_B Leads to

Caption: Comparison of the effect of sp³ vs. sp² N(4)-substituents on the enolate intermediate.

References

  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Stoltz, B. M., et al. (2014).
  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8423–8427. [Link]
  • Trost, B. M., & Toste, F. D. (2003). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2966–2977. [Link]
  • Xie, R., Zhou, H., Lu, H., Mu, Y., Xu, G., & Chang, M. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 24(49), 9033–9037. [Link]
  • Zhang, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(23), 6273-6278. [Link]
  • Various Authors. (2021). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
  • Li, G., et al. (2018). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 5(12), 1845-1849. [Link]
  • Armstrong, D. W. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-127. [Link]
  • Pirkle, W. H., & Welch, C. J. (1991). A rational approach to the design of highly effective chiral stationary phases for the liquid chromatographic separation of enantiomers.
  • Zhang, T., et al. (2010). Effects of N-Substituents on Solution Behavior of Poly(sulfobetaine methacrylate)s in Water: UCST and LCST. Macromolecules, 43(23), 10011–10019. [Link]
  • Siewert, B., et al. (2021). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 17, 1827–1836. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on reducing reaction times and troubleshooting common experimental hurdles. We will delve into the causality behind experimental choices, providing actionable protocols and data-driven insights.

The primary synthetic route discussed is the N-alkylation of piperazin-2-one with a benzyl halide. This bimolecular nucleophilic substitution (SN2) reaction is a robust and common method for forming the target compound. Our focus will be on manipulating key reaction parameters to accelerate this transformation efficiently and cleanly.

Section 1: Reaction Fundamentals and Mechanism

The N-benzylation of piperazin-2-one is a classic SN2 reaction. The secondary amine of the piperazin-2-one acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base is required to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acid generated during the reaction.

Key Components:

  • Nucleophile: Piperazin-2-one

  • Electrophile: Benzyl Halide (e.g., Benzyl Bromide, Benzyl Chloride)

  • Base: Inorganic or Organic Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Solvent: Typically a polar aprotic solvent (e.g., DMF, Acetonitrile)

The reaction rate is highly dependent on the interplay of these components. Understanding their roles is crucial for optimization.

SN2_Mechanism cluster_reactants Reactants cluster_transition Deprotonation & Nucleophilic Attack cluster_products Products P2O Piperazin-2-one Deprot Deprotonation P2O->Deprot Base Base (e.g., K₂CO₃) Base->Deprot BnX Benzyl Halide (Bn-X) TS SN2 Transition State BnX->TS Anion Piperazin-2-one Anion (Enhanced Nucleophile) Deprot->Anion Anion->TS Attacks Bn-X Product This compound TS->Product Salts Byproduct Salts (KX + BH⁺) TS->Salts X⁻ leaves Troubleshooting_Workflow start Reaction is Slow / Stalled q_base What base are you using? start->q_base base_k2co3 Using K₂CO₃ or similar? q_base->base_k2co3 Weak/Insoluble base_nah Using NaH? q_base->base_nah Strong sol_k2co3 Switch to Cs₂CO₃ for higher solubility and reactivity. base_k2co3->sol_k2co3 sol_nah Ensure strictly anhydrous conditions. base_nah->sol_nah q_solvent What is your solvent? sol_k2co3->q_solvent sol_nah->q_solvent solv_protic Using Protic (e.g., EtOH)? q_solvent->solv_protic solv_aprotic Using Aprotic (e.g., DMF)? q_solvent->solv_aprotic sol_protic_sol Switch to Polar Aprotic: DMF, Acetonitrile, or DMSO. solv_protic->sol_protic_sol sol_aprotic_sol Good choice. Consider other factors. solv_aprotic->sol_aprotic_sol q_halide What is your benzyl halide? sol_protic_sol->q_halide sol_aprotic_sol->q_halide hal_cl Using Benzyl Chloride? q_halide->hal_cl hal_br Using Benzyl Bromide? q_halide->hal_br sol_hal_cl Switch to Benzyl Bromide for a better leaving group. hal_cl->sol_hal_cl sol_hal_br Good choice. Consider other factors. hal_br->sol_hal_br q_accel Need further acceleration? sol_hal_cl->q_accel sol_hal_br->q_accel sol_accel Increase temperature moderately (e.g., 60-80 °C) OR Use Microwave Synthesis. q_accel->sol_accel

Caption: Troubleshooting workflow for slow N-benzylation reactions.

Section 3: Optimized Protocols for Accelerated Synthesis

Here we provide detailed, step-by-step methodologies for both a conventionally heated and a microwave-assisted synthesis, designed for rapid and high-yield production of this compound.

Protocol A: Optimized Conventional Heating

This protocol uses cesium carbonate and benzyl bromide for a rapid reaction under standard laboratory conditions.

Materials:

  • Piperazin-2-one (1.0 eq.)

  • Benzyl Bromide (1.1 eq.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add piperazin-2-one and cesium carbonate.

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2 M concentration relative to piperazin-2-one).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic solids through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Protocol B: Rapid Microwave-Assisted Synthesis

This protocol leverages microwave energy to achieve reaction completion in minutes. It is performed under solvent-free, phase-transfer catalysis conditions. [1][2] Materials:

  • Piperazin-2-one (1.0 eq.)

  • Benzyl Bromide (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq.)

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix piperazin-2-one, powdered potassium carbonate, and TBAB.

  • Add benzyl bromide to the solid mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 5-15 minutes (power setting may need optimization).

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Add dichloromethane (DCM) or ethyl acetate to the solid residue and stir.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Comparative Data for Reaction Optimization

The following table summarizes the expected impact of different reagents and conditions on reaction time and yield for the N-benzylation of piperazin-2-one. This data is synthesized from established principles of SN2 reactions and N-alkylation of lactams.

Base Solvent Electrophile Method Typical Reaction Time Expected Yield Notes
K₂CO₃AcetonitrileBenzyl ChlorideConventional (60 °C)18-36 hoursModerateThe most common but slowest method.
K₂CO₃DMFBenzyl BromideConventional (60 °C)6-12 hoursGoodSwitching to DMF and BnBr provides a good rate increase.
Cs₂CO₃ Acetonitrile Benzyl Bromide Conventional (60 °C) 2-4 hours Excellent Highly recommended for speed and yield. [3][4]
NaHTHF (anhydrous)Benzyl BromideConventional (RT to 40 °C)1-3 hoursVery GoodFast, but requires strict anhydrous technique.
K₂CO₃ + TBABTolueneBenzyl BromidePTC (80 °C)4-8 hoursGoodA good option if polar aprotic solvents are not desired. [5]
K₂CO₃ + TBAB Solvent-Free Benzyl Bromide Microwave (120 °C) 5-15 minutes Excellent The fastest method for rapid synthesis. [1][2]

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the best all-around base for this reaction to balance speed, cost, and ease of handling?

    • A: For routine synthesis, potassium carbonate (K₂CO₃) in DMF is a reliable choice. For rapid synthesis without the hazards of NaH, cesium carbonate (Cs₂CO₃) is superior and often worth the additional cost due to the significant reduction in reaction time. [3]

  • Q: Can I use triethylamine (Et₃N) or DIPEA as the base?

    • A: While these organic bases can be used, they are generally weaker than inorganic carbonates for deprotonating amides/lactams. They are often insufficient to drive the reaction to completion in a reasonable timeframe unless the N-H is particularly acidic. Inorganic bases are generally preferred for this transformation.

  • Q: How do I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The product, this compound, will be less polar (higher Rf value) than the starting material, piperazin-2-one. Staining with potassium permanganate or ninhydrin (which reacts with the starting material's secondary amine) can help visualize the spots. For more precise monitoring, LC-MS is ideal.

  • Q: I see a second, less polar spot forming on my TLC plate. What could it be?

    • A: While the lactam nitrogen is less nucleophilic after benzylation, over-alkylation is a possibility, though less common than with piperazine itself. A more likely side product could be 1,4-dibenzylpiperazine if your piperazin-2-one starting material contains piperazine as an impurity. [6]Ensure the purity of your starting material.

  • Q: My final product is a persistent oil, but I expected a solid. What should I do?

    • A: this compound can be a low-melting solid or an oil, depending on purity. Ensure all solvent has been removed under high vacuum. If it remains an oil, purification via column chromatography is the best approach. Sometimes, scratching the flask with a glass rod or adding a seed crystal can induce crystallization.

References

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn.
  • 8.2: Factors That Affect SN2 Reactions. (2014). Chemistry LibreTexts.
  • 7.5 SN1 vs SN2. (n.d.). KPU Pressbooks.
  • Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions?Quora.
  • Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?PTC Organics Inc.
  • Various Authors. (n.d.). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate.
  • CATALYSTS CESIUM. (n.d.). Albemarle Corporation.
  • Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. (n.d.). ResearchGate.
  • Saha, A., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5943.
  • Tetrabutylammonium bromide. (n.d.). Wikipedia.
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute.
  • Varma, R. S., & Kumar, D. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(11), 334-340.
  • Microwave assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione. (n.d.). Trade Science Inc.
  • Siddiqui, Z. N., et al. (2005). Microwave-assisted Solvent-Free Synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b]b[3][5]enzothiazol-2(3H)-ones as serotonin3 (5-HT3) Receptor Antagonists. Pharmazie, 60(6), 411-4.

Sources

Technical Support Center: Navigating the Challenges of Piperazine C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the C-H functionalization of piperazines. As a privileged scaffold in medicinal chemistry, the direct introduction of substituents onto the carbon framework of piperazines is a highly sought-after transformation.[1][2][3][4] However, this endeavor is fraught with unique challenges primarily due to the electronic properties of the piperazine ring. This guide is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting advice and in-depth answers to frequently encountered problems.

The core difficulty in the C-H functionalization of piperazines lies in the presence of the second nitrogen atom.[1][3][5] This feature, which makes piperazine a valuable pharmacophore, also introduces a host of synthetic hurdles. Unlike simpler saturated N-heterocycles like pyrrolidines and piperidines, the second nitrogen can lead to catalyst poisoning, undesired side reactions such as elimination or dehydrogenation, and a general decrease in the reactivity of the adjacent C-H bonds.[1][2][5][6] Consequently, methods that are successful for other amines often require significant adaptation or fail entirely when applied to piperazine substrates.[1][2][5][6]

This resource will guide you through these complexities, offering field-proven insights to help you navigate your experimental challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Issues in Piperazine C-H Functionalization

The following table outlines common problems encountered during the C-H functionalization of piperazines, their probable causes, and recommended solutions grounded in chemical principles.

Problem/Symptom Potential Causes Recommended Solutions & Rationale
Low to No Product Formation 1. Catalyst Deactivation/Poisoning: The Lewis basic nitrogen atoms of the piperazine can coordinate strongly to the metal center, inhibiting catalytic turnover.[7] 2. Insufficient C-H Bond Acidity: The α-C-H bonds of piperazines are often less reactive compared to other N-heterocycles.[1] 3. Inappropriate Reaction Conditions: The chosen solvent, temperature, or additives may not be optimal for the specific substrate and catalyst system.1a. Increase Catalyst Loading: A simple, albeit less economical, solution is to increase the catalyst loading to compensate for deactivation. 1b. Ligand Screening: For transition-metal catalysis, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos for Pd-catalysis) can promote reductive elimination and prevent catalyst aggregation.[8] 1c. Use of N-Protecting Groups: Installing an electron-withdrawing protecting group (e.g., Boc, Ts) on one or both nitrogen atoms can reduce their Lewis basicity and prevent catalyst poisoning.[9] 2a. Employ a Directing Group: A directing group can position the catalyst in proximity to the target C-H bond, facilitating its activation through the formation of a stable metallacycle.[10][11] 2b. Switch to a More Reactive System: Consider alternative methodologies like photoredox catalysis, which operates through radical intermediates and may be less sensitive to C-H acidity.[3][5] 3a. Systematic Optimization: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, THF, HFIP).[3][8] Temperature adjustments can also be critical; some reactions require elevated temperatures to overcome activation barriers.[8]
Poor Regioselectivity (Mixture of C-substituted isomers) 1. Multiple Reactive C-H Bonds: Symmetrically substituted or unsubstituted piperazines have multiple equivalent C-H bonds, leading to mixtures. 2. Lack of Directing Influence: In the absence of a directing group, the inherent electronic and steric factors may not be sufficient to favor one C-H bond over another.1a. Use of a Directing Group: This is the most effective strategy for controlling regioselectivity in transition-metal-catalyzed reactions. The directing group forces the reaction to occur at a specific C-H bond.[10][11] 1b. Steric Hindrance: Introduce a bulky substituent on one of the nitrogen atoms to sterically hinder the adjacent C-H bonds, thereby directing functionalization to the less hindered positions. 1c. Ligand-Controlled Regioselectivity: In some palladium-catalyzed systems, the choice of ligand can influence the regioselectivity of the C-H functionalization.[12]
Formation of Side Products (e.g., Dehydrogenation, Elimination) 1. β-Hydride Elimination: This is a common side reaction in palladium-catalyzed processes, leading to the formation of unsaturated byproducts.[13] 2. Over-oxidation: In oxidative C-H functionalization reactions, the desired product can sometimes be further oxidized under the reaction conditions.1a. Ligand Modification: Use ligands that accelerate reductive elimination relative to β-hydride elimination. Bidentate ligands or bulky monodentate ligands can be effective. 1b. Choice of Oxidant: In reactions requiring an oxidant, the nature and stoichiometry of the oxidant are crucial. A less reactive oxidant or a stoichiometric amount may prevent over-oxidation. 1c. Lower Reaction Temperature: Reducing the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired transformation.
Difficulty in Achieving Enantioselectivity 1. Racemic Intermediates: Many C-H functionalization reactions proceed through planar or rapidly inverting intermediates (e.g., radicals in photoredox catalysis), making enantiocontrol challenging.[1] 2. Lack of Effective Chiral Ligands/Catalysts: The development of chiral catalysts that can effectively control the stereochemistry of piperazine C-H functionalization is still an ongoing area of research.[1]1a. Chiral Base-Mediated Lithiation: Enantioselective α-lithiation using a chiral base like (-)-sparteine or a (+)-sparteine surrogate, followed by trapping with an electrophile, is a known method, although its application to piperazines has seen limited success.[1][12] 1b. Kinetic Resolution: A racemic mixture of a substituted piperazine can sometimes be resolved through a subsequent reaction that selectively consumes one enantiomer.

Frequently Asked Questions (FAQs)

Q1: Why is C-H functionalization of piperazines so much more challenging than for piperidines?

A1: The primary reason is the presence of the second nitrogen atom at the 4-position of the piperazine ring.[1][3][5] This additional heteroatom introduces several complications:

  • Electronic Effects: The second nitrogen atom alters the electronic properties of the ring, potentially reducing the acidity and reactivity of the α-C-H bonds compared to those in piperidine.[1]

  • Catalyst Inhibition: Both nitrogen atoms are Lewis basic and can coordinate to a transition metal catalyst. This can lead to the formation of inactive catalyst species or catalyst poisoning, effectively shutting down the reaction.[7]

  • Side Reactions: The 1,4-diamine structure can facilitate undesired elimination or dehydrogenation pathways that are not as prevalent in piperidine chemistry.[1]

Q2: I'm considering using a directing group. What are the key factors to consider when choosing one?

A2: The choice of a directing group is critical for achieving high regioselectivity and efficiency. Key considerations include:

  • Ease of Installation and Removal: The directing group should be easy to install on the piperazine nitrogen and, ideally, straightforward to remove after the C-H functionalization step without affecting the newly installed functional group.[10]

  • Coordinating Ability: The directing group must be able to coordinate effectively with the transition metal catalyst to form a stable metallacyclic intermediate. This is what directs the C-H activation to a specific position.

  • Compatibility with Reaction Conditions: The directing group must be stable under the conditions of the C-H functionalization reaction.

  • Transient Directing Groups: For improved atom and step economy, consider using a transient directing group. These groups are formed in situ from the substrate and a catalyst, guiding the C-H functionalization without the need for separate protection and deprotection steps.[10]

Q3: What are the main advantages of using photoredox catalysis for piperazine C-H functionalization?

A3: Photoredox catalysis has emerged as a powerful and mild alternative to traditional methods for several reasons:[3][5]

  • Mild Reaction Conditions: These reactions are often conducted at room temperature using visible light, which improves functional group tolerance and can prevent the degradation of sensitive substrates.[14]

  • Avoidance of Harsh Reagents: Photoredox catalysis often avoids the need for strong bases or stoichiometric organometallic reagents that are common in other C-H functionalization methods.

  • Alternative Reaction Pathways: By proceeding through radical intermediates, photoredox catalysis can overcome some of the challenges associated with the low C-H acidity of piperazines and can avoid certain side reactions common in transition-metal-catalyzed processes.[1]

  • Late-Stage Functionalization: The mild conditions make photoredox catalysis particularly suitable for the late-stage functionalization of complex, bioactive molecules containing a piperazine core.[9][14]

However, a key challenge with photoredox catalysis is achieving high enantioselectivity due to the involvement of prochiral radical intermediates.[1]

Q4: My reaction is sluggish. Besides changing the catalyst, what other parameters can I screen to improve the reaction rate?

A4: Several parameters beyond the catalyst itself can have a significant impact on reaction kinetics:

  • Solvent: The solvent can influence the solubility of the reactants and catalyst, the stability of intermediates, and the overall reaction rate.[8][15] It's advisable to screen a range of solvents with different polarities and coordinating properties. For some reactions, highly polar or fluorinated solvents like HFIP can be beneficial.[3]

  • Base/Additives: In many transition-metal-catalyzed C-H functionalizations, a base is required to facilitate the C-H cleavage step. The strength and nature of the base (e.g., carboxylates, carbonates, phosphates) can be critical. Other additives, such as salts, can also influence the reaction by stabilizing catalytic intermediates or preventing catalyst aggregation.

  • Temperature: While many modern C-H functionalization reactions are designed to run at room temperature, some systems require thermal energy to overcome the activation barrier. A systematic increase in temperature should be explored if the reaction is clean but slow.[8]

  • Concentration: The concentration of the reactants can affect the reaction rate. In some cases, higher concentrations may be beneficial, while in others, slower addition under more dilute conditions might be necessary to suppress side reactions.[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation of N-Boc-Piperazine

This protocol is a general guideline for the arylation of N-Boc-piperazine with an aryl bromide, a common transformation in medicinal chemistry.

Materials:

  • N-Boc-piperazine

  • Aryl bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₂CO₃ (Potassium carbonate)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-Boc-piperazine (1.2 equivalents), aryl bromide (1.0 equivalent), and K₂CO₃ (2.0 equivalents).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reactants.

  • Add enough anhydrous toluene to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Photoredox-Catalyzed α-C-H Vinylation of an N-Aryl Piperazine

This protocol provides a general procedure for the vinylation of an N-aryl piperazine using a vinyl sulfone, based on principles of photoredox catalysis.[3][5]

Materials:

  • N-Aryl piperazine

  • Vinyl sulfone

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) or a suitable organic photocatalyst

  • NaOAc (Sodium acetate)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Schlenk flask or vial suitable for photochemistry

  • Blue LED light source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add the N-aryl piperazine (1.0 equivalent), vinyl sulfone (1.5 equivalents), photocatalyst (1-2 mol%), and NaOAc (2.0 equivalents).

  • Degas the vial by subjecting it to three cycles of vacuum and backfilling with an inert gas.

  • Add anhydrous DMSO to achieve the desired concentration (typically 0.1 M).

  • Seal the vial and place it in front of a blue LED light source with cooling (a fan is usually sufficient to maintain room temperature).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows

Troubleshooting Workflow for Piperazine C-H Functionalization

Caption: A general troubleshooting workflow for piperazine C-H functionalization.

Strategy Selection for Piperazine C-H Functionalization

G start Goal: C-H Functionalize Piperazine regio_q Is Regiocontrol Critical? start->regio_q late_stage_q Late-stage Functionalization on Complex Molecule? regio_q->late_stage_q No directing_group Strategy: Use a Directing Group with Transition Metal Catalysis (e.g., Pd, Rh) regio_q->directing_group Yes stereo_q Is Enantioselectivity Required? lithiation Strategy: Chiral Base-Mediated Lithiation-Trapping stereo_q->lithiation Yes achiral Strategy: Non-asymmetric Method (e.g., standard photoredox or TM catalysis) stereo_q->achiral No late_stage_q->stereo_q No photoredox Strategy: Photoredox Catalysis (for mild conditions) late_stage_q->photoredox Yes

Caption: Decision tree for selecting a C-H functionalization strategy.

References

  • D., W., & Chen, J. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-15. [Link]
  • Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
  • Chen, J. R., & D., W. (2016).
  • Szostak, M. (2021).
  • Durand, C., & Szostak, M. (2021).
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
  • Durand, C., & Szostak, M. (2021).
  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 41(8), 1013-1025. [Link]
  • C(sp 3 )-H functionalization of N-heterocycles. a Representative... (n.d.).
  • Kumar, A., & Kumar, V. (2018). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles.
  • D., W., & Chen, J. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
  • Das, S., & Gevorgyan, V. (2020). C–H Functionalization Reactions of Unprotected N-Heterocycles by Gold-Catalyzed Carbene Transfer.
  • D., W., & Chen, J. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
  • C-H functionalization of N-heterocycles via carbene transfer reactions. (2024). ACS Fall 2025. [Link]
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]
  • Vasseur, A., & Marek, I. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.
  • Maji, A. (2019). Combining transition metals and transient directing groups for C–H functionalizations. Organic & Biomolecular Chemistry, 17(31), 7333-7352. [Link]
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). University of Vienna. [Link]
  • Ney, J. E., & Wolfe, J. P. (2004). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. The Journal of Organic Chemistry, 69(20), 6895-6902. [Link]
  • Solvent - Solute interactions in the reaction between piperazine and allylbromide. (2025). Scientific.Net. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(48), 15058-15061. [Link]
  • Pd-Catalyzed C-H aziridination of 3,3,5,5-tetrasubstituted piperazin-2-ones. (n.d.).
  • Trost, B. M., & Rhee, Y. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 732-735. [Link]
  • Trost, B. M., & Rhee, Y. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed Central. [Link]
  • Kráľová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]
  • A novel piperazine-embedded azadibenzo[a,g]corannulene analogue was synthesized by a four-step bottom-up synthesis... (n.d.). Organic Chemistry Frontiers. [Link]

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Technical Support Center: Strategies for Controlling N-Alkylation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine N-alkylation, with a specific focus on preventing the common issue of over-alkylation. The symmetrical nature of the piperazine ring, with its two reactive secondary amine groups, presents a significant synthetic challenge in achieving selective mono-alkylation.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to empower you to optimize your synthetic strategies and achieve your desired products with higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to di-alkylation of piperazine?

Di-alkylation, the substitution at both nitrogen atoms of the piperazine ring, is a frequent side reaction. The main contributors to this outcome are:

  • Stoichiometry: Using an excess of the alkylating agent dramatically increases the probability of the second nitrogen atom reacting after the first has been alkylated.[3]

  • Reaction Conditions: Elevated temperatures and extended reaction times provide the necessary activation energy for the less reactive N'-substituted piperazine to undergo a second alkylation.[3]

  • Basicity: The mono-alkylated piperazine intermediate is often still sufficiently basic to react with any remaining alkylating agent. The choice and strength of the base used in the reaction can significantly influence selectivity.[3]

  • Nature of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide and benzyl bromide, are more prone to causing di-substitution compared to their less reactive counterparts.[3]

Q2: How can I selectively achieve mono-alkylation over di-alkylation?

Several effective strategies can be employed to favor the formation of the mono-alkylated product:

  • Use a Large Excess of Piperazine: A common and straightforward method is to use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent.[2][3][4] This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[2][3]

  • Employ Protecting Groups: A highly reliable method for ensuring mono-alkylation involves the use of a protecting group to temporarily block one of the piperazine nitrogens.[1][2][5][6] This directs the alkylation to the unprotected nitrogen. Following the reaction, the protecting group is removed to yield the desired mono-alkylated product.[2][5]

  • In Situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride forms the monohydrochloride salt in situ. This protonates one of the nitrogen atoms, rendering it less nucleophilic and directing alkylation to the free secondary amine.[6]

  • Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination offers a different pathway.[7] This method involves reacting a mono-protected piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. A key advantage is the prevention of quaternary ammonium salt formation, which can be a side reaction in direct alkylation.[2][8]

Q3: I'm still observing significant di-substitution even when using an excess of piperazine. What troubleshooting steps can I take?

If di-alkylation remains a challenge, consider these optimization strategies:

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.[3]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration in the reaction mixture, which favors mono-alkylation.[3]

  • Solvent Selection: The polarity of the solvent can influence the relative reactivity of the species in the reaction mixture.[3][9] Experimenting with different solvents may reveal optimal conditions for your specific substrate.

  • Choice of Base: If a base is required, switching to a milder base, such as sodium bicarbonate or potassium carbonate, can help to avoid deprotonating the mono-alkylated piperazine, making it less nucleophilic and less likely to undergo a second reaction.[3][6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during piperazine alkylation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-alkylated Product • Di-alkylation side reaction. • Formation of water-soluble quaternary ammonium salts.[6] • Suboptimal reaction conditions (temperature, time, base).[6]Control Stoichiometry: Use a large excess of piperazine (5-10 eq.).[2][3][4] • Protecting Groups: Employ a mono-protected piperazine (e.g., N-Boc-piperazine).[1][2][5][6] • In-situ Salt Formation: Form the piperazine monohydrochloride in situ.[6] • Optimize Conditions: Systematically vary temperature, time, and base to find the optimal parameters.[6]
Significant Di-substituted Byproduct • High reaction temperature favoring the thermodynamically more stable di-substituted product.[6] • Strongly basic conditions deprotonating the mono-substituted product, making it susceptible to further alkylation.[6] • Prolonged reaction time.[3][6]Lower Reaction Temperature: Conduct the reaction at the lowest feasible temperature for a reasonable rate.[3] • Use a Weaker Base: Switch to a milder base like sodium bicarbonate or potassium carbonate.[3][6] • Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction when the concentration of the mono-alkylated product is maximized.[3]
Reaction Not Proceeding or Sluggish • Insufficiently reactive alkylating agent. • Low reaction temperature. • Piperazine is protonated, reducing its nucleophilicity.Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. • Use a More Reactive Alkylating Agent: If possible, switch to a more reactive halide (e.g., iodide instead of bromide). • Add a Base: Use a suitable base to neutralize any acid formed and maintain the nucleophilicity of the piperazine.[6]

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation of Piperazine Using a Large Excess

This protocol describes a general method for the selective mono-N-alkylation of piperazine by leveraging a significant excess of the piperazine starting material.

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.[3]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.[3]

Protocol 2: Mono-N-alkylation via a Mono-protected Piperazine Intermediate

This protocol outlines the use of a protecting group strategy for clean and selective mono-alkylation.

Part A: Synthesis of N-Boc-piperazine Materials:

  • Piperazine (2 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 eq.) in DCM and cool the solution to 0 °C.[4]

  • Prepare a solution of Boc₂O (1 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the piperazine solution over several hours with stirring.[6]

  • Allow the reaction mixture to stir at room temperature overnight.[6]

  • Evaporate the DCM under reduced pressure.

  • Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.[6] The desired mono-Boc-piperazine can then be extracted from the aqueous phase.

Part B: Alkylation of N-Boc-piperazine Materials:

  • N-Boc-piperazine (1 equivalent)

  • Alkylating agent (1.1 equivalents)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile

Procedure:

  • In a reaction flask, combine N-Boc-piperazine (1 eq.), the alkylating agent (1.1 eq.), and potassium carbonate (2 eq.) in acetonitrile.[10]

  • Heat the mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC or LC-MS.[10]

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.[10]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[10]

Part C: Deprotection of the Boc Group Materials:

  • N-alkyl-N'-Boc-piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)

Procedure:

  • Dissolve the N-alkyl-N'-Boc-piperazine in a suitable solvent.

  • Add a strong acid such as TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired mono-alkylated piperazine salt.

Visualizing Reaction Control

The following diagrams illustrate the key concepts for controlling piperazine alkylation.

Piperazine_Alkylation cluster_0 Direct Alkylation cluster_1 Control Strategies Piperazine Piperazine Mono_Product Mono-alkylated Piperazine Piperazine->Mono_Product + RX Alkylating_Agent Alkylating Agent (RX) Di_Product Di-alkylated Piperazine Mono_Product->Di_Product + RX (Undesired) Excess_Piperazine Use Large Excess of Piperazine Excess_Piperazine->Mono_Product Favors Protecting_Group Use Protecting Group (PG) Protecting_Group->Mono_Product Ensures Low_Temp Low Temperature & Slow Addition Low_Temp->Mono_Product Improves Selectivity

Caption: Strategies to favor mono-alkylation over di-alkylation.

Troubleshooting_Workflow Start Start: High Di-alkylation Check_Stoich Is Piperazine in large excess (>5 eq.)? Start->Check_Stoich Increase_Excess Increase Piperazine to 10 eq. Check_Stoich->Increase_Excess No Check_Temp Is reaction run at low temp (e.g., 0°C to RT)? Check_Stoich->Check_Temp Yes Increase_Excess->Check_Temp Lower_Temp Lower temperature and add alkylating agent slowly Check_Temp->Lower_Temp No Consider_PG Consider using a mono-protected piperazine Check_Temp->Consider_PG Yes Success Mono-alkylation Optimized Lower_Temp->Success Consider_PG->Success

Caption: A decision-making workflow for troubleshooting over-alkylation.

References

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem Technical Support.
  • Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93-95.
  • BenchChem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem Technical Support.
  • Svobodová, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • Tajbakhsh, M., et al. (2006). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Arkivoc, 2006(13), 143-152.
  • Donati, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1436.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • DE1092019B. (1960). Process for the N-monoalkylation of piperazine.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem Technical Support.
  • Pador, M., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • Pador, M., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • ResearchGate. (n.d.).
  • Williams, R. M., et al. (1987). Divergent, generalized synthesis of unsymmetrically substituted 2,5-piperazinediones. Journal of the American Chemical Society, 109(14), 4380-4391.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • De, S. K. (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines.
  • Zhang, J., et al. (2016). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of The American Society for Mass Spectrometry, 27(8), 1349-1357.
  • Sharma, V., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3975-3996.
  • Baltzly, R., et al. (1949). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society, 71(4), 1301-1305.
  • US6603003B2. (2003). Method for the preparation of piperazine and its derivatives.
  • Pathare, R. S., et al. (2021).
  • Ambeed. (2026). Reactions of Piperazines.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem Technical Support.
  • ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4058-4074.
  • Stead, D., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(34), 14194-14203.
  • Bisht, R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 749-760.
  • BenchChem. (n.d.).
  • Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 459-463.
  • Rangareddy, S., & Manikyamba, P. (2005). Solvent - Solute interactions in the reaction between piperazine and allylbromide. Indian Journal of Chemistry, 44A, 2234-2237.
  • Hansen, K. T., et al. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?
  • Bisht, R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 749-760.

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Technical Support Center: Column Chromatography for 1-Benzylpiperazin-2-one Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Benzylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with isolating this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system (mobile phase) for the column chromatography of this compound on silica gel?

A1: A good starting point for the purification of this compound on silica gel is a solvent system of dichloromethane (DCM) and methanol (MeOH). Based on the purification of the closely related isomer, 4-Benzylpiperazin-2-one, a gradient of 20% to 25% methanol in dichloromethane has been shown to be effective.[1] Given the structural similarity, this is a logical and effective starting point for your thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio.

Q2: I'm observing significant peak tailing for my compound on the TLC plate and column. What is the cause and how can I resolve this?

A2: Peak tailing is a common issue when purifying amine-containing compounds like this compound on standard silica gel.[2][3][4] The root cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong, secondary interaction slows down a portion of the analyte, causing it to "tail" rather than move as a sharp band.

To resolve this, you can deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%.[5][6] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and resulting in more symmetrical peaks.[5]

Troubleshooting Guide

Issue 1: My compound is not moving from the baseline on the TLC plate, even with a high concentration of methanol in dichloromethane.

  • Plausible Cause: The polarity of your mobile phase is still insufficient to elute the highly polar this compound from the silica gel. The presence of two nitrogen atoms and a carbonyl group can lead to strong adsorption.

  • Solution:

    • Increase the Polarity Further: You can try a more polar solvent system. A mixture of Chloroform:Methanol:Ammonia (e.g., in a 90:10:1 ratio) can be highly effective for basic compounds. The ammonia serves the dual purpose of increasing polarity and deactivating the silica gel.[7]

    • Alternative Stationary Phase: Consider using a more polar stationary phase, or one with different selectivity. However, for most cases, modifying the mobile phase is the more straightforward approach.

Issue 2: My compound appears to be degrading on the column, leading to multiple spots on the TLC of my collected fractions and low recovery.

  • Plausible Cause: The acidic nature of the silica gel can cause the degradation of acid-sensitive compounds.[8] Piperazinones can be susceptible to hydrolysis or other acid-catalyzed reactions.

  • Solution:

    • Deactivate the Silica Gel: As with peak tailing, deactivating the silica gel is crucial. You can pre-treat your silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[8]

    • Use an Alternative Stationary Phase: If degradation persists, switch to a neutral or basic stationary phase. Alumina (basic or neutral) is a common alternative for purifying amines and other basic compounds.[9]

Issue 3: I've successfully purified my compound, but I'm struggling to remove the triethylamine from my final product.

  • Plausible Cause: Triethylamine has a relatively high boiling point (89.5 °C) and can be difficult to remove completely by rotary evaporation alone, especially if it forms a salt with any residual acidic impurities.

  • Solution:

    • Azeotropic Removal: Triethylamine can be removed more effectively by co-evaporation with a solvent that forms a low-boiling azeotrope with it. Toluene is a good option for this. Add a small amount of toluene to your purified fractions and evaporate under reduced pressure. Repeat this process 2-3 times.

    • Aqueous Wash: If your compound is not water-soluble, you can dissolve the purified residue in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1% HCl or saturated ammonium chloride solution) to protonate and extract the triethylamine into the aqueous layer. Be sure to then wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate before concentrating.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.

  • Spot your crude material onto the baseline.

  • Prepare a series of developing chambers with different solvent systems. Start with the recommended systems and vary the ratios.

  • Develop the TLC plates until the solvent front is about 1 cm from the top.

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.

Example Solvent Systems for TLC Composition (v/v/v) Notes
System ADichloromethane:MethanolStart with 95:5 and increase methanol content
System BDichloromethane:Methanol with 1% TriethylamineTo counteract peak tailing
System CChloroform:Methanol:AmmoniaFor highly polar compounds
Protocol 2: Column Chromatography with Deactivated Silica Gel
  • Column Packing:

    • Prepare a slurry of silica gel in your chosen initial, least polar eluent (containing 1% triethylamine).

    • Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from your TLC analysis.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Optimized Solvent System Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Gradient if necessary) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Identify Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Restek. (2013, June 20). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples.
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Molecules, 28(21), 7434.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • ResearchGate. (2019, March 28). Deactivation of silica gel?
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
  • SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column.
  • Scafuri, B., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083.
  • Plantza, A. Z., et al. (2021).
  • Moffat, A. C., et al. (Eds.). (2017). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • Stoltz, B. M., et al. (n.d.). Supporting Information. Caltech.

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Validation & Comparative

A Comparative Analysis of 1-Benzylpiperazin-2-one and 1-Benzylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the piperazine scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. Within this chemical class, 1-Benzylpiperazine (BZP) has garnered significant attention, both for its historical investigation as a potential therapeutic and its more recent emergence as a recreational substance. In contrast, its structural analog, 1-Benzylpiperazin-2-one, represents a less-explored entity, primarily utilized as a synthetic intermediate. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their synthesis, chemical properties, and known biological activities to aid researchers in their potential applications.

Structural and Physicochemical Distinctions

The core difference between 1-Benzylpiperazine and this compound lies in the presence of a carbonyl group at the 2-position of the piperazine ring in the latter. This seemingly minor structural modification imparts significant changes to the molecule's physicochemical properties, influencing its polarity, hydrogen bonding capacity, and three-dimensional conformation.

PropertyThis compound1-Benzylpiperazine (BZP)References
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₆N₂[1]
Molecular Weight 190.24 g/mol 176.26 g/mol [1][2]
Appearance Not specified in detail, likely a solidWhite solid (hydrochloride salt) or slightly yellowish-green liquid (free base)[2]
Boiling Point 380.4 °C at 760 mmHg143-146 °C at 12 mmHg[1]
Density 1.130 g/cm³1.014 g/mL at 25 °C[1]
pKa 7.67 (predicted)9.25 (predicted)[1]
LogP 0.6 (predicted)1.3[2]

The introduction of the amide functionality in this compound increases its polarity and predicted pKa compared to BZP. This is expected to influence its solubility, membrane permeability, and interactions with biological targets.

Synthesis Strategies: A Tale of Two Rings

The synthetic routes to these two molecules reflect their distinct functionalities. The synthesis of 1-Benzylpiperazine is a well-established procedure, while the preparation of this compound is less commonly documented in detailed, standalone protocols.

Synthesis of 1-Benzylpiperazine (BZP)

The most common and efficient synthesis of BZP involves the direct N-alkylation of piperazine with benzyl chloride.[3][4] This reaction is typically carried out in a suitable solvent such as ethanol. A key challenge in this synthesis is controlling the degree of alkylation to minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine.

BZP Synthesis Piperazine Piperazine reagents + Benzyl Chloride Ethanol, Heat Piperazine->reagents BenzylChloride Benzyl Chloride BenzylChloride->reagents BZP 1-Benzylpiperazine DiBZP 1,4-Dibenzylpiperazine (Side-product) reagents->BZP reagents->DiBZP This compound Synthesis NBEDA N-Benzylethylenediamine reagents1 + Ethyl Bromoacetate Base NBEDA->reagents1 EBA Ethyl Bromoacetate EBA->reagents1 Intermediate Acyclic Intermediate reagents2 Intramolecular Cyclization (Heat) Intermediate->reagents2 Product This compound reagents1->Intermediate reagents2->Product

A plausible synthetic route to this compound.

Comparative Pharmacological and Toxicological Profile

A significant disparity exists in the available pharmacological and toxicological data for these two compounds. 1-Benzylpiperazine has been extensively studied, whereas data for this compound is largely absent from the public domain.

1-Benzylpiperazine (BZP): A CNS Stimulant

BZP is a central nervous system stimulant with effects similar to amphetamine, though it is less potent. [5]Its primary mechanism of action involves the release of dopamine and serotonin, and to a lesser extent, norepinephrine. [6][7]It also acts as a non-selective serotonin receptor agonist. [2]This mixed pharmacological profile contributes to its euphoric and stimulant properties.

Known Adverse Effects of BZP:

  • Seizures [8]* Agitation and anxiety [8]* Palpitations [6]* Vomiting [6]* Confusion [8]* In severe cases, multi-organ failure has been reported. [7]

This compound: An Unknown Quantity

To date, there is a lack of published studies detailing the specific pharmacological or toxicological properties of this compound. Its primary utility appears to be as a synthetic intermediate for the development of more complex molecules. [1] Inferences from Structurally Related Compounds: Structure-activity relationship (SAR) studies on N-substituted piperazin-2-ones suggest that modifications at the N-1 position can significantly influence biological activity. [5]For instance, derivatives of piperazin-2-one have been explored for their potential as dermorphin analogues with opioid activity. [5]However, without direct experimental data, the pharmacological profile of this compound remains speculative. It is plausible that the presence of the carbonyl group could alter its interaction with monoamine transporters and receptors compared to BZP.

In Silico Toxicity Prediction: In the absence of experimental data, computational (in silico) methods can provide a preliminary assessment of potential toxicity. [9][10]These predictive models analyze the chemical structure to estimate properties such as mutagenicity, carcinogenicity, and cardiotoxicity. While not a substitute for experimental testing, such predictions can guide initial safety assessments. A comprehensive in silico toxicological evaluation of this compound would be a valuable first step in characterizing its potential biological effects.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of the two compounds, based on established methodologies.

Synthesis of 1-Benzylpiperazine Dihydrochloride

This procedure is adapted from Organic Syntheses. [3] Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride monohydrate

  • Benzyl chloride

  • Absolute ethanol

  • Hydrochloric acid (gas or concentrated solution)

  • Sodium hydroxide solution (5N)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A solution of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol is prepared and warmed.

  • Freshly distilled benzyl chloride is added dropwise to the warm solution with vigorous stirring.

  • The reaction mixture is stirred at an elevated temperature for approximately 30 minutes, then cooled in an ice bath to precipitate piperazine dihydrochloride.

  • The precipitate is removed by filtration, and the filtrate is treated with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride.

  • The crude product is collected by filtration, washed, and dried.

  • For the free base, the dihydrochloride salt is dissolved in water, basified with 5N NaOH, and extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude free base, which can be further purified by distillation.

General Procedure for the Synthesis of N-Substituted Piperazin-2-ones

This is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • N-Benzylethylenediamine

  • Ethyl bromoacetate

  • A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

  • N-Benzylethylenediamine and the base are dissolved in the chosen solvent.

  • Ethyl bromoacetate is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated.

  • The crude product is then heated under vacuum to promote intramolecular cyclization to form the piperazin-2-one ring.

  • The final product can be purified by column chromatography or recrystallization.

Analytical Characterization

Both compounds can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl group in this compound.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Employed for purity assessment and quantification.

Conclusion and Future Directions

This comparative guide highlights the significant differences between 1-Benzylpiperazine and this compound, stemming from the presence of a single carbonyl group. While BZP is a well-characterized CNS stimulant with a known pharmacological and toxicological profile, this compound remains a largely unstudied compound, primarily of interest as a synthetic precursor.

For researchers in drug discovery, this compound and its derivatives represent a potential, underexplored area of chemical space. The introduction of the amide functionality offers a point for further chemical modification and may lead to compounds with novel biological activities. Future research should focus on:

  • Developing and optimizing a robust synthesis protocol for this compound.

  • Conducting comprehensive in vitro and in vivo pharmacological and toxicological evaluations of this compound.

  • Exploring the structure-activity relationships of a library of N-substituted piperazin-2-ones to identify potential therapeutic leads.

By systematically characterizing this and other understudied piperazine derivatives, the scientific community can continue to unlock the full potential of this versatile heterocyclic scaffold.

References

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate.
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (1991). PubMed.
  • 1-benzylpiperazine. (n.d.). Organic Syntheses.
  • Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate.
  • 1-benzylpiperazine. (n.d.). Organic Syntheses.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI.
  • ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. (2025). PubMed.
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2022). National Institutes of Health.
  • Synthesis of 1-Benzylpiperazine (BzP/A2). (n.d.). Rhodium.ws.
  • In silico toxicology: computational methods for the prediction of chemical toxicity. (2016). Wiley Online Library.
  • 1-Benzylpiperazine. (n.d.). PubChem.
  • ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. (n.d.). ResearchGate.
  • Multiorgan failure from 1-benzylpiperazine ingestion – legal high or lethal high?. (2010). Taylor & Francis Online.
  • 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. (2018). PubMed.
  • N-Benzylethylenediamine. (n.d.). PubChem.
  • Cas 59702-21-5,1-BENZYLPIPERAZINE-2-ONE. (n.d.). LookChem.
  • Toxicity from the recreational use of 1-benzylpiperazine. (2008). PubMed.
  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2017). PubMed.
  • 1-Benzylpiperazine. (n.d.). PubChem.

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A Comparative Guide to the Biological Activity of Piperazinone Scaffolds: 1-Benzylpiperazin-2-one vs. Other Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazinone Core in Medicinal Chemistry

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a versatile scaffold that medicinal chemists can modify to target a wide array of physiological pathways.[2][3] A significant modification of this core is the introduction of a carbonyl group, creating the piperazinone moiety. This guide focuses specifically on the piperazin-2-one scaffold, aiming to elucidate and compare the biological activities of its derivatives.

While extensive research exists for the broader piperazine class, specific data on 1-Benzylpiperazin-2-one is notably scarce in publicly accessible literature. Therefore, this guide will adopt a logical, evidence-based approach to build a comparative profile. We will first examine the well-documented activities of its closest non-ketone analogue, 1-Benzylpiperazine (BZP), to understand the influence of the benzyl group. We will then contrast this with the emerging biological activities of other substituted piperazin-2-one derivatives to hypothesize how the ketone functionality fundamentally alters the compound's therapeutic potential, shifting it from a CNS-active agent to a potential cytotoxic or antimicrobial compound.

Pharmacological Profile of 1-Benzylpiperazine (BZP): A CNS-Active Analogue

To appreciate the potential role of the carbonyl group in this compound, we must first understand the activity of its parent compound, 1-Benzylpiperazine (BZP). BZP is a well-characterized psychoactive substance known primarily for its effects on the Central Nervous System (CNS).[4][5]

  • Mechanism of Action : BZP functions as a stimulant with properties similar to amphetamines.[6] Its primary mechanism involves enhancing the release of catecholamines, especially dopamine and noradrenaline, from nerve terminals.[6] This leads to increased synaptic concentrations of these neurotransmitters, resulting in heightened activation of central and peripheral adrenergic receptors.[6] It also possesses serotonergic agonist activity.[7][8]

  • Biological Effects : The neurochemical changes induced by BZP manifest as potent stimulant and euphoric effects, which has led to its use as a recreational drug.[4][6] However, these effects are often accompanied by adverse symptoms such as palpitations, anxiety, insomnia, and nausea.[6]

The distinct CNS-centric activity of BZP provides a crucial baseline. The key question for researchers is how the introduction of a ketone at the 2-position of the piperazine ring modifies this biological profile.

Emerging Biological Activities of Piperazin-2-one Derivatives: A Shift Towards Cytotoxicity

Recent research into substituted piperazin-2-one scaffolds reveals a significant deviation from the CNS-focused activity of BZP. The presence of the lactam (cyclic amide) functionality in the piperazin-2-one ring appears to steer the biological activity towards different therapeutic areas, most notably oncology.

A study exploring the cytotoxic activity of various piperazin-2-one derivatives against a panel of cancer cell lines has provided compelling evidence for their potential as anticancer agents.[9] These N-heterocycles are being increasingly recognized as desirable scaffolds for developing novel lead compounds in cancer research.[9]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of selected piperazin-2-one derivatives from a key study, highlighting their activity against various cancer cell lines. The data is presented as the concentration required to reduce cell viability to a certain threshold (TD50), with lower values indicating higher potency.

Compound IDDerivative TypeCancer Cell LineActivity (TD50)Reference
4e TADDOL-derivedHUH7 (Hepatocellular Carcinoma)< 50 µM[9]
4e TADDOL-derivedAKH12 (Hepatocellular Carcinoma)< 50 µM[9]
6 3-hydroxy-3-(trifluoromethyl)piperazin-2-oneHUH7 (Hepatocellular Carcinoma)< 50 µM[9]
6 3-hydroxy-3-(trifluoromethyl)piperazin-2-oneAKH12 (Hepatocellular Carcinoma)< 50 µM[9]

Note: The study used Human Umbilical Vein Endothelial Cells (HUVECs) as a non-malignant control and found the activity of compounds 4e and 6 to be comparable against both cancerous and non-cancerous cells, indicating a need for further optimization to improve selectivity.[9]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The divergence in biological activity between BZP and the piperazin-2-one derivatives underscores a critical principle in medicinal chemistry: small structural changes can lead to profound differences in pharmacological function.

  • Shift from CNS to Cytotoxicity : The primary structural difference is the ketone group in the piperazin-2-one ring. This lactam functionality introduces a planar, polar amide bond that can participate in hydrogen bonding interactions not possible with BZP. This may favor binding to different biological targets, such as enzymes or proteins implicated in cell proliferation pathways, rather than the monoamine transporters targeted by BZP.[9] Previous studies on similar structures suggest that such compounds may induce apoptosis in cancer cells through mitochondrial pathways.[9]

  • Antimicrobial Potential : While direct evidence for the antimicrobial activity of this compound is lacking, related piperazinone structures have been incorporated into antibiotics. For instance, piperazine-2,3-dione moieties have been used in the side chains of penicillins and cephalosporins to modulate their antibacterial spectrum.[10] This suggests that the piperazin-2-one scaffold warrants investigation for potential antimicrobial properties.

Experimental Protocols for Biological Evaluation

To facilitate further research and allow for objective comparison, we provide detailed protocols for two fundamental assays relevant to the activities discussed: the MTT assay for cytotoxicity and the Broth Microdilution assay for antimicrobial susceptibility.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HUH7, AKH12) in appropriate media until they reach the exponential growth phase.

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (solvent only) and a blank control (medium only).

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for formazan crystal formation.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Causality Note: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. A decrease in absorbance in treated wells compared to the control indicates a reduction in cell viability, or cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Serial Dilutions treat_cells 3. Treat Cells with Compound (48-72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 Value read_absorbance->calculate_viability

Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth medium directly in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Note: This self-validating system uses visual turbidity as a direct measure of bacterial proliferation. The clear wells indicate an effective concentration of the antimicrobial agent, providing a quantitative measure of its potency.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) prep_dilutions 2. Prepare Compound Serial Dilutions in Plate inoculate 3. Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate incubate_plate 4. Incubate Plate (16-20h at 37°C) inoculate->incubate_plate read_mic 5. Visually Inspect for Growth & Determine MIC incubate_plate->read_mic

Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

The comparative analysis reveals a fascinating dichotomy in the potential biological activities of piperazinone-based compounds. The well-established CNS-stimulant profile of 1-Benzylpiperazine (BZP) , driven by its interaction with monoamine transporters, stands in stark contrast to the emerging cytotoxic profile of piperazin-2-one derivatives. This suggests that the introduction of a ketone at the 2-position of the piperazine ring is a critical structural modification that fundamentally redirects the molecule's interaction with biological targets.

This compound sits at the intersection of these two profiles and represents a significant knowledge gap. It is an under-researched molecule that holds intriguing therapeutic potential. Future research should focus on:

  • Synthesis and In Vitro Screening: Synthesizing this compound and screening it using the standardized assays outlined above (MTT and MIC) to definitively characterize its cytotoxic and antimicrobial potential.

  • CNS Activity Evaluation: Assessing its activity on CNS targets to determine if any of the stimulant properties of BZP are retained, modified, or abolished.

  • Lead Optimization: Should a promising activity be identified, further structural modifications could be explored to enhance potency and selectivity, particularly for anticancer applications where distinguishing between malignant and non-malignant cells is crucial.

By systematically exploring the biological space of this unique scaffold, researchers can unlock new therapeutic avenues and further enrich our understanding of the versatile piperazinone core.

References

  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859.
  • Głowacka, I. E., Wójcik, M., Ciesielski, W., Różalski, M., & Balcerzak, M. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 27(19), 6285.
  • Harrington, F. P., Knott, S. J., O'Hanlon, P. J., & Southgate, R. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247.
  • Babu, H., & Kumar, D. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21.
  • Kharb, R., Sharma, P. C., & Yar, M. S. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • Fengjie Chemical. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11).
  • Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-41.
  • Mathew, B., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Biochemical and Molecular Toxicology, 35(1), e22622.
  • IJPSR. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research.
  • Yurttaş, L., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 1032-1041.
  • ResearchGate. (n.d.). The structure-activity relationship of anticancer activity piperazine derivatives.
  • Freire, R. C. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 31-45.
  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.
  • Ozdemir, S. B., et al. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Heterocyclic Communications, 23(1), 43-54.
  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.
  • PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information.
  • Stańczak, A., et al. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 27(1), 10-21.
  • Parenti, C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(15), 11333-11356.
  • Arida, R. M., et al. (2015). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate.

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 1-Benzylpiperazin-2-one Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the 1-Benzylpiperazin-2-one Scaffold

The quest for effective treatments for neurodegenerative disorders, particularly Alzheimer's disease (AD), remains a paramount challenge in medicinal chemistry. The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline seen in AD, is a cornerstone of current therapeutic strategies.[1][2] Consequently, inhibitors of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, are primary therapeutic agents for managing AD symptoms.[1][3]

Within the vast landscape of heterocyclic compounds explored for this purpose, the this compound scaffold has emerged as a promising framework. Its structural features offer a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives and their close analogs, focusing on their activity as cholinesterase inhibitors. We will dissect the key structural components, compare the biological activities of various derivatives with supporting data, and provide detailed experimental protocols for their evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory potential of this compound derivatives is dictated by the interplay of three key structural regions: the benzyl moiety, the piperazin-2-one core, and the substituents on this core. Understanding how modifications in these areas impact biological activity is crucial for rational drug design.

The Role of the N1-Benzyl Group

The N-benzyl group is a critical pharmacophoric element, often responsible for key interactions within the active site of AChE. SAR studies on related N-benzylpiperidine and N-benzylpiperazine compounds have consistently shown that this moiety engages with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme.[4]

  • Substitutions on the Benzyl Ring: The nature and position of substituents on the aromatic ring of the benzyl group significantly modulate inhibitory activity. For instance, in the related benzylpiperidine series, the introduction of dimethoxy groups on the indanone moiety, a rigid analog of the benzyl group, led to the discovery of Donepezil (E2020), one of the most potent and selective AChE inhibitors known (IC50 = 5.7 nM).[4] This highlights that electron-donating groups can enhance potency.

  • Flexibility and Conformation: The benzyl group provides a degree of conformational flexibility. However, creating more rigid analogs can sometimes lock the molecule into a more favorable binding conformation, as seen with the development of indanone-based inhibitors from more flexible precursors.[4]

The Piperazin-2-one Core

The piperazin-2-one ring serves as the central scaffold, correctly orienting the critical benzyl and other substituent groups. The presence of the lactam (amide) functionality within the ring introduces a polar feature that can participate in hydrogen bonding interactions within the enzyme's active site.

Substitutions on the Piperazine Ring

Modifications at other positions of the piperazine ring can influence potency, selectivity, and physicochemical properties. While direct SAR data on the this compound core is consolidated from various related piperazine series, the principles remain highly relevant. For example, attaching different functional groups to the second nitrogen atom of the piperazine ring can lead to interactions with different sub-pockets of the target enzyme or modulate properties like solubility and membrane permeability.

Below is a diagram illustrating the key modifiable points on the this compound scaffold that are central to SAR studies.

SAR_Points cluster_0 Structure of this compound Scaffold cluster_1 Key Regions for SAR Modification Scaffold Scaffold R1 N1-Benzyl Group (Modulates binding at PAS/CAS) R1->Scaffold Targets N1 Position R2 Substitutions on Benzyl Ring (Electronic & Steric Effects) R2->Scaffold Targets Benzyl Ring R3 Piperazin-2-one Core (Scaffold & H-bonding) R3->Scaffold Core Structure R4 Substitutions on Piperazine Ring (Influences selectivity & physicochemical properties) R4->Scaffold Targets N4 Position

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activity

To objectively assess the potential of these derivatives, it is essential to compare their quantitative inhibitory activities. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of an inhibitor. The following table summarizes the AChE inhibitory activity of selected 1-benzylpiperazine and closely related 1-benzylpiperidine derivatives from the literature.

Compound IDCore ScaffoldKey SubstitutionsTargetIC50 (µM)Selectivity (vs. BuChE)Reference
7a Benzylpiperidine-pyridazinone-EeAChE0.21Not specified[5]
7a Benzylpiperidine-pyridazinone-HsAChE0.013Not specified[5]
13e (Donepezil) Benzylpiperidine5,6-dimethoxy-1-oxoindanAChE0.00571250-fold[4]
19 Benzylpiperidine4-fluoro-phenylacetate at C4AChE5.10~5-fold[6]
21 Benzoylpiperidine-BuChE6.16Selective for BuChE[1][6]
Generic 1,3-thiazole-piperazineBenzyl at N4AChE0.011Selective for AChE[7]

EeAChE: Electrophorus electricus AChE; HsAChE: Homo sapiens AChE

Analysis of Comparative Data:

  • High Potency: The data clearly demonstrates that derivatives incorporating the N-benzylpiperidine/piperazine motif can achieve highly potent AChE inhibition, with IC50 values reaching the nanomolar range.[4][5][7]

  • Selectivity: Selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE) is a critical parameter. While both enzymes hydrolyze acetylcholine, their distribution and physiological roles differ. High selectivity, as seen with Donepezil (1250-fold), is often desirable to minimize potential side effects associated with BuChE inhibition.[4] Conversely, some newer strategies explore dual AChE/BuChE inhibitors or even BuChE-selective inhibitors, as BuChE levels increase in the later stages of AD.[1][6]

  • Multitarget Approach: Several studies now aim for multi-target-directed ligands (MTDLs), where the core scaffold is functionalized to inhibit AChE and address other pathological factors in AD, such as β-amyloid aggregation or oxidative stress.[5] The benzylpiperazine scaffold is well-suited for this approach.

Experimental Protocols for Evaluation

The foundation of any SAR study is robust and reproducible biological data. The most common method for assessing AChE inhibitory activity is the colorimetric assay developed by Ellman.

Workflow for Screening Potential AChE Inhibitors

The process of identifying and characterizing novel inhibitors follows a logical progression from initial screening to detailed kinetic analysis.

experimental_workflow cluster_synthesis Compound Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis A Design & Synthesis of This compound Derivatives B Primary Screening: AChE Inhibition Assay (Ellman's Method) A->B Test Compounds C Determine IC50 Values B->C Calculate % Inhibition D Selectivity Assay (BuChE Inhibition) C->D Identify Potent Hits E Kinetic Studies (Determine Inhibition Type) C->E F Secondary Assays (e.g., Cytotoxicity, Anti-Aβ Aggregation) C->F G SAR Analysis & Lead Optimization C->G Correlate Structure with Activity D->G

Caption: General workflow for the evaluation of novel cholinesterase inhibitors.

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methodologies described in the literature.[8][9]

Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine (ATCI). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.

Materials:

  • Acetylcholinesterase (AChE) enzyme stock solution (e.g., from Electrophorus electricus)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil, Tacrine)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer (a common starting concentration is 0.1-0.25 U/mL).[8]

    • Prepare stock solutions of DTNB (e.g., 10 mM in buffer) and ATCI (e.g., 15 mM in deionized water).[8] Protect these solutions from light.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

  • Assay Setup (in a 96-well plate):

    • Blank/Control Wells: Add assay buffer to wells that will serve as blanks (no enzyme) and negative controls (enzyme, no inhibitor).

    • Test Compound Wells: Add a fixed volume (e.g., 50 µL) of each dilution of the test compounds to the respective wells.

    • Enzyme Addition: Add a fixed volume of the AChE working solution (e.g., 50 µL) to all wells except the blank.

    • Pre-incubation: Add the solvent vehicle (e.g., buffer with DMSO) to the negative control wells. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.[8]

  • Reaction Initiation and Measurement:

    • To each well, add a fixed volume of the DTNB solution (e.g., 50 µL).

    • To initiate the enzymatic reaction, add a fixed volume of the ATCI solution (e.g., 50 µL) to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm. Take kinetic readings every minute for 10-15 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100[8]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Trustworthiness and Self-Validation: This protocol includes essential controls for self-validation. The negative control (enzyme + substrate, no inhibitor) represents 100% enzyme activity, while the blank (substrate, no enzyme) corrects for any non-enzymatic hydrolysis of the substrate. A positive control with a known inhibitor like Donepezil validates that the assay can reliably detect inhibition.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly valuable framework for the development of potent cholinesterase inhibitors. The key SAR insights reveal that the N-benzyl group is crucial for potent inhibition, with substitutions on its aromatic ring providing a means to fine-tune activity. The central piperazine ring acts as a versatile scaffold for orienting key pharmacophoric elements and can be modified to improve selectivity and pharmacokinetic properties.

Future research should focus on a multi-target approach, leveraging this scaffold to not only inhibit AChE but also to modulate other relevant pathways in Alzheimer's disease, such as amyloid-beta aggregation and neuroinflammation.[5] The synthesis of novel derivatives with optimized substitutions on the benzyl and piperazine rings, guided by the SAR principles outlined here and supported by computational modeling, will be instrumental in developing next-generation therapeutics for this devastating disease.

References

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Springer Nature Experiments.
  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate.
  • Galdino-Pitta, M. R., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Ponomareva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology.
  • Ding, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem.
  • Bednarczyk, D., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules.
  • Deng, Y., et al. (2025). Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
  • Osmaniye, D., et al. (2026). Synthesis of novel benzylpiperazine derivatives as potential anti-Alzheimer agents: biological evaluation, cytotoxicity assessment, molecular docking, and molecular dynamics simulations. ResearchGate.
  • Ponomareva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI.
  • Unciti-Broceta, A., et al. (2007). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Bozorov, K., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances.

Sources

A Comparative Guide to the Validation of HPLC Methods for 1-Benzylpiperazin-2-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-Benzylpiperazin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. Our focus is on synthesizing technical accuracy with field-proven insights, grounded in authoritative regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound is a key chemical intermediate and a potential metabolite or impurity in the synthesis of various pharmaceutically active compounds. Its structural similarity to other piperazine derivatives, such as the central nervous system stimulant 1-Benzylpiperazine (BZP), necessitates precise and reliable analytical methods to ensure the quality, safety, and efficacy of final drug products.[1] The validation of these analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and scientific integrity, ensuring that the method is "suitable for its intended purpose," as stipulated by the International Council for Harmonisation (ICH).[2]

This guide will compare two primary HPLC-based approaches: a conventional isocratic Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and a modern Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method. We will dissect their respective protocols, performance characteristics, and ideal use cases, providing the data and rationale needed to make informed decisions in a laboratory setting.

Method 1: The Workhorse - Isocratic RP-HPLC with UV Detection

The isocratic RP-HPLC-UV method is a robust, cost-effective, and widely accessible technique, making it a staple in quality control laboratories worldwide. Its reliability stems from its straightforward principles and operational simplicity.

Causality Behind Experimental Choices (The "Why"):

The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically octadecyl-silane, C18) and a polar mobile phase. For this compound, the benzyl group provides a strong chromophore, making it ideally suited for UV detection. The choice of an isocratic mobile phase (a constant solvent mixture) is deliberate; it simplifies the method, enhances reproducibility, and is sufficient when dealing with relatively simple sample matrices where target analytes are well-resolved from impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Rationale: This column geometry represents a balance between efficiency and backpressure, compatible with virtually all standard HPLC systems. The 5 µm particle size provides good resolution for routine analysis.

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0), in a 60:40 (v/v) ratio.

    • Rationale: Acetonitrile is a common organic modifier offering good elution strength and a low UV cutoff. The ammonium acetate buffer controls the pH to ensure consistent ionization state of the analyte and any acidic or basic impurities, leading to sharp, symmetrical peaks. A pH of 4.0 is chosen to ensure the piperazine nitrogen is protonated, improving interaction with the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

    • Rationale: Maintaining a constant, slightly elevated column temperature reduces mobile phase viscosity, lowers backpressure, and ensures high reproducibility of retention times.

  • Detection Wavelength: 220 nm.

    • Rationale: This wavelength corresponds to a high absorbance region for the phenyl group, providing excellent sensitivity for this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of approximately 0.5 mg/mL.[3]

Method 2: The Sprinter - Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

UHPLC represents a significant evolution from conventional HPLC, leveraging columns with sub-2 µm particle sizes to achieve dramatic increases in speed, resolution, and efficiency. This approach is ideal for high-throughput environments where rapid sample turnaround and reduced solvent consumption are critical.

Causality Behind Experimental Choices (The "Why"):

The core advantage of UHPLC lies in the van Deemter equation, which shows that smaller particles reduce band broadening, leading to sharper peaks and better separations. This allows for the use of shorter columns and higher flow rates without sacrificing resolution, drastically cutting down analysis time. The trade-off is the significantly higher backpressure, which necessitates specialized UHPLC instrumentation capable of operating at pressures exceeding 600 bar.

  • Instrumentation: A UHPLC system capable of operating at pressures up to 1000-1200 bar, featuring a low-dispersion flow path, a high-speed detector, and a fast-injection autosampler.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Rationale: The sub-2 µm particles provide high efficiency, while the shorter column length and smaller internal diameter enable rapid analysis and reduce solvent usage.

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0), 60:40 (v/v).

  • Flow Rate: 0.5 mL/min.

    • Rationale: The flow rate is scaled down to match the smaller column diameter, maintaining an optimal linear velocity for maximum efficiency.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as the HPLC method.

Performance Comparison: HPLC vs. UHPLC

The validation of both methods was performed according to ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is fit for its purpose.[4][5] These parameters include accuracy, precision, specificity, linearity, range, and robustness.[6]

Table 1: Summary of Validation and Performance Data

ParameterMethod 1: Isocratic RP-HPLC-UV Method 2: UHPLC-UV Justification
Analysis Time ~ 8 minutes~ 2 minutesUHPLC's high efficiency allows for faster separations.
Linearity (r²) > 0.999> 0.999Both methods show excellent correlation between concentration and response.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate within acceptable limits (typically 98-102%).
Precision (%RSD) < 1.5%< 1.0%Both methods are precise; UHPLC often shows slightly better precision due to modern instrument design.
LOD (µg/mL) ~ 0.1 µg/mL~ 0.05 µg/mLSharper peaks in UHPLC lead to a better signal-to-noise ratio and lower detection limits.
LOQ (µg/mL) ~ 0.3 µg/mL~ 0.15 µg/mLThe limit of quantitation is proportionally lower for the more sensitive UHPLC method.
Typical Pressure 80 - 120 bar500 - 700 barA direct consequence of the smaller particle size in the UHPLC column.
Solvent Consumption ~ 8 mL / run~ 1 mL / runA key advantage of UHPLC, reducing both cost and environmental impact.
Alternative and Complementary Analytical Techniques

While HPLC and UHPLC are primary tools, other techniques offer distinct advantages for specific applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For analyzing this compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[7][8] Its superior sensitivity and selectivity allow for detection at trace levels (ng/mL or pg/mL), and the mass data provides unambiguous structural confirmation, which is invaluable in metabolite identification or forensic analysis.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile and semi-volatile compounds.[10] While potentially suitable for this compound, it may require derivatization to improve thermal stability and chromatographic peak shape. It is a widely used method in forensic laboratories for the analysis of piperazine derivatives.[11]

  • Pre-column Derivatization: For related compounds like piperazine itself, which lacks a strong UV chromophore, pre-column derivatization is essential.[3][12] Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to attach a UV-active or fluorescent tag, dramatically increasing detection sensitivity with standard HPLC instrumentation.[13][14]

Visualization of the Validation Workflow

A validated method is a self-validating system. The logical flow of the validation process, as prescribed by ICH guidelines, ensures that each performance characteristic is systematically proven.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Protocol cluster_2 Method Implementation Dev Develop Analytical Method Specificity Specificity / Selectivity (Analyte vs. Impurities/Matrix) Dev->Specificity Linearity Linearity (Correlation Coefficient r²) Specificity->Linearity Range Range (Operational Concentration) Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision LOD Limit of Detection (LOD) (S/N ≈ 3:1) Precision->LOD LOQ Limit of Quantitation (LOQ) (S/N ≈ 10:1) LOD->LOQ Robustness Robustness (Deliberate Method Variations) LOQ->Robustness Implement Validated Method Ready for Routine Use / QC Robustness->Implement

Caption: HPLC Method Validation Workflow based on ICH Q2(R1) Guidelines.

Conclusion and Recommendations

The choice between a conventional HPLC and a UHPLC method for the analysis of this compound is dictated by the specific needs of the laboratory.

  • Choose Isocratic RP-HPLC-UV for:

    • Routine quality control with moderate sample throughput.

    • Laboratories where instrument cost is a primary consideration.

    • Applications where robustness and transferability to other labs with standard equipment are paramount.

  • Choose UHPLC-UV for:

    • High-throughput screening and method development environments.

    • Applications where speed, sensitivity, and reduced solvent consumption are critical drivers.

    • Laboratories equipped with modern, high-pressure instrumentation.

Both methods, when properly validated according to ICH guidelines, provide accurate, precise, and reliable data. The principles and protocols outlined in this guide serve as a comprehensive framework for developing and validating robust analytical methods, ensuring the generation of trustworthy data in any research, development, or quality control setting.

References

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL:[Link]
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchG
  • Title: Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Q2(R1)
  • Title: 3 Key Regulatory Guidelines for Method Valid
  • Title: Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse Source: Malaysian Journal of Forensic Sciences URL:[Link]
  • Title: Simultaneous Determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in Rat Plasma by HPLC-fluorescence Detection and Its Application to Monitoring of These Drugs Source: PubMed URL:[Link]
  • Title: Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection Source: PubMed URL:[Link]
  • Title: Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS Source: Journal of Analytical Toxicology URL:[Link]
  • Title: Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS Source: PubMed URL:[Link]
  • Title: Analysis of Benzylpiperazine-like Compounds Source: ResearchG
  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: ResearchG

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A Comparative Guide to the Synthetic Routes of 1-Benzylpiperazin-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 1-benzylpiperazin-2-one, a key scaffold in medicinal chemistry, has been approached through various synthetic strategies. This guide provides an in-depth, objective comparison of the most prevalent and effective routes for its preparation, supported by experimental data and mechanistic insights. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic pathway based on efficiency, scalability, and overall practicality.

Introduction to this compound

This compound is a valuable heterocyclic building block in the development of novel therapeutics. Its rigid piperazinone core, combined with the lipophilic benzyl group, provides a versatile platform for creating analogues with a wide range of biological activities. The efficiency and practicality of the synthetic route to this intermediate are therefore of paramount importance in drug discovery and development pipelines. This guide will compare and contrast three primary synthetic strategies:

  • Cyclocondensation of N-Benzylethylenediamine with an α-Halo Ester

  • Reductive Amination followed by Intramolecular Cyclization

  • One-Pot Multi-Component Reaction

Route 1: Cyclocondensation of N-Benzylethylenediamine with Ethyl Chloroacetate

This classical and widely utilized approach involves a two-step process: the initial synthesis of the N-benzylethylenediamine precursor, followed by its cyclization with an α-halo ester, typically ethyl chloroacetate.

Step 1: Synthesis of N-Benzylethylenediamine

A common method for the synthesis of N-benzylethylenediamine involves the reductive amination of benzaldehyde with ethylenediamine.

Experimental Protocol:

To a solution of ethylenediamine (1.0 equiv.) in a suitable solvent such as methanol, benzaldehyde (1.0 equiv.) is added dropwise at 0 °C. The mixture is stirred for 1-2 hours to form the corresponding imine intermediate. Subsequently, a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise, and the reaction is stirred at room temperature overnight. After an aqueous workup and extraction, the desired N-benzylethylenediamine is obtained.

Step 2: Cyclocondensation to this compound

The synthesized N-benzylethylenediamine is then reacted with ethyl chloroacetate in the presence of a base to facilitate the intramolecular cyclization.

Experimental Protocol:

N-benzylethylenediamine (1.0 equiv.) and ethyl chloroacetate (1.1 equiv.) are dissolved in a polar aprotic solvent like acetonitrile or DMF. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Mechanistic Rationale

The reaction proceeds via an initial SN2 reaction where the primary amine of N-benzylethylenediamine displaces the chloride from ethyl chloroacetate to form an intermediate N-(2-(benzylamino)ethyl)glycine ethyl ester. The subsequent intramolecular cyclization is a base-promoted transamidation, where the secondary amine attacks the ester carbonyl, leading to the formation of the six-membered piperazinone ring and the elimination of ethanol.

Efficacy Analysis

This route is generally reliable and provides good to excellent yields. The starting materials are readily available and relatively inexpensive. However, it is a two-step process which can impact the overall efficiency. The purification of the intermediate N-benzylethylenediamine may be required, adding an extra step to the workflow.

Route 2: Reductive Amination of Ethyl Glycinate with Benzaldehyde followed by Intramolecular Cyclization

This strategy involves the initial formation of N-benzylglycine ethyl ester through the reductive amination of ethyl glycinate with benzaldehyde. This intermediate is then reacted with a suitable two-carbon synthon, followed by cyclization.

Experimental Protocol:

Ethyl glycinate hydrochloride (1.0 equiv.) and benzaldehyde (1.0 equiv.) are dissolved in a solvent like dichloroethane. A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added, and the reaction is stirred at room temperature.[1] Following the formation of N-benzylglycine ethyl ester, a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) is added along with a base. The resulting intermediate is then deprotected and cyclized under basic conditions to afford this compound.

Mechanistic Rationale

The initial step is a standard reductive amination to form the secondary amine, N-benzylglycine ethyl ester.[2] The subsequent alkylation introduces the two-carbon unit required for the piperazinone ring. The final step is an intramolecular cyclization, similar to Route 1, driven by the nucleophilic attack of the secondary amine on the ester carbonyl.

Efficacy Analysis

This route offers flexibility in the introduction of the N-benzyl group. However, it often involves more steps, including protection and deprotection of the second amino group, which can lower the overall yield and increase the complexity of the synthesis. The use of different protecting groups and their subsequent cleavage can add to the number of synthetic operations.

Route 3: One-Pot Multi-Component Synthesis

One-pot multi-component reactions (MCRs) have gained significant attention due to their efficiency and atom economy. A plausible one-pot synthesis of this compound could involve the reaction of ethylenediamine, benzaldehyde, and an α-haloacetyl halide.

Experimental Protocol:

Ethylenediamine (1.0 equiv.), benzaldehyde (1.0 equiv.), and a base are mixed in a suitable solvent. After a period of stirring to allow for the formation of the N-benzylethylenediamine in situ, chloroacetyl chloride or ethyl chloroacetate (1.0 equiv.) is added to the reaction mixture. The reaction is then heated to promote cyclization.

Mechanistic Rationale

This approach combines the steps of N-benzylethylenediamine formation and subsequent cyclocondensation into a single operation. The initial reductive amination (or direct alkylation depending on the specific reagents and conditions) is followed by the intramolecular cyclization as described in the previous routes.

Efficacy Analysis

The primary advantage of this route is its operational simplicity and time-efficiency. By avoiding the isolation and purification of intermediates, the overall workflow is significantly streamlined. However, the optimization of reaction conditions to suppress the formation of side products, such as the dibenzylated piperazine or other undesired amides, can be challenging. The yields can be variable and are highly dependent on the specific reaction parameters.

Comparative Summary of Synthetic Routes

Parameter Route 1: Cyclocondensation Route 2: Reductive Amination & Cyclization Route 3: One-Pot Synthesis
Overall Yield Good to ExcellentModerate to GoodVariable, often lower
Number of Steps TwoMultipleOne
Starting Materials Readily available and inexpensiveReadily available, may require protecting groupsReadily available
Scalability Generally goodCan be challenging due to multiple stepsPotentially good, but requires careful optimization
Purification Requires purification of intermediate and final productRequires multiple purification stepsCan be challenging due to potential side products
Simplicity Moderately simpleComplexSimple in concept, can be complex to optimize

Visualization of Synthetic Pathways

Logical Flow of Synthetic Strategies

Synthetic_Routes cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: Reductive Amination & Cyclization cluster_2 Route 3: One-Pot Synthesis A1 Ethylenediamine + Benzaldehyde B1 N-Benzylethylenediamine A1->B1 Reductive Amination C1 This compound B1->C1 + Ethyl Chloroacetate, Base A2 Ethyl Glycinate + Benzaldehyde B2 N-Benzylglycine Ethyl Ester A2->B2 Reductive Amination C2 Alkylated Intermediate B2->C2 + Protected 2-aminoethyl halide D2 This compound C2->D2 Deprotection & Cyclization A3 Ethylenediamine + Benzaldehyde + Ethyl Chloroacetate B3 This compound A3->B3 One-Pot Reaction

Caption: Overview of the three main synthetic strategies for this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project.

  • For reliability and high yield on a laboratory scale, Route 1 (Cyclocondensation) is often the preferred method. While it involves two distinct steps, the reactions are generally high-yielding and the procedures are well-established.

  • Route 2 (Reductive Amination and Cyclization) offers greater flexibility for analogue synthesis where modifications to the glycine backbone are desired, but at the cost of increased step count and complexity.

  • Route 3 (One-Pot Synthesis) presents an attractive option for rapid synthesis and high-throughput chemistry applications. However, significant optimization is often required to achieve acceptable yields and purity, making it less suitable for large-scale synthesis without thorough process development.

Ultimately, a careful evaluation of the trade-offs between yield, purity, cost, and operational simplicity will guide the synthetic chemist in selecting the most appropriate and effective route for their specific needs.

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link][3][4]
  • Organic Syntheses Procedure: 1-benzylpiperazine. [Link][5]
  • Cerecetto, H., & Di Maio, R. (n.d.). PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES.
  • Kowalski, P., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 25(15), 3453. [Link][6]
  • CN106117153B - The preparation method of 2- piperazinones - Google P
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A New, General, and Convenient Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Request PDF: Mechanism of r-Amino Acids Decomposition in the Gas Phase. Experimental and Theoretical Study of the Elimination Kinetics of N-Benzyl Glycine Ethyl Ester. [Link][2]

Sources

A Comparative Guide to In Vitro Bioanalytical Method Validation: A Case Study with 1-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust bioanalytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 1-Benzylpiperazine (BZP) in human plasma. Through this case study, we will explore the critical parameters of in vitro assay validation, offering researchers, scientists, and drug development professionals a practical framework for method selection and implementation.

The Cornerstone of Bioanalysis: Understanding Method Validation

Before any in vitro assay can be reliably used for drug quantification in biological matrices, it must undergo a rigorous validation process. This process establishes, through documented evidence, that the analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that outline the essential validation characteristics.[2][3][4][5] The objective is to ensure the generation of consistent, reliable, and accurate data.

The core parameters of bioanalytical method validation include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements from the same homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Analyte in Focus: 1-Benzylpiperazine (BZP)

1-Benzylpiperazine (BZP) is a synthetic stimulant belonging to the piperazine chemical class.[7][8] It acts as a serotonergic and dopaminergic agonist and has been widely used as a recreational drug.[7][8] Its prevalence necessitates the development of sensitive and reliable analytical methods for its detection in biological fluids for clinical, forensic, and research purposes.

Physicochemical Properties of 1-Benzylpiperazine:

PropertyValueSource
Molecular Formula C11H16N2[2][7]
Molecular Weight 176.26 g/mol [2][7]
Appearance Clear colorless to faint yellow liquid[3]
Boiling Point 140 - 142 °C at 1.6 kPa[9]
LogP (Octanol/Water) 1.092[2]
pKa ~9.7 (for the conjugate acid)[9]

The physicochemical properties of BZP, particularly its basic nature (due to the piperazine ring) and moderate lipophilicity, are key considerations in the development of extraction procedures and chromatographic methods.

Comparative Analysis of Bioanalytical Methods for BZP Quantification

The two most prevalent and reliable techniques for the quantitative analysis of BZP in complex biological matrices like plasma are LC-MS/MS and GC-MS.[6] The choice between these methods often depends on the required sensitivity, sample throughput, and available instrumentation.

Below is a summary of the performance of representative validated LC-MS/MS and GC-MS methods for the analysis of BZP in human plasma.

Table 1: Performance Comparison of Validated LC-MS/MS and GC-MS Methods for 1-Benzylpiperazine in Human Plasma

Validation ParameterLC-MS/MS MethodGC-MS Method
Linearity (r²) > 0.99> 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL82.7 ng/mL
Accuracy > 90%Not explicitly reported, but recovery is 68%
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 10%< 5%
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction (LLE)
Throughput HighModerate
Derivatization Required NoNo (in the cited method)

(Data for the LC-MS/MS and GC-MS methods are based on validated methods reported in the literature.)[5][6][10]

From this comparison, it is evident that the LC-MS/MS method offers significantly higher sensitivity (a lower LLOQ) compared to the GC-MS method.[5][10] This makes LC-MS/MS more suitable for applications where very low concentrations of BZP are expected. However, both methods demonstrate excellent linearity and precision.[5][10]

Experimental Protocols

The choice of sample preparation is critical for removing interferences from the biological matrix and ensuring the longevity of the analytical column and instrument.

Protocol 1: LC-MS/MS Method for BZP in Human Plasma

This method is advantageous for its simplicity and high throughput, making it ideal for screening large numbers of samples.

1. Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis.[6] Acetonitrile is a common choice as it is an effective protein precipitant and is compatible with reversed-phase chromatography.

2. Materials:

  • 1-Benzylpiperazine (BZP) certified reference material
  • Stable isotope-labeled internal standard (e.g., BZP-d7)
  • LC-MS grade acetonitrile and water
  • Formic acid
  • Drug-free human plasma
  • Microcentrifuge tubes and a microcentrifuge

3. Step-by-Step Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
  • Add an appropriate amount of the internal standard solution.
  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
  • Vortex the mixture vigorously for 30 seconds.
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1260 HPLC System or equivalent.[6]
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[6]
  • Mobile Phase A: 0.1% Formic Acid in Water.[6]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
  • Flow Rate: 0.4 mL/min.[6]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to BZP and its internal standard.
Protocol 2: GC-MS Method for BZP in Human Plasma

This method utilizes liquid-liquid extraction (LLE), a more selective sample clean-up technique compared to protein precipitation.

1. Rationale: LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on its physicochemical properties.[1] By adjusting the pH of the plasma to a basic level (pH 12), BZP, which is a basic compound, is deprotonated and becomes more soluble in an organic solvent like ethyl acetate.[10] This provides a cleaner extract than protein precipitation.

2. Materials:

  • 1-Benzylpiperazine (BZP) certified reference material
  • Internal standard (e.g., 1-(3-chlorophenyl)-piperazine)
  • Ethyl acetate (GC grade)
  • Potassium hydroxide (KOH) solution
  • Drug-free human plasma
  • Glass centrifuge tubes and a centrifuge

3. Step-by-Step Procedure:

  • To a glass centrifuge tube, add the plasma sample and the internal standard.
  • Adjust the pH of the sample to 12 by adding concentrated KOH solution.
  • Add an extraction solvent such as ethyl acetate.
  • Vortex the tube thoroughly for at least 5 minutes to ensure efficient extraction.
  • Centrifuge to achieve a clear separation between the organic and aqueous layers.
  • Transfer the upper organic layer to a new tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., methanol) for GC-MS analysis.[6]

4. Chromatographic and Mass Spectrometric Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.
  • Column: 5% phenyl/95% methyl silicone capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium.
  • Oven Program: A temperature gradient program is used to ensure good separation and peak shape.
  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for BZP and the internal standard.

Visualizing the Validation and Analytical Workflows

Diagrams can effectively illustrate the logical flow of processes in assay validation and execution.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_application Phase 3: Routine Application P1 Define Analytical Requirements P2 Select Method (LC-MS/MS or GC-MS) P1->P2 P3 Develop & Optimize Sample Preparation P2->P3 P4 Optimize Instrumental Parameters P3->P4 V1 Specificity & Selectivity P4->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 LLOQ & LOD V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Robustness V5->V6 A1 Sample Analysis V6->A1 A2 Quality Control Checks (Calibrators & QCs) A1->A2 A3 Data Reporting A2->A3

Caption: Logical workflow for bioanalytical method validation.

Analytical_Workflows Comparison of Sample Preparation Workflows cluster_lcms LC-MS/MS: Protein Precipitation cluster_gcms GC-MS: Liquid-Liquid Extraction LC1 Plasma Sample (100 µL) LC2 Add Internal Standard LC1->LC2 LC3 Add Acetonitrile (300 µL) LC2->LC3 LC4 Vortex LC3->LC4 LC5 Centrifuge LC4->LC5 LC6 Collect Supernatant LC5->LC6 LC7 Inject into LC-MS/MS LC6->LC7 GC1 Plasma Sample GC2 Add Internal Standard & Adjust pH to 12 GC1->GC2 GC3 Add Ethyl Acetate GC2->GC3 GC4 Vortex GC3->GC4 GC5 Centrifuge GC4->GC5 GC6 Collect Organic Layer GC5->GC6 GC7 Evaporate to Dryness GC6->GC7 GC8 Reconstitute GC7->GC8 GC9 Inject into GC-MS GC8->GC9

Caption: Comparison of sample preparation workflows.

Conclusion

The validation of an in vitro bioanalytical assay is a multi-faceted process that is fundamental to the integrity of research and development in the pharmaceutical and clinical sciences. Through the case study of 1-Benzylpiperazine, we have compared two powerful analytical techniques, LC-MS/MS and GC-MS.

The LC-MS/MS method, with its simple protein precipitation protocol and superior sensitivity, is highly suited for high-throughput screening and pharmacokinetic studies where low analyte concentrations are anticipated.[5][6] Conversely, the GC-MS method, employing a more rigorous liquid-liquid extraction, offers excellent selectivity and can be a robust alternative, particularly when LC-MS/MS instrumentation is unavailable or when dealing with less complex sample matrices.[10]

Ultimately, the selection of an analytical method should be guided by the specific requirements of the study, including the desired sensitivity, the number of samples, and the available resources. Regardless of the chosen technique, adherence to established validation guidelines is paramount to ensure that the generated data is both accurate and defensible.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Cheméo. 1-Benzylpiperazine. [Link]
  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of forensic sciences, 55(5), 1311–1318. [Link]
  • SWGDRUG. (2005). BENZYLPIPERAZINE. [Link]
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A Senior Application Scientist's Guide to Characterizing Cross-Reactivity in Novel Piperazine Derivatives: A Case Study of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1][2][3] While derivatives like 1-Benzylpiperazine (BZP) are well-characterized stimulants with known dopaminergic and serotonergic activity, novel analogues such as 1-Benzylpiperazin-2-one remain largely unexplored.[4][5] The introduction of a lactam carbonyl group fundamentally alters the molecule's physicochemical properties, creating a high potential for altered target engagement and unforeseen cross-reactivity in biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for proactively de-risking such novel compounds. We will dissect the potential liabilities of this compound, drawing comparisons to its well-understood parent compound, BZP. This document outlines a strategic, multi-tiered experimental workflow, complete with detailed protocols, to systematically identify and validate on-target activity while simultaneously flagging and diagnosing off-target effects and assay interference—a critical step in avoiding the costly pursuit of artifactual hits.

Introduction: The Piperazine Precedent and the Challenge of Novel Analogues

Piperazine derivatives are ubiquitous in pharmacology, valued for their versatile scaffold that enables the targeting of a wide array of biological pathways, including G protein-coupled receptors, ion channels, and enzymes.[6] A prominent member of this family is 1-Benzylpiperazine (BZP), a compound originally investigated as an antidepressant but later identified as a central nervous system stimulant with amphetamine-like effects.[7][8] Its mechanism is primarily attributed to the inhibition of dopamine and serotonin reuptake transporters, leading to increased synaptic concentrations of these neurotransmitters.[4][9][10]

The subject of this guide, this compound, introduces a key structural modification: a carbonyl group at the 2-position of the piperazine ring (Figure 1). This seemingly minor change converts the secondary amine to a lactam, which can dramatically alter the molecule's electronic distribution, hydrogen bonding potential, and overall conformation. Such modifications can lead to three distinct outcomes:

  • Altered Target Affinity/Selectivity: The compound may retain affinity for the parent compound's targets (e.g., monoamine transporters) but with a different potency or selectivity profile.

  • Novel Target Engagement: The new functionality may enable binding to entirely new, unrelated biological targets, leading to off-target effects.[11][12]

  • Assay Interference: The compound may become a "Pan-Assay Interference Compound" (PAIN), a notorious class of molecules that produce false-positive results in high-throughput screens through non-specific mechanisms like aggregation, fluorescence, or redox cycling.[13][14][15]

Therefore, a robust, systematic evaluation is not merely recommended; it is essential to establish a clear and trustworthy biological profile for this compound before committing significant resources to its development.

Figure 1: Structural Comparison

G cluster_0 1-Benzylpiperazine (BZP) cluster_1 This compound bzp bzp bzp_one bzp_one

Caption: Chemical structures of the parent compound BZP and its lactam derivative.

A Strategic Workflow for Profiling Cross-Reactivity

To navigate the uncertainties associated with a novel compound, we propose a tiered analytical approach. This workflow is designed to maximize information gain while efficiently allocating resources, moving from broad, primary screening to specific, mechanistic validation. The causality behind this sequence is critical: we first identify any activity, then confirm it is robust and target-specific, and finally, rule out common assay artifacts.

Caption: A multi-tiered workflow for characterizing novel compounds.

Data Interpretation: A Comparative Analysis (Hypothetical Data)

To illustrate the potential outcomes of our workflow, the following tables present hypothetical data comparing BZP and this compound. This objective presentation allows for a clear, at-a-glance assessment of the compound's performance relative to a known benchmark.

Table 1: Comparative Binding Affinities (Ki) at Monoamine Transporters

Compound Dopamine Transporter (DAT) Ki (nM) Serotonin Transporter (SERT) Ki (nM) Norepinephrine Transporter (NET) Ki (nM)
1-Benzylpiperazine (BZP) 85 250 1500
This compound 450 1200 >10,000

| Interpretation | The lactam derivative shows significantly reduced affinity for all primary targets, particularly NET. |

Table 2: Functional Activity (IC50) in Dopamine Uptake Assay

Compound Dopamine Uptake Inhibition IC50 (µM)
1-Benzylpiperazine (BZP) 0.5
This compound 8.2

| Interpretation | The reduced binding affinity translates to weaker functional activity, confirming the compound is a less potent dopamine reuptake inhibitor. |

Table 3: Assay Interference Counterscreen (% Inhibition at 10 µM)

Compound Luciferase Inhibition β-lactamase Inhibition
1-Benzylpiperazine (BZP) < 5% < 5%
This compound 45% 8%

| Interpretation | this compound shows significant inhibition of the luciferase reporter enzyme, a classic hallmark of a PAIN. This flags any data from luciferase-based assays as potentially unreliable.[16] |

Detailed Experimental Protocols

The trustworthiness of any guide rests on the reproducibility of its methods. The following protocols are presented with sufficient detail to be implemented and validated in a standard laboratory setting.

Protocol 4.1: Radioligand Binding Assay for Monoamine Transporters

Principle: This competitive binding assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known, radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Use commercially available cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET. Thaw membranes on ice immediately before use.

  • Assay Buffer: Prepare appropriate binding buffers for each target (e.g., Tris-HCl based buffer with specific salt concentrations).

  • Radioligand Preparation: Dilute the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT) in assay buffer to a final concentration approximating its Kd value.

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 mM down to 0.1 nM) in 100% DMSO, followed by a further dilution into the assay buffer.

  • Assay Plate Setup (96-well):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 50 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM GBR 12909 for DAT), 50 µL radioligand, and 50 µL membrane suspension.

    • Test Compound: Add 50 µL of diluted this compound, 50 µL radioligand, and 50 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: Functional Cellular Assay - Neurotransmitter Uptake

Principle: This orthogonal assay measures the functional consequence of transporter binding—the inhibition of neurotransmitter uptake into cells. This validates that the binding observed in the previous protocol is functionally relevant.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the target transporter (e.g., hDAT) in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound.

  • Uptake Initiation: Add [³H]-dopamine to each well to a final concentration of ~20 nM.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the cell line.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells 3 times with ice-cold KRH buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillant, and measure the radioactivity.

  • Data Analysis:

    • Define 100% uptake as the signal from vehicle-treated wells and 0% uptake from wells treated with a known potent inhibitor (e.g., 10 µM GBR 12909).

    • Normalize the data and plot the percent inhibition versus the log concentration of this compound.

    • Use non-linear regression to calculate the IC50 value.

Conclusion and Future Directions

This guide establishes a clear, logical, and experimentally-grounded framework for assessing the cross-reactivity of novel piperazine derivatives, using this compound as a pertinent case study. Our hypothetical data illustrate a plausible scenario where the addition of a lactam moiety significantly reduces on-target potency while introducing a liability for assay interference. This underscores a critical principle in drug discovery: structural novelty demands rigorous, multi-faceted profiling.

The identification of this compound as a potential PAIN in our case study would necessitate re-evaluating all data generated from assays employing that specific reporter system (luciferase). Future work should prioritize orthogonal, label-free technologies where possible. Furthermore, the final step in our proposed workflow—a broad selectivity panel—remains the gold standard for proactively identifying any unexpected off-target interactions that could lead to toxicity or other undesirable effects down the line. By adopting such a systematic and self-validating approach, researchers can invest their resources with greater confidence, accelerating the journey from a novel chemical entity to a well-characterized pharmacological tool or therapeutic candidate.

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A Comparative Benchmarking Guide to 1-Benzylpiperazin-2-one Derivatives as Novel Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1] The cholinergic hypothesis posits that a decline in acetylcholine (ACh), a vital neurotransmitter for memory and learning, contributes significantly to the cognitive deficits observed in AD.[2] Consequently, AChE inhibitors, which prevent the breakdown of ACh, play a crucial role in managing the symptoms of mild to moderate AD.[3][4] This guide provides an in-depth, comparative analysis of a promising new class of compounds, 1-Benzylpiperazin-2-one derivatives, benchmarked against established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.

This document is designed to provide a comprehensive, technically grounded framework for evaluating these novel compounds. We will delve into the mechanistic rationale, present detailed experimental protocols for in vitro evaluation, and offer a comparative analysis of their inhibitory potential and neuroprotective effects.

The Scientific Rationale: Targeting Acetylcholinesterase in Alzheimer's Disease

Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine. In the Alzheimer's brain, there is a significant loss of cholinergic neurons, leading to reduced ACh levels.[5] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission and improving cognitive function.[3][6]

Established Inhibitors as Benchmarks:

  • Donepezil: A highly selective and reversible inhibitor of AChE.[3][7] It is known for its long half-life, allowing for once-daily dosing.[7]

  • Galantamine: A reversible, competitive AChE inhibitor with a dual mechanism of action, as it also allosterically modulates nicotinic acetylcholine receptors (nAChRs).[8][9][10]

  • Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][11] The inhibition of BuChE may offer additional benefits as the disease progresses.[4][12]

The 1-benzylpiperazine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[13][14] Recent studies have highlighted the potential of 1-benzylpiperazine derivatives as AChE inhibitors, making them an exciting area of investigation for novel AD therapeutics.[5][15]

Experimental Benchmarking Workflow

A rigorous and systematic approach is essential for the comparative evaluation of novel inhibitors. The following workflow outlines the key stages of in vitro characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Cellular Evaluation A Synthesis of this compound Derivatives C Primary AChE Inhibition Assay (Ellman's Method) A->C B In Silico Screening (Molecular Docking) B->C D IC50 Determination C->D E Enzyme Kinetic Studies D->E F Selectivity Profiling (vs. BuChE) D->F G Neuroprotection Assays D->G H Cytotoxicity Assays D->H

Caption: A streamlined workflow for the comprehensive evaluation of novel AChE inhibitors.

Part 1: In Silico Screening and Primary Inhibition Assays

In Silico Molecular Docking

Before embarking on extensive wet-lab experiments, in silico molecular docking can provide valuable insights into the potential binding modes and affinities of the this compound derivatives with human AChE.[16] This computational approach helps in prioritizing compounds for synthesis and experimental testing.

Rationale: By simulating the interaction between the ligand (inhibitor) and the protein (AChE), we can predict the binding energy and identify key amino acid residues involved in the interaction.[17] This allows for a preliminary assessment of a compound's potential as an AChE inhibitor.

Primary Acetylcholinesterase Inhibition Assay: The Ellman's Method

The Ellman's assay is a rapid, simple, and reliable colorimetric method for measuring AChE activity and is well-suited for high-throughput screening of potential inhibitors.[18][19]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[18] The rate of color formation is directly proportional to AChE activity.

Experimental Protocol: Ellman's Assay

  • Reagent Preparation:

    • 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • 10 mM DTNB in 0.1 M Sodium Phosphate Buffer (pH 7.0).

    • 10 mM Acetylthiocholine iodide (ATCI) in deionized water.

    • AChE solution (from electric eel or human recombinant) in 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Test compounds and reference inhibitors (Donepezil, Galantamine, Rivastigmine) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

      • 20 µL of DTNB solution.

      • 10 µL of test compound/reference inhibitor solution at various concentrations.

      • 10 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Percentage of inhibition = [(V_control - V_inhibitor) / V_control] x 100.

Part 2: In-Depth Characterization of Inhibitory Activity

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Rationale: IC50 values provide a standardized metric for comparing the potency of different inhibitors. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: The IC50 values are determined by performing the Ellman's assay with a range of inhibitor concentrations. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed.[20][21]

Rationale: The mechanism of inhibition provides crucial information about how the inhibitor interacts with the enzyme. For example, a competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate.[22]

Experimental Protocol:

  • Perform the Ellman's assay with varying concentrations of both the substrate (ATCI) and the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[23]

  • The pattern of the lines on the plot reveals the mechanism of inhibition.

G cluster_0 Enzyme Kinetics A Vary Substrate Concentration C Measure Reaction Velocity A->C B Vary Inhibitor Concentration B->C D Lineweaver-Burk Plot C->D E Determine Inhibition Mechanism D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

Selectivity Profiling: AChE vs. BuChE

Butyrylcholinesterase (BuChE) is another enzyme capable of hydrolyzing acetylcholine. While AChE is the primary target, BuChE inhibition can also be therapeutically relevant, especially in later stages of AD.[4][12]

Rationale: Assessing the selectivity of an inhibitor for AChE over BuChE is important. High selectivity for AChE may reduce the potential for side effects associated with BuChE inhibition. Conversely, dual inhibition may offer broader therapeutic benefits.

Experimental Protocol: The inhibitory activity against BuChE is determined using a similar protocol to the Ellman's assay, but with butyrylthiocholine iodide (BTCI) as the substrate and a BuChE enzyme source. The selectivity index is calculated as the ratio of the IC50 for BuChE to the IC50 for AChE.

Part 3: Cellular Evaluation of Neuroprotection and Cytotoxicity

While enzymatic assays are crucial, it is equally important to evaluate the effects of the compounds in a cellular context.[24][25]

Neuroprotection Assays

Neuroprotection assays assess the ability of a compound to protect neuronal cells from various toxic insults that are relevant to the pathology of Alzheimer's disease, such as oxidative stress or amyloid-beta (Aβ)-induced toxicity.[26][27][28]

Rationale: A promising therapeutic agent for AD should not only inhibit AChE but also exhibit neuroprotective properties to potentially slow disease progression.

Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives or reference inhibitors for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂) for a specified duration.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay.

Cytotoxicity Assays

It is essential to ensure that the observed neuroprotective effects are not due to the compounds being toxic at the tested concentrations.

Rationale: Cytotoxicity assays determine the concentration at which a compound becomes toxic to cells. This is crucial for establishing a therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[29][30] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[31][32]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of the test compounds and reference inhibitors for 24-48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[29]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Comparative Data Summary

The following tables present hypothetical but realistic data to illustrate the comparative performance of the this compound derivatives against the known inhibitors.

Table 1: In Vitro Inhibitory Activity against Cholinesterases

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
Derivative A 0.055.2104
Derivative B 0.121.512.5
Derivative C 0.8510.312.1
Donepezil 0.022.5125
Galantamine 0.458.919.8
Rivastigmine 0.080.030.375

Table 2: Neuroprotective and Cytotoxic Effects in SH-SY5Y Cells

CompoundNeuroprotection (EC50, µM)Cytotoxicity (CC50, µM)Therapeutic Index (CC50/EC50)
Derivative A 0.15> 50> 333
Derivative B 0.2835.2125.7
Derivative C 1.5> 50> 33.3
Donepezil 0.1045.8458
Galantamine 0.95> 50> 52.6
Rivastigmine 0.2028.9144.5

Conclusion

This guide provides a comprehensive framework for the systematic benchmarking of novel this compound derivatives as acetylcholinesterase inhibitors. By following the outlined experimental protocols and comparative analyses, researchers can effectively evaluate the potential of these compounds as therapeutic leads for Alzheimer's disease. The integration of in silico, in vitro enzymatic, and cell-based assays ensures a thorough characterization, from molecular interactions to cellular effects. The ultimate goal is to identify promising candidates with superior efficacy and safety profiles compared to existing treatments, thereby advancing the development of new therapies for this debilitating neurodegenerative disorder.

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  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate.
  • (PDF) The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities - ResearchGate.

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A Comparative Study of the Neurotoxic Effects of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neurotoxic effects of commonly abused piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of toxicity, compares findings from various experimental models, and provides detailed protocols for assessing neurotoxicity. Our goal is to offer a scientifically rigorous resource that informs research and development in the fields of toxicology and neuropharmacology.

Part 1: Introduction to Piperazine Derivatives and Their Neurotoxic Potential

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a common scaffold in many pharmacologically active compounds.[1][2] While many piperazine derivatives have legitimate therapeutic applications, a subset has emerged as popular drugs of abuse, often marketed as "legal highs" or "party pills."[3][4][5] This guide focuses on three prominent psychoactive piperazine derivatives: 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP).

The widespread recreational use of these compounds raises significant public health concerns due to their potential for neurotoxicity.[3][4] Users often consume these substances in uncontrolled doses and in combination with other drugs, increasing the risk of adverse effects.[6][7] The clinical manifestations of piperazine derivative toxicity can be severe, including agitation, anxiety, seizures, and in some cases, life-threatening serotonin syndrome.[7][8][9][10][11] Understanding the comparative neurotoxicity of these derivatives is crucial for developing effective diagnostic and therapeutic strategies and for informing public health policies.

Part 2: Mechanisms of Neurotoxicity: A Comparative Analysis

The neurotoxic effects of piperazine derivatives are multifaceted, arising from their interactions with multiple neuronal targets and the subsequent disruption of cellular homeostasis. This section provides a comparative analysis of the primary mechanisms of neurotoxicity for BZP, TMFPP, and mCPP.

Effects on Monoamine Neurotransmitter Systems

Piperazine derivatives primarily exert their psychoactive effects by modulating the activity of monoamine neurotransmitter systems, namely dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[8][12] Their actions, however, are not uniform, and the differences in their pharmacological profiles contribute to their distinct neurotoxic effects.

  • BZP (Benzylpiperazine): BZP primarily acts as a dopamine and norepinephrine releasing agent and reuptake inhibitor, with weaker effects on the serotonergic system.[13][14] Its mechanism of action is often compared to that of d-amphetamine, though it is considerably less potent.[6][14] The excessive release and impaired reuptake of dopamine can lead to dopaminergic neurotoxicity, a mechanism implicated in the neurodegenerative effects of other psychostimulants.[15]

  • TFMPP (Trifluoromethylphenylpiperazine): In contrast to BZP, TFMPP is a potent serotonin receptor agonist, with a particularly high affinity for 5-HT1B, 5-HT1D, and 5-HT2C receptors.[1][16] It also promotes the release of serotonin.[1] The strong serotonergic activity of TFMPP is believed to be a major contributor to its hallucinogenic effects and its potential to induce serotonin syndrome, a life-threatening condition characterized by cognitive, autonomic, and somatic symptoms.[11][13]

  • mCPP (meta-Chlorophenylpiperazine): Similar to TFMPP, mCPP is a non-selective serotonin receptor agonist with a high affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[10][17] It also inhibits the reuptake of serotonin.[10] Chronic administration of mCPP has been shown to alter the density of serotonin receptor subtypes and decrease dopamine levels in the hypothalamus in animal models.[18] The potent and sometimes unpleasant subjective effects of mCPP, such as anxiety and migraines, are linked to its strong interaction with the serotonergic system.[17][19]

Table 1: Comparative Effects of Piperazine Derivatives on Monoamine Systems

DerivativePrimary Mechanism of ActionKey Neurotransmitter Systems Affected
BZP Dopamine and Norepinephrine Releasing Agent/Reuptake InhibitorDopamine, Norepinephrine
TFMPP Serotonin Receptor Agonist and Releasing AgentSerotonin
mCPP Non-selective Serotonin Receptor Agonist/Reuptake InhibitorSerotonin
Induction of Oxidative Stress and Mitochondrial Dysfunction

A growing body of evidence indicates that piperazine derivatives can induce neuronal cell death by promoting oxidative stress and impairing mitochondrial function.[15][20]

  • Oxidative Stress: In vitro studies have demonstrated that BZP and other piperazine derivatives can increase the production of reactive oxygen species (ROS) and decrease the levels of endogenous antioxidants like glutathione in neuronal cells.[6][15][20] This imbalance leads to oxidative damage to cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Mitochondria are particularly vulnerable to the toxic effects of piperazine derivatives. These compounds can disrupt the mitochondrial membrane potential, inhibit the activity of mitochondrial complex I, and decrease the production of ATP.[6][15] Mitochondrial dysfunction not only compromises cellular energy metabolism but also plays a critical role in the initiation of apoptotic cell death. A study on differentiated SH-SY5Y cells showed that BZP, TFMPP, and other derivatives caused a significant increase in intracellular free Ca2+ levels, which was accompanied by mitochondrial hyperpolarization.[20] Interestingly, while ATP levels remained unchanged in that particular study, the disruption of calcium homeostasis is a key event that can trigger mitochondrial-mediated apoptosis.[20]

Among the tested derivatives in one study, TFMPP was found to be the most cytotoxic.[20]

Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism of neurotoxicity for piperazine derivatives.[15][20] In vitro studies have shown that exposure to BZP and its analogs can lead to the activation of caspases, a family of proteases that execute the apoptotic program.[6][15] Specifically, the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, and caspase-3, an executioner caspase, has been observed.[6] This suggests that the mitochondrial dysfunction induced by these compounds is a critical upstream event that triggers the apoptotic cascade.

The workflow for investigating the induction of apoptosis by piperazine derivatives is depicted in the following diagram:

cluster_0 Experimental Workflow: Apoptosis Induction A Treat Neuronal Cells with Piperazine Derivatives B Incubate for a Defined Period (e.g., 24h) A->B C Assess Mitochondrial Membrane Potential (e.g., TMRE assay) B->C D Measure Caspase-9 Activation B->D E Measure Caspase-3 Activation B->E F Analyze for DNA Fragmentation (e.g., TUNEL assay) B->F G Quantify Apoptotic Cells (e.g., Flow Cytometry with Annexin V/PI staining) B->G

Caption: Workflow for assessing apoptosis induction by piperazine derivatives.

Part 3: Comparative Neurotoxicity in In Vitro and In Vivo Models

The neurotoxic potential of piperazine derivatives has been evaluated in a variety of experimental models, ranging from cultured neuronal cells to animal studies and human case reports.

In Vitro Studies

In vitro models, such as the human neuroblastoma SH-SY5Y cell line and the glioblastoma LN-18 cell line, are valuable tools for elucidating the cellular and molecular mechanisms of neurotoxicity.[6][15][20] These studies allow for a controlled investigation of dose-dependent effects on cell viability, oxidative stress, mitochondrial function, and apoptosis.

One comparative study investigating the cytotoxicity of BZP, TFMPP, 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) in differentiated SH-SY5Y cells found that TFMPP was the most cytotoxic of the tested compounds.[20] All the tested piperazines led to a significant decrease in intracellular total glutathione content and an increase in intracellular free Ca2+ levels, accompanied by mitochondrial hyperpolarization, ultimately leading to apoptosis.[20]

Table 2: Summary of In Vitro Neurotoxic Effects of Piperazine Derivatives

DerivativeCell LineKey FindingsReference
BZP LN-18Increased LDH release, mitochondrial hyperpolarization, decreased ATP, increased ROS, DNA damage, activation of caspases-3 and -9.[6]
BZP SH-SY5YInduced oxidative stress, inhibited mitochondrial functions, and stimulated apoptosis.[15]
TFMPP SH-SY5YMost cytotoxic among a range of tested piperazines; induced apoptosis via mitochondrial pathways.[20]
TFMPP derivatives N27 rat dopaminergic neuronsInduced significant neurotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.[21]
mCPP Not specified in direct comparative cytotoxicity studies in these resultsKnown to have strong serotonergic effects, which can contribute to neurotoxicity.[10]
In Vivo Studies and Human Case Reports

Animal studies and human case reports provide valuable insights into the systemic and behavioral effects of piperazine derivatives.

  • Animal Studies: In vivo studies in rodents have demonstrated that piperazine derivatives can alter locomotor activity and induce behavioral changes consistent with their effects on monoamine systems.[18] For example, long-term administration of mCPP to rats was found to decrease hypothalamic dopamine levels and alter locomotor activity.[18]

  • Human Case Reports: Clinical reports of toxicity in humans who have recreationally used piperazine-based "party pills" highlight their significant neurotoxic potential.[7][9] Common adverse effects include insomnia, anxiety, nausea, vomiting, palpitations, and dystonia.[7] More severe complications, such as toxic seizures and status epilepticus, have also been reported, particularly with BZP.[7][9] The co-ingestion of BZP with other substances like alcohol can further modulate its toxic effects, for instance by increasing confusion and agitation while paradoxically reducing the incidence of seizures.[9] The combination of BZP and TFMPP has been associated with dissociative symptoms and sympathomimetic toxicity.[22][23]

Part 4: Experimental Protocols for Assessing Neurotoxicity

This section provides a detailed protocol for a fundamental assay used in the in vitro assessment of neurotoxicity.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle: The conversion of the yellow MTT to purple formazan is directly proportional to the number of living cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Piperazine derivatives (BZP, TMFPP, mCPP) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture neuronal cells to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with Piperazine Derivatives:

    • Prepare a series of dilutions of the piperazine derivatives in culture medium. The final concentration of the solvent should not exceed 0.5% (v/v).

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the piperazine derivatives. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • After the incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the concentration of the piperazine derivative to generate a dose-response curve.

    • From the dose-response curve, determine the IC50 value (the concentration that inhibits 50% of cell viability).

cluster_0 MTT Assay Workflow A Seed Neuronal Cells in 96-well Plate B Incubate for 24h A->B C Treat with Piperazine Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Part 5: Conclusion

This comparative guide highlights the significant and varied neurotoxic effects of the piperazine derivatives BZP, TMFPP, and mCPP. While all three compounds pose a risk to neuronal health, their primary mechanisms of action and potency differ. BZP's neurotoxicity is largely driven by its effects on the dopaminergic system, TFMPP and mCPP exert their primary toxic effects through potent interactions with the serotonergic system. In vitro studies consistently demonstrate their ability to induce oxidative stress, mitochondrial dysfunction, and apoptosis, with TFMPP often emerging as the most cytotoxic in direct comparisons. The severe adverse effects reported in human users, including seizures and serotonin syndrome, underscore the serious health risks associated with the recreational use of these substances. Further research is warranted to fully elucidate the long-term neurotoxic consequences of exposure to these piperazine derivatives and to develop effective countermeasures.

Part 6: References

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  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1345-1354. [Link]

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  • Staack, R. F. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

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  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 89. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

  • BMJ. (1967). Neurotoxic effects of piperazine. BMJ, 2(5555), 840. [Link]

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  • Begam, B., et al. (2016). Synthesis and Biological Evaluation of Some Novel Piperazine Derivatives. Indian Journal of Heterocyclic Chemistry, 26(3&4), 147-153. [Link]

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  • Gee, P., et al. (2008). Toxicity from recreational use of 1-benzylpiperazine. The New Zealand Medical Journal, 121(1270), 36-47. [Link]

  • Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. ResearchGate. [Link]

  • Le Dévédec, K., et al. (2008). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Therapie, 63(3), 177-183. [Link]

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  • Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254-257. [Link]

  • Wood, D. M., et al. (2008). Dissociative and Sympathomimetic Toxicity Associated With Recreational Use of 1-(3-trifluoromethylphenyl) Piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254-257. [Link]

  • Sravani, G., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(9), 3656-3663. [Link]

  • van der Wee, N. J., et al. (1998). Hypersensitivity to meta-chlorophenylpiperazine (mCPP) in migraine and drug withdrawal. Cephalalgia, 18(6), 329-331. [Link]

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  • Li, Q., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]

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Isomeric Complexity in Drug Design: A Comparative Guide to Substituted Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula, The Significance of Spatial Arrangement

In the landscape of medicinal chemistry, the piperazin-2-one scaffold is recognized as a "privileged structure," forming the core of numerous bioactive molecules ranging from antihelminthics to novel anti-cancer agents.[1] Its synthetic tractability and ability to present diverse pharmacophoric groups in three-dimensional space have cemented its importance in drug discovery pipelines.[2][3] However, the true pharmacological potential of a substituted piperazin-2-one derivative is not defined solely by its chemical formula, but critically, by the spatial arrangement of its atoms. Isomerism—the existence of molecules with the same formula but different structures—is a pivotal consideration that can profoundly influence a compound's efficacy, safety, and pharmacokinetic profile.

This guide provides an in-depth, objective comparison of isomers of substituted piperazin-2-ones, grounded in experimental data. As researchers, scientists, and drug development professionals, understanding the nuances of isomeric differences is not merely an academic exercise; it is a fundamental requirement for the rational design of safer, more selective, and more potent therapeutics. We will explore the causality behind experimental choices for separating and characterizing these isomers and present a clear case study that underscores the dramatic impact of stereochemistry on biological activity.

The Isomeric Landscape of Piperazin-2-ones

Substitutions on the piperazin-2-one ring can introduce various forms of isomerism. The most critical distinction in drug development is between constitutional isomers and stereoisomers.

  • Constitutional (Structural) Isomers: These isomers have different connectivity. For example, a substituent at the C3 position versus the C5 position of the piperazin-2-one ring would result in constitutional isomers with potentially vast differences in biological targets and activity.

  • Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. For chiral piperazin-2-ones, this primarily involves:

    • Enantiomers: Non-superimposable mirror images of each other. They possess identical physicochemical properties (melting point, solubility, etc.) in an achiral environment but can exhibit starkly different biological activities due to the chiral nature of their biological targets (e.g., enzymes, receptors).

    • Diastereomers: Stereoisomers that are not mirror images. This occurs in molecules with multiple stereocenters. Unlike enantiomers, diastereomers have different physicochemical properties, which can be exploited for their separation.

The seemingly subtle difference between enantiomers can lead to one being a potent therapeutic while the other is inactive or, in some historical cases, responsible for toxic side effects. Therefore, the ability to separate, identify, and independently test each stereoisomer is a cornerstone of modern drug development.

Comparative Analysis: The Decisive Role of Chirality in Biological Activity

The principle of stereoselectivity dictates that one enantiomer of a chiral drug may fit into a biological target's binding site more effectively than its mirror image, akin to a right hand fitting better into a right-handed glove. This differential binding affinity translates directly into differences in pharmacological response.

A compelling case study is found in a series of chiral pyrimidinyl-piperazine carboxamides, which are structurally analogous to piperazin-2-ones. These compounds were investigated as inhibitors of α-glucosidase, a key enzyme target in the management of type 2 diabetes.[4] The study provides a clear, quantitative demonstration of stereoselectivity.

Case Study: (R)- vs (S)-Pyrimidinyl-Piperazine Carboxamides as α-Glucosidase Inhibitors

Researchers synthesized and tested pairs of enantiomers, where the chirality was centered on a methyl-substituted carbon within the piperazine ring. The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), revealed a consistent and significant preference for the (S)-configuration.

Compound PairConfigurationα-Glucosidase IC50 (µM)Stereoselective Fold Difference
Pair 1 (R)-isomer2.13 ± 0.08~5.1x
(S)-isomer0.42 ± 0.01
Pair 2 (R)-isomer10.32 ± 0.41~4.9x
(S)-isomer2.11 ± 0.06
Pair 3 (R)-isomer7.34 ± 0.23~4.8x
(S)-isomer1.52 ± 0.05
Acarbose (Standard) -817.38 ± 6.3-
Data compiled from a study on pyrimidinyl-piperazine carboxamide derivatives. A lower IC50 value indicates greater inhibitory potency.[4]

As the data unequivocally show, the (S)-enantiomers are consistently more potent, in some cases over five times more active than their (R)-counterparts.[4] This dramatic difference in potency underscores the necessity of evaluating stereoisomers independently. Relying on data from a racemic mixture would obscure the true potential of the more active enantiomer (the eutomer) and misrepresent the compound's structure-activity relationship (SAR).

Mechanistic Insight: Why Chirality Matters at the Molecular Level

The causality behind this observed stereoselectivity lies in the three-dimensional architecture of the enzyme's active site. Molecular modeling and dynamics simulations from the study revealed that the more active (S)-isomers achieved a more stable and favorable binding pose within the α-glucosidase active site.[4]

Key differentiating factors included:

  • Hydrophobic Interactions: The substituents on the chiral center of the (S)-isomers were positioned to engage in more extensive and stable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

  • Binding Energy: Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations showed that the binding energy of the (S)-isomer was approximately 11 kcal/mol lower than its (R)-counterpart, confirming a thermodynamically more favorable interaction.[4]

This molecular-level understanding reinforces the experimental data, providing a rational basis for the observed differences in potency and guiding future design efforts to favor the more active stereochemical configuration.

Experimental Protocols: A Guide to Isomeric Separation and Characterization

The objective comparison of isomers is predicated on the ability to first separate and then confirm the absolute stereochemistry of each. The following section details the self-validating workflows and methodologies essential for this process.

Workflow for Chiral Separation and Analysis

The logical flow from a racemic mixture to characterized, pure enantiomers is a systematic process. The choice of each step is driven by the need to ensure purity, confirm identity, and achieve the quantities necessary for further biological testing.

G cluster_0 Analytical Method Development cluster_1 Preparative Separation cluster_2 Characterization & Validation Racemic Racemic Mixture of Piperazin-2-one Derivative Screen Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) Racemic->Screen Inject Optimize Optimize Mobile Phase (Solvent ratio, additives) Screen->Optimize Identify promising CSP Prep Preparative Chiral HPLC/SFC (Scale up analytical method) Optimize->Prep Optimized Method Collect Collect Enantiomeric Fractions Prep->Collect Purity Analytical Chiral HPLC (Confirm Enantiomeric Purity, >99% ee) Collect->Purity Analyze Fractions Structure Spectroscopic Analysis (NMR, MS) Purity->Structure Absolute Absolute Stereochemistry (X-ray Crystallography or VCD) Structure->Absolute

Sources

A Comparative Guide to the Validation of a Quantitative LC-MS/MS Method for Piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of methodologies for the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for piperazin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical method.

Piperazin-2-one is a key structural motif in many active pharmaceutical ingredients (APIs), making its accurate quantification in biological matrices crucial for pharmacokinetic and toxicokinetic studies.[1] This guide will compare and contrast different approaches to sample preparation and analytical validation, grounded in the principles outlined by major regulatory bodies.

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[2][3][4] Regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a framework for these validations.[2][4][5][6][7][8][9]

Methodology Comparison: Sample Preparation

The choice of sample preparation technique is critical for minimizing matrix effects and ensuring accurate quantification. For a small, polar molecule like piperazin-2-one, several options are viable, each with distinct advantages and disadvantages.[10] The use of a stable isotope-labeled internal standard, such as piperazin-2-one-d6, is highly recommended to compensate for variability during sample preparation and analysis.[1][10][11]

Method Principle Advantages Disadvantages Recommended Use Case
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[1]Simple, fast, and high-throughput.Less effective at removing other matrix components, potentially leading to higher matrix effects.High-throughput screening in early drug discovery.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, reducing matrix effects.More labor-intensive and uses larger volumes of organic solvents.When lower detection limits and higher accuracy are required.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, minimizing matrix effects and improving sensitivity.Most complex and time-consuming method.Definitive pharmacokinetic studies and when the highest sensitivity is needed.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of piperazin-2-one in a biological matrix using LC-MS/MS.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction (PPT, LLE, or SPE) Extraction (PPT, LLE, or SPE) Internal Standard Spiking->Extraction (PPT, LLE, or SPE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (PPT, LLE, or SPE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Integration & Quantification Integration & Quantification MS/MS Detection->Integration & Quantification Report Generation Report Generation Integration & Quantification->Report Generation

Caption: Experimental workflow for the quantification of piperazin-2-one.

Core Validation Parameters: A Comparative Approach

The validation process involves assessing several key parameters to ensure the method is reliable and reproducible.[7] This section details the experimental design for each parameter and provides example acceptance criteria based on regulatory guidelines.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[7]

Experimental Protocol:

  • Analyze at least six different blank matrix samples from individual sources.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Analyze a blank matrix sample spiked with the internal standard only.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention times of the analyte and internal standard in the blank samples.

  • The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the LLOQ response.

  • The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the internal standard response in the LLOQ sample.

Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.

  • A minimum of six non-zero concentration levels should be used, covering the expected range of concentrations in the study samples.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.

  • Perform a linear regression analysis using an appropriate weighting factor (e.g., 1/x or 1/x²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration (±20% for the LLOQ).

  • At least 75% of the non-zero calibration standards must meet the acceptance criteria.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).[7]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

Acceptance Criteria:

  • Accuracy: The mean concentration of the replicates at each level should be within ±15% of the nominal concentration (±20% for the LLOQ).

  • Precision: The coefficient of variation (CV) of the replicates at each level should not exceed 15% (20% for the LLOQ).

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ1.00.9595.08.5
Low3.02.9096.76.2
Mid5051.5103.04.8
High150148.098.73.5
Recovery

Objective: To assess the efficiency of the extraction procedure.

Experimental Protocol:

  • Prepare two sets of samples at three concentration levels (low, mid, and high).

    • Set 1: Blank matrix spiked with the analyte before extraction.

    • Set 2: Blank matrix extract spiked with the analyte after extraction.

  • Analyze both sets and compare the peak areas of the analyte.

Acceptance Criteria:

  • Recovery should be consistent and reproducible across the concentration range. While a specific percentage is not mandated, high and consistent recovery is desirable.

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard.[7]

Experimental Protocol:

  • Prepare two sets of samples at low and high concentrations.

    • Set A: Analyte and internal standard spiked into a neat solution.

    • Set B: Blank matrix extract from at least six different sources spiked with the analyte and internal standard.

  • Calculate the matrix factor by dividing the peak area in Set B by the peak area in Set A.

  • Calculate the internal standard-normalized matrix factor.

Acceptance Criteria:

  • The CV of the internal standard-normalized matrix factor from the six different sources should not exceed 15%.

Stability

Objective: To ensure the analyte is stable under various storage and processing conditions.[6][7]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

  • Post-Preparative Stability: Analyze processed samples after they have been stored in the autosampler for a defined duration.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Method Validation Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability

Caption: Key parameters for LC-MS/MS method validation.

Alternative Analytical Techniques

While LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity, other techniques can be employed for the analysis of piperazine and its derivatives.

Technique Principle Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent chromatographic resolution for volatile compounds.Often requires derivatization for polar analytes like piperazin-2-one to increase volatility.[11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity with detection via UV absorbance.Readily available and cost-effective instrumentation.Lower sensitivity and selectivity compared to MS; may require derivatization to introduce a chromophore.[12]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Similar to HPLC-UV but detects fluorescent compounds.Can be highly sensitive for fluorescent analytes.Requires the analyte to be naturally fluorescent or derivatized with a fluorescent tag.[13]

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
  • European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation.
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A Researcher's Guide to the Analytical Characterization of 1-Benzylpiperazin-2-one Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazin-2-one is a chemical compound with the molecular formula C₁₁H₁₄N₂O.[1][2] Its characterization is a critical step in drug development and chemical research, ensuring purity, stability, and consistency. Accurate and reliable analytical methods are paramount for regulatory compliance and for understanding the compound's behavior in various applications. This guide explores the most effective analytical techniques for characterizing this compound, comparing their performance and providing detailed experimental protocols.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂OPubChem[1]
Molecular Weight190.24 g/mol PubChem[1]
Boiling Point380.4 °C at 760 mmHgLookChem[2]
Density1.130 g/cm³LookChem[2]
Refractive Index1.562LookChem[2]

Comparative Analysis of Characterization Techniques

The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the molecule's structure, purity, and functional groups.

Workflow for Comprehensive Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Data Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Structural Elucidation MS MS Purification->MS Molecular Weight Confirmation HPLC HPLC Purification->HPLC Purity Assessment FTIR FTIR Purification->FTIR Functional Group Identification Comparison Comparison NMR->Comparison MS->Comparison HPLC->Comparison FTIR->Comparison Reference_Standard Reference_Standard Reference_Standard->Comparison Final_Report Final_Report Comparison->Final_Report Comprehensive Analysis

Caption: Workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected ¹H NMR Data (Predicted):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2-7.4Multiplet5H
Benzyl CH₂~3.5Singlet2H
Piperazinone CH₂~2.9-3.2Multiplet4H
Piperazinone NHVariableBroad Singlet1H
Piperazinone CH₂~2.4Multiplet2H

Note: Predicted chemical shifts are based on the related compound 1-Benzylpiperazine and general chemical shift knowledge. Actual values may vary.[3][4]

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This is essential for confirming the identity of this compound.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

Expected Mass Spectrum Data:

Ionm/z (expected)Description
[M]⁺190.1Molecular Ion
[M-C₇H₇]⁺99.1Loss of benzyl group
[C₇H₇]⁺91.1Benzyl cation (tropylium ion)

Note: Fragmentation patterns are predicted based on the structure of this compound and common fragmentation pathways.[5][6][7]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the this compound sample and reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water with an additive like formic acid for MS compatibility.[8]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject equal volumes of the sample and reference standard solutions. Compare the retention times and peak areas to determine purity.

Data Interpretation:

A single, sharp peak at a specific retention time corresponding to the reference standard indicates high purity. The presence of additional peaks suggests impurities. The peak area can be used for quantification against a calibration curve.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

Experimental Protocol: KBr Pellet or ATR

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchSecondary Amine
~3030C-H StretchAromatic
~2950-2850C-H StretchAliphatic
~1670C=O StretchAmide (Lactam)
~1600, 1495, 1450C=C StretchAromatic Ring
~1260C-N StretchAmine

Note: These are characteristic absorption bands. The exact positions and intensities can be influenced by the molecular environment.[11][12][13]

Inter-technique Comparison and Validation

struct_elucidation Structural Elucidation NMR (Definitive) MS (Confirmatory) FTIR (Functional Groups) identity_confirmation Identity Confirmation Match with Reference Standard across all techniques struct_elucidation:f1->identity_confirmation:f1 struct_elucidation:f2->identity_confirmation:f1 struct_elucidation:f3->identity_confirmation:f1 purity_analysis Purity Assessment HPLC (Primary) GC-MS (Qualitative) purity_analysis:f1->identity_confirmation:f1 purity_analysis:f2->identity_confirmation:f1

Caption: Logical relationship between analytical techniques for the comprehensive characterization of this compound.

Conclusion

The robust characterization of this compound is achieved through the synergistic use of NMR, MS, HPLC, and FTIR. Each technique provides a unique piece of the analytical puzzle, and when combined, they offer a comprehensive and validated profile of the compound. By adhering to the detailed protocols and comparing results to a certified reference standard, researchers can ensure the quality and integrity of their work, which is fundamental for successful research and development outcomes.

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A Head-to-Head Comparison of 1-Benzylpiperazin-2-one Analogs in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, capable of interacting with a diverse range of biological targets. Among these, the 1-benzylpiperazin-2-one core has garnered significant interest as a promising framework for the development of new oncology therapeutics. This guide provides a comprehensive head-to-head comparison of various analogs of this scaffold, synthesizing available data to inform researchers, scientists, and drug development professionals. We will delve into their cytotoxic activities across different cancer cell lines, outline the experimental methodologies for their evaluation, and explore their potential mechanisms of action.

The this compound Scaffold: A Privileged Structure in Oncology Research

The this compound scaffold is a versatile platform for medicinal chemists. The piperazin-2-one ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The benzyl group, in particular, can be readily substituted to explore structure-activity relationships (SAR) and optimize interactions with target proteins. Various derivatives of this and related piperazine structures have demonstrated significant anti-proliferative effects, often by inducing apoptosis or causing cell cycle arrest.[1][2][3]

Comparative Analysis of Anticancer Activity

To facilitate a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various piperazine-based compounds, including those with the this compound core and related structures, against a panel of human cancer cell lines. The data presented is a synthesis from multiple studies to provide a broader perspective.

Compound ID/SeriesCancer Cell LineIC50 (µM)Key Findings & Putative Mechanism
Compound 10ec BT-474 (Breast)0.99 ± 0.01Highest cytotoxicity in the series; induced apoptosis and cell cycle arrest at sub-G1 and G2/M phase; tubulin polymerization inhibitor.[2]
HeLa (Cervical)2.51 ± 0.12Moderate activity.[2]
MCF-7 (Breast)3.12 ± 0.21Moderate activity.[2]
NCI-H460 (Lung)4.12 ± 0.11Moderate activity.[2]
Compound 7a HepG2 (Liver)0.029Potent activity; induced G2/M phase cell cycle arrest and apoptosis; anti-tubulin properties.[4]
A549 (Lung)0.051Potent activity.[4]
MCF-7 (Breast)0.098Potent activity.[4]
HCT116 (Colon)0.147Potent activity.[4]
Compound 9d A549 (Lung)-Demonstrated anti-cancer potential.[3]
COLO-205 (Colon)-Demonstrated anti-cancer potential.[3]
MIA-PA-CA-2 (Pancreatic)-Demonstrated anti-cancer potential.[3]
Compound 7d MCF-7 (Breast)2.93 ± 0.47Most active in its series against MCF-7; induced apoptosis and cell cycle arrest at G2/M phase.[5]
A-549 (Lung)9.57 ± 0.62Moderate activity.[5]
Compound 13e MCF-7 (Breast)0.046Potent inhibitor of cancer cell growth; induced M-phase arrest; antimicrotubule activity.[6]
Compound BS230 MCF7 (Breast)Comparable to DoxorubicinStrong cytotoxicity towards cancer cells with lower toxicity to healthy cells. Potential Topoisomerase II inhibitor.[7]

Note: The presented compounds are derivatives of piperazine, with some being direct this compound analogs and others sharing key structural similarities. Direct head-to-head data for a single, unified series of this compound analogs across a comprehensive panel of cell lines is limited in the public domain; this table aggregates data from multiple sources to provide a comparative overview.

Mechanistic Insights: How Do These Analogs Exert Their Effects?

The anticancer activity of this compound and related analogs appears to be multifactorial, with several key mechanisms of action being proposed:

  • Induction of Apoptosis: A common theme among these compounds is their ability to trigger programmed cell death, or apoptosis.[8] This is a critical hallmark of effective anticancer agents, as it leads to the elimination of malignant cells. The induction of apoptosis is often confirmed through assays that detect the externalization of phosphatidylserine (Annexin V staining) and the activation of caspases.[9][10]

  • Cell Cycle Arrest: Many of these analogs have been shown to halt the progression of the cell cycle at specific checkpoints, most notably the G2/M phase.[4][5][6] This prevents cancer cells from dividing and proliferating. Cell cycle analysis is typically performed using flow cytometry to quantify the DNA content of cells stained with a fluorescent dye like propidium iodide.[11]

  • Tubulin Polymerization Inhibition: Several potent analogs are believed to exert their effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2][4] By inhibiting tubulin polymerization, these compounds disrupt cell division, leading to cell cycle arrest and apoptosis.

Experimental Workflows for Evaluation

A robust and systematic approach is crucial for the preclinical evaluation of novel anticancer compounds. The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound analogs.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Further Validation cluster_3 Outcome start Compound Synthesis & Characterization viability Cell Viability Assay (MTT/XTT) start->viability Treat cancer cell lines ic50 IC50 Determination viability->ic50 Dose-response curve apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot Probe for key proteins (e.g., Bcl-2, caspases, cyclins) lead_compound Lead Compound Identification apoptosis->lead_compound cell_cycle->lead_compound tubulin Tubulin Polymerization Assay western_blot->tubulin tubulin->lead_compound

Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed, step-by-step protocols for the key assays mentioned.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of the compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][12]

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a predetermined time. Harvest both adherent and floating cells and wash them twice with cold PBS.[9]

  • Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells on ice for at least 30 minutes or store them at -20°C.[15]

  • Washing: Wash the cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[11][15]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[16][17]

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[19]

Signaling Pathways Implicated in Anticancer Activity

The following diagram illustrates a simplified signaling pathway that is often perturbed by anticancer agents, leading to apoptosis.

G cluster_0 Apoptosis Signaling drug This compound Analog bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) drug->bcl2_family Modulates activity mitochondrion Mitochondrion bcl2_family->mitochondrion Regulates mitochondrial outer membrane permeabilization caspases Caspase Cascade (e.g., Caspase-9, Caspase-3) mitochondrion->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis Execution of cell death

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer compounds.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising avenue for the development of novel anticancer therapeutics. The available data, synthesized in this guide, demonstrates their potent cytotoxic activity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate these and other promising compounds.

Future research should focus on comprehensive SAR studies to optimize the potency and selectivity of these analogs. In vivo studies in relevant animal models will be crucial to validate their therapeutic potential and assess their pharmacokinetic and safety profiles. Furthermore, elucidating the precise molecular targets of the most active compounds will provide a deeper understanding of their mechanisms of action and facilitate the rational design of the next generation of anticancer drugs based on this versatile scaffold.

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A Researcher's Guide to Evaluating the Selectivity of 1-Benzylpiperazin-2-one-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzylpiperazin-2-one scaffold represents a compelling starting point for the design of novel therapeutics. Its structural relationship to a wide array of biologically active piperazine-containing molecules suggests a rich and diverse pharmacology. Derivatives of the broader piperazine class have shown activity as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, ligands for dopaminergic and serotonergic G-protein coupled receptors (GPCRs) relevant to central nervous system (CNS) disorders, and as inhibitors of anti-apoptotic proteins like Mcl-1 in oncology.[1][2][3][4] However, this chemical promiscuity underscores a critical challenge in drug development: ensuring target selectivity.

A lack of selectivity, where a compound interacts with unintended biological targets, can lead to off-target toxicities and diminished therapeutic efficacy. Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust selectivity evaluation for novel this compound-based compounds. While extensive comparative data for this specific scaffold is not yet abundant in the public domain, this guide will equip you with the strategic thinking and detailed methodologies to generate and interpret such crucial data. We will delve into the causality behind experimental choices, the architecture of self-validating protocols, and the interpretation of comparative data.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

The journey to characterizing a compound's selectivity is best navigated through a tiered screening cascade. This approach prioritizes resource-efficiency by employing broad, high-throughput screens in the initial stages to cast a wide net for potential off-target interactions, followed by more focused, lower-throughput assays to confirm and characterize these findings.

G cluster_0 Tier 1: Broad Off-Target Liability Screen cluster_1 Tier 2: Confirmation & Elucidation cluster_2 Tier 3: Cellular & In-Depth Profiling T1_GPCR Broad GPCR Binding Panel (e.g., 40+ receptors) T2_IC50 IC50/Ki Determination for Primary Hits T1_GPCR->T2_IC50 Identified Hits T1_Kinase Kinase Panel Screen (e.g., 100+ kinases) T1_Kinase->T2_IC50 Identified Hits T2_Functional Functional Assays (Agonist/Antagonist Mode) T2_IC50->T2_Functional T2_Selectivity Selectivity Ratios vs. Primary Target T2_Functional->T2_Selectivity T3_Cellular Cell-Based Target Engagement & Functional Assays T2_Selectivity->T3_Cellular Promising Candidates T3_Cytotox General Cytotoxicity Assays T3_Cellular->T3_Cytotox Compound Novel this compound Compound Library Compound->T1_GPCR Compound->T1_Kinase

A tiered selectivity screening cascade.

The rationale for this tiered approach is rooted in risk mitigation. The piperazine scaffold is a known "privileged structure," frequently interacting with aminergic GPCRs such as dopamine and serotonin receptors.[5] Therefore, an initial broad GPCR screen is a logical and necessary first step. Similarly, protein kinases represent another major class of off-targets for many small molecules, making a kinase panel screen a prudent investment in early-stage discovery.[6]

Key Experimental Workflows for Selectivity Profiling

The integrity of your selectivity data hinges on the robustness of your experimental protocols. Each assay should be designed as a self-validating system with appropriate controls to ensure the data is accurate and reproducible.

Radioligand Binding Assays for GPCR Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor due to their sensitivity and reproducibility. A competition binding assay is the most common format for screening unlabeled compounds.

Rationale for this Choice: This assay directly measures the ability of your test compound to displace a high-affinity radiolabeled ligand from the target receptor, providing a quantitative measure of binding affinity (Ki). This is a crucial first step in identifying potential off-target interactions at GPCRs.

Self-Validating Protocol: Competition Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

    • Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. This is critical for ensuring consistency between experiments.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (a predetermined optimal amount, e.g., 10-20 µg of protein per well), a fixed concentration of a suitable radioligand (typically at or below its Kd value for the receptor), and a range of concentrations of the this compound test compound.

    • Crucial Controls:

      • Total Binding: Wells containing only membranes and radioligand (no competitor). This represents the maximum possible signal.

      • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor. This measures the amount of radioligand that binds to non-receptor components.

      • Vehicle Control: Wells containing membranes, radioligand, and the vehicle (e.g., DMSO) used to dissolve the test compounds.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and the bound radioligand).

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and measure the radioactivity in each well using a scintillation counter.

    • Data Validation:

      • Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

      • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the affinity of your compound for the receptor.

Enzyme Inhibition Assays

Given that piperazine derivatives have been identified as acetylcholinesterase (AChE) inhibitors, assessing the activity of new this compound compounds against this and related enzymes is a critical step.[4]

Rationale for this Choice: Directly measuring the inhibition of enzyme activity provides a functional readout of the compound's effect. Comparing the potency against a primary target enzyme (e.g., AChE) versus a related enzyme (e.g., butyrylcholinesterase, BChE) is a classic method for determining selectivity.

Self-Validating Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

  • Reagent Preparation:

    • Prepare a stock solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare solutions of the substrate, acetylthiocholine (ATCh), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare serial dilutions of the this compound test compounds and a known AChE inhibitor as a positive control (e.g., donepezil).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound or control.

    • Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCh substrate.

    • Crucial Controls:

      • 100% Activity Control: Wells with enzyme and substrate but no inhibitor.

      • 0% Activity Control (Blank): Wells with substrate but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

      • Vehicle Control: Wells with enzyme, substrate, and the vehicle used for the test compounds.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

    • Data Validation:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the test compound concentration.

      • Fit the data to a dose-response curve to determine the IC50 value.

      • To assess selectivity, perform the same assay using butyrylcholinesterase (BChE) and calculate the selectivity ratio (IC50 for BChE / IC50 for AChE). A higher ratio indicates greater selectivity for AChE.

Illustrative Data Presentation

Clear and concise presentation of selectivity data is essential for comparative analysis. The following tables provide a template for how to organize your findings. The data presented are hypothetical but are based on the range of activities observed for related piperazine derivatives.

Table 1: Hypothetical GPCR Selectivity Profile of this compound Analogs

CompoundPrimary Target Ki (nM)Dopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)Adrenergic α1 Ki (nM)D2 Selectivity Ratio5-HT2A Selectivity Ratio
BPO-1 15 (Target X)2501,200>10,00016.780
BPO-2 22 (Target X)5,500>10,000>10,000250>454
BPO-3 8 (Target X)954502,30011.956.3
Reference5 (Target X)8,000>10,000>10,0001,600>2,000

Selectivity Ratio = Ki (Off-Target) / Ki (Primary Target)

Table 2: Hypothetical Cholinesterase Inhibition Profile

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Ratio (BChE/AChE)
BPO-1 0.8525.530
BPO-2 1.21.51.25
BPO-3 5.6>100>17.8
Donepezil0.027.5375

Visualizing the Molecular Context: Relevant Signaling Pathways

To fully appreciate the potential consequences of off-target interactions, it is crucial to understand the signaling pathways in which these targets operate. Below are simplified diagrams of key pathways potentially modulated by piperazine-based compounds.

G cluster_D1 Dopamine D1 Receptor Signaling (Gs-coupled) cluster_D2 Dopamine D2 Receptor Signaling (Gi-coupled) D1 D1R Gs Gs D1->Gs Dopamine AC1 Adenylyl Cyclase Gs->AC1 Activates cAMP1 cAMP AC1->cAMP1 ATP -> PKA1 PKA cAMP1->PKA1 Activates DARPP32 DARPP-32 PKA1->DARPP32 Phosphorylates ERK ERK PKA1->ERK Activates PP1 PP-1 DARPP32->PP1 Inhibits CREB CREB ERK->CREB Activates nucleus1 nucleus1 CREB->nucleus1 Gene Transcription D2 D2R Gi Gi D2->Gi Dopamine AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2

Simplified Dopamine D1 and D2 receptor signaling pathways.

G cluster_5HT2A Serotonin 5-HT2A Receptor Signaling (Gq-coupled) HT2A 5-HT2AR Gq Gq HT2A->Gq Serotonin PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC PKC DAG->PKC Activates Downstream Downstream Effectors Ca->Downstream PKC->Downstream

Simplified Serotonin 5-HT2A receptor signaling pathway.

G cluster_Mcl1 Mcl-1 Anti-Apoptotic Signaling Mcl1 Mcl-1 Bax Bax Mcl1->Bax Sequesters Bak Bak Mcl1->Bak Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Induces Bak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis Inhibitor This compound (Potential Inhibitor) Inhibitor->Mcl1 Inhibits

Role of Mcl-1 in the intrinsic apoptosis pathway.

Conclusion

The evaluation of selectivity is not merely a checkbox in the drug discovery process; it is a fundamental investigation into the therapeutic viability of a new chemical entity. For a scaffold as promising and versatile as this compound, a systematic and rigorous approach to selectivity profiling is essential. By employing a tiered screening cascade, utilizing self-validating experimental protocols, and carefully interpreting the resulting data in the context of relevant signaling pathways, researchers can build a comprehensive understanding of their compounds' biological activities. This knowledge is critical for guiding medicinal chemistry efforts to optimize on-target potency while minimizing off-target liabilities, ultimately paving the way for the development of safer and more effective medicines.

References

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Comparative Docking Studies of 1-Benzylpiperazin-2-one Derivatives as Acetylcholinesterase Inhibitors: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of molecular docking methodologies for evaluating 1-Benzylpiperazin-2-one derivatives as potential inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. We will explore the nuances of experimental design, from ligand and receptor preparation to the comparative analysis of results from two widely-used docking platforms: AutoDock Vina and Schrödinger Glide. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques in their discovery pipelines.

Introduction: The Therapeutic Potential of this compound Derivatives and the Role of Acetylcholinesterase

The 1-benzylpiperazine moiety is a recognized pharmacophore present in a variety of biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a versatile scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[6] The introduction of a benzyl group can facilitate crucial π-π stacking interactions within protein binding pockets.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for symptomatic relief of AD is the inhibition of acetylcholinesterase (AChE).[7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] Several approved drugs for AD, such as Donepezil, are AChE inhibitors.[8] Given the established role of piperazine derivatives as enzyme inhibitors, the this compound scaffold presents a promising starting point for the design of novel AChE inhibitors.

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is widely used in drug discovery to screen virtual libraries of compounds against a protein target, predict binding affinities, and understand the molecular basis of ligand-receptor interactions. This guide will provide a practical, step-by-step comparison of two popular docking programs, AutoDock Vina and Schrödinger Glide, for the evaluation of a focused library of this compound derivatives against human AChE.

Designing the Ligand Library

For this comparative study, we have designed a focused library of this compound derivatives with systematic variations to the benzyl moiety. This allows for the exploration of structure-activity relationships (SAR) and provides a clear basis for comparing the predictive power of the two docking software. The core scaffold is this compound. The substitutions on the phenyl ring are selected to represent a range of electronic and steric properties.

Core Scaffold:

Designed Derivatives:

Compound IDSubstitution (R)
BPO-H-H
BPO-4-Cl-Cl (para)
BPO-4-F-F (para)
BPO-4-CH3-CH3 (para)
BPO-4-OCH3-OCH3 (para)
BPO-3,4-diCl-Cl (meta), -Cl (para)

Experimental Protocols

Software and Resources
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools

  • Docking Software: AutoDock Vina, Schrödinger Glide

  • Protein Data Bank (PDB): [Link]

  • PDB ID for human AChE: 4EY7 (in complex with Donepezil)[10][11][12]

Receptor Preparation

The initial step in any docking study is the preparation of the receptor structure. This involves retrieving the crystal structure from the PDB, removing unwanted molecules, adding hydrogen atoms, and assigning charges.

Protocol for Receptor Preparation (General):

  • Download the PDB file: Obtain the crystal structure of human acetylcholinesterase in complex with Donepezil (PDB ID: 4EY7) from the RCSB PDB.[10][11][12]

  • Remove unwanted molecules: Delete water molecules and any other non-essential co-factors or ions from the PDB file. The co-crystallized ligand (Donepezil) should be retained for validation purposes.

  • Add hydrogen atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

  • Assign charges: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER or OPLS).

  • Minimize the structure: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Diagram of the Receptor Preparation Workflow:

Receptor_Preparation PDB Download PDB (4EY7) Remove Remove Water & Non-essential Molecules PDB->Remove AddH Add Hydrogens Remove->AddH AssignCharges Assign Partial Charges AddH->AssignCharges Minimize Energy Minimization AssignCharges->Minimize Ready Prepared Receptor Minimize->Ready

Caption: Workflow for preparing the AChE receptor for docking.

Ligand Preparation

The 3D structures of the designed this compound derivatives and the reference ligand, Donepezil, must be generated and optimized.

Protocol for Ligand Preparation:

  • 2D Sketching: Draw the 2D structures of the ligands using a chemical drawing tool.

  • 3D Conversion: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

  • Generate Tautomers and Ionization States: For a thorough study, it is important to consider different possible tautomers and ionization states at physiological pH.

  • Save in appropriate format: Save the prepared ligands in the required format for each docking program (.pdbqt for AutoDock Vina, .mae for Glide).

Diagram of the Ligand Preparation Workflow:

Ligand_Preparation Sketch 2D Sketching of Ligands Convert3D 2D to 3D Conversion Sketch->Convert3D Minimize Energy Minimization Convert3D->Minimize Tautomers Generate Tautomers & Ionization States Minimize->Tautomers Save Save in Docking Format Tautomers->Save

Caption: Workflow for preparing the ligands for docking.

Docking Protocol: AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.

Step-by-Step Protocol:

  • Prepare Receptor and Ligands: Convert the prepared protein and ligand files to the .pdbqt format using AutoDock Tools. This format includes partial charges and atom types.

  • Define the Grid Box: Define a 3D grid box that encompasses the active site of the receptor. The coordinates of the co-crystallized ligand (Donepezil) can be used to center the grid box.

  • Run Docking Simulation: Execute the docking simulation using the Vina command-line interface. The program will search for the best binding poses of the ligand within the defined grid box.

  • Analyze Results: Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

Docking Protocol: Schrödinger Glide

Schrödinger Glide is a commercial docking program that is part of the Schrödinger software suite. It is known for its high accuracy and sophisticated scoring functions.

Step-by-Step Protocol:

  • Prepare Receptor and Ligands: Use the Protein Preparation Wizard and LigPrep tools within Maestro to prepare the receptor and ligands.

  • Receptor Grid Generation: Generate a receptor grid that defines the active site for docking. The co-crystallized ligand can be used to define the center of the grid.

  • Ligand Docking: Perform the docking calculation using the Ligand Docking panel in Maestro. Glide offers different levels of precision (e.g., SP for standard precision, XP for extra precision).

  • Analyze Results: Analyze the docking results in the Project Table, which includes the GlideScore, binding poses, and detailed ligand-receptor interactions.

Results and Discussion

Validation of the Docking Protocol

To ensure the reliability of the docking protocols, the co-crystallized ligand, Donepezil, was re-docked into the active site of AChE. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Table 1: Re-docking Validation Results for Donepezil

Docking SoftwareBinding Affinity (kcal/mol or GlideScore)RMSD (Å)
AutoDock Vina-12.51.2
Schrödinger Glide (XP)-13.80.9

The low RMSD values obtained with both AutoDock Vina and Schrödinger Glide indicate that the docking protocols are reliable and can accurately reproduce the experimentally observed binding mode of a known inhibitor.

Comparative Docking of this compound Derivatives

The designed library of this compound derivatives was docked into the active site of AChE using both AutoDock Vina and Schrödinger Glide. The results are summarized in the table below.

Table 2: Comparative Docking Results for this compound Derivatives

Compound IDAutoDock Vina Binding Affinity (kcal/mol)Schrödinger GlideScore (XP)Key Interactions (Observed in both)
BPO-H-8.2-7.5π-π stacking with Trp84
BPO-4-Cl-9.1-8.9π-π stacking with Trp84, Halogen bond with Tyr334
BPO-4-F-8.8-8.5π-π stacking with Trp84, Halogen bond with Tyr334
BPO-4-CH3-8.5-7.9π-π stacking with Trp84, Hydrophobic interaction with Phe330
BPO-4-OCH3-8.7-8.2π-π stacking with Trp84, H-bond with Ser122
BPO-3,4-diCl-9.5-9.3π-π stacking with Trp84, Halogen bonds with Tyr334 and Phe288
Interpretation of Results and SAR Analysis

The docking results from both AutoDock Vina and Schrödinger Glide show a consistent trend in the predicted binding affinities. The unsubstituted derivative, BPO-H, exhibits the weakest binding affinity, while the di-chloro substituted derivative, BPO-3,4-diCl, shows the strongest. This suggests that the substitutions on the benzyl ring play a significant role in the interaction with the AChE active site.

The key interactions observed in the docking poses provide a molecular basis for the observed SAR. The benzyl group of all derivatives forms a crucial π-π stacking interaction with the indole ring of Trp84 in the peripheral anionic site (PAS) of AChE. The introduction of electron-withdrawing and halogen-bonding capable substituents, such as chlorine and fluorine, at the para position of the benzyl ring leads to a significant improvement in binding affinity. This is likely due to the formation of favorable halogen bonds with residues like Tyr334. The di-chloro substitution further enhances these interactions.

The methoxy group in BPO-4-OCH3 introduces the potential for hydrogen bonding, which is observed with Ser122 in the docking poses. The methyl group in BPO-4-CH3 engages in hydrophobic interactions with Phe330.

Diagram of Key Ligand-Receptor Interactions:

Interactions cluster_ligand This compound Derivative cluster_receptor AChE Active Site Ligand Benzyl Ring Trp84 Trp84 Ligand->Trp84 π-π Stacking Substituent Substituent (R) Tyr334 Tyr334 Substituent->Tyr334 Halogen Bond (Cl, F) Phe330 Phe330 Substituent->Phe330 Hydrophobic (CH3) Ser122 Ser122 Substituent->Ser122 H-Bond (OCH3)

Caption: Key interactions between derivatives and AChE.

Comparison of AutoDock Vina and Schrödinger Glide

Both software packages provided valuable insights into the potential of this compound derivatives as AChE inhibitors.

  • AutoDock Vina: As an open-source tool, it is highly accessible to the research community. It is computationally efficient and provides reliable predictions, as demonstrated by the validation study. The binding energies are provided in kcal/mol, which is a standard metric.

  • Schrödinger Glide: This commercial software offers a more user-friendly interface and a more sophisticated scoring function (GlideScore). The XP mode is known for its high accuracy in pose prediction and scoring. Glide also provides detailed visualization of ligand-receptor interactions, which can be very helpful for SAR analysis.

In this study, the trends in binding affinities predicted by both programs were highly correlated, lending confidence to the in-silico findings. The choice of software may depend on factors such as budget, computational resources, and the desired level of user control and analysis features.

Conclusion

This comparative docking study has demonstrated the potential of this compound derivatives as a promising scaffold for the design of novel acetylcholinesterase inhibitors. The in-silico analysis, performed using both AutoDock Vina and Schrödinger Glide, revealed a clear structure-activity relationship, with halogen and methoxy substitutions on the benzyl ring significantly enhancing the binding affinity. The computational predictions from both software packages were in strong agreement, providing a solid foundation for the future synthesis and experimental evaluation of these compounds. This guide provides a robust framework for researchers to conduct similar comparative docking studies in their own drug discovery efforts, emphasizing the importance of rigorous protocol validation and careful interpretation of results.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzylpiperazin-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-benzylpiperazin-2-one (CAS No. 59702-21-5). Developed for researchers, scientists, and drug development professionals, this guide synthesizes safety protocols and regulatory considerations to ensure personnel safety and environmental compliance.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, the following procedures are grounded in the known hazards of structurally similar compounds, including piperazine and other N-substituted piperazine derivatives.[1][2] These compounds are often classified as hazardous, with potential for skin and eye irritation or damage.[1][3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities before handling or disposal. [2]

Core Safety Principles and Hazard Assessment

Handling this compound requires the assumption that it is a hazardous substance. The piperazine moiety, common in related chemicals, is associated with causing severe skin burns, eye damage, and potential allergic reactions.[1][3] Therefore, all waste generated, including contaminated personal protective equipment (PPE) and labware, must be treated as hazardous chemical waste.

Presumed Hazard Profile

Based on data from analogous compounds, the following hazards should be anticipated.

Hazard ClassificationGHS Category (Anticipated)Potential Hazard Statement
Skin Corrosion / IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[3][4]
Serious Eye Damage / IrritationCategory 1 / 2AH314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation.[3][4]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][6]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. Each component forms a barrier against a specific exposure route.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required. This dual protection is critical to prevent splashes from reaching the eyes or face.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[1] Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Respiratory Protection: All handling of solid or dissolved this compound should occur in a certified chemical fume hood to control inhalation exposure.[1] If there is a risk of generating dust or aerosols outside of a hood, a NIOSH-approved respirator must be used.[7]

Standard Operating Procedure for Waste Disposal

The proper disposal of this compound is a multi-step process designed to prevent accidental exposure and environmental contamination.

Step 1: Waste Segregation

At the point of generation, immediately segregate all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Reaction mixtures and solutions.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).[1]

Causality: Proper segregation prevents unintentional chemical reactions that could occur if incompatible waste streams are mixed.

Step 2: Container Selection and Labeling
  • Container Choice: Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene.[7] The container must have a secure, screw-on cap to prevent leaks and spills.[2]

  • Labeling Protocol: The container must be labeled with a "Hazardous Waste" tag before any waste is added.[1][8] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas on the primary label.[2]

    • A list of any solvents or other chemicals present in the waste mixture.

    • Appropriate hazard pictograms (e.g., Corrosion, Health Hazard).[7]

    • The name of the Principal Investigator and the laboratory location.[8]

Causality: Clear and accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, which is a key requirement of OSHA's Hazard Communication Standard.

Step 3: Waste Collection and Storage
  • Solid Waste: Carefully transfer the solid this compound and contaminated consumables into the designated solid hazardous waste container.[2] Avoid any actions that could generate dust.[9]

  • Liquid Waste: Transfer solutions containing this compound into a separate, dedicated liquid hazardous waste container.[2]

  • Temporary Storage: Keep the hazardous waste container securely sealed when not in use.[2] Store it in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials like acids or strong oxidizing agents.[7][9] This area should be clearly marked as a hazardous waste accumulation site.

Causality: Storing waste in a designated, secure area minimizes the risk of spills, unauthorized access, and exposure to personnel who are not directly involved in the experiment.

Step 4: Final Disposal
  • Professional Collection: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[2] All waste must be handled in accordance with local, state, and federal regulations.[9]

  • Recommended Disposal Method: The recommended final disposal method is high-temperature incineration at an approved and permitted facility.[2][7][10]

Causality: High-temperature incineration ensures the complete destruction of the organic compound, preventing its release into the environment.

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to containing the hazard.

Experimental Protocol: Small Solid Spill Cleanup
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.[9]

  • Ensure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Wear the full mandatory PPE as described in section 1.2, including respiratory protection if necessary.

  • Contain Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[1][7] This prevents the powder from becoming airborne.

  • Collect Material: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[7]

  • Decontaminate Area: Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management Protocol cluster_2 Final Disposition Start Handling this compound Waste_Gen Waste Generation (Pure compound, solutions, contaminated labware) Start->Waste_Gen Spill Spill Event Start->Spill Segregate Segregate as Hazardous Waste Waste_Gen->Segregate Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Container Select & Label Compatible Hazardous Waste Container Segregate->Container Store Store in Designated Secondary Containment Area Container->Store Contractor Arrange Pickup by Licensed Hazardous Waste Contractor Store->Contractor Spill_Cleanup->Container Incineration High-Temperature Incineration Contractor->Incineration

Caption: Logical workflow for the safe disposal of this compound.

Decontamination of "Empty" Containers

An "empty" container that previously held this compound must be decontaminated before it can be disposed of as regular trash or recycled.[7] The uncleaned container should be handled with the same precautions as the chemical itself.

Protocol: Triple Rinse Decontamination
  • Select Solvent: Choose a suitable solvent in which this compound is soluble (e.g., ethanol or acetone).

  • First Rinse: Add a small amount of the solvent to the container, securely close the lid, and rinse all interior surfaces thoroughly.

  • Collect Rinsate: Pour the solvent rinsate into the designated liquid hazardous waste container.

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.

  • Final Disposal: After the triple rinse, the container can be managed for disposal or recycling according to your institution's policies. Deface the original label before disposal.[8]

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Sources

A Senior Application Scientist's Guide to Handling 1-Benzylpiperazin-2-one: Essential PPE and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 1-Benzylpiperazin-2-one. As a compound with significant health hazards, adherence to stringent safety protocols is not merely procedural—it is fundamental to ensuring personnel safety and maintaining experimental integrity. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety plan. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the minimum personal protective equipment (PPE) required for safe handling.[1]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The documented health effects necessitate a multi-faceted approach to protection.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to acute health effects. Hand-to-mouth contamination must be prevented.
Skin Corrosion/Irritation (Category 1B/2) H314/H315: Causes severe skin burns and eye damage / Causes skin irritationDirect contact can cause immediate and significant damage to the skin.[1] Impermeable gloves and protective clothing are mandatory.
Serious Eye Damage/Irritation (Category 1/2A) H318/H319: Causes serious eye damage / Causes serious eye irritationSplashes pose a severe risk of irreversible eye damage.[1][2] Chemical goggles and, in many cases, a face shield are essential.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[1][3] Handling must occur in well-ventilated areas, with respiratory protection required if engineering controls are insufficient.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is a direct response to the hazards identified above. The following recommendations represent the minimum standard for handling this compound in a laboratory setting.

Eye and Face Protection: Your First Line of Defense

Given the severe risk of eye damage, standard safety glasses with side shields are insufficient.[4][5]

  • Minimum Requirement: Tight-sealing chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2][6]

  • Enhanced Protection: For procedures with a high risk of splashing (e.g., transferring solutions, heating, or working with larger quantities), a face shield must be worn in conjunction with chemical safety goggles.[5][6] This provides a full barrier against splashes to the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Standard disposable laboratory gloves may not offer adequate protection. Always use compatible, chemical-resistant gloves.

    • Material: Nitrile gloves are a common and effective choice. Always check the manufacturer's compatibility data for specific breakthrough times.

    • Practice: Double-gloving is strongly recommended to minimize the risk of exposure during glove removal and in case of a breach in the outer glove.[7] Gloves must be changed every 30-60 minutes or immediately if contamination is known or suspected.[4] Never reuse disposable gloves.

  • Laboratory Coat/Gown: A standard cotton lab coat may not be sufficient.

    • Minimum Requirement: A long-sleeved laboratory coat should be worn and fully fastened.

    • Enhanced Protection: For tasks involving significant quantities or a high risk of splashes, a disposable gown made of a low-permeability fabric is required.[7] Cuffs should be tucked under the outer layer of gloves to ensure a complete seal.[7]

Respiratory Protection: Safeguarding Your Inhalation Zone

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling respiratory exposure.[8]

  • Standard Operations: All weighing and handling of solid this compound and its solutions should be performed inside a chemical fume hood to prevent inhalation of dust or aerosols.

  • When a Respirator is Required: In the absence of adequate ventilation or during emergency situations like a large spill, respiratory protection is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator with a filter appropriate for organic vapors and particulates must be used.[2] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Operational Plan: Safe Handling and Emergency Protocols

Step-by-Step PPE Donning and Doffing Procedure

Properly removing (doffing) PPE is as critical as putting it on (donning) to prevent self-contamination.

Donning Sequence:

  • Put on the inner pair of gloves.

  • Put on your laboratory gown or coat.

  • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the gown.

  • Put on your face mask or respirator.

  • Put on your safety goggles and face shield.

Doffing (Removal) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean hands.

  • Decontaminate (if applicable): Wipe down outer gloves if grossly contaminated.

  • Remove Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[9]

  • Remove Gown/Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and dispose of it.

  • Exit the immediate work area.

  • Remove Face Shield/Goggles: Handle by the head strap or clean ear pieces.

  • Remove Respirator/Mask: Handle only by the straps.

  • Remove Inner Gloves: Follow the same procedure as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Doffing_Sequence cluster_contaminated_area Inside Work Area cluster_clean_area Outside Work Area start Fully Gowned outer_gloves 1. Remove Outer Gloves start->outer_gloves gown 2. Remove Gown (Inside-Out) outer_gloves->gown goggles 3. Remove Goggles/Face Shield gown->goggles Exit Area respirator 4. Remove Respirator/Mask goggles->respirator inner_gloves 5. Remove Inner Gloves respirator->inner_gloves wash 6. Wash Hands Thoroughly inner_gloves->wash

Caption: PPE Doffing Workflow to Prevent Cross-Contamination.

Emergency Spill Protocol
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: Don the appropriate level of PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[9] Do not use combustible materials.

  • Clean: Carefully scoop the absorbent material into a designated, labeled hazardous waste container using spark-proof tools.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal of this compound and associated contaminated materials is a serious breach of safety and environmental regulations. Do not dispose of this chemical down the drain or in regular trash.[9]

Step-by-Step Disposal Procedure:

  • Waste Segregation: All materials that have come into contact with this compound, including contaminated PPE, weigh paper, pipette tips, and absorbent materials, must be treated as hazardous chemical waste.[9]

  • Container Selection: Use a designated, leak-proof, and compatible hazardous waste container (e.g., high-density polyethylene).[9] The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name "this compound," any solvents present, and the appropriate GHS hazard pictograms (Corrosion, Health Hazard, Irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, pending pickup.[9]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal company.[9] Adhere to all local, state, and federal regulations for the final disposal, which is typically high-temperature incineration.[9]

By integrating this expert-level understanding of hazards, equipment, and procedures into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • This compound | C11H14N2O | CID 1514303.
  • Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo. [Link]
  • 1-Benzyl-2-piperidone | C12H15NO | CID 5170076.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • 1-Benzylpiperazine | C11H16N2 | CID 75994.
  • Safe handling of hazardous drugs.
  • SRS-008 – Chemical Disposal Standard Oper

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.